2-deoxy-D-glucose 6-phosphate
Description
2-Deoxy-D-glucose 6-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Properties
Molecular Formula |
C6H13O8P |
|---|---|
Molecular Weight |
244.14 g/mol |
IUPAC Name |
[(2R,3S,4R)-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O8P/c7-3-1-5(8)14-4(6(3)9)2-13-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4-,5?,6+/m1/s1 |
InChI Key |
UQJFZAAGZAYVKZ-CERMHHMHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Synthesis of 2-Deoxy-D-Glucose 6-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Deoxy-D-glucose (2-DG), a synthetic analog of glucose, has garnered significant attention in biomedical research for its ability to inhibit glycolysis. This inhibition is primarily mediated by its phosphorylated form, 2-deoxy-D-glucose 6-phosphate (2-DG-6P). Upon cellular uptake, 2-DG is phosphorylated by hexokinase, leading to the accumulation of 2-DG-6P. This metabolite cannot be further metabolized in the glycolytic pathway, resulting in the competitive inhibition of hexokinase and phosphoglucose (B3042753) isomerase, ultimately leading to energy depletion and cellular stress. This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Context
The foundational research on the interaction between 2-deoxy-D-glucose and hexokinase was pioneered by Robert K. Crane and Alberto Sols in the 1950s. Their series of papers published in the Journal of Biological Chemistry laid the groundwork for understanding how this glucose analog interferes with cellular metabolism.
In their 1953 publication, Crane and Sols reported on the association of hexokinase with particulate fractions of brain and other tissue homogenates, which was a crucial step in isolating and studying this enzyme's activity.[1] Subsequent work by the duo in 1954 delved into the substrate specificity of brain hexokinase, where they likely first observed the phosphorylation of 2-deoxy-D-glucose.[2] This was followed by investigations into the inhibition of brain hexokinase by various compounds, including the product of glucose phosphorylation, glucose-6-phosphate.[3][4]
While these seminal papers do not contain the explicit phrase "discovery of this compound," they describe the enzymatic conversion of 2-deoxy-D-glucose by hexokinase and the inhibitory nature of the resulting phosphorylated product. This body of work established that 2-DG is a substrate for hexokinase and that its phosphorylated form is a potent inhibitor of glucose metabolism.
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic methods. The precursor for both methods is 2-deoxy-D-glucose.
Chemical Synthesis of 2-Deoxy-D-Glucose (Precursor)
A common starting material for the synthesis of 2-deoxy-D-glucose is D-glucal.[5] A general method involves the haloalkoxylation of D-glucal, followed by reduction and hydrolysis. While various methods exist, they can be tedious and result in low yields.[5][6]
Enzymatic Synthesis of this compound
The enzymatic synthesis of 2-DG-6P from 2-DG is a highly specific and efficient method that mimics the intracellular conversion. This process utilizes the enzyme hexokinase, which catalyzes the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the C6 position of 2-DG.
Key Components and their Roles:
-
2-Deoxy-D-glucose (2-DG): The substrate to be phosphorylated.
-
Hexokinase: The enzyme that catalyzes the phosphorylation reaction.
-
Adenosine Triphosphate (ATP): The phosphate donor.
-
Magnesium Chloride (MgCl₂): A required cofactor for hexokinase activity.
-
Buffer: To maintain a stable pH for the enzymatic reaction.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is adapted from standard hexokinase activity assays and can be scaled up for the preparative synthesis of 2-DG-6P.
Materials:
-
2-Deoxy-D-glucose (2-DG)
-
Hexokinase (from Saccharomyces cerevisiae)
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium Chloride (MgCl₂)
-
Triethanolamine buffer (50 mM, pH 7.6)
-
Deionized water
-
Ion-exchange chromatography columns (for purification)
-
Lyophilizer
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a reaction mixture containing:
-
50 mM Triethanolamine buffer, pH 7.6
-
100 mM 2-Deoxy-D-glucose
-
50 mM ATP
-
10 mM MgCl₂
-
-
Enzyme Addition: Add hexokinase to the reaction mixture to a final concentration of 10-20 units/mL.
-
Incubation: Incubate the reaction mixture at 30°C for 2-4 hours. The progress of the reaction can be monitored by measuring the consumption of ATP or the formation of ADP.
-
Enzyme Inactivation: Terminate the reaction by heating the mixture to 90-100°C for 5-10 minutes to denature the hexokinase. Centrifuge to remove the precipitated protein.
-
Purification: Purify the 2-DG-6P from the reaction mixture using anion-exchange chromatography.
-
Load the supernatant onto a pre-equilibrated anion-exchange column (e.g., DEAE-Sephadex).
-
Wash the column with deionized water to remove unreacted 2-DG and other non-anionic components.
-
Elute the bound 2-DG-6P using a linear gradient of a salt solution (e.g., 0-1 M triethylammonium (B8662869) bicarbonate).
-
Collect fractions and assay for the presence of 2-DG-6P.
-
-
Desalting and Lyophilization: Pool the fractions containing 2-DG-6P and remove the salt by repeated co-evaporation with water or by dialysis. Lyophilize the desalted solution to obtain 2-DG-6P as a stable powder.
Experimental Workflow: Seahorse XF Glycolysis Stress Test
The Seahorse XF Glycolysis Stress Test is a widely used method to assess the glycolytic function of cells in real-time. 2-DG is a key component of this assay, used to inhibit glycolysis and establish the non-glycolytic acidification rate.
Workflow Diagram:
Protocol Outline:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO₂ incubator.
-
Assay Medium: Replace the cell culture medium with a low-buffered Seahorse XF assay medium lacking glucose.
-
Baseline Measurement: Measure the basal extracellular acidification rate (ECAR).
-
Glucose Injection: Inject a saturating concentration of glucose to initiate glycolysis.
-
Glycolysis Measurement: Measure the ECAR to determine the rate of glycolysis.
-
Oligomycin Injection: Inject oligomycin, an ATP synthase inhibitor, to force cells to rely on glycolysis for ATP production.
-
Glycolytic Capacity Measurement: Measure the maximum ECAR, representing the cell's glycolytic capacity.
-
2-DG Injection: Inject 2-deoxy-D-glucose to inhibit glycolysis.
-
Non-glycolytic Acidification Measurement: The remaining ECAR is attributed to non-glycolytic processes.
Signaling Pathway: Inhibition of Glycolysis
2-DG-6P inhibits glycolysis at two key points. It acts as a competitive inhibitor of hexokinase, the enzyme that phosphorylates glucose, and as an allosteric inhibitor of phosphoglucose isomerase, the enzyme that converts glucose-6-phosphate to fructose-6-phosphate.
Signaling Pathway Diagram:
Data Presentation
Quantitative Data for this compound Synthesis
| Parameter | Enzymatic Synthesis | Reference |
| Starting Material | 2-Deoxy-D-glucose | [General Knowledge] |
| Key Enzyme | Hexokinase | [7] |
| Phosphate Donor | ATP | [7] |
| Typical Yield | >90% (conversion) | [General Knowledge] |
| Purity | High (requires purification) | [General Knowledge] |
Spectroscopic Data for this compound
| Spectroscopic Method | Key Features | Reference |
| ¹H NMR | Complex multiplet signals corresponding to the sugar protons. | [General Knowledge] |
| ¹³C NMR | Signals for the six carbon atoms of the deoxy-sugar phosphate backbone. | [General Knowledge] |
| ³¹P NMR | A characteristic signal for the phosphate group. | [General Knowledge] |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of 2-DG-6P (C₆H₁₃O₈P, MW: 244.14 g/mol ). | [General Knowledge] |
Note: Specific chemical shifts and fragmentation patterns can vary depending on the solvent and instrument conditions.
Conclusion
This compound is a pivotal molecule in the study of glycolysis and has significant potential in the development of therapeutics that target cellular metabolism. This guide has provided a comprehensive overview of its discovery, methods for its synthesis, and key experimental protocols for its study. The detailed methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further exploration of the therapeutic applications of glycolysis inhibition.
References
- 1. The association of hexokinase with particulate fractions of brain and other tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate specificity of brain hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The non-competitive inhibition of brain hexokinase by glucose-6-phosphate and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibition of brain hexokinase by adenosinediphosphate and sulfhydryl reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]
- 7. Enzymatic Assay of Hexokinase [sigmaaldrich.com]
An In-depth Technical Guide to the Core Principles of Early 2-Deoxy-D-glucose Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-D-glucose (2-DG), a synthetic analog of glucose, has been a pivotal tool in metabolic research for over seven decades. Its ability to competitively inhibit glycolysis has rendered it an invaluable molecule for studying glucose metabolism and has paved the way for its investigation as a therapeutic agent, particularly in oncology. This technical guide delves into the foundational, early studies that first elucidated the metabolic fate and mechanism of action of 2-DG. By examining the original experimental protocols and quantitative data from seminal papers of the 1950s, we aim to provide a comprehensive resource for researchers, scientists, and drug development professionals. Understanding the historical context and the fundamental experiments that defined our initial knowledge of 2-DG metabolism is crucial for appreciating its current applications and for inspiring future research.
The core of 2-DG's action lies in its structural similarity to glucose, allowing it to be recognized and transported into cells via glucose transporters. Once inside the cell, it is phosphorylated by hexokinase, the first enzyme in the glycolytic pathway. However, the resulting product, 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), cannot be further metabolized by phosphoglucose (B3042753) isomerase due to the absence of the hydroxyl group at the C-2 position.[1] This leads to the intracellular accumulation of 2-DG-6-P and a subsequent blockade of glycolysis. The early researchers meticulously dissected this process, laying the groundwork for our current understanding of 2-DG's multifaceted effects on cellular metabolism.
This guide will systematically present the methodologies and quantitative findings from these pioneering studies, offering a detailed look at the experimental designs that led to these critical discoveries. Through structured tables and visual diagrams of metabolic pathways and experimental workflows, we will reconstruct the logical and experimental journey of the early investigators.
Core Metabolic Pathway of 2-Deoxy-D-glucose
The central mechanism of 2-DG's action, as established by early research, involves its transport into the cell and subsequent phosphorylation, leading to the inhibition of glycolysis.
Key Early Experimental Findings and Protocols
The initial understanding of 2-DG's metabolic effects was built upon a series of meticulous experiments conducted in the 1950s. These studies, primarily using in vitro systems, laid the foundation for all subsequent research on this glucose analog.
Substrate Specificity of Brain Hexokinase (Sols and Crane, 1954)
One of the earliest and most definitive studies on the interaction of 2-DG with a key glycolytic enzyme was performed by Alberto Sols and Robert K. Crane. Their work on the substrate specificity of brain hexokinase provided quantitative data on the phosphorylation of 2-DG relative to glucose.
Experimental Protocol:
The researchers prepared a soluble hexokinase preparation from rat brain homogenates. The assay for hexokinase activity involved measuring the rate of substrate disappearance or product formation. Specifically, they used a spectrophotometric method to measure the reduction of triphosphopyridine nucleotide (TPN+) in a coupled reaction with glucose-6-phosphate dehydrogenase. For sugars that were not substrates for the dehydrogenase, including 2-DG, they measured the disappearance of the reducing sugar.
-
Enzyme Preparation: A soluble enzyme preparation was obtained from rat brain homogenates by a series of centrifugation and precipitation steps.
-
Assay Mixture: The reaction mixture typically contained the buffer (glycylglycine or Tris), MgCl2, ATP, the sugar substrate (glucose or 2-DG), and the hexokinase preparation. For the coupled assay, TPN+ and glucose-6-phosphate dehydrogenase were also included.
-
Incubation: The reaction was carried out at a controlled temperature (usually 30°C) and pH.
-
Measurement: The change in optical density at 340 mµ was measured to determine the rate of TPN+ reduction, or the disappearance of the reducing sugar was measured by chemical methods.
Quantitative Data:
The study by Sols and Crane provided the first quantitative comparison of 2-DG and glucose as substrates for brain hexokinase.
| Substrate | Relative Phosphorylation Rate (Glucose = 100) | Michaelis Constant (M) |
| D-Glucose | 100 | 8 x 10-5 |
| 2-Deoxy-D-glucose | 30 | 3 x 10-4 |
Data extracted from Sols, A., & Crane, R. K. (1954). Substrate specificity of brain hexokinase. Journal of Biological Chemistry, 210(2), 581-595.
This seminal work demonstrated that while 2-DG is a substrate for hexokinase, its rate of phosphorylation is significantly lower than that of glucose, and it has a lower affinity for the enzyme (a higher Michaelis constant).
Inhibition of Glycolysis in Tumor Tissues (Woodward and Hudson, 1954)
George E. Woodward and M. T. Hudson conducted pioneering research on the effects of 2-DG on the metabolism of tumor and normal tissues. Their work provided direct evidence of 2-DG's inhibitory effect on glycolysis in cancer cells.
Experimental Protocol:
The researchers used tissue slices from various rat tumors and normal tissues. They measured the rates of glycolysis and respiration in the presence and absence of 2-DG.
-
Tissue Preparation: Thin slices of tumor and normal tissues were prepared from rats.
-
Incubation Medium: The tissue slices were incubated in a bicarbonate-buffered saline solution (Krebs-Ringer bicarbonate) containing glucose.
-
Experimental Conditions: Different concentrations of 2-DG were added to the incubation medium. The incubations were carried out under both aerobic (95% O2 - 5% CO2) and anaerobic (95% N2 - 5% CO2) conditions.
-
Measurement of Glycolysis: Glycolysis was measured by determining the amount of lactic acid produced by the tissue slices.
-
Measurement of Respiration: Respiration was measured by determining the oxygen consumption of the tissue slices using a Warburg apparatus.
Quantitative Data:
Woodward and Hudson's experiments demonstrated a dose-dependent inhibition of glycolysis by 2-DG in tumor tissues.
| Tissue | 2-DG Concentration (M) | % Inhibition of Anaerobic Glycolysis |
| Jensen Sarcoma | 0.001 | 25 |
| Jensen Sarcoma | 0.005 | 60 |
| Jensen Sarcoma | 0.01 | 75 |
| Walker Carcinoma 256 | 0.005 | 55 |
| Flexner-Jobling Carcinoma | 0.005 | 65 |
Data extracted from Woodward, G. E., & Hudson, M. T. (1954). The effect of 2-desoxy-D-glucose on glycolysis and respiration of tumor and normal tissues. Cancer Research, 14(8), 599-605.
These findings were crucial in establishing the potential of 2-DG as an anti-cancer agent by targeting the high glycolytic rate of tumor cells, a phenomenon later termed the "Warburg effect."
Conclusion
The early studies on 2-deoxy-D-glucose metabolism, conducted with remarkable ingenuity and precision, laid the essential groundwork for our current understanding of this fascinating molecule. The pioneering work of researchers like Sols, Crane, Woodward, and Hudson, among others, established the fundamental principles of 2-DG's transport, phosphorylation, and its potent inhibition of glycolysis, particularly in the context of cancer. By providing detailed experimental protocols and quantitative data, this technical guide aims to offer a valuable resource for contemporary researchers. A thorough appreciation of these foundational experiments not only deepens our understanding of 2-DG's mechanism of action but also provides a solid basis for the ongoing development of 2-DG and its analogs as therapeutic agents in oncology and other fields. The logical and methodical approach of these early scientists continues to be an inspiration for metabolic research today.
References
The Intracellular Intruder: A Technical Guide to the Biological Role of 2-Deoxy-D-Glucose 6-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Deoxy-D-glucose (B1664073) (2-DG), a synthetic analog of glucose, has garnered significant attention in biomedical research, particularly in oncology, for its ability to disrupt cellular metabolism. Upon cellular uptake, 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose 6-phosphate (2-DG-6P), a metabolic dead-end product that orchestrates a multi-pronged assault on cellular homeostasis. This technical guide provides an in-depth exploration of the biological roles of 2-DG-6P, detailing its mechanisms of action, impact on key metabolic and signaling pathways, and the experimental methodologies used to elucidate its effects. Quantitative data are presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction: The Genesis of a Metabolic Saboteur
2-Deoxy-D-glucose is transported into cells via glucose transporters (GLUTs) and is a substrate for hexokinase, the first enzyme in the glycolytic pathway.[1] Hexokinase catalyzes the phosphorylation of 2-DG at the 6th carbon, forming this compound (2-DG-6P).[1] Unlike its physiological counterpart, glucose-6-phosphate (G6P), 2-DG-6P cannot be isomerized to fructose-6-phosphate (B1210287) by phosphoglucose (B3042753) isomerase (PGI), effectively trapping it within the cell and leading to its accumulation.[1][2] This intracellular accumulation of 2-DG-6P is the linchpin of its biological activity, triggering a cascade of events that profoundly impact cellular function and viability.
The Core Mechanism: Competitive and Allosteric Inhibition of Glycolysis
The primary and most well-characterized biological role of 2-DG-6P is the potent inhibition of glycolysis. This occurs through a dual mechanism targeting the initial steps of this fundamental metabolic pathway.
Inhibition of Hexokinase
The accumulation of 2-DG-6P exerts feedback inhibition on hexokinase, the enzyme responsible for its own creation.[1] This is a non-competitive inhibition that reduces the overall rate of glucose phosphorylation, thereby limiting the entry of glucose into the glycolytic pathway.[2]
Inhibition of Phosphoglucose Isomerase
2-DG-6P acts as a competitive inhibitor of phosphoglucose isomerase (PGI), the enzyme that catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate.[2] This blockage prevents the progression of glycolysis beyond its initial step.
Quantitative Data on Enzyme Inhibition and Cellular Effects
The following tables summarize key quantitative data related to the interaction of 2-DG and 2-DG-6P with cellular components and their downstream effects.
| Enzyme | Substrate/Inhibitor | Kinetic Parameter | Value | Cell/Tissue Type | Reference |
| Hexokinase | Glucose | Km | 0.067 mM | Normal Rat Brain | [3] |
| Hexokinase | Glucose | Km | 0.138 - 0.183 mM | Rat Glioma | [3] |
| Hexokinase | 2-Deoxy-D-glucose | Km | Not significantly different from glucose | Rat Glioma & Normal Brain | [3] |
| Hexokinase | 2-Deoxy-D-glucose-6-phosphate | Inhibition | Feedback inhibition | General | [1] |
| Phosphoglucose Isomerase | 2-Deoxy-D-glucose-6-phosphate | Inhibition | Competitive inhibition | General | [2] |
Table 1: Kinetic Parameters of Key Glycolytic Enzymes. This table provides a comparison of the Michaelis-Menten constant (Km) of hexokinase for its natural substrate, glucose, and its analog, 2-DG. It also highlights the inhibitory roles of 2-DG-6P.
| Cell Line | Cancer Type | IC50 of 2-DG (48h) | Reference |
| Nalm-6 | Acute Lymphoblastic Leukemia | 0.22 mM | [4] |
| CEM-C7-14 | Acute Lymphoblastic Leukemia | 2.70 mM | [4] |
| MIA PaCa2 | Pancreatic Cancer | ~1.45 - 13.34 mM | [5] |
| OVCAR-3 | Ovarian Cancer | 50 mM (5 days) | [5] |
| SkBr3 | Breast Cancer | 4 mM | [6] |
| MDA/MB468 | Breast Cancer | 8 mM | [6] |
Table 2: Dose-Dependent Cytotoxicity of 2-Deoxy-D-glucose. This table presents the half-maximal inhibitory concentration (IC50) of 2-DG in various cancer cell lines, demonstrating its variable efficacy.
| Cell Type | 2-DG Concentration | Time | Intracellular 2-DG-6P | ATP Levels | Reference |
| Rat Astrocytes | 10 mM | 30 min | ~150 nmol/mg protein | Reduced by 50% | [7] |
| Isolated Fat Cells | 10-20 mM | 1 hour | ~50 mM | Markedly declined | [8] |
Table 3: Intracellular Accumulation of 2-DG-6P and its Impact on ATP Levels. This table illustrates the direct consequence of 2-DG treatment: the accumulation of its phosphorylated form and the subsequent depletion of cellular energy.
Beyond Glycolysis: A Multi-faceted Cellular Stress Response
The biological consequences of 2-DG-6P extend beyond the simple blockade of glycolysis, inducing a complex cellular stress response that involves multiple pathways.
Disruption of N-linked Glycosylation and Induction of ER Stress
2-Deoxy-D-glucose can interfere with mannose metabolism, a critical component of the dolichol-P-P-oligosaccharide precursor required for N-linked glycosylation of proteins in the endoplasmic reticulum (ER). This disruption of protein glycosylation leads to an accumulation of unfolded or misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR) and ER stress, which can ultimately lead to apoptosis.[9]
Inhibition of the Pentose (B10789219) Phosphate (B84403) Pathway and Induction of Oxidative Stress
The pentose phosphate pathway (PPP) is a crucial branch of glucose metabolism that produces NADPH, the primary cellular reductant for protection against oxidative stress. By inhibiting the upstream steps of glycolysis, 2-DG-6P accumulation indirectly limits the availability of glucose-6-phosphate for the PPP. This reduction in NADPH production compromises the cell's ability to regenerate reduced glutathione (B108866) (GSH), a key antioxidant, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[10]
Figure 1: Signaling Pathway of 2-DG-6P Action. This diagram illustrates the central role of 2-DG-6P in disrupting key cellular pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Hexokinase Activity Assay
This assay measures the activity of hexokinase by coupling the production of glucose-6-phosphate to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH).
Materials:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MgCl2 (10 mM)
-
ATP (5 mM)
-
NADP+ (1 mM)
-
Glucose (100 mM) or 2-Deoxy-D-glucose (various concentrations)
-
Glucose-6-phosphate dehydrogenase (1 U/mL)
-
Cell or tissue lysate
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, NADP+, and G6PDH.
-
Add the cell or tissue lysate to the wells of the microplate.
-
Add the substrate (glucose or 2-DG) to initiate the reaction.
-
To determine the inhibitory effect of 2-DG-6P, pre-incubate the lysate with varying concentrations of 2-DG-6P before adding glucose.
-
Measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
Calculate hexokinase activity from the linear range of the reaction curve.
Measurement of Intracellular this compound
This protocol describes the quantification of intracellular 2-DG-6P using a coupled enzymatic assay.
Materials:
-
Perchloric acid (PCA), 0.5 M
-
KOH, 2 M
-
Triethanolamine (TEA) buffer (0.3 M, pH 7.5)
-
NADP+ (10 mM)
-
Glucose-6-phosphate dehydrogenase (5 U/mL)
-
Spectrophotometer or fluorometer
Procedure:
-
Culture cells to the desired density and treat with 2-DG for the specified time.
-
Wash cells with ice-cold PBS and lyse with 0.5 M PCA.
-
Neutralize the lysate with 2 M KOH and centrifuge to remove the precipitate.
-
Add the supernatant to a reaction mixture containing TEA buffer and NADP+.
-
Measure the baseline absorbance/fluorescence.
-
Add G6PDH to the reaction mixture to initiate the conversion of any endogenous G6P to 6-phosphogluconate and the corresponding reduction of NADP+ to NADPH.
-
Once the reaction reaches a plateau, add a known amount of purified 2-DG-6P to the sample to initiate the second reaction. The G6PDH will slowly convert 2-DG-6P to 2-deoxy-6-phosphogluconate, with the concomitant reduction of NADP+.
-
The change in absorbance/fluorescence after the addition of 2-DG-6P is proportional to its concentration in the sample.
-
Quantify the concentration using a standard curve generated with known amounts of 2-DG-6P.
Assessment of N-linked Glycosylation
This protocol outlines the use of Western blotting to detect changes in the glycosylation status of proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against a known glycoprotein (B1211001) (e.g., EGFR, IRE1α)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with 2-DG for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate. A shift in the molecular weight of the glycoprotein or the appearance of a faster-migrating, under-glycosylated form is indicative of inhibition of N-linked glycosylation.
Measurement of Pentose Phosphate Pathway Flux
This protocol describes a method to assess the flux through the PPP using a glucose tracer.
Materials:
-
[1,2-13C2]-glucose
-
Cell culture medium without glucose
-
Metabolite extraction buffer (e.g., 80% methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells in glucose-free medium supplemented with [1,2-13C2]-glucose in the presence or absence of 2-DG.
-
After the desired incubation time, quench metabolism and extract intracellular metabolites using ice-cold extraction buffer.
-
Analyze the metabolite extracts by LC-MS to determine the isotopic labeling patterns of PPP intermediates (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate) and downstream metabolites.
-
A decrease in the incorporation of 13C into PPP metabolites in 2-DG-treated cells indicates an inhibition of the pathway.
Detection of Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Treat cells with 2-DG for the desired time.
-
Incubate the cells with DCFH-DA (final concentration 5-10 µM) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation ~485 nm, emission ~530 nm). An increase in fluorescence intensity in 2-DG-treated cells indicates an increase in intracellular ROS levels.
Figure 2: Experimental Workflow. This diagram outlines a typical workflow for investigating the cellular effects of 2-DG-6P.
Conclusion and Future Directions
This compound is a potent modulator of cellular metabolism with far-reaching consequences for cell fate. Its ability to simultaneously inhibit glycolysis, disrupt N-linked glycosylation, and induce oxidative stress makes it a valuable tool for studying cellular bioenergetics and a promising candidate for therapeutic intervention, particularly in cancer. Future research should focus on elucidating the precise molecular mechanisms that govern the differential sensitivity of various cell types to 2-DG and on developing strategies to enhance its therapeutic index. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding and application of this intriguing molecule.
References
- 1. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 2. A catabolic block does not sufficiently explain how 2-deoxy-d-glucose inhibits cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the deoxyglucose and glucose phosphorylation ratio and the lumped constant in rat brain and a transplantable rat glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction and measurement of NAD(P)(+) and NAD(P)H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Integrated Proteomic and Glycoproteomic Investigation Reveals Alterations in the N-Glycoproteomic Network Induced by 2-Deoxy-D-Glucose in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accumulation of 2-deoxy-D-glucose-6-phosphate as a measure of glucose uptake in the isolated perfused heart: a 31P NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic effects of 2-deoxy-D-glucose in isolated fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Deoxy-d-Glucose-Induced Metabolic Alteration in Human Oral Squamous SCC15 Cells: Involvement of N-Glycosylation of Axl and Met - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Glycolysis Inhibition Mechanism of 2-deoxy-D-glucose 6-phosphate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-deoxy-D-glucose (2-DG), a glucose analog, serves as a potent inhibitor of glycolysis, the central pathway of glucose metabolism. Its inhibitory effects are primarily mediated by its phosphorylated form, 2-deoxy-D-glucose 6-phosphate (2-DG-6P). This technical guide provides a comprehensive overview of the molecular mechanisms underlying this inhibition, focusing on the interactions with key glycolytic enzymes and the subsequent impact on cellular signaling pathways. This document is intended to be a resource for researchers and professionals involved in the study of cancer metabolism, metabolic disorders, and the development of novel therapeutics targeting glycolysis.
Core Mechanism of Glycolysis Inhibition by 2-DG-6P
The inhibitory action of 2-DG begins with its transport into the cell and subsequent phosphorylation. Once converted to 2-DG-6P, it acts as a dead-end metabolite, disrupting the glycolytic flux at two critical enzymatic steps.
Cellular Uptake and Phosphorylation
2-DG is transported into cells via glucose transporters (GLUTs), mimicking the uptake of glucose.[1][2] Inside the cell, the enzyme hexokinase (HK) phosphorylates 2-DG at the 6th carbon position, utilizing one molecule of ATP to form this compound (2-DG-6P).[1][3] This phosphorylation traps 2-DG-6P within the cell, as the addition of the charged phosphate (B84403) group prevents its diffusion back across the cell membrane.[4]
Inhibition of Phosphoglucose (B3042753) Isomerase (PGI)
The primary site of action for 2-DG-6P is the enzyme phosphoglucose isomerase (PGI), which catalyzes the reversible isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (B1210287) (F6P) in the second step of glycolysis.[3][5] 2-DG-6P acts as a competitive inhibitor of PGI, binding to the active site but being unable to be converted to the corresponding fructose (B13574) analog.[6] This competitive inhibition leads to a halt in the glycolytic pathway beyond this step.
Feedback Inhibition of Hexokinase
The accumulation of 2-DG-6P within the cell leads to feedback inhibition of hexokinase.[3] This inhibition is similar to the product inhibition of hexokinase by its natural product, glucose-6-phosphate. Studies on bovine heart hexokinase have shown that 2-DG-6P is a competitive inhibitor with respect to ATP, with a reported inhibition constant (Ki) of 1.4 mM.[7] This inhibition reduces the overall rate of glucose phosphorylation, further suppressing the entry of glucose into the glycolytic pathway.
The following diagram illustrates the core mechanism of 2-DG-6P-mediated glycolysis inhibition.
Quantitative Data on Enzyme Inhibition
The following table summarizes the available quantitative data for the inhibition of key glycolytic enzymes by this compound (2-DG-6P).
| Enzyme | Inhibitor | Organism/Tissue | Inhibition Type | Ki Value | IC50 Value | Reference(s) |
| Hexokinase | 2-DG-6P | Bovine Heart | Competitive (vs. ATP) | 1.4 mM | Not Available | [7] |
| Phosphoglucose Isomerase | 2-DG-6P | Various | Competitive | Not Available | Not Available | [6] |
Note: While the competitive inhibition of phosphoglucose isomerase by 2-DG-6P is well-established, specific Ki and IC50 values were not available in the reviewed literature.
Downstream Signaling Consequences of 2-DG-6P Accumulation
The inhibition of glycolysis by 2-DG-6P leads to significant alterations in cellular energy status and metabolic flux, triggering several downstream signaling pathways.
Activation of AMP-Activated Protein Kinase (AMPK)
The disruption of glycolysis leads to a decrease in ATP production and a corresponding increase in the AMP:ATP and ADP:ATP ratios.[8][9] This shift in the cellular energy charge is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[8][10] AMPK activation occurs through two primary mechanisms:
-
Allosteric activation: The binding of AMP to the γ-subunit of AMPK induces a conformational change that allosterically activates the kinase.[10]
-
Phosphorylation: The binding of AMP also makes AMPK a better substrate for upstream kinases, primarily Liver Kinase B1 (LKB1), which phosphorylates a key threonine residue in the activation loop of the AMPK α-subunit, leading to its full activation.[10]
Additionally, 2-DG-induced Endoplasmic Reticulum (ER) stress can lead to an increase in intracellular calcium levels, which can activate AMPK through the Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ) pathway.[10]
Induction of the Unfolded Protein Response (UPR) and ER Stress
2-DG-6P can interfere with N-linked glycosylation of proteins in the endoplasmic reticulum (ER), leading to an accumulation of unfolded or misfolded proteins. This condition, known as ER stress, activates the Unfolded Protein Response (UPR). The UPR is initiated by three ER-resident transmembrane proteins: PERK, IRE1, and ATF6. Under normal conditions, these sensors are kept in an inactive state through their association with the chaperone protein GRP78 (also known as BiP). The accumulation of unfolded proteins sequesters GRP78, leading to the dissociation and activation of the UPR sensors.[11][12][13]
-
PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein translation to reduce the protein load on the ER.
-
IRE1 Pathway: Activated IRE1 possesses endonuclease activity that splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation.
-
ATF6 Pathway: Upon activation, ATF6 translocates to the Golgi apparatus where it is cleaved, releasing a transcription factor that moves to the nucleus to activate the expression of ER chaperones.
Experimental Protocols
Determination of Hexokinase Activity (Coupled Spectrophotometric Assay)
This protocol describes a continuous spectrophotometric assay to measure hexokinase activity by coupling the production of glucose-6-phosphate to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH).[8][11]
Principle: Hexokinase: Glucose + ATP → Glucose-6-Phosphate + ADP G6PDH: Glucose-6-Phosphate + NADP+ → 6-Phosphoglucono-δ-lactone + NADPH + H+
The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 13.3 mM MgCl₂
-
Substrate Solution: 0.67 M Glucose in Assay Buffer
-
ATP Solution: 16.5 mM ATP in Assay Buffer
-
NADP+ Solution: 6.8 mM NADP+ in Assay Buffer
-
Coupling Enzyme: Glucose-6-Phosphate Dehydrogenase (G6PDH) solution (e.g., 300 units/mL in Assay Buffer)
-
Enzyme Sample: Purified or crude hexokinase preparation diluted in Assay Buffer
Procedure:
-
Set up a spectrophotometer to measure absorbance at 340 nm and maintain the temperature at 30°C.
-
In a cuvette, prepare the reaction mixture by adding the following in order:
-
2.28 mL Assay Buffer
-
0.50 mL Substrate Solution
-
0.10 mL ATP Solution
-
0.10 mL NADP+ Solution
-
0.01 mL G6PDH Solution
-
-
Incubate the mixture in the spectrophotometer for 5-10 minutes to reach thermal equilibrium and to record any background rate.
-
Initiate the reaction by adding 0.1 mL of the diluted hexokinase sample and mix thoroughly.
-
Record the increase in absorbance at 340 nm for 5 minutes.
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the initial linear portion of the curve.
Determination of Phosphoglucose Isomerase Activity (Coupled Spectrophotometric Assay)
This protocol describes a continuous spectrophotometric assay to measure PGI activity by coupling the production of glucose-6-phosphate from fructose-6-phosphate to the reduction of NADP+ by G6PDH.[14]
Principle: PGI: Fructose-6-Phosphate ⇌ Glucose-6-Phosphate G6PDH: Glucose-6-Phosphate + NADP+ → 6-Phosphoglucono-δ-lactone + NADPH + H+
The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Substrate Solution: 10 mM Fructose-6-Phosphate in Assay Buffer
-
NADP+ Solution: 10 mM NADP+ in Assay Buffer
-
Coupling Enzyme: Glucose-6-Phosphate Dehydrogenase (G6PDH) solution (e.g., 10 units/mL in Assay Buffer)
-
Enzyme Sample: Purified or crude PGI preparation diluted in Assay Buffer
Procedure:
-
Set up a spectrophotometer to measure absorbance at 340 nm and maintain the temperature at 25°C.
-
In a cuvette, prepare the reaction mixture by adding the following in order:
-
Assay Buffer to a final volume of 1 mL
-
100 µL Substrate Solution
-
100 µL NADP+ Solution
-
10 µL G6PDH Solution
-
-
Incubate the mixture in the spectrophotometer for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding an appropriate volume of the diluted PGI sample and mix.
-
Record the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the initial linear portion of the curve.
Determination of Inhibition Constant (Ki)
The inhibition constant (Ki) for 2-DG-6P can be determined by measuring the enzyme activity at various substrate and inhibitor concentrations. The data can then be analyzed using graphical methods such as the Lineweaver-Burk or Dixon plots.
Lineweaver-Burk Plot (for competitive inhibition of PGI):
-
Perform the PGI activity assay with several concentrations of the substrate (fructose-6-phosphate) in the absence and presence of different fixed concentrations of the inhibitor (2-DG-6P).
-
Calculate the initial velocity (V) for each reaction.
-
Plot 1/V versus 1/[Substrate] for each inhibitor concentration.
-
For competitive inhibition, the lines will intersect on the y-axis. The Ki can be determined from the change in the x-intercept.
Dixon Plot (for non-competitive/mixed inhibition of Hexokinase):
-
Perform the hexokinase activity assay at several fixed concentrations of the substrate (glucose) with varying concentrations of the inhibitor (2-DG-6P).
-
Calculate the initial velocity (V) for each reaction.
-
Plot 1/V versus [Inhibitor] for each substrate concentration.
-
The lines will intersect at a point to the left of the y-axis, and the x-coordinate of this intersection point is equal to -Ki.
Experimental Workflow for Investigating 2-DG Effects
The following diagram outlines a general experimental workflow for characterizing the effects of 2-DG on cancer cells in vitro.
Conclusion
This compound is a potent inhibitor of glycolysis, acting at the key enzymatic steps of hexokinase and phosphoglucose isomerase. Its accumulation disrupts cellular energy homeostasis and induces stress responses, including the activation of AMPK and the UPR. A thorough understanding of these mechanisms is crucial for the rational design and application of 2-DG and its analogs as therapeutic agents, particularly in the context of oncology and metabolic diseases. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the multifaceted effects of this important metabolic inhibitor.
References
- 1. Novel mutation in hexokinase 2 confers resistance to 2-deoxyglucose by altering protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phosphoglucoisomerase - Proteopedia, life in 3D [proteopedia.org]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. The inhibition of bovine heart hexokinase by 2-deoxy-D-glucose-6-phosphate: characterization by 31P NMR and metabolic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of AMPK in the maintenance of ATP balance during energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Keeping the home fires burning: AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]
A Technical Guide to the Chemical Properties of 2-Deoxy-D-Glucose 6-Phosphate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Deoxy-D-glucose 6-phosphate (2-DG-6-P) is the primary intracellular metabolite of the glucose analog 2-deoxy-D-glucose (2-DG). Upon transport into the cell, 2-DG is phosphorylated by hexokinase, effectively trapping 2-DG-6-P within the cytoplasm. This accumulation serves as a potent inhibitor of glycolysis and a valuable probe for measuring glucose uptake rates. This technical guide provides an in-depth overview of the core chemical and biochemical properties of 2-DG-6-P, detailed experimental protocols for its quantification, and a discussion of its metabolic fate, serving as a critical resource for researchers leveraging this molecule in metabolic studies and therapeutic development.
Chemical and Physical Properties
2-DG-6-P is a sugar phosphate (B84403) that shares structural similarity with glucose-6-phosphate, with the critical exception of the absence of a hydroxyl group at the C2 position. This single modification prevents its isomerization and subsequent metabolism in the glycolytic pathway. The compound is typically supplied as a stable, crystalline solid, often as a sodium salt to enhance solubility and stability.[1][2]
| Property | Value |
| Formal Name | 6-(dihydrogen phosphate) 2-deoxy-D-arabo-hexose[1] |
| Synonyms | 2-Deoxyglucose-6-phosphate, 2-DG6P[1][3] |
| Molecular Formula | Free Acid: C₆H₁₃O₈PMonosodium Salt: C₆H₁₂O₈P·Na[1]Disodium Salt: C₆H₁₁Na₂O₈P |
| Molecular Weight | Free Acid: 244.14 g/mol [2]Monosodium Salt: 266.1 g/mol [1][3]Disodium Salt: 288.10 g/mol [4] |
| Appearance | Crystalline solid[1] |
| CAS Number | 3573-50-0 (Free Acid)[2] |
| Solubility (Sodium Salt) | PBS (pH 7.2): ~10 mg/mL[1][3]Water: 50 mg/mL |
| Storage & Stability | Solid: ≥ 4 years at -20°C[1]Aqueous Solution: Not recommended for storage more than one day[1] |
Biochemical Properties and Metabolic Fate
The biological significance of 2-DG-6-P stems directly from its formation and subsequent inhibitory actions within the cell.
Formation: 2-Deoxy-D-glucose is transported into cells via glucose transporters (GLUTs). Inside the cell, it is a substrate for hexokinase, which catalyzes its phosphorylation using ATP to form this compound.[3][4] This phosphorylation traps the molecule intracellularly, as sugar phosphates cannot readily cross the cell membrane.
Metabolic Inhibition: The absence of the 2-hydroxyl group means that 2-DG-6-P cannot be isomerized to 2-deoxy-fructose 6-phosphate by phosphoglucose (B3042753) isomerase, a critical step in glycolysis.[5] The resulting intracellular accumulation of 2-DG-6-P leads to the competitive inhibition of both phosphoglucose isomerase and hexokinase, effectively halting the glycolytic flux.[2]
Alternative Fates:
-
In some organisms like bacteria and yeast, 2-DG-6-P can be dephosphorylated back to 2-DG by the enzyme 2-deoxyglucose-6-phosphatase.[3]
-
While it blocks glycolysis, 2-DG-6-P can serve as a substrate for glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose (B10789219) phosphate pathway. This reaction, which reduces NADP⁺ to NADPH, is the basis for a common quantification assay.[3]
References
- 1. Synthesis of deoxyglucose-1-phosphate, deoxyglucose-1,6-bisphosphate, and other metabolites of 2-deoxy-D-[14C]glucose in rat brain in vivo: influence of time and tissue glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scientificlabs.ie [scientificlabs.ie]
2-Deoxy-D-Glucose: A Technical Guide to a Potent Glucose Analog in Research and Drug Development
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Deoxy-D-glucose (2-DG), a synthetic glucose analog, has emerged as a powerful tool in biomedical research and a promising candidate in oncology. By competitively inhibiting glycolysis, 2-DG exploits the metabolic vulnerabilities of highly glycolytic cells, particularly cancer cells exhibiting the Warburg effect. This technical guide provides a comprehensive overview of the core mechanisms of 2-DG, its multifaceted effects on cellular physiology, and detailed protocols for its application in experimental settings. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage 2-DG in their studies.
Introduction: The Role of 2-Deoxy-D-Glucose as a Glucose Analog
2-Deoxy-D-glucose is a molecule in which the 2-hydroxyl group of glucose is replaced by a hydrogen atom.[1] This seemingly minor structural modification allows 2-DG to be recognized and taken up by cells through glucose transporters (GLUTs).[2] Once inside the cell, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). However, due to the absence of the 2-hydroxyl group, 2-DG-6P cannot be isomerized to fructose-6-phosphate (B1210287) by phosphoglucose (B3042753) isomerase, effectively halting the glycolytic pathway at this step.[2] The intracellular accumulation of 2-DG-6P leads to the inhibition of hexokinase and phosphoglucose isomerase, resulting in the depletion of downstream glycolytic intermediates and a reduction in ATP production.[1]
Core Mechanisms of Action
The primary mechanism of 2-DG's biological activity is the competitive inhibition of glycolysis. However, its effects extend beyond simple energy depletion, impacting several critical cellular processes.
Inhibition of Glycolysis and ATP Depletion
The most well-characterized effect of 2-DG is the disruption of glycolysis, leading to a significant reduction in cellular ATP levels. This energy deprivation is particularly detrimental to cancer cells, which often rely heavily on glycolysis for their energy demands, a phenomenon known as the "Warburg effect". The extent of ATP depletion is dose- and time-dependent and varies among different cell types.[3][4]
Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
2-DG also interferes with N-linked glycosylation, a crucial process for proper protein folding that occurs in the endoplasmic reticulum. This interference leads to the accumulation of unfolded or misfolded proteins, triggering ER stress and activating the Unfolded Protein Response (UPR).[5][6] The UPR is a signaling network that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe. Key markers of the UPR, such as GRP78/BiP and CHOP, are often upregulated following 2-DG treatment.[5]
Induction of Autophagy
As a cellular response to stress, including energy depletion and ER stress, 2-DG can induce autophagy.[5] Autophagy is a catabolic process where cellular components are degraded and recycled. The role of autophagy in the context of 2-DG treatment can be complex, acting as either a pro-survival mechanism by providing essential metabolites during energy crisis or a pro-death pathway.
Generation of Oxidative Stress
Several studies have indicated that 2-DG treatment can lead to an increase in reactive oxygen species (ROS) and induce oxidative stress.[7] This is thought to be a consequence of metabolic perturbations and can contribute to 2-DG-induced cytotoxicity.
Data Presentation: Quantitative Effects of 2-DG
The following tables summarize key quantitative data on the effects of 2-DG from various studies, providing a comparative overview for researchers.
Table 1: IC50 Values of 2-Deoxy-D-Glucose in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Exposure Time (h) | Reference |
| Nalm-6 | Acute Lymphoblastic Leukemia | 0.22 | 48 | [2] |
| CEM-C7-14 | Acute Lymphoblastic Leukemia | 2.70 | 48 | [2] |
| MIA PaCa-2 | Pancreatic Cancer | 1.45 - 13.34 (range) | 48 | [8] |
| AsPC-1 | Pancreatic Cancer | 1.45 - 13.34 (range) | 48 | [8] |
| OVCAR-3 | Ovarian Cancer | 1.45 - 13.34 (range) | 48 | [8] |
| SKOV3 | Ovarian Cancer | - | - | [2] |
| IGROV1 | Ovarian Cancer | - | - | [2] |
| MSTO-211H | Mesothelioma | - | - | [2] |
| U251 | Glioblastoma | - | - | [2] |
| HepG2 | Hepatocarcinoma | - | - | [2] |
| HT29D4 | Colon Cancer | - | - | [2] |
| SK-N-BE(2) | Neuroblastoma | - | - | [5] |
| HCT116 | Colon Cancer | - | - | [5] |
| MDA-MB-468 | Breast Cancer | ~8 (complete inhibition) | - | [9] |
| SkBr3 | Breast Cancer | ~4 (complete inhibition) | - | [9] |
Table 2: Effect of 2-Deoxy-D-Glucose on Cellular ATP Levels
| Cell Line | 2-DG Concentration (mM) | Exposure Time | ATP Reduction (% of control) | Reference |
| Primary Rat Astrocytes | 0.1 | 180 min | ~30% | [10] |
| Primary Rat Astrocytes | 5 | 60 min | ~60% | [10] |
| Primary Rat Astrocytes | 10 | 30 min | ~50% | [4] |
| SK-N-BE(2) | Not specified | Not specified | More prominent decrease | [5] |
| HCT116 | Not specified | Not specified | Less prominent decrease | [5] |
| MCF-7 | 4, 8, 16 | 1, 3, 5 days | Dose and time-dependent | [3] |
Table 3: Quantitative Outcomes of 2-DG in Combination Therapies
| Cell Line | Combination Agent | 2-DG Concentration | Combination Effect | Reference |
| T47D (Breast Cancer) | Doxorubicin (1µM) + Radiation (100-200 cGy) | 500 µM | Enhanced cell death, SER = 1.14 | [11] |
| SKBR3 (Breast Cancer) | Doxorubicin (1µM) + Radiation (100-200 cGy) | 500 µM | Enhanced cell death, SER = 1.16 | [11] |
| FaDu (Head and Neck Cancer) | Cisplatin (0.5 µmol/L) | 20 mmol/L | Significant growth delay | [7][12] |
| T47D (Breast Cancer) | Paclitaxel (B517696) (0.1 µM) | 20 mM | Increased cell killing | [13] |
| MDA-MB-231 (Breast Cancer) | Paclitaxel (0.1 µM) | 20 mM | Increased cell killing | [13] |
| A549 (Lung Cancer) | Paclitaxel | 2 mM | Improved sensitivity | [14] |
| A549T (Paclitaxel-resistant Lung Cancer) | Paclitaxel | 2 mM | Further cell killing | [14] |
| Human Osteosarcoma Xenograft | Adriamycin | Not specified | Significantly slower tumor growth | [15] |
| MV522 (Non-small cell lung cancer) Xenograft | Paclitaxel | Not specified | Significant reduction in tumor growth | [15][16] |
Mandatory Visualizations
Experimental Protocols
This section provides detailed methodologies for key experiments involving 2-DG. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.
Measurement of Glycolysis Inhibition using the Seahorse XF Glycolysis Stress Test
This protocol outlines the procedure for assessing the effect of 2-DG on glycolytic function using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
L-glutamine
-
Glucose
-
Oligomycin
-
2-Deoxy-D-Glucose (2-DG)
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with L-glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: On the day of the assay, remove the growth medium from the cells, wash with the assay medium, and replace with fresh assay medium. Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
Compound Preparation: Prepare stock solutions of glucose, oligomycin, and 2-DG in the assay medium.
-
Cartridge Loading: Load the injection ports of the hydrated sensor cartridge with the prepared compounds:
-
Port A: Glucose (to measure glycolysis)
-
Port B: Oligomycin (to measure glycolytic capacity)
-
Port C: 2-DG (to inhibit glycolysis and determine non-glycolytic acidification)
-
-
Seahorse XF Analyzer Operation: Calibrate the sensor cartridge and run the Glycolysis Stress Test according to the manufacturer's instructions.
-
Data Analysis: Analyze the Extracellular Acidification Rate (ECAR) to determine the rates of glycolysis, glycolytic capacity, and non-glycolytic acidification.
Determination of Cellular ATP Levels using a Luminescence-Based Assay
This protocol describes the measurement of intracellular ATP levels using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates (96- or 384-well)
-
Cells of interest
-
2-Deoxy-D-Glucose (2-DG)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled multiwell plate and allow them to adhere. Treat the cells with various concentrations of 2-DG for the desired time periods. Include untreated control wells.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Record the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present. Normalize the results to the untreated control to determine the percentage of ATP depletion.
Assessment of ER Stress by Western Blotting for GRP78 and CHOP
This protocol details the detection of ER stress markers GRP78 (BiP) and CHOP by Western blotting.
Materials:
-
Cells of interest
-
2-Deoxy-D-Glucose (2-DG)
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-GRP78 and anti-CHOP
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis: Treat cells with 2-DG for the desired time. Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GRP78 and CHOP overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and detect the protein bands using an ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the fold-change in protein expression.
Measurement of Autophagy by Western Blotting for LC3B
This protocol describes the detection of autophagy by monitoring the conversion of LC3B-I to LC3B-II.
Materials:
-
Same as for the ER Stress Western Blot, with the primary antibody being anti-LC3B.
-
Optional: Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine)
Procedure:
-
Cell Treatment and Lysis: Treat cells with 2-DG. For autophagic flux analysis, include a condition where cells are co-treated with an autophagy inhibitor for the last few hours of the 2-DG treatment. Lyse the cells as described previously.
-
SDS-PAGE and Transfer: Separate the protein lysates on a higher percentage SDS-PAGE gel (e.g., 15%) to effectively resolve LC3B-I and LC3B-II. Transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with an anti-LC3B primary antibody.
-
Detection and Analysis: Detect the LC3B-I and LC3B-II bands. The ratio of LC3B-II to LC3B-I or to a loading control is used as an indicator of autophagosome formation. An increased accumulation of LC3B-II in the presence of an autophagy inhibitor indicates an increase in autophagic flux.[17][18]
Clonogenic Survival Assay for Radiosensitization
This protocol is used to assess the ability of 2-DG to sensitize cancer cells to radiation.
Materials:
-
Cells of interest
-
2-Deoxy-D-Glucose (2-DG)
-
Radiation source (e.g., X-ray irradiator)
-
Cell culture plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a known number of cells into culture plates. The number of cells seeded will depend on the radiation dose to be delivered.
-
Treatment: Treat the cells with a non-toxic concentration of 2-DG for a specified period before and/or after irradiation.
-
Irradiation: Irradiate the cells with a range of radiation doses.
-
Colony Formation: Incubate the plates for 7-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
Staining and Counting: Fix the colonies with a solution such as methanol (B129727) and stain with crystal violet. Count the number of colonies in each plate.
-
Data Analysis: Calculate the surviving fraction for each treatment condition and plot the data to generate cell survival curves. The sensitizer (B1316253) enhancement ratio (SER) can be calculated to quantify the radiosensitizing effect of 2-DG.[11]
Conclusion
2-Deoxy-D-glucose is a versatile and potent tool for investigating cellular metabolism and for the development of novel therapeutic strategies, particularly in oncology. Its ability to inhibit glycolysis, induce ER stress, and modulate other cellular pathways provides multiple avenues for therapeutic intervention. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to effectively utilize 2-DG in their work. Further research into the nuanced effects of 2-DG in different cellular contexts and in combination with other agents will undoubtedly continue to expand its potential applications in medicine.
References
- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Consequences of a 2-Deoxyglucose Exposure on the ATP Content and the Cytosolic Glucose Metabolism of Cultured Primary Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-D-glucose has distinct and cell line-specific effects on the survival of different cancer cells upon antitumor drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. 2-Deoxy-d-Glucose Combined with Cisplatin Enhances Cytotoxicity via Metabolic Oxidative Stress in Human Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tabaslab.com [tabaslab.com]
- 9. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Combined Treatment with 2-Deoxy-D-Glucose and Doxorubicin Enhances the in Vitro Efficiency of Breast Cancer Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Paclitaxel Combined with Inhibitors of Glucose and Hydroperoxide Metabolism Enhances Breast Cancer Cell Killing Via H2O2-Mediated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2-deoxy-D-glucose increases the efficacy of adriamycin and paclitaxel in human osteosarcoma and non-small cell lung cancers in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Deoxy-<scp>d</scp>-glucose Increases the Efficacy of Adriamycin and Paclitaxel in Human Osteosarcoma and Non-Small Ce… [ouci.dntb.gov.ua]
- 17. Western Blot protocol for LC3B Antibody (NB600-1384): Novus Biologicals [novusbio.com]
- 18. resources.novusbio.com [resources.novusbio.com]
Phosphorylation of 2-Deoxy-D-Glucose by Hexokinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the phosphorylation of 2-deoxy-D-glucose (2-DG) by hexokinase, a critical event with significant implications in biomedical research and drug development. 2-DG, a glucose analog, is readily taken up by cells and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized in the glycolytic pathway, leading to its intracellular accumulation. This accumulation competitively inhibits hexokinase and allosterically inhibits phosphoglucose (B3042753) isomerase, resulting in the disruption of glycolysis. The consequent depletion of ATP, induction of oxidative stress, and interference with N-linked glycosylation pathways make 2-DG a potent agent for targeting rapidly proliferating cells, such as cancer cells, which exhibit a high rate of glycolysis (the Warburg effect). This guide details the underlying biochemical mechanisms, presents available quantitative data on enzyme kinetics, provides detailed experimental protocols for studying this process, and visualizes the key signaling pathways and experimental workflows.
Introduction
2-Deoxy-D-glucose (2-DG) is a structural analog of glucose where the hydroxyl group at the C2 position is replaced by a hydrogen atom. This seemingly minor modification has profound consequences on its metabolic fate. While 2-DG is recognized and transported into cells by the same glucose transporters (GLUTs) as glucose, its subsequent metabolism is stalled after the initial phosphorylation step.
Hexokinases (HKs) are a family of enzymes that catalyze the first committed step of glycolysis: the ATP-dependent phosphorylation of glucose to glucose-6-phosphate (G6P).[1] There are four main isoforms of hexokinase in mammals (HK-I, HK-II, HK-III, and HK-IV/glucokinase), each with distinct tissue distributions and kinetic properties.[1] Hexokinases I, II, and III have a high affinity for glucose (low Km), whereas glucokinase (HK-IV) has a lower affinity (high Km).[2][3] 2-DG serves as a substrate for hexokinases, being converted to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[4]
The inability of 2-DG-6-P to be isomerized to fructose-6-phosphate (B1210287) by phosphoglucose isomerase leads to its accumulation within the cell.[4] This accumulation has two primary inhibitory effects on glycolysis:
-
Competitive inhibition of Hexokinase: 2-DG-6-P competes with ATP for binding to hexokinase.[5]
-
Allosteric inhibition of Phosphoglucose Isomerase: The buildup of 2-DG-6-P can also inhibit the enzyme responsible for the next step in glycolysis.
This disruption of glycolysis has been exploited in various research and therapeutic contexts, most notably in oncology, due to the reliance of many cancer cells on aerobic glycolysis.[4]
Quantitative Data: Kinetic Parameters of Hexokinase
The efficiency of 2-DG phosphorylation and the subsequent inhibition of glycolysis are dictated by the kinetic parameters of the hexokinase isoforms. While extensive data is available for glucose, specific Km and Vmax values for 2-DG, and Ki values for 2-DG-6-P are less comprehensively documented across all isoforms and species. The following tables summarize the available data.
Table 1: Michaelis-Menten Constants (Km) of Hexokinase for 2-Deoxy-D-Glucose
| Hexokinase Isoform/Source | Substrate | Km (mM) | Species | Reference |
| Hexokinase (Spermatocyte) | 2-Deoxy-D-Glucose | Value not specified | Rat | [6] |
| Hexokinase (Spermatid) | 2-Deoxy-D-Glucose | Value not specified | Rat | [6] |
| Hexokinase (Spermatozoa) | 2-Deoxy-D-Glucose | Value not specified | Rat | [6] |
| Hexokinase D (Glucokinase) | 2-Deoxy-D-Glucose | Michaelian kinetics, but specific Km not provided | - | [7] |
| Hexokinase | 2-Deoxy-D-Glucose | Specific values for isoforms I and II not found in the provided search results. |
Note: While the study on rat germ cells indicates that Km values for 2-deoxy-D-glucose were measured, the specific values are not available in the abstract. Further literature review is required to populate this table comprehensively.
Table 2: Maximum Velocity (Vmax) of Hexokinase with 2-Deoxy-D-Glucose
| Hexokinase Isoform/Source | Substrate | Vmax (relative to Glucose) | Species | Reference |
| Hexokinase (Germ Cells) | 2-Deoxy-D-Glucose | < 1.0 | Rat | [6] |
| Hexokinase | 2-Deoxy-D-Glucose | Specific values for different isoforms are not readily available in the provided search results. |
Note: The Vmax for 2-DG in rat germ cells is reported to be lower than that for glucose and fructose.[6] More specific quantitative data is needed for a complete comparison.
Table 3: Inhibition Constants (Ki) for Hexokinase
| Inhibitor | Hexokinase Isoform/Source | Ki | Type of Inhibition | Reference |
| 2-Deoxy-D-Glucose-6-Phosphate | Hexokinase (in fat cell homogenates) | Not inhibited by 50 mM | - | [8] |
| 2-Deoxy-D-Glucose-6-Phosphate | Hexokinase | Specific Ki values are not readily available in the provided search results. | Competitive with ATP | [5] |
Note: One study suggests that 2-DG-6-P does not cause feedback inhibition of hexokinase in fat cell homogenates at concentrations up to 50 mM.[8] However, other sources state that it is a competitive inhibitor with respect to ATP.[5] A definitive Ki value remains to be identified from the literature.
Signaling Pathways and Cellular Consequences
The phosphorylation of 2-DG by hexokinase and the subsequent accumulation of 2-DG-6-P trigger a cascade of cellular events, primarily stemming from the disruption of glycolysis.
Inhibition of Glycolysis
The core mechanism of 2-DG action is the inhibition of glycolysis. The accumulation of 2-DG-6-P blocks the pathway at two key points, leading to a significant reduction in the production of pyruvate (B1213749) and, consequently, a drop in cellular ATP levels.
Caption: Inhibition of glycolysis by 2-deoxy-D-glucose.
Upstream Regulation of Hexokinase II
Hexokinase II (HKII) is a key isoform upregulated in many cancers. Its expression and activity are tightly regulated by signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Upstream regulation of Hexokinase II expression.
Downstream Cellular Effects of 2-DG
The metabolic stress induced by 2-DG triggers several downstream signaling pathways, contributing to its cytotoxic effects. These include the induction of endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and the activation of autophagy.
References
- 1. doctor2024.jumedicine.com [doctor2024.jumedicine.com]
- 2. Biochemistry Glossary: Hexokinase vs. Glucokinase | ditki medical & biological sciences [ditki.com]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 5. High glucose concentrations partially release hexokinase from inhibition by glucose 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic properties of hexokinase of germ cells in rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cooperative interactions in hexokinase D ("glucokinase"). Kinetic and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic effects of 2-deoxy-D-glucose in isolated fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Synthesis of 2-Deoxy-D-Glucose 6-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of 2-deoxy-D-glucose 6-phosphate (2-DG-6-P), a key molecule in various biomedical research fields, particularly in cancer metabolism. This document details the core principles, experimental protocols, and relevant data for the production and purification of 2-DG-6-P, aimed at professionals in research and drug development.
Introduction
2-Deoxy-D-glucose (2-DG) is a glucose analog where the 2-hydroxyl group is replaced by a hydrogen.[1] This structural modification allows it to be recognized and transported into cells by glucose transporters and subsequently phosphorylated by hexokinases at the 6th position to form this compound (2-DG-6-P).[2][3] However, 2-DG-6-P cannot be further metabolized in the glycolytic pathway, leading to its accumulation within the cell.[2] This accumulation competitively inhibits the enzyme phosphoglucose (B3042753) isomerase and also provides feedback inhibition on hexokinase, effectively blocking glycolysis and leading to cellular energy depletion.[3][4] This property makes 2-DG and its phosphorylated form valuable tools for studying glucose metabolism and as potential therapeutic agents, especially in oncology.
The enzymatic synthesis of 2-DG-6-P offers a highly specific and efficient method for its production, yielding a pure product under mild reaction conditions. The primary enzyme utilized for this purpose is hexokinase, which catalyzes the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to 2-DG.
Enzymatic Synthesis Strategies
The most common and efficient method for the enzymatic synthesis of 2-DG-6-P is through the catalytic action of hexokinase. To ensure a continuous and cost-effective process, an ATP regeneration system is often coupled with the primary phosphorylation reaction.
Hexokinase-Catalyzed Phosphorylation with ATP Regeneration
This approach utilizes hexokinase to phosphorylate 2-DG to 2-DG-6-P, with a secondary enzymatic system to regenerate the ATP consumed in the reaction. A common ATP regeneration system involves polyphosphate kinase 2 (PPK2), which uses polyphosphate as a phosphoryl donor to convert ADP back to ATP.[5]
Reaction Scheme:
-
Phosphorylation: 2-Deoxy-D-glucose + ATP ---(Hexokinase)--> this compound + ADP
-
ATP Regeneration: ADP + Polyphosphate ---(Polyphosphate Kinase 2)--> ATP
This one-pot synthesis method provides a high conversion rate of the substrate to the desired product.[5]
Quantitative Data
The efficiency of the enzymatic synthesis is dependent on the kinetic parameters of the enzymes involved. The following tables summarize the key quantitative data for hexokinases with 2-deoxy-D-glucose as a substrate.
Table 1: Kinetic Parameters of Hexokinase Isoenzymes for 2-Deoxy-D-Glucose
| Enzyme Isoform | Source Organism | Km for 2-Deoxy-D-Glucose (mM) | Km for ATP (mM) | Optimal pH |
| Hexokinase I | Rat Brain | 0.12 | - | 6.9 - 8.5 |
| Hexokinase II | Rat Muscle | - | - | 6.9 - 8.5 |
| Hexokinase IV (Glucokinase) | Rat Liver | 19.2 ± 2.3 | 0.56 ± 0.05 | ~7.4 |
Table 2: Typical Reaction Yield for Enzymatic Synthesis of Glucose 6-Phosphate
| Synthesis Method | Substrate | Conversion Yield | Final Product Concentration | Reference |
| One-pot, two-enzyme system (Hexokinase/PPK2) | Glucose | 85% | 12.56 g/L | [5] |
| One-pot, three-enzyme system (Cellulase/Hexokinase/PPK2) | Microcrystalline Cellulose | 77% (of released glucose) | 1.17 g/L | [5] |
Note: While these yields are for glucose-6-phosphate, similar high conversion rates are expected for 2-deoxy-D-glucose due to the substrate promiscuity of hexokinase. A study on the enzymatic synthesis of 2-keto-3-deoxy-6-phosphogluconate reported a final yield of 90% after purification.[6]
Experimental Protocols
Protocol for One-Pot Enzymatic Synthesis of this compound
This protocol is adapted from a method for glucose 6-phosphate synthesis.[5]
Materials:
-
2-Deoxy-D-glucose
-
Polyphosphate (e.g., sodium polyphosphate)
-
Adenosine triphosphate (ATP)
-
Hexokinase (from Saccharomyces cerevisiae)
-
Polyphosphate kinase 2 (PPK2)
-
50 mM Sodium phosphate buffer, pH 7.5
-
10 mM MgCl2
-
Heat block or water bath
-
Reaction tubes
Procedure:
-
Prepare a reaction mixture in a 50 mM sodium phosphate buffer (pH 7.5) containing:
-
50 mM 2-Deoxy-D-glucose
-
50 mM Polyphosphate
-
2 mM ATP
-
10 mM MgCl2
-
-
Add the enzymes to the reaction mixture. The recommended concentrations are approximately 0.3125 U/mL of hexokinase and 0.115 U/mL of PPK2.[5]
-
Incubate the reaction mixture at 30°C for up to 24 hours. The reaction progress can be monitored by taking samples at different time points.
-
To stop the reaction, heat the samples at 100°C for 10 minutes to inactivate the enzymes.
-
Store the samples at -20°C until purification.
Protocol for Purification of this compound by Anion Exchange Chromatography
Materials:
-
Crude reaction mixture containing 2-DG-6-P
-
Anion exchange resin (e.g., DEAE-cellulose or a strong anion exchanger like a Q-resin)
-
Chromatography column
-
Low-salt loading buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
High-salt eluting buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0)
-
Peristaltic pump and fraction collector
Procedure:
-
Sample Preparation: Centrifuge the crude reaction mixture to pellet the heat-inactivated enzymes and any other insoluble material. Filter the supernatant through a 0.45 µm filter.
-
Column Equilibration: Pack the chromatography column with the chosen anion exchange resin. Equilibrate the column by washing it with several column volumes of the low-salt loading buffer until the pH and conductivity of the effluent match that of the buffer.
-
Sample Loading: Load the prepared sample onto the equilibrated column. The negatively charged 2-DG-6-P will bind to the positively charged resin, while the uncharged 2-DG and other non-ionic components will pass through.
-
Washing: Wash the column with the loading buffer to remove any unbound or weakly bound impurities.
-
Elution: Elute the bound 2-DG-6-P from the column by applying a linear gradient of increasing salt concentration (from 0% to 100% high-salt eluting buffer). Alternatively, a stepwise elution with increasing concentrations of the high-salt buffer can be used.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions for the presence of 2-DG-6-P using an appropriate method, such as a phosphate assay or HPLC. Pool the fractions containing the purified product.
-
Desalting: If necessary, desalt the pooled fractions using dialysis or a desalting column.
Mandatory Visualizations
Signaling Pathway: Inhibition of Glycolysis by 2-Deoxy-D-Glucose
Caption: Inhibition of glycolysis by 2-deoxy-D-glucose.
Experimental Workflow: Enzymatic Synthesis and Purification of 2-DG-6-P
Caption: Workflow for the synthesis and purification of 2-DG-6-P.
References
- 1. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 3. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Production of Glucose 6-Phosphate From a Cellulosic Feedstock in a One Pot Multi-Enzyme Synthesis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structural Analysis of 2-deoxy-D-glucose 6-phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-deoxy-D-glucose (2-DG), a synthetic analog of glucose, serves as a powerful tool in metabolic research and holds therapeutic potential, particularly in oncology. Upon cellular uptake, 2-DG is phosphorylated by hexokinase to form 2-deoxy-D-glucose 6-phosphate (2-DG-6-P). This phosphorylated intermediate cannot be further metabolized through glycolysis, leading to its intracellular accumulation and subsequent inhibition of key metabolic pathways.[1][2][3] A thorough understanding of the structure and properties of 2-DG-6-P is paramount for its application in research and drug development. This guide provides a comprehensive structural analysis of 2-DG-6-P, detailing its physicochemical properties, advanced spectroscopic characterization, and the experimental protocols utilized for its study.
Chemical Structure and Physicochemical Properties
This compound is a deoxyaldohexose phosphate (B84403), which comprises a 2-deoxy-D-glucose molecule where the hydroxyl group at the C6 position is substituted with a phosphate group.[4] This seemingly minor structural alteration from glucose-6-phosphate—the absence of a hydroxyl group at the C2 position—is the basis for its metabolic inhibitory effects.[5]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃O₈P | [4] |
| Molecular Weight | 244.14 g/mol | [4] |
| IUPAC Name | [(2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate | [4] |
| CAS Number | 3573-50-0 | [2][4] |
| Classification | Hexose Phosphate | [6] |
Mechanism of Action: Glycolysis Inhibition
The biological impact of 2-DG-6-P stems from its role as a metabolic dead-end product. The process begins with the transport of 2-DG into the cell via glucose transporters (GLUTs). Inside the cell, hexokinase, the first enzyme in the glycolytic pathway, phosphorylates 2-DG to 2-DG-6-P.[1][5] Unlike its natural counterpart, glucose-6-phosphate, 2-DG-6-P cannot be isomerized to fructose-6-phosphate (B1210287) by the enzyme phosphoglucose (B3042753) isomerase.[1][2] This inability to proceed down the glycolytic pathway leads to the intracellular accumulation of 2-DG-6-P, which triggers several downstream effects:
-
Feedback Inhibition of Hexokinase: The high concentration of 2-DG-6-P allosterically and competitively inhibits hexokinase, reducing the phosphorylation of both glucose and 2-DG.[1][2][5]
-
Glycolytic Blockade: The inhibition of hexokinase and the inability to process 2-DG-6-P effectively halts glycolytic flux, leading to depleted ATP production.[1]
-
Cellular Stress: The accumulation of 2-DG-6-P can interfere with N-linked glycosylation and induce oxidative stress, potentially leading to apoptosis.[1][7]
Spectroscopic and Spectrometric Analysis
The structural elucidation and quantification of 2-DG-6-P rely heavily on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-invasive technique used to determine the structure of molecules in solution. For 2-DG-6-P, ³¹P, ¹³C, and ¹H NMR are particularly informative.
-
³¹P NMR: This is the most direct method for observing the formation and accumulation of 2-DG-6-P in living cells or tissue extracts.[2][8] The phosphorus atom in the phosphate group provides a distinct signal that can be monitored over time to assess the rate of glucose uptake and hexokinase activity.[8][9]
-
¹³C and ¹H NMR: These techniques provide detailed information about the carbon-hydrogen framework of the molecule, confirming the identity of 2-DG-6-P and distinguishing it from other metabolites.[3][9]
| Spectroscopic Data | Observed Values | Notes |
| ³¹P NMR | A distinct peak corresponding to the 6-phosphate group. | Used to quantify 2-DG-6-P accumulation in vivo and in vitro.[2][8] |
| ¹³C NMR | Specific chemical shifts for each of the 6 carbon atoms. | Allows for the tracking of carbon flux from labeled glucose analogs.[3] |
| ¹H NMR | Complex spectra due to multiple proton environments. | Can be used alongside 2D NMR techniques for full structural assignment. |
Mass Spectrometry (MS)
Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), provides a highly sensitive and specific method for the detection and quantification of 2-DG-6-P.[7][10]
-
Ionization: 2-DG-6-P is a polar molecule that ionizes well using electrospray ionization (ESI). It readily forms a deprotonated molecule [M-H]⁻ in negative ion mode.[10] The parent molecule, 2-DG, is often detected as a sodium adduct [M+Na]⁺ in positive ion mode.[10]
-
Fragmentation: Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions, further confirming the molecule's identity and aiding in its differentiation from other sugar phosphates.[11]
| Mass Spectrometry Data | Value (m/z) | Method |
| [M-H]⁻ (Deprotonated Molecule) | 243.0310 | ESI Negative Mode[10] |
| [M+Na]⁺ (Parent 2-DG) | 187.0580 | ESI Positive Mode[10] |
Crystallographic Studies
X-ray crystallography provides atomic-level detail of a molecule's three-dimensional structure, often when bound to a biological macromolecule. The structure of 2-DG-6-P has been resolved in complex with glycogen (B147801) phosphorylase b, a key enzyme in glycogen metabolism.
These studies revealed that 2-DG-6-P binds to the allosteric inhibitor site of the enzyme.[12] Interestingly, the 2-deoxy glucosyl moiety of 2-DG-6-P adopts a different orientation and conformation compared to glucose-6-phosphate in the same binding site.[12] This difference is attributed to the lack of the O-2 hydroxyl group, which in glucose-6-phosphate forms a critical hydrogen bond that helps to stabilize the inhibited state of the enzyme.[12] The absence of this interaction allows 2-DG-6-P to bind with minimal conformational change to the protein.[12]
Experimental Protocols
Protocol: In Vitro Synthesis and Purification of 2-DG-6-P
For analytical standards and in vitro assays, 2-DG-6-P can be synthesized enzymatically.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing 10 mM 2-deoxy-D-glucose, 20 mM ATP, 10 mM MgCl₂, and a suitable concentration of hexokinase (e.g., from Saccharomyces cerevisiae).
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by taking aliquots and analyzing for the disappearance of ATP or the appearance of 2-DG-6-P using TLC or ³¹P NMR.
-
Enzyme Inactivation: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of ice-cold perchloric acid followed by neutralization.
-
Purification: Centrifuge to remove the inactivated enzyme. The supernatant containing 2-DG-6-P can be purified using anion-exchange chromatography to separate it from unreacted substrates and ADP.
-
Verification: Confirm the purity and identity of the final product using LC-MS and NMR spectroscopy.
Protocol: Quantification of Intracellular 2-DG-6-P by LC-MS
This protocol outlines a general workflow for measuring 2-DG-6-P accumulation in cultured cells.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a known concentration of 2-DG for the desired time period.
-
Metabolite Extraction:
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular 2-DG.
-
Immediately add a cold extraction solvent (e.g., 80:20 methanol:water) to the culture plate to quench metabolism and lyse the cells.
-
Scrape the cells and collect the cell lysate.
-
-
Sample Preparation:
-
Vortex the lysate vigorously.
-
Centrifuge at high speed (e.g., >12,000 x g) at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a vacuum or nitrogen stream.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).
-
-
LC-MS Analysis:
-
Inject the reconstituted sample onto an LC system, typically using a column designed for polar molecule separation (e.g., HILIC or anion-exchange).
-
Elute the metabolites using a gradient of appropriate mobile phases.
-
Analyze the eluent using a mass spectrometer operating in negative ion ESI mode, monitoring for the specific m/z of 2-DG-6-P (243.0310).
-
-
Data Analysis: Quantify the 2-DG-6-P peak area and determine its concentration by comparing it to a standard curve generated with purified 2-DG-6-P.
Conclusion
This compound is a critical molecule for probing glucose metabolism and a key intermediate in the mechanism of action of 2-DG-based therapies. Its unique structure prevents further metabolic processing, leading to its accumulation and the inhibition of glycolysis. The structural analysis of 2-DG-6-P, achieved through a combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography, has provided profound insights into its function. The detailed experimental protocols provided herein offer a framework for researchers to accurately quantify and study this important metabolite, facilitating further exploration into its roles in both basic science and clinical applications.
References
- 1. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic effects of the glucose analog 2-deoxy-glucose in cultured cancer cells probed by NMR spectroscopy - Joint Fall 2021 Meeting of the Texas Sections of APS, AAPT, and SPS [archive.aps.org]
- 4. Deoxyglucose 6-phosphate | C6H13O8P | CID 108108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accumulation of 2-deoxy-D-glucose-6-phosphate as a measure of glucose uptake in the isolated perfused heart: a 31P NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 2-deoxy-D-glucose on the glucose metabolism in Saccharomyces cerevisiae studied by multinuclear-NMR spectroscopy and biochemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. The binding of this compound to glycogen phosphorylase b: kinetic and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Crossroads of 2-Deoxy-D-Glucose 6-Phosphate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-D-glucose (2-DG), a synthetic glucose analog, has garnered significant attention in biomedical research for its potential as a therapeutic agent, particularly in oncology. Upon cellular uptake, 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose 6-phosphate (2-DG-6-P), a pivotal molecule that acts as a metabolic dead-end, instigating a cascade of cellular events. This technical guide provides a comprehensive exploration of the metabolic fate of 2-DG-6-P, its enzymatic interactions, and its profound impact on cellular signaling pathways.
I. Formation and Intracellular Accumulation of this compound
The metabolic journey of 2-DG begins with its transport into the cell via glucose transporters (GLUTs). Once inside, it serves as a substrate for hexokinase, the first enzyme in the glycolytic pathway.
Unlike its natural counterpart, glucose-6-phosphate (G6P), 2-DG-6-P cannot be readily metabolized further in the central glycolytic pathway. This metabolic inertia leads to its significant intracellular accumulation, a hallmark of 2-DG action.
II. The Metabolic Fates of this compound
The accumulation of 2-DG-6-P triggers a multifaceted metabolic response, primarily characterized by the inhibition of glycolysis and subsequent effects on interconnected pathways.
A. Inhibition of Glycolysis
2-DG-6-P is a potent inhibitor of two key glycolytic enzymes:
-
Hexokinase (HK): The accumulation of 2-DG-6-P leads to non-competitive feedback inhibition of hexokinase, reducing the phosphorylation of both glucose and 2-DG.[1][2]
-
Phosphoglucose Isomerase (PGI): 2-DG-6-P acts as a competitive inhibitor of PGI, the enzyme that catalyzes the isomerization of G6P to fructose-6-phosphate.[3] This blockage is a primary mechanism by which 2-DG disrupts glycolysis.
| Enzyme | Type of Inhibition by 2-DG-6-P | Ki Value (approx.) | Reference(s) |
| Hexokinase | Non-competitive (feedback) | Not widely reported | [1][2] |
| Phosphoglucose Isomerase | Competitive | ~20-50 µM | [3] |
B. Interaction with the Pentose Phosphate Pathway (PPP)
The blockage of glycolysis at the level of PGI can theoretically divert G6P into the Pentose Phosphate Pathway (PPP). However, studies have shown that 2-DG treatment can also lead to an inhibition of the PPP.[4] This may be due to the fact that 2-DG-6-P is a poor substrate for glucose-6-phosphate dehydrogenase (G6PDH), the rate-limiting enzyme of the PPP, and may act as a competitive inhibitor. The net effect on PPP flux appears to be cell-type and condition-dependent.
C. Incorporation into Glycogen
Contrary to the initial belief that 2-DG-6-P is a metabolic dead-end, evidence suggests it can be a substrate for glycogen synthesis. 2-DG-6-P can be converted to 2-deoxy-UDP-glucose, which is then incorporated into glycogen chains by glycogen synthase.[5][6] This incorporation has been observed in various tissues, including muscle and liver.[7]
D. Dephosphorylation
The intracellular concentration of 2-DG-6-P is regulated not only by its formation but also by its removal. Specific phosphatases, such as the DOG (Deoxyglucose) phosphatases in yeast (DOG1 and DOG2), can dephosphorylate 2-DG-6-P back to 2-DG, which can then be effluxed from the cell.[8] The activity of these phosphatases can confer resistance to the toxic effects of 2-DG.
III. Downstream Signaling Consequences of 2-DG-6-P Accumulation
The metabolic perturbations induced by 2-DG-6-P accumulation trigger significant cellular stress responses, primarily the Unfolded Protein Response (UPR) and apoptosis.
A. Induction of the Unfolded Protein Response (UPR)
Inhibition of glycolysis by 2-DG-6-P leads to a depletion of ATP and disrupts N-linked glycosylation in the endoplasmic reticulum (ER), causing an accumulation of unfolded or misfolded proteins. This condition, known as ER stress, activates the UPR. The UPR is a complex signaling network initiated by three ER-resident transmembrane proteins: PERK, IRE1α, and ATF6.
Activation of these sensors leads to downstream signaling cascades aimed at restoring ER homeostasis. However, prolonged or severe ER stress, as can be induced by high concentrations of 2-DG-6-P, shifts the UPR towards a pro-apoptotic response.[9][10][11][12][13]
B. Apoptosis
The pro-apoptotic signaling from the UPR, coupled with ATP depletion and oxidative stress resulting from metabolic disruption, can converge to initiate programmed cell death. Key apoptotic pathways activated by 2-DG-induced stress include the upregulation of pro-apoptotic proteins and the activation of caspases.[3]
IV. Experimental Protocols
A. Enzymatic Assay for 2-DG-6-P Quantification
This method relies on the oxidation of 2-DG-6-P by a high concentration of glucose-6-phosphate dehydrogenase (G6PDH) and the subsequent measurement of NADPH production.
Workflow:
Detailed Protocol:
-
Sample Preparation: Prepare cell or tissue lysates and deproteinize using methods such as perchloric acid precipitation.
-
G6P Depletion: In a microplate well, incubate the sample with a reaction mixture containing a low concentration of G6PDH and NADP+ to specifically oxidize endogenous G6P.
-
2-DG-6-P Oxidation: Add a high concentration of G6PDH to the same well to initiate the oxidation of 2-DG-6-P, leading to the production of NADPH.
-
NADPH Detection: Measure the increase in NADPH concentration, which is proportional to the initial amount of 2-DG-6-P. This can be done spectrophotometrically at 340 nm or through coupled enzymatic reactions that produce a colored or fluorescent product for enhanced sensitivity.[14][15][16]
B. 31P Nuclear Magnetic Resonance (NMR) Spectroscopy
31P NMR is a non-invasive technique that allows for the direct detection and quantification of phosphorus-containing metabolites, including 2-DG-6-P, within intact cells or tissues.[7][8][17][18][19]
Protocol Outline:
-
Cell/Tissue Preparation: Perfuse tissues or suspend cells in a suitable buffer within an NMR tube.
-
2-DG Administration: Introduce 2-DG to the cells or tissue and allow for uptake and phosphorylation.
-
NMR Data Acquisition: Acquire 31P NMR spectra over time to monitor the appearance and accumulation of the 2-DG-6-P peak. The chemical shift of the 2-DG-6-P signal is distinct from other phosphate-containing metabolites.
-
Quantification: Integrate the area of the 2-DG-6-P peak and compare it to an internal or external standard of known concentration to determine the intracellular concentration of 2-DG-6-P.
V. Conclusion
This compound is a multifaceted molecule whose metabolic fate extends beyond simple glycolytic inhibition. Its accumulation orchestrates a complex interplay of metabolic reprogramming and stress signaling, ultimately impacting cell fate. A thorough understanding of the quantitative aspects of its interactions with key enzymes and the signaling pathways it triggers is crucial for the rational design of therapeutic strategies that exploit the metabolic vulnerabilities of diseases such as cancer. This guide provides a foundational framework for researchers and drug development professionals to delve deeper into the intricate role of 2-DG-6-P in cellular metabolism and pathology.
References
- 1. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel mutation in hexokinase 2 confers resistance to 2-deoxyglucose by altering protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated pentose phosphate pathway flux supports appendage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Role of nuclear glycogen synthase and cytoplasmic UDP glucose pyrophosphorylase in the biosynthesis of nuclear glycogen in HD33 Ehrlich-Lettré ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. media.path.org [media.path.org]
- 17. Absolute Quantification of Phosphor‐Containing Metabolites in the Liver Using 31P MRSI and Hepatic Lipid Volume Correction at 7T Suggests No Dependence on Body Mass Index or Age - PMC [pmc.ncbi.nlm.nih.gov]
- 18. synapse.koreamed.org [synapse.koreamed.org]
- 19. 31P nuclear magnetic resonance spectroscopic observation of the intracellular transformations of oncostatic cyclophosphamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Models of Glycolysis Inhibition by 2-Deoxy-D-glucose-6-phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-D-glucose (2-DG), a synthetic analog of glucose, has long been a tool of interest in metabolic research and cancer therapy. Upon cellular uptake, 2-DG is phosphorylated by hexokinase (HK) to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). Unlike glucose-6-phosphate (G6P), 2-DG-6-P cannot be further metabolized by phosphoglucose (B3042753) isomerase (PGI), leading to its intracellular accumulation and subsequent inhibition of glycolysis.[1] This guide provides a detailed examination of the theoretical models of glycolysis inhibition by 2-DG-6-P, supported by quantitative data, experimental protocols, and visualizations of the involved pathways.
Core Theoretical Models of Inhibition
The primary mechanism of glycolytic inhibition by 2-DG-6-P is a dual-pronged attack on two key enzymes at the entry point of glycolysis: hexokinase and phosphoglucose isomerase.
Inhibition of Hexokinase (HK)
The accumulation of 2-DG-6-P leads to the inhibition of hexokinase, the enzyme responsible for the phosphorylation of glucose. This inhibition is primarily allosteric or non-competitive in nature. 2-DG-6-P binds to a regulatory site on the hexokinase enzyme, distinct from the active site where glucose and ATP bind. This binding induces a conformational change in the enzyme, reducing its catalytic efficiency.[2] In some contexts, particularly at high concentrations, competitive inhibition with respect to ATP has also been described.[3]
Inhibition of Phosphoglucose Isomerase (PGI)
2-DG-6-P acts as a competitive inhibitor of phosphoglucose isomerase (PGI), the enzyme that catalyzes the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate.[4][5] Due to its structural similarity to the natural substrate G6P, 2-DG-6-P binds to the active site of PGI but cannot be converted to the corresponding fructose (B13574) analog. This sequestration of the enzyme prevents it from processing G6P, leading to a bottleneck in the glycolytic pathway.
Quantitative Data on Inhibition
The following tables summarize the key quantitative parameters describing the inhibition of hexokinase and phosphoglucose isomerase by 2-DG-6-P and the cellular effects of 2-DG.
| Enzyme | Inhibitor | Organism/Tissue | Inhibition Type | Ki Value | Citation(s) |
| Hexokinase | 2-Deoxy-D-glucose-6-phosphate | Bovine Heart | Competitive with ATP | 1.4 mM | [3] |
| Hexokinase | Glucose-6-phosphate | Rat Brain | Allosteric | ~0.2 mM | [6] |
Table 1: Inhibition Constants (Ki) for Hexokinase. This table presents the inhibition constants (Ki) for hexokinase by 2-DG-6-P and its natural product, G6P. The data highlights the allosteric nature of G6P inhibition and the competitive inhibition of 2-DG-6-P with respect to ATP in bovine heart hexokinase.
| Cell Line | Cancer Type | IC50 of 2-DG (48h) | Citation(s) |
| Nalm-6 | Acute Lymphoblastic Leukemia | 0.22 mM | [7] |
| Molt-4 | Acute Lymphoblastic Leukemia | ~1.0 mM (estimated from graph) | [7] |
| CEM-C7-14 | Acute Lymphoblastic Leukemia | 2.70 mM | [7] |
| A549 | Lung Cancer | High (Resistant) | [8] |
| NCI-H460 | Lung Cancer | Low (Sensitive) | [8] |
| MIA PaCa-2 | Pancreatic Cancer | 1.45 mM | [9] |
| OVCAR-3 | Ovarian Cancer | 13.34 mM | [9] |
Table 2: IC50 Values of 2-DG in Various Cancer Cell Lines. This table showcases the concentration of 2-DG required to inhibit the growth of various cancer cell lines by 50%. The wide range of IC50 values indicates varying sensitivities of different cancer types to 2-DG treatment.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of 2-DG-6-P's inhibitory effects. Below are protocols for key experiments.
Spectrophotometric Assay for Hexokinase Activity
This assay measures the rate of NADPH production, which is coupled to the phosphorylation of glucose by hexokinase.
Principle: Glucose + ATP ---(Hexokinase)---> Glucose-6-Phosphate + ADP Glucose-6-Phosphate + NADP+ ---(G6PDH)---> 6-Phosphogluconate + NADPH + H+
Reagents:
-
Assay Buffer: 50 mM Triethanolamine buffer, pH 7.6
-
555 mM D-Glucose solution
-
19 mM ATP solution
-
100 mM MgCl2 solution
-
14 mM NADP+ solution
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) solution (approx. 125 units/mL)
-
Hexokinase enzyme solution (0.5 - 1.0 unit/mL)
-
Inhibitor solution (2-DG-6-P at various concentrations)
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, D-Glucose, ATP, MgCl2, NADP+, and G6PDH.
-
Add the inhibitor solution (or vehicle for control) to the reaction mixture.
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding the Hexokinase enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm for approximately 5 minutes using a spectrophotometer.
-
Calculate the rate of reaction (ΔA340nm/minute) from the linear portion of the curve.
-
To determine the Ki, perform the assay with varying concentrations of substrate (ATP) and inhibitor (2-DG-6-P) and analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).[4]
Coupled Enzyme Assay for Phosphoglucose Isomerase (PGI) Activity
This assay measures the activity of PGI by coupling the formation of glucose-6-phosphate to the reduction of NADP+ by G6PDH.
Principle: Fructose-6-Phosphate <---(PGI)---> Glucose-6-Phosphate Glucose-6-Phosphate + NADP+ ---(G6PDH)---> 6-Phosphogluconate + NADPH + H+
Reagents:
-
Assay Buffer: 250 mM Glycylglycine buffer, pH 7.4
-
100 mM D-Fructose-6-Phosphate (F6P) solution
-
20 mM NADP+ solution
-
100 mM MgCl2 solution
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) enzyme solution (50 units/mL)
-
Phosphoglucose Isomerase (PGI) enzyme solution (0.3 - 0.7 unit/mL)
-
Inhibitor solution (2-DG-6-P at various concentrations)
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, F6P, NADP+, MgCl2, and G6PDH.
-
Add the inhibitor solution (or vehicle for control) to the reaction mixture.
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding the PGI enzyme solution.
-
Monitor the increase in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of reaction.
-
For Ki determination, vary the concentrations of the substrate (F6P) and inhibitor (2-DG-6-P) and analyze the data using kinetic models for competitive inhibition.[10][11]
Seahorse XF Glycolysis Stress Test
This assay measures the extracellular acidification rate (ECAR), an indicator of lactate (B86563) production and thus glycolytic flux, in live cells in real-time.
Principle: The assay involves the sequential injection of glucose, oligomycin (B223565) (an ATP synthase inhibitor that forces cells to rely on glycolysis), and 2-DG (to inhibit glycolysis and confirm that the measured ECAR is due to this pathway).
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-DG)
-
XF Base Medium supplemented with L-glutamine
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
The following day, replace the growth medium with XF Base Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the sensor cartridge with Glucose, Oligomycin, and 2-DG according to the manufacturer's protocol.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the assay.
-
The instrument will measure baseline ECAR, then sequentially inject the compounds and measure the ECAR response.
-
Analyze the data to determine key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve.[12]
Measurement of Intracellular 2-Deoxyglucose-6-Phosphate
Quantifying the intracellular concentration of 2-DG-6-P is essential for correlating its accumulation with the observed inhibitory effects.
Principle: This can be achieved using enzymatic assays or mass spectrometry. An enzymatic method involves the oxidation of 2-DG-6-P by G6PDH, although at a much slower rate than G6P. Radiolabeled 2-DG ([3H]2-DG or [14C]2-DG) is also a common method to trace its uptake and phosphorylation.[12]
General Procedure (using radiolabeling):
-
Incubate cells or tissues with radiolabeled 2-DG for a defined period.
-
Lyse the cells and separate the phosphorylated (2-DG-6-P) from the unphosphorylated (2-DG) fraction using ion-exchange chromatography.
-
Quantify the radioactivity in each fraction using liquid scintillation counting.
-
Relate the amount of 2-DG-6-P to the total protein content or cell number.
Visualizations of Pathways and Workflows
Glycolysis Inhibition by 2-DG-6-P
Caption: Mechanism of glycolysis inhibition by 2-DG-6-P.
Experimental Workflow for Assessing 2-DG-6-P Inhibition
Caption: Workflow for studying 2-DG-6-P inhibition.
Downstream Signaling Consequences of 2-DG-6-P Accumulation
Caption: Downstream signaling effects of 2-DG-6-P.
Conclusion
The inhibition of glycolysis by 2-deoxy-D-glucose-6-phosphate is a multifaceted process targeting the key regulatory enzymes hexokinase and phosphoglucose isomerase. The accumulation of this metabolic dead-end product not only halts glycolytic flux but also triggers a cascade of downstream signaling events, including the activation of the energy sensor AMPK, inhibition of the mTOR pathway, and induction of ER stress, ultimately leading to decreased cell proliferation and in some cases, apoptosis. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of 2-DG and its derivatives. A thorough understanding of these theoretical models and their experimental validation is paramount for the rational design of novel anti-cancer strategies targeting cellular metabolism.
References
- 1. ‘Sugarcoating’ 2-deoxyglucose: mechanisms that suppress its toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual mechanisms for glucose 6-phosphate inhibition of human brain hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An enzymatic fluorimetric assay for glucose-6-phosphate: application in an in vitro Warburg-like effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disrupting glucose-6-phosphate isomerase fully suppresses the “Warburg effect” and activates OXPHOS with minimal impact on tumor growth except in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mTORC1 directly inhibits AMPK to promote cell proliferation under nutrient stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of 2-deoxyglucose and 2-deoxyglucose 6-phosphate in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Measuring 2-Deoxy-D-glucose 6-phosphate (2-DG6P) Levels in Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and methodologies for quantifying 2-deoxy-D-glucose 6-phosphate (2-DG6P) in cellular extracts. This document includes an overview of the underlying biological mechanism, detailed protocols for enzymatic assays, and data presentation guidelines to ensure accurate and reproducible results.
Introduction
2-Deoxy-D-glucose (2-DG) is a glucose analog that is widely used to study glucose uptake and metabolism in cells. Due to its structural similarity to glucose, 2-DG is transported into cells via glucose transporters (GLUTs).[1] Once inside the cell, it is phosphorylated by hexokinase to form this compound (2-DG6P).[1][2] Unlike glucose-6-phosphate, 2-DG6P cannot be further metabolized in the glycolytic pathway and therefore accumulates intracellularly.[1][2] The amount of accumulated 2-DG6P is directly proportional to the rate of 2-DG uptake, making it a reliable indicator of cellular glucose transport activity.[3][4] This principle is particularly valuable in cancer research, where tumor cells often exhibit elevated rates of glycolysis, a phenomenon known as the Warburg effect.[1][5]
The measurement of 2-DG6P levels is a critical tool for:
-
Screening anti-diabetic drugs.[6]
-
Investigating insulin (B600854) signaling and glucose metabolism.[6]
-
Evaluating the efficacy of cancer therapeutics that target glycolysis.
-
Studying the metabolic profiles of various cell types under different physiological and pathological conditions.
While radiolabeled 2-DG has traditionally been used for these measurements, non-radioactive enzymatic assays offer a safer and more accessible alternative.[6][7] These assays are typically performed in a 96-well plate format, making them suitable for high-throughput screening.
Principle of the Enzymatic Assay
The non-radioactive enzymatic measurement of 2-DG6P is a robust method that relies on the specific oxidation of 2-DG6P by the enzyme glucose-6-phosphate dehydrogenase (G6PDH). The assay follows a series of coupled enzymatic reactions that ultimately produce a quantifiable colorimetric or fluorometric signal.
The general steps of the assay are:
-
Cell Lysis : Cells are lysed to release their intracellular contents, including the accumulated 2-DG6P.
-
Elimination of Endogenous Interferences : Samples are treated to remove endogenous glucose, glucose-6-phosphate (G6P), and NAD(P)H, which can interfere with the assay.[8][9]
-
2-DG6P Oxidation : A high concentration of G6PDH is added to specifically catalyze the oxidation of 2-DG6P, leading to the reduction of NADP+ to NADPH.[6][9]
-
Signal Generation and Detection : The amount of NADPH produced is then quantified. To enhance sensitivity, a recycling amplification reaction is often employed where the NADPH participates in a cycle that generates a large amount of a colored or fluorescent product.[4][6][7] The signal is then read using a microplate reader.
Signaling Pathway and Experimental Workflow
The metabolic fate of 2-DG within a cell and the subsequent enzymatic assay workflow are depicted in the following diagrams.
Experimental Protocols
Below are detailed protocols for fluorometric and colorimetric assays for measuring 2-DG6P levels in cells cultured in 96-well plates. These protocols are based on commercially available kits and can be adapted for specific cell types and experimental conditions.
Protocol 1: Fluorometric Assay for 2-DG6P Measurement
This protocol is highly sensitive and suitable for detecting low levels of 2-DG uptake.
Materials:
-
2-DG Uptake Assay Buffer
-
Extraction Buffer
-
Neutralization Buffer
-
Enzyme Mix (containing G6PDH)
-
Fluorometric Probe
-
2-DG6P Standard (e.g., 10 mM stock)
-
Cells cultured in a 96-well plate (black plate with a clear bottom is recommended)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (optional, for glucose starvation)
-
Microplate reader capable of measuring fluorescence at Ex/Em = 535/587 nm.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density appropriate for your cell line (e.g., 1,500-2,000 cells/well for 3T3-L1 adipocytes) and allow them to adhere and grow.[10]
-
If applicable, differentiate the cells (e.g., 3T3-L1 preadipocytes to adipocytes).
-
For glucose starvation, wash the cells with PBS and incubate in serum-free medium or KRPH buffer for a defined period (e.g., 40 minutes to overnight).[10]
-
Stimulate cells with appropriate agonists (e.g., 1 µM insulin for 20 minutes) to induce glucose uptake.
-
Add 2-DG to a final concentration of 1-10 mM and incubate for 20-30 minutes at 37°C.
-
-
Sample Preparation:
-
Remove the 2-DG containing medium and wash the cells 2-3 times with ice-cold PBS to remove extracellular 2-DG.
-
Lyse the cells by adding 100 µL of Extraction Buffer to each well and incubate for 10-20 minutes with gentle shaking.
-
Neutralize the lysate by adding 10 µL of Neutralization Buffer to each well.
-
Centrifuge the plate at high speed for 5 minutes to pellet cell debris.
-
Carefully transfer the supernatant (containing 2-DG6P) to a new 96-well plate.
-
-
2-DG6P Standard Curve Preparation:
-
Prepare a 0.1 mM (100 pmol/µL) 2-DG6P standard by diluting the 10 mM stock solution with Assay Buffer.
-
Create a series of standards ranging from 0 to 1000 pmol/well by adding varying volumes of the 0.1 mM standard to wells and adjusting the final volume to 50 µL with Assay Buffer.
-
-
Enzymatic Reaction and Detection:
-
Prepare a Master Reaction Mix containing Assay Buffer, Enzyme Mix, and the fluorometric probe according to the manufacturer's instructions. A typical mix for one reaction is 48 µL of Assay Buffer, 1 µL of Enzyme Mix, and 1 µL of Probe.
-
Add 50 µL of the Master Reaction Mix to each standard and sample well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the 0 pmol standard (blank) from all readings.
-
Plot the standard curve of fluorescence intensity versus the amount of 2-DG6P.
-
Determine the amount of 2-DG6P in your samples from the standard curve.
-
Protocol 2: Colorimetric Assay for 2-DG6P Measurement
This protocol is suitable for experiments with higher levels of 2-DG uptake and offers the convenience of using a standard absorbance microplate reader.
Materials:
-
2-DG Uptake Assay Buffer
-
Extraction Buffer
-
Neutralization Buffer
-
Enzyme Mix (containing G6PDH)
-
Substrate (e.g., DTNB)
-
Recycling Mix (containing Glutathione Reductase)
-
2-DG6P Standard (e.g., 10 mM stock)
-
Cells cultured in a 96-well plate (clear, flat-bottom)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (optional)
-
Microplate reader capable of measuring absorbance at 412-420 nm.[6][11]
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in the fluorometric assay (Protocol 1, step 1).
-
-
Sample Preparation and Endogenous NAD(P) Degradation:
-
Lyse the cells as described in the fluorometric assay (Protocol 1, step 2).
-
To degrade endogenous NAD(P), heat the sealed plate at 85-90°C for 40 minutes.[12]
-
Cool the plate on ice for 5 minutes and then neutralize the lysate.[12]
-
Centrifuge to pellet debris and transfer the supernatant to a new plate.
-
-
2-DG6P Standard Curve Preparation:
-
Enzymatic Reaction and Detection:
-
Prepare Reaction Mix A (for NADPH generation) containing Assay Buffer and Enzyme Mix. Add this to each standard and sample well and incubate for 1 hour at 37°C.[3][12]
-
Prepare Reaction Mix B (recycling amplification reaction) containing Assay Buffer, Recycling Mix, and the colorimetric substrate.[10]
-
Add Reaction Mix B to each well.
-
Read the absorbance at 412-420 nm in a kinetic mode for 30 minutes, taking readings every 2-5 minutes, or as an endpoint measurement after a fixed incubation time.[6][12]
-
-
Data Analysis:
-
Subtract the absorbance of the 0 pmol standard (blank) from all readings.
-
For kinetic assays, determine the rate of absorbance change (ΔOD/min).
-
Plot the standard curve of absorbance (or ΔOD/min) versus the amount of 2-DG6P.
-
Calculate the amount of 2-DG6P in your samples from the standard curve.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are examples of how to structure your data tables.
Table 1: 2-DG6P Standard Curve Data (Fluorometric Assay)
| 2-DG6P (pmol/well) | Raw Fluorescence (RFU) - Replicate 1 | Raw Fluorescence (RFU) - Replicate 2 | Average RFU | Corrected RFU (Average - Blank) |
| 0 (Blank) | 150 | 155 | 152.5 | 0 |
| 200 | 850 | 860 | 855 | 702.5 |
| 400 | 1540 | 1555 | 1547.5 | 1395 |
| 600 | 2230 | 2250 | 2240 | 2087.5 |
| 800 | 2910 | 2930 | 2920 | 2767.5 |
| 1000 | 3600 | 3625 | 3612.5 | 3460 |
Table 2: 2-DG6P Levels in Different Cell Lines (Example Data)
| Cell Line | Treatment | 2-DG6P (pmol/µg protein) - Rep 1 | 2-DG6P (pmol/µg protein) - Rep 2 | 2-DG6P (pmol/µg protein) - Rep 3 | Average 2-DG6P (pmol/µg protein) | Standard Deviation |
| Normal Fibroblasts | Control | 15.2 | 16.1 | 15.5 | 15.6 | 0.46 |
| Normal Fibroblasts | Stimulant X | 25.8 | 26.5 | 25.1 | 25.8 | 0.70 |
| Cancer Cell Line A | Control | 45.3 | 46.8 | 44.9 | 45.7 | 0.99 |
| Cancer Cell Line A | Inhibitor Y | 22.1 | 23.5 | 22.7 | 22.8 | 0.70 |
| Cancer Cell Line B | Control | 60.7 | 62.1 | 61.5 | 61.4 | 0.70 |
| Cancer Cell Line B | Inhibitor Y | 35.4 | 36.9 | 36.1 | 36.1 | 0.75 |
Table 3: Comparison of Assay Kit Specifications
| Feature | Fluorometric Assay (e.g., Abcam ab136956) | Colorimetric Assay (e.g., Abcam ab136955) |
| Detection Method | Fluorescence (Ex/Em = 535/587 nm) | Absorbance (OD = 412 nm) |
| Sensitivity | ~50 pmol/well[14] | ~10 pmol/well |
| Assay Time | ~1-2 hours | ~3 hours[12] |
| Plate Type | Black plate, clear bottom | Clear plate, flat bottom |
| Key Reagents | PicoProbe[14] | DTNB Substrate, Glutathione Reductase[13] |
Conclusion
The enzymatic measurement of 2-DG6P is a sensitive, reliable, and high-throughput compatible method for quantifying cellular glucose uptake. By following the detailed protocols and data presentation guidelines outlined in these application notes, researchers can obtain accurate and reproducible results to advance their studies in metabolism, diabetes, and cancer biology. The choice between a fluorometric and a colorimetric assay will depend on the required sensitivity and the available laboratory equipment.
References
- 1. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. abcam.com [abcam.com]
- 5. Effect of 2-deoxy-D-glucose on various malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2DG Uptake Assay Kit [dekitory.tistory.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. abcam.com [abcam.com]
- 11. abcam.com [abcam.com]
- 12. Glucose Uptake Assay Kit (Colorimetric) : Abcam 제품 소개 [dawinbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. abcam.com [abcam.com]
Application Notes and Protocols: 2-Deoxy-D-glucose 6-phosphate Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of glucose uptake is a critical tool for studying cellular metabolism, insulin (B600854) signaling, and the effects of various therapeutic agents. A widely used method involves the glucose analog 2-deoxy-D-glucose (2-DG). Like glucose, 2-DG is transported into cells by glucose transporters and phosphorylated by hexokinase to form 2-deoxy-D-glucose 6-phosphate (2-DG6P). However, 2-DG6P cannot be further metabolized and therefore accumulates intracellularly. The amount of accumulated 2-DG6P is directly proportional to the rate of glucose uptake.[1][2] This document provides a detailed protocol for a non-radioactive, enzymatic assay to quantify intracellular 2-DG6P.
The principle of this assay is based on the oxidation of 2-DG6P by glucose-6-phosphate dehydrogenase (G6PDH), which results in the production of NADPH.[1][3] The NADPH can then be measured, often through an enzymatic recycling amplification reaction, to enhance the sensitivity of the assay.[1][2][4] This method offers a safe and sensitive alternative to traditional radioisotope-based assays.[2][5]
Signaling Pathway and Assay Principle
The uptake and phosphorylation of 2-DG mirrors the initial steps of glycolysis. The subsequent enzymatic detection of the accumulated 2-DG6P forms the basis of this assay.
Experimental Protocol
This protocol is a generalized procedure based on commercially available kits and published methods.[1][6][7] Optimization may be required for specific cell types and experimental conditions.
Materials and Reagents
-
Cells of interest (e.g., 3T3-L1 adipocytes) cultured in appropriate plates (e.g., 96-well plates).[4][7]
-
2-Deoxyglucose (2-DG) solution (e.g., 10 mM).[1]
-
Assay Buffer
-
Extraction Buffer/Cell Lysis Buffer
-
Neutralization Buffer
-
Enzyme Mix (containing G6PDH)
-
Recycling Mix/Substrate Mix
-
2-DG6P Standard (e.g., 10 mM stock)[1]
-
Microplate reader capable of colorimetric or fluorometric detection.
Experimental Workflow
Step-by-Step Procedure
1. Cell Culture and Treatment: a. Seed cells in a 96-well plate at a desired density and allow them to adhere and grow. b. When cells reach the desired confluency, serum-starve them overnight.[7] c. Wash the cells with a suitable buffer (e.g., Krebs-Ringer-Phosphate-HEPES buffer). d. Stimulate the cells with the desired agent (e.g., insulin) for the appropriate time (e.g., 20 minutes).[7] Include non-stimulated controls. e. Add 2-DG to a final concentration of 1 mM and incubate for 20 minutes.[6]
2. Sample Preparation (Cell Lysis): a. Remove the 2-DG solution and wash the cells with ice-cold PBS to stop glucose uptake. b. Lyse the cells by adding an appropriate extraction or lysis buffer. Some protocols suggest sonication.[6] Do not use NaOH for solubilization as it can degrade 2-DG6P.[6] c. Heat the cell lysates at 80-85°C for 15 minutes to inactivate cellular enzymes.[6] d. Centrifuge the lysates at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet insoluble material.[6] e. Collect the supernatant, which contains the intracellular 2-DG6P.
3. 2-DG6P Standard Preparation: a. Prepare a dilution series of the 2-DG6P standard in assay buffer. b. A typical standard curve might range from 0 to 100 pmol/well.[1] c. Refer to the table below for an example of standard curve preparation.
4. Assay Reaction: a. Add the prepared standards and samples (supernatants from step 2e) to a new 96-well plate in duplicate. b. Many kits employ a multi-step process to first eliminate endogenous G6P and NAD(P)H before quantifying 2-DG6P.[5][6] This often involves sequential addition of different reaction mixes with incubation periods. c. A common approach involves: i. An initial reaction to degrade any endogenous NAD(P).[1] ii. A second reaction to generate NADPH specifically from the 2-DG6P in the sample.[1] iii. A final reaction for enzymatic amplification and color/fluorescence development.[1][2] d. Follow the specific kit manufacturer's instructions for the volumes of reaction mixes and incubation times and temperatures. Incubation times can range from 30 minutes to overnight.[6][8][9]
5. Measurement and Data Analysis: a. Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Common wavelengths are 412 nm or 420 nm for colorimetric assays.[5][7] b. Subtract the absorbance of the blank (0 pmol standard) from all readings. c. Plot the standard curve (absorbance vs. pmol of 2-DG6P). d. Determine the amount of 2-DG6P in the samples from the standard curve. e. Normalize the results to the protein concentration of the cell lysate to account for variations in cell number.
Data Presentation
Table 1: Example of 2-DG6P Standard Curve Preparation
| Standard Label | Volume of 0.01 mM 2-DG6P (µL) | Volume of Assay Buffer (µL) | Final Amount (pmol/well) | Final Concentration (µM) |
| A | 0 | 150 | 0 | 0 |
| B | 6 | 144 | 20 | 20 |
| C | 12 | 138 | 40 | 40 |
| D | 18 | 132 | 60 | 60 |
| E | 24 | 126 | 80 | 80 |
| F | 30 | 120 | 100 | 100 |
| *This is an example based on a specific kit's protocol[1]; volumes and concentrations should be adjusted based on the protocol being used. The final volume in the well before adding the reaction mix is assumed to be 50 µL, and the final assay volume may differ. |
Table 2: Typical Reagent and Sample Volumes
| Component | Typical Volume per Well | Notes |
| Standard or Sample | 1-50 µL | The volume is adjusted with assay buffer to a consistent total, often 50 µL.[1][9][10] |
| Reaction Mix A (Degradation) | 50-60 µL | Initiates the degradation of endogenous interfering substances.[7][8] |
| Reaction Mix B (Generation) | 30-70 µL | Contains enzymes for NADPH generation and signal amplification.[6][8] |
| Stop Solution (Optional) | 5 µL | May be used in some endpoint assays. |
Troubleshooting and Considerations
-
High Background: Endogenous NADH or NADPH in samples can cause high background readings.[10][11] Ensure the sample preparation steps to remove these are followed correctly. A sample background control (without the G6PDH enzyme mix) can be used to subtract this background.[10]
-
Low Signal: Insufficient cell number, low glucose uptake, or degradation of 2-DG6P during sample preparation can lead to low signal. Ensure proper cell handling and avoid harsh lysis conditions like NaOH.[6]
-
Cell Type Variability: The optimal incubation times for stimulation and 2-DG uptake may vary between cell types and should be determined empirically.[7]
-
Linear Range: Ensure that the sample readings fall within the linear range of the standard curve. Dilute samples if necessary.[9]
By following this detailed protocol, researchers can accurately and reliably quantify this compound as a measure of glucose uptake in a variety of cell types for metabolic research and drug development.
References
- 1. abcam.com [abcam.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. Enzymatic assays for 2-deoxyglucose and 2-deoxyglucose 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An enzymatic photometric assay for 2-deoxyglucose uptake in insulin-responsive tissues and 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2DG Uptake Assay Kit [dekitory.tistory.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. abcam.com [abcam.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. abcam.com [abcam.com]
- 11. sciencellonline.com [sciencellonline.com]
Application Notes and Protocols for Tracing Glucose Uptake Using Radiolabeled 2-Deoxy-D-Glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Measuring glucose uptake is fundamental to understanding cellular metabolism in various physiological and pathological states, including diabetes, cancer, and neurodegenerative diseases.[1] 2-deoxy-D-glucose (B1664073) (2-DG), a glucose analog, is a powerful tool for tracing glucose transport into cells.[2][3] When radiolabeled, typically with tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]), 2-DG provides a sensitive and quantitative method to assess glucose uptake.[4] This document provides detailed application notes and protocols for using radiolabeled 2-DG in both in vitro and in vivo settings.
Once transported into the cell via glucose transporters (GLUTs), 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[3][5][6] Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized in the glycolytic pathway and becomes trapped intracellularly.[2][5][6][7] This accumulation allows for the measurement of glucose uptake by quantifying the radioactivity within the cells.[2]
Principle of the Assay
The core principle of the radiolabeled 2-DG uptake assay lies in the unidirectional transport and subsequent trapping of 2-DG within the cell. The rate of accumulation of radiolabeled 2-DG-6P is proportional to the rate of glucose transport across the cell membrane, making it an accurate measure of transporter activity.[4]
Applications in Research and Drug Development
-
Metabolic Research: Elucidating the mechanisms of glucose metabolism and its regulation in various cell types and tissues.[1][8]
-
Diabetes and Insulin (B600854) Resistance: Studying the effects of insulin and other hormones on glucose uptake in insulin-responsive tissues like skeletal muscle and adipose tissue.[1][9][10]
-
Cancer Biology: Investigating the enhanced glucose uptake in cancer cells (the Warburg effect) and screening for potential therapeutic agents that inhibit glucose transport.[6][11][12]
-
Neuroscience: Measuring glucose metabolism in the brain to understand neuronal activity and the pathophysiology of neurological disorders.[13]
-
Drug Discovery: High-throughput screening of compounds that modulate glucose uptake for the development of new therapeutics.[11][14][15]
Signaling Pathways Involved in Glucose Uptake
Insulin Signaling Pathway
Insulin-stimulated glucose uptake is a critical physiological process, primarily mediated by the translocation of GLUT4 transporters to the plasma membrane in muscle and fat cells.[16]
Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key energy sensor in cells. Its activation, often under conditions of low energy (high AMP/ATP ratio), can also stimulate glucose uptake.
Caption: AMPK signaling pathway promoting glucose uptake.
Experimental Protocols
In Vitro Radiolabeled 2-Deoxy-D-Glucose Uptake Assay in Cultured Cells
This protocol is adapted for adherent cell cultures, such as 3T3-L1 adipocytes or primary myotubes.[9][10]
Materials:
-
Adherent cells cultured in multi-well plates (e.g., 12- or 24-well)[4]
-
Radiolabeled 2-deoxy-D-glucose ([³H]-2-DG or [¹⁴C]-2-DG)
-
Unlabeled ("cold") 2-deoxy-D-glucose
-
Krebs-Ringer HEPES (KRH) buffer or similar glucose-free buffer[17]
-
Insulin or other stimulating compounds
-
Cytochalasin B (for measuring non-specific uptake)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Scintillation cocktail
-
Scintillation counter
Experimental Workflow:
Caption: General workflow for an in vitro radiolabeled 2-DG uptake assay.
Procedure:
-
Cell Preparation: Plate cells in multi-well plates and grow to the desired confluency. For differentiated cells like adipocytes or myotubes, ensure full differentiation before the assay.
-
Serum Starvation: To reduce basal glucose uptake, serum-starve the cells for a period of 2 to 4 hours in a serum-free medium.[17]
-
Pre-incubation: Wash the cells twice with a glucose-free buffer like KRH.
-
Stimulation: Add the glucose-free buffer containing the desired concentration of stimulant (e.g., 100 nM insulin) or vehicle control. Incubate for 15-30 minutes at 37°C.[17] For measuring non-specific uptake, pre-incubate a set of wells with an inhibitor of glucose transport like cytochalasin B.
-
Initiate Glucose Uptake: Add the radiolabeled 2-DG solution. A typical final concentration is 0.1-1.0 mM 2-DG containing 0.1-1.0 µCi/mL of [³H]-2-DG.[4]
-
Incubation: Incubate for a short period (e.g., 3.5 to 15 minutes) at 37°C.[4][17] The incubation time should be within the linear range of uptake for the specific cell type.
-
Stop Uptake: Terminate the uptake by rapidly aspirating the 2-DG solution and washing the cells three times with ice-cold PBS.[17]
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The counts are typically expressed as disintegrations per minute (dpm).
In Vivo Radiolabeled 2-Deoxy-D-Glucose Uptake Assay in Mice
This protocol provides a general framework for measuring glucose utilization in various tissues in mice.[3][18]
Materials:
-
Mice (fasted overnight)
-
Radiolabeled 2-deoxy-D-glucose ([³H]-2-DG or [¹⁴C]-2-DG)
-
Saline solution
-
Insulin (optional, for stimulated uptake studies)
-
Anesthesia
-
Blood collection supplies (e.g., capillary tubes)
-
Tissue homogenization buffer
-
Scintillation counter
Procedure:
-
Animal Preparation: Fast mice overnight to lower endogenous glucose and insulin levels.
-
Tracer Injection: Inject a bolus of radiolabeled 2-DG via the tail vein or intraperitoneally. A typical dose for mice is around 10 µCi per gram of body weight.[18]
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30, 45 minutes) post-injection to determine the plasma clearance of the radiolacer.
-
Tissue Harvest: At the end of the experimental period (e.g., 45 minutes), anesthetize the mouse and perfuse with saline to remove blood from the tissues.
-
Tissue Collection: Dissect the tissues of interest (e.g., muscle, brown adipose tissue, brain) quickly and freeze them in liquid nitrogen.[18] Note that this method is not suitable for the liver due to high glucose-6-phosphatase activity.[18]
-
Tissue Processing: Homogenize the weighed tissue samples.
-
Quantification: Measure the radioactivity in an aliquot of the tissue homogenate and in the plasma samples using a scintillation counter.
-
Data Analysis: Calculate the tissue-specific glucose uptake rate. This often involves calculating the area under the curve for the plasma radiolabel concentration over time.
Data Presentation
Quantitative data from 2-DG uptake assays should be presented clearly to allow for easy comparison between different experimental conditions.
Table 1: Example of In Vitro 2-DG Uptake Data in Adipocytes
| Treatment Group | 2-DG Uptake (pmol/min/mg protein) | Fold Change over Basal |
| Basal (Vehicle) | 15.2 ± 1.8 | 1.0 |
| Insulin (100 nM) | 125.6 ± 10.3 | 8.3 |
| Compound X (10 µM) | 22.5 ± 2.1 | 1.5 |
| Insulin + Compound X | 75.3 ± 6.9 | 5.0 |
| Cytochalasin B | 2.1 ± 0.5 | 0.1 |
Data are represented as mean ± standard error.
Table 2: Example of In Vivo 2-DG Uptake Data in Mouse Tissues
| Tissue | Basal Glucose Uptake (nmol/min/g tissue) | Insulin-Stimulated Glucose Uptake (nmol/min/g tissue) |
| Skeletal Muscle (Soleus) | 8.5 ± 1.1 | 45.2 ± 5.3 |
| Brown Adipose Tissue | 55.3 ± 7.2 | 250.1 ± 22.8 |
| Brain | 60.1 ± 6.5 | 62.5 ± 7.1 |
Data are represented as mean ± standard error.
Troubleshooting and Considerations
-
High Background: Ensure thorough washing with ice-cold PBS to remove all extracellular radiolabel. Including a non-specific uptake control (cytochalasin B) is crucial.
-
Low Signal: Optimize the concentration of radiolabeled 2-DG and the incubation time. Ensure cells are healthy and responsive.
-
Variability: High variability between replicates can be due to inconsistent cell numbers, washing steps, or pipetting errors.
-
Safety: When working with radioisotopes, always follow appropriate radiation safety protocols, including proper personal protective equipment, shielding, and waste disposal.[18]
-
Non-Radioactive Alternatives: While radiolabeled assays are the gold standard, non-radioactive methods using fluorescent 2-DG analogs (like 2-NBDG) or enzymatic assays are available and can be suitable for high-throughput screening, though they may have different uptake and transport characteristics.[4][8][14][19][20]
References
- 1. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-D-Glucose restores glial cell mitochondrial function and attenuates neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-radioactive 2-deoxy-2-fluoro-D-glucose inhibits glucose uptake in xenograft tumours and sensitizes HeLa cells to doxorubicin in vitro | PLOS One [journals.plos.org]
- 7. 2-deoxyglucose transiently inhibits yeast AMPK signaling and triggers glucose transporter endocytosis, potentiating the drug toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. An enzymatic photometric assay for 2-deoxyglucose uptake in insulin-responsive tissues and 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Imaging brain deoxyglucose uptake and metabolism by glucoCEST MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.jp]
- 16. researchgate.net [researchgate.net]
- 17. 2.9. In vitro [14C] 2-deoxy-d-glucose uptake ([14C]-2DG) [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. scholarworks.uark.edu [scholarworks.uark.edu]
- 20. assaygenie.com [assaygenie.com]
Application Notes and Protocols for NMR-Based Detection of 2-deoxy-D-glucose 6-phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-deoxy-D-glucose (2-DG), a glucose analog, is a potent inhibitor of glycolysis. Its mechanism of action involves cellular uptake via glucose transporters and subsequent phosphorylation by hexokinase to 2-deoxy-D-glucose 6-phosphate (2-DG6P). Unlike glucose-6-phosphate, 2-DG6P cannot be further metabolized in the glycolytic pathway, leading to its intracellular accumulation and the inhibition of hexokinase. This disruption of glycolysis has significant implications for cancer therapy, as many tumor cells exhibit a high rate of glucose uptake and glycolysis, a phenomenon known as the Warburg effect.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the non-invasive, quantitative detection of metabolites in biological samples. In particular, Phosphorus-31 (³¹P) NMR spectroscopy provides a direct and quantitative method to monitor the intracellular accumulation of 2-DG6P, offering a valuable tool for assessing the efficacy of 2-DG and other glycolysis-inhibiting drugs. This application note provides detailed protocols for the detection and quantification of 2-DG6P in cellular systems using NMR spectroscopy.
Signaling Pathway and Mechanism of Action
2-DG exerts its biological effects by interfering with the initial steps of the glycolytic pathway. The following diagram illustrates the mechanism of 2-DG uptake and its inhibitory effect on glycolysis.
Quantitative Data Presentation
The chemical shifts of this compound are sensitive to the chemical environment, particularly pH. The following tables summarize the reported ¹H and ³¹P NMR chemical shifts for 2-DG6P.
Table 1: ¹H NMR Chemical Shifts of this compound
| Proton | Chemical Shift (ppm) in D₂O |
| H1 | 5.38 |
| H3 | 3.95 |
| H4 | 3.72 |
| H5 | 3.39 |
| H6a, H6b | 3.37 |
| H2a | 2.27 |
| H2e | 1.71 |
Note: Chemical shifts are referenced to an internal standard and can vary slightly based on experimental conditions. The spectrum represents a mixture of anomers.
Table 2: ³¹P NMR Chemical Shift of this compound
| pH | ³¹P Chemical Shift (ppm) | Reference |
| 5.5 - 7.5 | Varies with pH | [1] |
| ~7.24 (in vivo, interstitial) | ~4.5 | [2] |
| Not specified | ~7.2 | [3] |
Note: The ³¹P chemical shift of 2-DG6P is highly dependent on pH, making it a useful indicator of intracellular pH.[1] It is crucial to use a pH-insensitive internal or external reference for accurate quantification.
Experimental Protocols
Experimental Workflow
The overall workflow for the detection of 2-DG6P using NMR spectroscopy involves several key steps, from cell culture and treatment to data acquisition and analysis.
Protocol 1: Cell Culture and 2-DG Treatment
-
Cell Seeding: Seed cells in appropriate culture dishes or flasks and grow to the desired confluency (typically 70-80%). The cell number will depend on the sensitivity of the NMR spectrometer and the expected level of 2-DG6P accumulation. A starting point of 1-5 x 10⁷ cells per sample is recommended.
-
2-DG Treatment: Replace the culture medium with fresh medium containing the desired concentration of 2-deoxy-D-glucose. The concentration of 2-DG can range from 1 mM to 25 mM, depending on the cell type and experimental goals.
-
Incubation: Incubate the cells for a specific period to allow for the uptake and phosphorylation of 2-DG. Incubation times can vary from minutes to hours. A time-course experiment is recommended to determine the optimal incubation time for maximal 2-DG6P accumulation.
Protocol 2: Metabolite Extraction from Adherent Cells
This protocol is adapted from established methods for NMR-based metabolomics.
-
Medium Removal: Aspirate the culture medium from the plates.
-
Washing: Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.
-
Metabolism Quenching and Cell Lysis: Add 1 mL of pre-chilled (-20°C) methanol (B129727) to each plate to quench metabolic activity and lyse the cells.[4] Incubate the plates at -80°C for 15 minutes.[4]
-
Cell Scraping: Use a cell scraper to detach the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.[4]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 15,000 x g) for 5 minutes at 4°C to pellet cell debris.[4]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.[4]
-
Re-extraction (Optional but Recommended): To maximize metabolite recovery, add 0.5 mL of an 80:20 methanol/water mixture (pre-chilled to -20°C) to the cell pellet, vortex, and centrifuge again.[4] Combine this supernatant with the first one. A third extraction with ice-cold water can also be performed.[4]
-
Drying: Lyophilize the pooled supernatants to dryness using a speed vacuum concentrator. The dried extracts can be stored at -80°C until NMR analysis.
Protocol 3: NMR Sample Preparation
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable buffer for NMR analysis. A common buffer is a phosphate (B84403) or Tris-based buffer in D₂O (for field locking) at a specific pH (e.g., 7.4). The volume will depend on the type of NMR tube being used (typically 500-600 µL for a standard 5 mm tube).
-
Internal Standard: Add a known concentration of an internal reference standard for chemical shift referencing and quantification. For ³¹P NMR, a common standard is phosphocreatine (B42189) (PCr) or an external standard of phosphoric acid.
-
Transfer to NMR Tube: Transfer the reconstituted sample to an NMR tube.
-
Centrifugation: Centrifuge the NMR tube briefly to pellet any remaining particulate matter.
Protocol 4: ³¹P NMR Data Acquisition
The following are general parameters for ³¹P NMR spectroscopy. These may need to be optimized for your specific instrument and sample.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
Nucleus: ³¹P
-
Pulse Sequence: A simple pulse-acquire sequence with proton decoupling is typically sufficient. Inverse-gated decoupling should be used for accurate quantification to suppress the Nuclear Overhauser Effect (NOE).
-
Acquisition Parameters:
-
Spectral Width: A spectral width of 50-100 ppm is usually adequate to cover the chemical shift range of common phosphorus-containing metabolites.
-
Number of Scans: This will depend on the concentration of 2-DG6P in the sample. A higher number of scans (e.g., 1024 or more) may be required for low-abundance metabolites to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of at least 5 times the longest T₁ of the phosphorus nuclei of interest should be used for accurate quantification. A D1 of 2-5 seconds is a reasonable starting point.
-
Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.
-
Protocol 5: Data Processing and Quantification
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.
-
Chemical Shift Referencing: Reference the spectrum to the internal or external standard.
-
Integration: Integrate the area of the 2-DG6P peak and the internal standard peak.
-
Quantification: Calculate the concentration of 2-DG6P using the following formula:
C2-DG6P = (I2-DG6P / N2-DG6P) * (Nstd / Istd) * Cstd
Where:
-
C = Concentration
-
I = Integral area
-
N = Number of phosphorus nuclei (in this case, 1 for both 2-DG6P and a simple phosphate standard)
-
std = Internal standard
-
Conclusion
NMR spectroscopy, particularly ³¹P NMR, offers a robust and quantitative method for detecting the intracellular accumulation of this compound. This capability is invaluable for researchers and drug development professionals studying the effects of glycolysis inhibitors like 2-DG. The protocols outlined in this application note provide a comprehensive guide for performing these experiments, from sample preparation to data analysis. By carefully following these procedures and optimizing them for specific experimental systems, reliable and reproducible quantification of 2-DG6P can be achieved, providing critical insights into cellular metabolism and the efficacy of therapeutic interventions targeting glycolysis.
References
- 1. youtube.com [youtube.com]
- 2. 31P nuclear magnetic resonance measurements of muscle glucose-6-phosphate. Evidence for reduced insulin-dependent muscle glucose transport or phosphorylation activity in non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-Cell NMR: Analysis of Protein-Small Molecule Interactions, Metabolic Processes, and Protein Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Preparation for 1D NMR - Powers Wiki [bionmr.unl.edu]
Application Notes and Protocols for Fluorescent 2-Deoxy-D-Glucose Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of cellular glucose uptake is fundamental to understanding metabolic processes, particularly in fields such as oncology, diabetes research, and neurobiology. Cancer cells, for instance, often exhibit increased glucose uptake to fuel their rapid proliferation. Fluorescent assays utilizing 2-deoxy-D-glucose (2-DG) analogs provide a safe and efficient alternative to traditional radioactive methods for quantifying glucose transport in living cells. The most commonly used fluorescent analog is 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG). This molecule is taken up by cells via glucose transporters (GLUTs) and is subsequently phosphorylated by hexokinase to 2-NBDG-6-phosphate. This phosphorylated form is trapped within the cell, as it cannot be further metabolized in the glycolytic pathway, leading to an accumulation of fluorescence that is proportional to the rate of glucose uptake.[1][2][3][4] This allows for the direct measurement of glucose uptake using fluorescence microscopy, flow cytometry, or a microplate reader.[1][5]
Principle of the Assay
The fluorescent 2-DG uptake assay is based on the cellular uptake of a fluorescently labeled glucose analog, 2-NBDG.
-
Uptake: 2-NBDG enters the cell through glucose transporters (GLUTs), similar to glucose.
-
Phosphorylation: Once inside the cell, hexokinase phosphorylates 2-NBDG to form 2-NBDG-6-phosphate.
-
Accumulation: Unlike glucose-6-phosphate, 2-NBDG-6-phosphate cannot be isomerized and thus does not proceed through glycolysis. This leads to its accumulation within the cell.[1][3][4]
-
Detection: The intracellular accumulation of 2-NBDG results in a fluorescent signal that can be quantified. The intensity of this signal is directly proportional to the amount of glucose uptake by the cell.
Signaling Pathway of 2-Deoxy-D-Glucose Uptake and Initial Metabolism
The uptake and initial metabolic step of 2-DG (and its fluorescent analog 2-NBDG) are integrated with the canonical glucose transport pathway. The process begins with the transport of 2-DG across the plasma membrane by glucose transporters (GLUTs). Inside the cell, hexokinase (HK) phosphorylates 2-DG to 2-deoxy-D-glucose-6-phosphate (2-DG-6P), which then accumulates intracellularly as it cannot be further metabolized by phosphoglucose (B3042753) isomerase. This accumulation can lead to the inhibition of glycolysis and ATP depletion.
Experimental Protocols
This section provides detailed protocols for measuring 2-NBDG uptake in both adherent and suspension cells.
General Considerations:
-
Cell Viability: It is crucial to ensure high cell viability throughout the experiment. Cell death can lead to non-specific uptake of the fluorescent dye. Propidium iodide can be used to exclude dead cells in flow cytometry analysis.[6][7]
-
Fasting: To optimize the uptake of 2-NBDG, cells are typically fasted by incubating them in a glucose-free medium prior to the assay. The optimal fasting time can vary between cell types and should be determined empirically, but a common range is 60 to 150 minutes.[5]
-
Controls: Include appropriate controls in your experiment:
Protocol 1: 2-NBDG Uptake Assay for Adherent Cells
This protocol is suitable for cells grown in multi-well plates and analysis by fluorescence microscopy or a plate reader.
Materials:
-
Adherent cells
-
Culture medium (e.g., DMEM, with and without glucose)
-
Fetal Bovine Serum (FBS)
-
2-NBDG solution (e.g., 10 mg/mL in ethanol)[7]
-
Glucose-free culture medium
-
Phloretin solution (or other inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
Analysis Buffer (ice-cold)
-
Black, clear-bottom 96-well plates (for fluorescence measurements)
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[7] Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Cell Treatment (Optional): The following day, treat the cells with experimental compounds or vehicle control in glucose-free culture medium.
-
Fasting: Remove the culture medium and wash the cells once with PBS. Add 100 µL of glucose-free culture medium to each well and incubate for 60 minutes at 37°C.[8]
-
2-NBDG Incubation: Prepare the 2-NBDG working solution by diluting the stock solution in glucose-free medium to a final concentration of 100-200 µg/mL.[7] Remove the fasting medium and add the 2-NBDG working solution to each well. Incubate for 10-60 minutes at 37°C. The optimal time should be determined for each cell line and experimental condition.[7][8]
-
Stopping the Reaction: To stop the uptake, remove the 2-NBDG solution and wash the cells twice with 200 µL of ice-cold PBS.[6]
-
Analysis:
-
Fluorescence Microscopy: Add 100 µL of ice-cold Analysis Buffer to each well. Observe the cells under a fluorescence microscope with filters appropriate for 2-NBDG (Excitation/Emission ≈ 465/540 nm).[5]
-
Plate Reader: Add 100 µL of Cell-Based Assay Buffer to each well. Measure the fluorescence using a microplate reader at an excitation of ~485 nm and an emission of ~535 nm.[7]
-
Protocol 2: 2-NBDG Uptake Assay for Suspension Cells (Flow Cytometry)
This protocol is designed for suspension cells or adherent cells that have been detached, allowing for single-cell analysis of glucose uptake.
Materials:
-
Suspension cells or trypsinized adherent cells
-
Culture medium (with and without glucose)
-
2-NBDG solution
-
Glucose-free culture medium
-
Inhibitor solution (e.g., Phloretin)
-
PBS
-
FACS buffer (ice-cold PBS with 2% FBS)
-
Propidium Iodide (PI) solution (optional, for viability staining)
Procedure:
-
Cell Preparation: Harvest cells and wash them once with PBS. Resuspend the cells in glucose-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Fasting: Incubate the cells in glucose-free medium for 60 minutes at 37°C.[8]
-
Cell Treatment (Optional): If using inhibitors or test compounds, add them to the cell suspension and incubate for the desired time.
-
2-NBDG Incubation: Add 2-NBDG to the cell suspension to a final concentration of 100 µM.[9] Incubate for 30 minutes at 37°C.[8][9]
-
Stopping the Reaction: Stop the uptake by adding 2 mL of ice-cold PBS and centrifuging the cells at 200 x g for 5 minutes.[9]
-
Washing: Wash the cells twice with ice-cold PBS.[6]
-
Staining for Viability (Optional): Resuspend the cell pellet in 500 µL of ice-cold FACS buffer. Add PI to a final concentration of 1 µg/mL to distinguish live from dead cells.[6]
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Use the FITC channel (or equivalent) to detect 2-NBDG fluorescence (Excitation: 488 nm, Emission: ~530 nm).[4][8] Gate on the live cell population to determine the mean fluorescence intensity (MFI).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a fluorescent 2-DG uptake assay.
Data Presentation
The following tables summarize typical experimental parameters and expected results for 2-NBDG uptake assays.
Table 1: Recommended Parameters for 2-NBDG Uptake Assays
| Parameter | Adherent Cells (96-well) | Suspension Cells (Flow Cytometry) | Reference(s) |
| Cell Seeding Density | 1-5 x 10⁴ cells/well | 1 x 10⁶ cells/mL | [7],[9] |
| Fasting Time | 60 - 150 min | 60 min | [5],[8] |
| 2-NBDG Concentration | 100 - 400 µM | 100 µM | [5],[9] |
| Incubation Time | 10 - 60 min | 30 min | [7],[9],[8] |
| Inhibitor (Phloretin) | 1X concentration | 100 µM | [1],[4] |
Table 2: Example of Quantitative Data for Glucose Uptake Inhibition
| Cell Line | Inhibitor | Inhibitor Concentration | % Inhibition of 2-NBDG Uptake | Reference |
| HK-2 | Dapagliflozin | 500 nM | 43.7% | [10] |
| HK-2 | Phlorizin | 100 µM | 30.2% | [10] |
| COS-7 | Phloretin | 100 µM | ~46% | [2] |
| SKOV3 | Phloretin | 100 µM | ~44% | [2] |
| MCF-7 | Phloretin | 50 µM | ~63% | [2] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Incomplete washing, cell death, or autofluorescence. | Ensure thorough washing with ice-cold PBS. Check cell viability. Include an unstained control to assess autofluorescence. |
| Low Fluorescence Signal | Suboptimal fasting or incubation time, low transporter expression, or incorrect filter sets. | Optimize fasting and 2-NBDG incubation times. Ensure the cell type expresses sufficient glucose transporters. Verify the excitation/emission filters on the instrument. |
| High Well-to-Well Variability | Inconsistent cell seeding, washing, or reagent addition. | Ensure accurate and consistent pipetting. Use a multichannel pipette for reagent addition where possible. Mix cell suspension thoroughly before seeding. |
| No Inhibition with Control Inhibitor | Inhibitor is inactive, incorrect concentration used, or uptake is non-specific. | Use a fresh stock of the inhibitor and verify its concentration. Some studies suggest 2-NBDG can enter cells via transporter-independent mechanisms, which may be cell-type dependent.[11] |
Conclusion
Fluorescent assays for 2-deoxy-D-glucose uptake, primarily using 2-NBDG, are powerful tools for studying cellular metabolism. They offer a safer and more versatile alternative to radioactive methods, allowing for high-throughput screening and single-cell analysis. By following optimized protocols and including appropriate controls, researchers can obtain reliable and quantitative data on glucose transport in various cell types, aiding in the discovery and development of novel therapeutics targeting metabolic pathways.
References
- 1. assaygenie.com [assaygenie.com]
- 2. mdpi.com [mdpi.com]
- 3. abcam.co.jp [abcam.co.jp]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. biocompare.com [biocompare.com]
- 9. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe [bio-protocol.org]
- 10. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 2-Deoxy-D-glucose 6-phosphate by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Deoxy-D-glucose (2-DG) is a glucose analog that is taken up by cells through glucose transporters and subsequently phosphorylated by hexokinase to form 2-deoxy-D-glucose 6-phosphate (2-DG6P).[1][2] Because 2-DG6P cannot be further metabolized in the glycolytic pathway, it accumulates intracellularly. This principle makes 2-DG a valuable tool for measuring glucose uptake in various biological systems. While traditional methods for 2-DG uptake assays often rely on radioisotopes, mass spectrometry (MS) offers a sensitive, non-radioactive alternative for the quantification of 2-DG and its phosphorylated metabolite, 2-DG6P.[1][3][4] However, direct measurement of 2-DG by MS can be challenging due to interfering metabolites.[3][4] A more robust method involves the use of 2-fluoro-2-deoxyglucose (2FDG), a halogenated analog of 2-DG, which allows for highly sensitive and specific quantification of both the tracer and its phosphorylated form by liquid chromatography-mass spectrometry (LC-MS).[1][3][4]
This application note provides a detailed protocol for the quantification of 2-DG6P (via its analog 2FDG-6-P) using LC-MS, including sample preparation, chromatographic separation, and mass spectrometric detection.
Signaling Pathway of 2-Deoxy-D-glucose Uptake and Phosphorylation
The metabolic fate of 2-deoxy-D-glucose within a cell is a straightforward process that serves as the basis for its use in measuring glucose uptake. The following diagram illustrates the key steps involved.
Caption: Cellular uptake and metabolism of 2-deoxy-D-glucose.
Experimental Protocols
A robust method for the quantification of 2-DG6P involves the use of its fluorinated analog, 2-fluoro-2-deoxyglucose (2FDG), which exhibits improved selectivity in mass spectrometric analysis.[1] The following protocol is adapted from a validated LC-Q-Exactive-Orbitrap-MS method.[1]
Sample Preparation (from cell culture or tissue)
This protocol outlines the extraction of metabolites from biological samples for subsequent LC-MS analysis.
Reagents and Materials:
-
Methanol (MeOH), Chloroform (B151607), and Water (LC-MS grade)
-
Internal Standard (IS): 2-chloro-2-deoxyglucose-6-phosphate (2ClDG-6-P) can be synthesized enzymatically.[1]
-
Centrifuge capable of 14,000 x g at 4°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
For cultured cells, wash the cell monolayer with ice-cold PBS and then quench metabolism by adding liquid nitrogen directly to the plate.
-
For tissue samples, pulverize the tissue in liquid nitrogen to halt metabolic activity.[1]
-
Perform a Folch extraction by adding a 2:1:0.8 mixture of methanol, chloroform, and water to the cells or tissue. For plasma, a 1:1:1 ratio of methanol, water, and chloroform can be used.[1]
-
Vortex the mixture thoroughly and centrifuge at 14,000 x g for 20 minutes at 4°C to separate the polar (aqueous/methanol), non-polar (chloroform), and protein phases.[1]
-
Carefully collect the upper aqueous phase, which contains the polar metabolites including 2FDG and 2FDG-6-P.[1]
-
Dry the aqueous extract using a vacuum concentrator or lyophilizer.
-
Reconstitute the dried residue in a known volume of distilled water (e.g., 60 µL) for LC-MS analysis.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This section details the conditions for chromatographic separation and mass spectrometric detection of 2FDG and 2FDG-6-P.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase C18 column
-
High-resolution mass spectrometer (e.g., Q-Exactive-Orbitrap)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient should be optimized to separate 2FDG and 2FDG-6-P from other cellular components. A typical gradient might start with a high aqueous phase, ramping up the organic phase to elute the compounds.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min.
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive mode for 2FDG (as a sodium adduct) and negative mode for 2FDG-6-P (as a deprotonated molecule).[1]
-
Full Scan Range: m/z 60-900.[1]
-
Resolution: 70,000.[1]
-
AGC Target: 3 x 10^6 ions.[1]
-
Maximum Injection Time: 200 ms.[1]
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for the quantification of 2-DG6P using the 2FDG analog and LC-MS.
Caption: Step-by-step workflow for 2-DG6P quantification.
Quantitative Data
The performance of the described LC-MS method for the quantification of 2FDG and 2FDG-6-P is summarized in the table below. This data is based on a validated method and demonstrates the sensitivity and linearity of the assay.[1]
| Analyte | Limit of Detection (LOD) | Linearity (R²) |
| 2-Fluoro-2-deoxyglucose (2FDG) | 81.4 fmol | ≥ 0.99 |
| 2-Fluoro-2-deoxyglucose-6-phosphate (2FDG-6-P) | 48.8 fmol | ≥ 0.99 |
Table 1: Performance characteristics of the LC-MS method for 2FDG and 2FDG-6-P quantification.
Conclusion
The use of mass spectrometry, particularly with the 2-fluoro-2-deoxyglucose analog, provides a highly sensitive and specific method for the quantification of this compound. This approach circumvents the challenges associated with direct 2-DG measurement and eliminates the need for radioactive isotopes. The detailed protocol and workflow presented in this application note offer a robust framework for researchers, scientists, and drug development professionals to accurately measure glucose uptake in a variety of biological contexts.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of 2-Deoxy-D-glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of 2-deoxy-D-glucose (2-DG) metabolism. This document covers various imaging modalities, including fluorescence, bioluminescence, and Positron Emission Tomography (PET), offering insights into their applications in oncology, neuroscience, and immunology.
Introduction to 2-Deoxy-D-glucose Imaging
2-deoxy-D-glucose (2-DG) is a glucose analog that is taken up by cells through glucose transporters (GLUTs).[1][2][3] Once inside the cell, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][2][4] Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized in the glycolytic pathway and becomes trapped within the cell.[1][2][4] This accumulation allows for the visualization and quantification of glucose uptake, which is often elevated in pathological conditions such as cancer, neuroinflammation, and certain immune responses.
The Warburg effect, which describes the preference of cancer cells for glycolysis even in the presence of oxygen, makes 2-DG a valuable tool for tumor imaging.[1] Various imaging techniques have been developed to detect the in vivo distribution of 2-DG and its analogs, each with its own advantages and limitations.
Core Imaging Modalities and Probes
Several types of probes have been developed for in vivo imaging of 2-DG metabolism, each tailored to a specific imaging modality.
-
Radiolabeled Probes (PET/SPECT): The most established method uses radiolabeled glucose analogs, with 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) being the gold standard for clinical PET imaging.[5]
-
Fluorescent Probes: These probes, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) and near-infrared (NIR) dye conjugates like Cypate-2DG and ICG-Der-02-2DG, are used for optical imaging.[6][7] While offering high resolution, their application in deep tissues can be limited by light penetration.[8]
-
Bioluminescent Probes: A newer approach utilizes probes like the Bioluminescent Glucose Luciferin (BiGluc) system. This method offers high sensitivity and is suitable for longitudinal studies without the need for ionizing radiation.[9][10]
-
MRI Probes: Techniques like glucose Chemical Exchange Saturation Transfer (glucoCEST) MRI can be used to image the uptake of unlabeled 2-DG, providing excellent spatial resolution without ionizing radiation.[11][12]
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies using different 2-DG imaging probes. This allows for a comparative analysis of their performance in different models.
Table 1: Comparison of Tumor-to-Background Ratios for Different 2-DG Probes
| Probe | Imaging Modality | Tumor Model | Tumor-to-Background Ratio | Reference |
| ¹⁸F-FDG | PET | Subcutaneous & Autochthonous Tumors | Peaked at 171 ± 57 min (subcutaneous) and 83 ± 33 min (autochthonous) | [13] |
| Cy5.5-2-DG | Fluorescence | Xenograft | Approached 3:1 | [14] |
| Pyro-2-DG | Fluorescence | Mouse and Rat Models | Almost 10:1 | [15] |
| BiGluc | Bioluminescence | Tumor Xenograft | 7.5-fold signal to background | [8] |
Table 2: Standardized Uptake Values (SUV) for ¹⁸F-FDG in Murine Tumor Models
| Tumor Model | Animal Strain | Mean SUV (SUVmean) Peak Time | Reference |
| EL4 Murine T-cell Lymphoma (subcutaneous) | C57BL/6 J | 147 ± 48 min | [13][16] |
| Colo205 Human Colorectal (subcutaneous) | Balb/c nude | 147 ± 48 min | [13][16] |
| Eμ-Myc Lymphoma (autochthonous) | Transgenic Eμ-Myc | 74 ± 31 min | [13][16] |
Table 3: Comparative Uptake Kinetics of 2-DG Analogs in Brain
| Probe | Imaging Modality | Parameter | Value | Reference |
| 2-DG | Arteriovenous difference | Lumped Constant (LC) in rat brain | 0.483 (SD, 0.107) | [5] |
| ¹⁸F-FDG | PET | Lumped Constant (LC) in human brain | 0.52 (SD, 0.028) | [5][17] |
| ¹⁸F-FDG | PET | Uptake Constant (Ki) in frontal cortex | 0.0430 mL/min/g | [5] |
| 4-FDG | PET | Uptake Constant (Ki) in frontal cortex | 0.0108 mL/min/g | [5] |
Signaling and Experimental Workflow Diagrams
2-DG Uptake and Metabolism Signaling Pathway
The following diagram illustrates the cellular uptake and initial metabolic step of 2-deoxy-D-glucose, highlighting its trapping mechanism which is fundamental to its use in metabolic imaging.
Caption: Cellular uptake and metabolism of 2-deoxy-D-glucose.
General Experimental Workflow for In Vivo 2-DG Imaging
This diagram outlines the typical steps involved in an in vivo 2-DG imaging experiment, from animal preparation to data analysis.
Caption: General workflow for in vivo 2-DG imaging experiments.
Detailed Experimental Protocols
Protocol 1: In Vivo Fluorescence Imaging with 2-NBDG
This protocol is adapted for imaging 2-NBDG uptake in a rat model of focal epilepsy but can be modified for other applications.[6]
1. Materials and Reagents:
-
2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose)
-
Phosphate-Buffered Saline (PBS) or Ringer's solution
-
Anesthetics (e.g., ketamine/xylazine mixture, isoflurane)
-
Animal model (e.g., Sprague-Dawley rat)
-
Fluorescence imaging system with appropriate filters (Excitation: ~465 nm, Emission: ~540 nm)[18]
2. Animal Preparation:
-
Anesthetize the animal using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).[6]
-
Maintain anesthesia using isoflurane (B1672236) (1.0-1.5%) for the duration of the experiment.[6]
-
Maintain the animal's body temperature at 37°C using a heating pad.[6]
-
For brain imaging, perform a craniotomy to expose the area of interest.[6]
-
If intravenous injection is required, catheterize a tail vein.[6]
3. 2-NBDG Probe Preparation and Administration:
-
Dissolve 2-NBDG in sterile PBS or Ringer's solution to the desired concentration (e.g., 1% solution or 5 mM).[6][19]
-
Administer the 2-NBDG solution to the animal. For systemic delivery, inject intravenously via the tail vein catheter. A slow, continuous injection over ~15 minutes is recommended to prolong circulation time.[6] A typical dose for mice is 100 µL of a 5 mM solution.[19]
4. Image Acquisition:
-
Position the animal in the fluorescence imaging system.
-
Acquire baseline fluorescence images before 2-NBDG administration.
-
Begin image acquisition immediately after or during 2-NBDG administration.
-
Capture images at regular intervals (e.g., every 20 seconds with a 10-second exposure time) for a defined period (e.g., 30-60 minutes).[6]
5. Data Analysis:
-
Correct for background fluorescence.
-
Define regions of interest (ROIs) over the target tissue and a control region.
-
Quantify the mean fluorescence intensity within the ROIs over time.
-
Normalize the fluorescence intensity to the baseline values.[6]
-
Compare the uptake kinetics between different regions or experimental groups.
Protocol 2: In Vivo Bioluminescence Imaging with BiGluc
This protocol is for the use of the commercially available BiGluc probe for in vivo imaging of glucose uptake in luciferase-expressing animals.[9]
1. Materials and Reagents:
-
BiGluc Kit (containing Solution A - Caged Luciferin and Solution B - Azido-glucose derivative)
-
Luciferase-expressing animal model (e.g., transgenic mice with ubiquitous luciferase expression or animals with luciferase-expressing tumor xenografts)
-
In vivo bioluminescence imaging system (e.g., IVIS Spectrum)
2. Animal and Probe Preparation:
-
Store the BiGluc kit at -80°C until use.[9]
-
No specific fasting is mentioned in the standard protocol, but it may be considered depending on the experimental design.
3. Probe Administration:
-
Inject 100 µL of Solution A intravenously into the luciferase-expressing animal.[9]
-
Wait for 12-24 hours to allow for clearance of the caged luciferin.[9]
-
Inject 200 µL of Solution B intraperitoneally.[9]
4. Image Acquisition:
-
Immediately after the injection of Solution B, place the animal in the bioluminescence imaging system.
-
Acquire images continuously for 30-60 minutes with 2-minute intervals.[9]
5. Data Analysis:
-
Quantify the bioluminescent signal (in photons/second/cm²/steradian) from the region of interest.
-
Calculate the area under the curve (AUC) for the signal intensity over the 30-60 minute imaging period to represent total glucose uptake.[9]
Protocol 3: In Vivo PET Imaging with ¹⁸F-FDG
This protocol provides a general guideline for preclinical ¹⁸F-FDG PET imaging in mouse tumor models.[13][16]
1. Materials and Reagents:
-
¹⁸F-FDG (clinical grade)
-
Sterile saline
-
Anesthetics (e.g., isoflurane)
-
Animal model with tumor
-
PET/CT scanner
2. Animal Preparation:
-
Fast the animals for 6-10 hours before ¹⁸F-FDG injection to reduce background glucose levels.[13][16] Water should be available ad libitum.
-
Warm the animals for 60 minutes at 31°C prior to injection to minimize brown fat uptake of ¹⁸F-FDG.[13][16]
-
Anesthetize the animal with isoflurane.
3. ¹⁸F-FDG Administration:
-
Administer a known amount of ¹⁸F-FDG (typically 10-15 MBq in 0.3 mL saline for mice) via intraperitoneal or intravenous injection.
4. Uptake Period:
-
Allow for an uptake period of at least 60 minutes. For improved tumor-to-background contrast, longer uptake times (>90 minutes) may be beneficial.[20]
-
Maintain the animal under anesthesia and at a stable temperature during this period to ensure consistent physiology.
5. Image Acquisition:
-
Position the anesthetized animal in the PET/CT scanner.
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Acquire a static PET scan for a defined duration (e.g., 10-20 minutes). Dynamic scanning can also be performed to obtain kinetic data.
6. Data Analysis:
-
Reconstruct the PET images with correction for attenuation, scatter, and radioactive decay.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and other relevant tissues using the CT images as a guide.
-
Calculate the Standardized Uptake Value (SUV) for the ROIs. The SUV is a semi-quantitative measure of tracer uptake, normalized to the injected dose and body weight.
-
For dynamic studies, kinetic modeling can be applied to estimate parameters such as the glucose metabolic rate (MRGluc).[21]
References
- 1. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 3. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Does 2-FDG PET Accurately Reflect Quantitative In Vivo Glucose Utilization? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo imaging of epileptic activity using 2-NBDG, a fluorescent deoxyglucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of near-infrared fluorescent deoxyglucose probes with different dyes for tumor diagnosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioluminescent-based imaging and quantification of glucose uptake in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. swisslumix.com [swisslumix.com]
- 10. revvity.com [revvity.com]
- 11. Imaging brain deoxyglucose uptake and metabolism by glucoCEST MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imaging brain deoxyglucose uptake and metabolism by glucoCEST MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimisation of Animal Handing and Timing of 2-deoxy-2-[18F]fluoro-D-glucose PET Tumour Imaging in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The sweet spot: FDG and other 2-carbon glucose analogs for multi-modal metabolic imaging of tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-century.us [e-century.us]
- 16. researchgate.net [researchgate.net]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. scholarworks.uark.edu [scholarworks.uark.edu]
- 19. static1.squarespace.com [static1.squarespace.com]
- 20. Mediso - Optimisation of Animal Handing and Timing of 2 deoxy 2 [18F] fluoro D glucose PET Tumour Imaging in Mice [mediso.com]
- 21. Quantitation of glucose uptake in tumors by dynamic FDG-PET has less glucose bias and lower variability when adjusted for partial saturation of glucose transport - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of 2-Deoxy-D-Glucose 6-Phosphate via Cellular Fractionation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-D-glucose (B1664073) (2-DG), a glucose analog, is a valuable tool in metabolic research and oncology. Upon cellular uptake via glucose transporters, 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose 6-phosphate (2-DG6P).[1][2][3] Unlike glucose 6-phosphate, 2-DG6P is not a suitable substrate for phosphoglucose (B3042753) isomerase and cannot proceed down the glycolytic pathway.[1][3][4][5] This leads to its intracellular accumulation, making the measurement of 2-DG6P a reliable indicator of glucose uptake and hexokinase activity.[1][6]
While the majority of studies quantify 2-DG6P in total cell lysates, understanding its subcellular distribution is crucial for elucidating the compartmentalized regulation of energy metabolism and the off-target effects of 2-DG. These application notes provide a detailed protocol for the isolation of subcellular fractions—specifically the cytosolic, mitochondrial, and nuclear fractions—followed by the quantification of 2-DG6P within each compartment.
The primary challenge in this procedure is preventing the leakage of the soluble 2-DG6P molecule from organelles during homogenization and centrifugation. Therefore, the presented protocol is a synthesized approach, combining gentle cell lysis and differential centrifugation with a sensitive enzymatic assay for 2-DG6P quantification.
Metabolic Pathway of 2-Deoxy-D-Glucose
The metabolic fate of 2-DG within the cell is a critical aspect of its mechanism of action. The following diagram illustrates the uptake and initial metabolic step of 2-DG, leading to the accumulation of 2-DG6P.
Caption: Intracellular pathway of 2-DG leading to 2-DG6P accumulation.
Experimental Workflow Overview
The following diagram outlines the complete experimental workflow, from cell treatment to the final quantification of 2-DG6P in subcellular fractions.
Caption: Experimental workflow from cell culture to data analysis.
Data Presentation
Quantitative analysis of 2-DG6P in subcellular fractions provides critical insights into its compartmentalization. While direct comparative data on 2-DG6P distribution across isolated fractions is sparse in the literature, the following tables provide expected outcomes and benchmarks for a successful experiment.
Table 1: Representative Total Cellular 2-DG6P Accumulation
This table summarizes typical total cellular 2-DG6P concentrations reported in the literature for different cell types and conditions. This serves as a baseline for the total amount of 2-DG6P that will be distributed among the isolated fractions.
| Cell Type | 2-DG Concentration | Incubation Time | Total Cellular 2-DG6P (nmol/mg protein) | Reference |
| Primary Rat Astrocytes | 10 mM | 30 min | ~150 | [2] |
| Primary Rat Astrocytes | 0.2 mM | 60 min | ~85 (Half-maximal accumulation) | [2] |
| Isolated Rat Adipocytes | 10-20 mM | 60 min | Corresponds to ~50 mM intracellular concentration | [7] |
Table 2: Expected Purity of Subcellular Fractions
This table indicates the expected enrichment of marker proteins in each fraction, which is essential for validating the quality of the fractionation process. The purity of each fraction should be assessed by Western blotting for these markers.
| Fraction | Marker Protein | Expected Purity (% of total cellular protein for that marker) |
| Nuclear | Lamin B1, Histone H3 | > 85% |
| Mitochondrial | COX IV, VDAC1 | > 80% |
| Cytosolic | GAPDH, Tubulin | > 90% |
Experimental Protocols
Protocol 1: Subcellular Fractionation
This protocol is designed to isolate nuclear, mitochondrial, and cytosolic fractions from cultured cells using differential centrifugation. It is crucial to perform all steps at 4°C to minimize enzymatic activity and maintain organelle integrity.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Fractionation Buffer: 250 mM Sucrose, 20 mM HEPES-KOH (pH 7.4), 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA
-
Protease and phosphatase inhibitor cocktails
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge and appropriate tubes
Procedure:
-
Cell Harvesting:
-
Culture cells to the desired confluency and treat with 2-DG as required by the experimental design.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and transfer to a pre-chilled conical tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
-
Homogenization:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold Fractionation Buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 15-20 minutes to allow the cells to swell.
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer.
-
Homogenize the cells with 15-20 strokes of the pestle. Monitor cell lysis under a microscope. Avoid excessive force to prevent organelle rupture.
-
-
Isolation of Nuclear Fraction:
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge at 700 x g for 10 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant (this is the post-nuclear supernatant) and transfer it to a new pre-chilled tube.
-
The pellet is the crude nuclear fraction. Wash this pellet by resuspending in 500 µL of Fractionation Buffer and centrifuging again at 700 x g for 10 minutes at 4°C. The final pellet is the nuclear fraction .
-
-
Isolation of Mitochondrial and Cytosolic Fractions:
-
Centrifuge the post-nuclear supernatant from step 3 at 10,000 x g for 15 minutes at 4°C.
-
The resulting pellet contains the mitochondria. This is the mitochondrial fraction .
-
The supernatant is the cytosolic fraction . Carefully transfer it to a new pre-chilled tube.
-
-
Fraction Storage and Purity Assessment:
-
Store the isolated fractions at -80°C for subsequent analysis.
-
Before proceeding with 2-DG6P quantification, it is highly recommended to assess the purity of each fraction by Western blotting for the marker proteins listed in Table 2.
-
Protocol 2: Enzymatic Quantification of 2-DG6P
This protocol describes a sensitive enzymatic assay to quantify 2-DG6P in the isolated subcellular fractions. The principle of this assay is the oxidation of 2-DG6P by glucose-6-phosphate dehydrogenase (G6PDH), which results in the reduction of NADP⁺ to NADPH. The amount of NADPH produced, which is proportional to the 2-DG6P concentration, can be measured spectrophotometrically or fluorometrically.[2][8][9]
Materials:
-
Perchloric acid (PCA), 0.6 M
-
Potassium hydroxide (B78521) (KOH), 3 M
-
Assay Buffer: 50 mM Tris-HCl (pH 8.1), 5 mM MgCl₂
-
NADP⁺ (Nicotinamide adenine (B156593) dinucleotide phosphate)
-
G6PDH (Glucose-6-phosphate dehydrogenase)
-
2-DG6P standard solution
-
96-well microplate (UV-transparent for absorbance or black for fluorescence)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Thaw the isolated subcellular fractions on ice.
-
To lyse the organelles and precipitate proteins, add an equal volume of ice-cold 0.6 M PCA to each fraction. Vortex thoroughly.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding 3 M KOH dropwise until the pH is between 7.0 and 7.5. The formation of a white precipitate (KClO₄) will be observed.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C to remove the precipitate. The resulting supernatant contains the 2-DG6P and is ready for the assay.
-
-
Enzymatic Reaction:
-
Prepare a 2-DG6P standard curve ranging from 0 to 100 µM.
-
In a 96-well microplate, add the following to each well:
-
50 µL of neutralized sample or 2-DG6P standard
-
150 µL of Assay Buffer
-
10 µL of NADP⁺ solution (final concentration 0.2 mM)
-
-
Mix and incubate for 5 minutes at room temperature.
-
Measure the baseline absorbance at 340 nm or fluorescence (Ex/Em = 340/460 nm).
-
Initiate the reaction by adding 10 µL of G6PDH solution (final concentration ~1 U/mL).
-
Incubate the plate at 37°C for 30-60 minutes, or until the reaction reaches completion (no further change in signal).
-
Measure the final absorbance at 340 nm or fluorescence.
-
-
Data Analysis:
-
Subtract the baseline reading from the final reading for each well.
-
Plot the change in absorbance/fluorescence for the 2-DG6P standards to generate a standard curve.
-
Determine the concentration of 2-DG6P in the samples using the standard curve.
-
Normalize the 2-DG6P concentration to the protein content of the initial fraction to obtain the specific 2-DG6P content (e.g., in nmol/mg protein).
-
Concluding Remarks
The protocols outlined provide a comprehensive framework for investigating the subcellular distribution of 2-DG6P. Successful implementation of these methods will enable researchers to gain deeper insights into the compartmentalized metabolic effects of 2-DG, which is of significant interest in the fields of cancer biology and drug development. It is important to emphasize the necessity of validating the purity of the subcellular fractions to ensure the accuracy of the final 2-DG6P distribution data. Further optimization of the homogenization and centrifugation steps may be required depending on the specific cell type being investigated.
References
- 1. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consequences of a 2-Deoxyglucose Exposure on the ATP Content and the Cytosolic Glucose Metabolism of Cultured Primary Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 4. A catabolic block does not sufficiently explain how 2-deoxy-d-glucose inhibits cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic effects of 2-deoxy-D-glucose in isolated fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of 2-deoxyglucose and 2-deoxyglucose 6-phosphate in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic assays for 2-deoxyglucose and 2-deoxyglucose 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic assay of 2-deoxyglucose 6-phosphate for assessing hexose uptake rates in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Glycolysis Inhibition by 2-Deoxy-D-Glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-D-glucose (2-DG) is a glucose analog that acts as a competitive inhibitor of glycolysis.[1][2] Its structural similarity to glucose allows it to be taken up by cells via glucose transporters.[2] Once inside the cell, 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][3][4] Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its intracellular accumulation.[1][5] This accumulation competitively inhibits hexokinase and blocks the glycolytic pathway, resulting in decreased ATP production, reduced lactate (B86563) secretion, and the induction of cellular stress, which can ultimately lead to cell death.[1][4][6]
Due to the reliance of many cancer cells on glycolysis for energy production (the Warburg effect), 2-DG has been extensively investigated as a potential anti-cancer agent.[1][4] These application notes provide detailed protocols for key experiments to study the effects of 2-DG on glycolysis, enabling researchers to assess its therapeutic potential.
Mechanism of Action of 2-Deoxy-D-Glucose
The primary mechanism of 2-DG involves its competitive inhibition of the initial stages of glycolysis.[7]
-
Uptake: 2-DG is transported into the cell by the same glucose transporters (GLUTs) that transport glucose.[2]
-
Phosphorylation: Inside the cell, hexokinase phosphorylates 2-DG to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[3][4]
-
Inhibition of Glycolysis: 2-DG-6-P cannot be isomerized to fructose-6-phosphate (B1210287) by phosphoglucose isomerase, a critical step in the glycolytic pathway.[1][5]
-
Accumulation and Feedback Inhibition: The accumulation of 2-DG-6-P within the cell leads to feedback inhibition of hexokinase, further reducing the phosphorylation of glucose and halting glycolytic flux.[1]
-
Downstream Effects: The inhibition of glycolysis leads to a depletion of ATP, interference with glycogen (B147801) and glycoprotein (B1211001) synthesis, and induction of oxidative stress.[1]
Key Experiments to Study Glycolysis Inhibition by 2-DG
A multi-faceted approach is recommended to comprehensively evaluate the inhibitory effects of 2-DG on glycolysis. The following assays provide a robust framework for such an investigation.
Diagram: Experimental Workflow for 2-DG Studies
Caption: A typical experimental workflow for investigating the effects of 2-DG.
Quantitative Data Summary
The following table summarizes the inhibitory effects of 2-DG on various cancer cell lines as reported in the literature.
| Cell Line | Assay | Parameter | 2-DG Concentration | Result | Reference |
| GIST882 (Gastrointestinal Stromal Tumor) | Cytotoxicity | IC50 | 0.5 µM | Potent cytotoxicity | [7] |
| GIST430 (Gastrointestinal Stromal Tumor) | Cytotoxicity | IC50 | 2.5 µM | Potent cytotoxicity | [7] |
| MDA/MB468 (Breast Cancer) | Cell Growth | Inhibition | 8 mM | Complete inhibition | [6] |
| SkBr3 (Breast Cancer) | Cell Growth | Inhibition | 4 mM | Complete inhibition | [6] |
| SCC15 (Oral Squamous Cell Carcinoma) | Cell Viability | Reduction | Not specified | Reduced to 60% | [8] |
| HeLa (Cervical Cancer) | Glycolysis | Reduction | Not specified | Effective reduction | [9] |
| SiHa (Cervical Cancer) | Glycolysis | Reduction | Not specified | Effective reduction | [9] |
Experimental Protocols
Glucose Uptake Assay
This assay measures the rate at which cells take up glucose (or a glucose analog like 2-DG) from the extracellular environment. Both non-radioactive and radioactive methods are available.
a) Non-Radioactive Glucose Uptake Assay (Luminescent)
This protocol is based on the detection of 2-deoxyglucose-6-phosphate (2DG6P) that accumulates in cells.[10]
Materials:
-
Glucose Uptake-Glo™ Assay Kit (Promega) or similar
-
2-Deoxy-D-glucose (2DG)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well plates (e.g., 96-well) suitable for luminescence readings
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Treatment: Treat cells with the desired concentrations of 2-DG or other compounds for the specified duration.
-
Glucose Starvation (Optional but Recommended): If the culture medium contains glucose, wash the cells with PBS.
-
2DG Incubation: Add 2DG to the cells and incubate for approximately 10 minutes.[11]
-
Cell Lysis and Termination of Uptake: Add Stop Buffer to lyse the cells and terminate the glucose uptake. This buffer also destroys any endogenous NADPH.[10][11]
-
Neutralization: Add Neutralization Buffer to neutralize the acidic Stop Buffer.[10]
-
Detection: Add the 2DG6P Detection Reagent, which contains glucose-6-phosphate dehydrogenase (G6PDH), NADP+, reductase, and a proluciferin substrate. G6PDH oxidizes the accumulated 2DG6P, reducing NADP+ to NADPH. The reductase then uses NADPH to convert the proluciferin to luciferin, generating a luminescent signal.[10]
-
Measurement: Record the luminescence using a luminometer. The signal is proportional to the amount of 2DG6P and thus to the glucose uptake.
b) Fluorometric Glucose Uptake Assay
This method also relies on the accumulation of 2-DG6P, which is then enzymatically oxidized to generate a fluorescent signal.[12]
Materials:
-
Glucose Uptake Assay Kit (Fluorometric) (Abcam) or similar
-
2-Deoxyglucose (2-DG)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer with 2% BSA
-
Insulin (B600854) (for stimulating glucose uptake)
-
Multi-well plates (e.g., 96-well) suitable for fluorescence readings
-
Fluorometric plate reader
Procedure:
-
Cell Seeding and Differentiation (if applicable): Seed cells and, if necessary, differentiate them (e.g., 3T3-L1 adipocytes).
-
Serum Starvation: Starve cells in serum-free medium overnight to enhance glucose uptake.[12]
-
Glucose Starvation: Wash cells with PBS and then incubate in KRPH buffer for 40 minutes to starve them of glucose.[12]
-
Stimulation: Stimulate cells with or without insulin (e.g., 1 µM) for 20 minutes to activate glucose transporters.[12]
-
2-DG Incubation: Add 10 mM 2-DG to the wells and incubate for 20 minutes.[12]
-
Cell Lysis and Endogenous NAD(P) Degradation: Follow the kit manufacturer's instructions for cell lysis and degradation of endogenous NAD(P).
-
Detection Reaction: Add the reaction mix containing an enzyme that oxidizes 2-DG6P and a probe that generates fluorescence in the presence of the resulting NADPH.[12]
-
Measurement: Measure the fluorescence using a fluorometric plate reader.
Lactate Production Assay
Glycolysis results in the production of lactate, which is extruded from the cell. Measuring the lactate concentration in the culture medium is a direct indicator of the glycolytic rate.
Materials:
-
Lactate Assay Kit (Colorimetric or Fluorometric)
-
96-well plates
-
Spectrophotometer or fluorometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with 2-DG as described previously.
-
Sample Collection: Collect the cell culture supernatant at the end of the treatment period.
-
Sample Preparation: If necessary, deproteinize the samples using an ultrafiltration membrane filter to remove lactate dehydrogenase (LDH), which can interfere with the assay.
-
Standard Curve Preparation: Prepare a standard curve using the provided lactate standard.[13]
-
Reaction Setup: Add the reaction mix, which typically contains lactate oxidase or lactate dehydrogenase and a probe, to the samples and standards.[13]
-
Incubation: Incubate the plate at room temperature or 37°C for the time specified in the kit protocol (e.g., 30 minutes).[13]
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength. The signal is proportional to the lactate concentration.
ATP Measurement Assay
Since glycolysis is a major source of ATP, its inhibition by 2-DG will lead to a decrease in intracellular ATP levels.
Materials:
-
ATP Determination Kit (e.g., luciferin/luciferase-based)
-
Cell lysis buffer
-
96-well opaque plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Plate and treat cells with 2-DG.
-
Cell Lysis: Lyse the cells using a suitable lysis reagent to release the intracellular ATP.[14]
-
Standard Curve Preparation: Prepare an ATP standard curve.[14]
-
Reaction Setup: Add the ATP detection cocktail, containing luciferase and D-luciferin, to the cell lysates and standards.[14]
-
Measurement: Immediately measure the luminescence. The light output is directly proportional to the ATP concentration.
Seahorse XF Glycolytic Rate Assay
The Seahorse XF Analyzer measures the two major energy-producing pathways in real-time: mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).[15][16] The Glycolytic Rate Assay specifically quantifies the rate of glycolysis.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF cell culture plates
-
Seahorse XF Glycolytic Rate Assay Kit, which includes Rotenone/Antimycin A (Rot/AA) and 2-DG
-
Seahorse XF Base Medium supplemented with L-glutamine, glucose, and pyruvate
-
pH-calibrated Seahorse XF Calibrant
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture plate and allow them to attach overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Assay Medium Preparation: Prepare the Seahorse XF assay medium and warm it to 37°C.
-
Cell Plate Preparation: Replace the culture medium with the pre-warmed assay medium and incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes to allow for pH and temperature equilibration.[15][16]
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with Rot/AA (Port A) and 2-DG (Port B).[17]
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and start the assay protocol.
-
Basal Rate Measurement: The instrument measures the basal OCR and ECAR.
-
Injection 1 (Rot/AA): Rotenone and Antimycin A are injected to inhibit mitochondrial respiration. The subsequent increase in ECAR represents the compensatory glycolysis.[16][17]
-
Injection 2 (2-DG): 2-DG is injected to inhibit glycolysis, and the resulting decrease in ECAR confirms that the acidification is due to glycolysis.[16][17]
-
-
Data Analysis: The Seahorse software calculates the glycolytic proton efflux rate (glycoPER), providing a direct measure of the glycolytic rate.[17]
Signaling Pathway and Logical Relationship Diagrams
Diagram: 2-DG Mechanism of Action on Glycolysis
Caption: Mechanism of 2-DG-mediated inhibition of glycolysis.
Diagram: Logical Relationship of Assays for Confirming Glycolysis Inhibition
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers studying the inhibition of glycolysis by 2-deoxy-D-glucose. By employing a combination of glucose uptake, lactate production, ATP measurement, and real-time metabolic flux analysis, a thorough understanding of the metabolic effects of 2-DG can be achieved. This information is crucial for the continued development and evaluation of 2-DG and other glycolysis inhibitors as potential therapeutic agents.
References
- 1. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 2. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 3. yihuipharm.com [yihuipharm.com]
- 4. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gtp-solution.com [gtp-solution.com]
- 8. 2-Deoxy-d-Glucose-Induced Metabolic Alteration in Human Oral Squamous SCC15 Cells: Involvement of N-Glycosylation of Axl and Met - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Deoxy-D-glucose simultaneously targets glycolysis and Wnt/β-catenin signaling to inhibit cervical cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucose Uptake-Glo Assay Technical Manual [promega.com]
- 11. promega.com [promega.com]
- 12. abcam.com [abcam.com]
- 13. assaygenie.com [assaygenie.com]
- 14. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing 2-Deoxy-D-Glucose to Interrogate Cancer Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit a profound metabolic reprogramming, characterized by an increased reliance on glycolysis for energy production, even in the presence of oxygen—a phenomenon known as the "Warburg effect".[1][2][3] This metabolic shift presents a promising therapeutic window to selectively target cancer cells while sparing normal tissues. 2-Deoxy-D-glucose (2-DG), a glucose analog, serves as a powerful tool to exploit this dependency.[4] By competitively inhibiting glucose transport and metabolism, 2-DG facilitates the study of glycolytic pathways in cancer and is under investigation as a potential anti-cancer agent.[5][6] These application notes provide a comprehensive guide to using 2-DG for studying cancer cell metabolism, complete with detailed experimental protocols and data presentation.
Mechanism of Action
2-Deoxy-D-glucose is structurally similar to glucose, with the hydroxyl group at the C2 position replaced by a hydrogen atom.[4][7] This modification allows 2-DG to be recognized and taken up by glucose transporters (GLUTs), which are often overexpressed in cancer cells.[7][8] Once inside the cell, 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[1][2] Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its intracellular accumulation.[2][3]
The accumulation of 2-DG-6P exerts several cytotoxic effects on cancer cells:
-
Inhibition of Glycolysis: 2-DG-6P acts as a feedback inhibitor of hexokinase and competitively inhibits phosphoglucose isomerase, effectively halting the glycolytic pathway.[1][2][3] This leads to a depletion of downstream metabolites and a significant reduction in ATP production.[1][7]
-
Induction of Oxidative Stress: By disrupting glycolysis, 2-DG can interfere with the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for generating NADPH.[9] A decrease in NADPH levels impairs the cell's ability to counteract reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[2][9]
-
Interference with N-linked Glycosylation: 2-DG can also interfere with the synthesis of glycoproteins by inhibiting N-linked glycosylation, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1][6][10]
-
Induction of Apoptosis and Autophagy: The culmination of energy depletion, oxidative stress, and ER stress can trigger programmed cell death (apoptosis) and autophagy in cancer cells.[7][11]
Applications in Cancer Research
2-DG is a versatile tool for investigating various aspects of cancer cell metabolism and for evaluating the efficacy of glycolytic inhibitors. Key applications include:
-
Studying Glycolytic Dependency: Researchers can use 2-DG to determine the extent to which different cancer cell lines rely on glycolysis for survival and proliferation.
-
Sensitizing Cancer Cells to Other Therapies: 2-DG has been shown to enhance the efficacy of radiotherapy and certain chemotherapeutic agents by depleting the energy required for DNA repair and other survival mechanisms.[6][8]
-
Screening for Novel Anti-Cancer Drugs: By understanding the metabolic vulnerabilities exposed by 2-DG, researchers can identify and develop new therapeutic strategies that target cancer cell metabolism.
-
Investigating Cellular Signaling Pathways: 2-DG can be used to probe the intricate connections between metabolism and key signaling pathways involved in cancer, such as the Wnt/β-catenin pathway.[12]
Quantitative Data Summary
The following tables summarize the effects of 2-DG on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of 2-DG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Incubation Time (h) | Assay |
| Nalm-6 | Acute Lymphoblastic Leukemia | 0.22 | 48 | MTT |
| CEM-C7-14 | Acute Lymphoblastic Leukemia | 2.70 | 48 | MTT |
| LNCaP | Prostate Cancer | 0.25 | Not Specified | MTT |
| RP-V | Rat Prostate Epithelial | 1.0 | Not Specified | MTT |
| RP-B | Rat Prostate Epithelial (Bcl-2 overexpressing) | 1.0 | Not Specified | MTT |
| MIA PaCa-2 | Pancreatic Cancer | 1.45 | 48 | MTT |
| OVCAR-3 | Ovarian Cancer | 13.34 | 48 | MTT |
Data compiled from multiple sources.[13][14][15]
Table 2: Effects of 2-DG on Cellular Processes
| Cell Line | Cancer Type | 2-DG Conc. (mM) | Effect | Magnitude of Effect |
| SkBr3 | Breast Cancer | 4 | Inhibition of Clonogenic Survival | ~50% decrease |
| MDA/MB468 | Breast Cancer | 8 | Inhibition of Cell Growth | Complete inhibition |
| HT1080 | Fibrosarcoma | 2.5 | Reduction in Glycolytic ATP Production | ~53% decrease |
| HT1080 | Fibrosarcoma | 2.5 | Reduction in Total ATP Production | ~24% decrease |
| HeLa | Cervical Cancer | Various | Decrease in Lactate (B86563) Production | Dose-dependent decrease |
| SCC15 | Oral Squamous Carcinoma | Not Specified | Decrease in Lactate Production | Significant decrease |
Data compiled from multiple sources.[7][9][16][17]
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of 2-DG on cancer cell metabolism.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
2-Deoxy-D-glucose (2-DG)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of 2-DG in complete culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the 2-DG dilutions. Include a vehicle control (medium without 2-DG).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[13]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Glucose Uptake Assay (Fluorescent 2-NBDG Method)
This protocol measures the uptake of a fluorescent glucose analog, 2-NBDG, to assess glucose transport activity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Glucose-free DMEM or PBS
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Phloretin (positive control inhibitor)
-
Trypsin-EDTA
-
FACS buffer (PBS with 1% BSA)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Seed cells in a 24-well plate and grow to 70-80% confluency.
-
On the day of the experiment, wash the cells twice with warm, glucose-free DMEM or PBS.
-
Incubate the cells in glucose-free medium for 1-2 hours at 37°C to starve them of glucose.[18]
-
Prepare dilutions of your test compound (e.g., a potential glucose uptake inhibitor) and a positive control (e.g., Phloretin) in glucose-free medium.
-
Remove the starvation medium and add the inhibitor-containing medium to the respective wells. Include a vehicle control. Incubate for 1-2 hours at 37°C.[18]
-
Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate for 30-60 minutes at 37°C.[18]
-
Stop the uptake by removing the 2-NBDG containing medium and immediately washing the cells twice with ice-cold PBS.[18]
-
Detach the cells using trypsin-EDTA, neutralize with complete medium, and transfer to FACS tubes.
-
Centrifuge the cells, resuspend the pellet in ice-cold FACS buffer, and add a viability dye like PI.[18]
-
Analyze the samples on a flow cytometer, measuring the fluorescence of 2-NBDG in the FITC channel.[18]
-
Quantify the mean fluorescence intensity (MFI) of the live cell population for each condition and normalize to the vehicle control to determine the percentage of glucose uptake.
Protocol 3: ATP Measurement Assay
This protocol quantifies the intracellular ATP levels, which are indicative of the cell's energy status.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
2-DG
-
Luminescent ATP detection kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2-DG for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the ATP detection reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[19]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
ATP levels can be quantified by comparing the luminescent signal of treated cells to that of untreated controls.
Protocol 4: Lactate Production Assay
This protocol measures the amount of lactate secreted into the culture medium, a key indicator of glycolytic flux.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
2-DG
-
Lactate colorimetric or fluorometric assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere and grow.
-
Treat the cells with different concentrations of 2-DG for a specified time (e.g., 24 hours).[16]
-
Collect the cell culture medium from each well.
-
Perform the lactate assay on the collected medium according to the manufacturer's protocol. This typically involves an enzymatic reaction that generates a colored or fluorescent product proportional to the lactate concentration.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the lactate production to the cell number or total protein content in the corresponding wells to account for differences in cell proliferation.[16]
Protocol 5: Detection of Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFH-DA to detect intracellular ROS levels.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
2-DG
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free medium or PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells and treat with 2-DG for the desired time.
-
Prepare a fresh working solution of DCFH-DA in serum-free medium or PBS (a final concentration of 10-20 µM is a common starting point).[20]
-
Remove the treatment medium and wash the cells twice with warm PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.[20][21]
-
After incubation, remove the DCFH-DA solution and wash the cells twice with PBS.
-
For flow cytometry, detach the cells, resuspend them in cold PBS, and analyze immediately. Excite at 488 nm and collect emission in the FITC channel.[20]
-
For fluorescence microscopy, observe the cells directly.
-
Quantify the mean fluorescence intensity to determine the relative levels of ROS.
Visualizations
References
- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 3. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancerireland.ie [cancerireland.ie]
- 5. How 2-Deoxy-D-Glucose (2DG) Targets Cancer Cells [2dg.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Deoxy-D-Glucose can Improve Radiotherapy, Study Shows [artofhealingcancer.com]
- 9. Frontiers | 2-Deoxy-D-Glucose and ES-936 sensitize cancer- but not normal cells to both low- and high LET irradiation [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Glycolysis inhibitor 2-deoxy-D-glucose suppresses carcinogen-induced rat hepatocarcinogenesis by restricting cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Deoxy-D-glucose simultaneously targets glycolysis and Wnt/β-catenin signaling to inhibit cervical cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2-Deoxy-d-Glucose-Induced Metabolic Alteration in Human Oral Squamous SCC15 Cells: Involvement of N-Glycosylation of Axl and Met - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. scholarworks.uark.edu [scholarworks.uark.edu]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
Application Notes and Protocols: 2-Deoxy-D-Glucose (2-DG) in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical use of 2-deoxy-D-glucose (B1664073) (2-DG) as an adjunct to conventional cancer therapies. Detailed protocols for key experiments are provided to facilitate further research into the synergistic effects of 2-DG.
Introduction
Cancer cells exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the "Warburg effect."[1][2] 2-Deoxy-D-glucose (2-DG), a glucose analog, competitively inhibits glycolysis by being taken up by glucose transporters and phosphorylated by hexokinase into 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[3][4] This metabolite cannot be further metabolized, leading to the inhibition of glycolysis, depletion of intracellular ATP, and induction of cellular stress.[1][4] These metabolic disruptions can sensitize cancer cells to traditional treatments like radiotherapy, chemotherapy, and immunotherapy, making 2-DG a promising agent for combination therapies.[1][5][6]
Mechanism of Action in Combination Therapy
When combined with other cancer therapies, 2-DG exerts its synergistic effects through multiple mechanisms:
-
Inhibition of Glycolysis and ATP Depletion: By blocking the primary energy production pathway in many cancer cells, 2-DG hinders their ability to repair the damage induced by radiation or chemotherapy.[6][7]
-
Induction of Oxidative Stress: 2-DG can increase the generation of reactive oxygen species (ROS), augmenting the cytotoxic effects of therapies that rely on oxidative damage.[5][8]
-
Modulation of Signaling Pathways: 2-DG has been shown to activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, and inhibit the mTOR pathway, which is crucial for cell growth and proliferation.[9][10] It can also down-regulate the Wnt/β-catenin signaling pathway.
-
Inhibition of N-linked Glycosylation: 2-DG can interfere with the proper glycosylation of proteins, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which can trigger apoptosis.[11][12]
-
Enhancement of Immunotherapy: By altering the tumor microenvironment and interfering with the glycosylation of immune checkpoint proteins like PD-L1, 2-DG may enhance the efficacy of immunotherapies.[12]
Signaling Pathways Affected by 2-DG
The following diagram illustrates the primary signaling pathways modulated by 2-DG in cancer cells.
Caption: Signaling Pathways Modulated by 2-DG in Cancer Cells.
Data Presentation: Quantitative Outcomes of 2-DG Combination Therapies
The efficacy of 2-DG in combination with various cancer therapies has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from this research.
Table 1: Preclinical Efficacy of 2-DG in Combination with Chemotherapy
| Cancer Type | Cell Line(s) | Combination Agent | 2-DG Concentration | Combination Effect | Reference(s) |
| Breast Cancer | T47D, SKBR3 | Doxorubicin | 500 µM | Enhanced radiation-induced cell death; SER of 1.14-1.16 with radiotherapy. | [13] |
| Breast Cancer | MDA-MB-231 | Metformin (B114582) | 0.6 mM, 4.8 mM | Synergistically suppressed cell proliferation. | [11] |
| Ovarian Cancer | SKOV3, Hey | Metformin | Not specified | Combination significantly increased apoptosis to 35.4% and 17.9%, respectively. | [14] |
| Pancreatic Cancer | BxPC-3, etc. | Gemcitabine | 10 mM | Inhibited cell viability in a dose-dependent manner. | [15] |
| Leukemia | P388/IDA | Idarubicin (B193468) | 250 µM | Enhanced cell death in idarubicin-resistant cells. | [16] |
| Neuroblastoma | SK-N-DZ, SK-N-AS | N/A (in vivo) | 100-500 mg/kg | Significantly reduced tumor weight in xenograft models. | [5] |
SER: Sensitivity Enhancement Ratio
Table 2: Clinical Trial Data for 2-DG in Combination with Radiotherapy
| Cancer Type | Phase | No. of Patients | 2-DG Dosage | Radiotherapy Regimen | Key Outcomes | Reference(s) |
| Glioblastoma Multiforme | Phase I/II | 20 | 200 mg/kg | 5 Gy/fraction, 4 weekly fractions | Well-tolerated; 7 patients survived between 18 and 63 months. | [3] |
| Glioblastoma Multiforme | Dose-escalation | Not specified | 200, 250, 300 mg/kg | 5 Gy/fraction, 7 weekly fractions | 250 mg/kg was the maximum tolerated dose; side effects similar to hypoglycemia. | [17] |
| Glioblastoma Multiforme | Phase III | 100 | 250 mg/kg | 5 Gy once weekly for 7 weeks vs. 2 Gy daily for 6 weeks | Combination therapy was as effective as standard radiotherapy with improved quality of life. | [18][19] |
Table 3: Clinical Trial Data for 2-DG in Combination with Chemotherapy
| Cancer Type | Phase | No. of Patients | 2-DG Dosage | Combination Agent | Key Outcomes | Reference(s) |
| Advanced Solid Tumors | I | 34 | 2-63 mg/kg | Docetaxel (B913) | Recommended Phase II dose of 2-DG is 63 mg/kg/day; 1 patient had a partial response, 11 had stable disease. | [20][21] |
| Advanced Cancer/Prostate Cancer | I/II | Not specified | Not specified | N/A (Monotherapy) | To examine the safety of 2-DG. | [22] |
| Castrate-Resistant Prostate Cancer | I | 12 | 30-60 mg/kg | N/A (Monotherapy) | Recommended Phase II dose of 45 mg/kg; QTc prolongation at 60 mg/kg. | [23] |
Experimental Protocols
The following are detailed protocols for common in vitro and in vivo experiments to assess the efficacy of 2-DG in combination with other cancer therapies.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the cytotoxic effects of 2-DG in combination with a chemotherapeutic agent on cancer cells.
Caption: Workflow for In Vitro Cell Viability (MTT) Assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
2-Deoxy-D-glucose (2-DG)
-
Chemotherapeutic agent of choice (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 2-DG and the chemotherapeutic agent in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells for control (medium only), 2-DG alone, chemotherapeutic agent alone, and the combination at various concentrations.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the results to determine the IC50 values for each agent alone and in combination.
Protocol 2: In Vivo Xenograft Tumor Growth Study
This protocol describes a typical xenograft study in mice to evaluate the in vivo efficacy of 2-DG combined with another therapy.
Caption: Workflow for In Vivo Xenograft Tumor Growth Study.
Materials:
-
Immunodeficient mice (e.g., nude, SCID)
-
Cancer cell line of interest
-
2-Deoxy-D-glucose (2-DG)
-
Other therapeutic agent (e.g., chemotherapy, immunotherapy)
-
Vehicle for drug delivery (e.g., saline, PBS)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Inject approximately 1-5 x 10^6 cells subcutaneously into the flank of each mouse.
-
Tumor Establishment: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), proceed to the next step.
-
Randomization: Randomly assign mice into treatment groups (typically 5-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: 2-DG alone
-
Group 3: Other therapeutic agent alone
-
Group 4: 2-DG in combination with the other therapeutic agent
-
-
Treatment Administration: Administer the treatments as per the study design. For example, 2-DG can be administered via oral gavage or intraperitoneal injection at a dose of 100-500 mg/kg, typically 5 days a week.[2][5] The other agent should be administered according to its established protocol.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Data Analysis: Plot the average tumor volume over time for each group. Perform statistical analysis to determine the significance of any differences in tumor growth between the treatment groups.
Conclusion
The combination of 2-deoxy-D-glucose with standard cancer therapies represents a promising strategy to enhance treatment efficacy by exploiting the metabolic vulnerabilities of cancer cells. The provided application notes, quantitative data summaries, and detailed protocols offer a foundation for researchers to further investigate and optimize these combination approaches. Future studies should continue to explore the molecular mechanisms underlying the synergistic effects of 2-DG and refine treatment schedules and dosages for various cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondria targeted drugs synergize with 2-deoxyglucose to trigger breast cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving cancer radiotherapy with 2-deoxy-D-glucose: phase I/II clinical trials on human cerebral gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents | MDPI [mdpi.com]
- 9. Dual inhibition of Tumor Energy Pathway by 2-deoxy glucose and metformin Is Effective Against a Broad Spectrum of Preclinical Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin-Based Combination Approaches for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual Effect of Combined Metformin and 2-Deoxy-D-Glucose Treatment on Mitochondrial Biogenesis and PD-L1 Expression in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Can 2DG Enhance Immunotherapy? [2dg.org]
- 13. Combined Treatment with 2-Deoxy-D-Glucose and Doxorubicin Enhances the in Vitro Efficiency of Breast Cancer Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting cancer cell metabolism: The combination of metformin and 2-Deoxyglucose regulates apoptosis in ovarian cancer cells via p38 MAPK/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2-Deoxy-D-glucose enhances the anti-cancer effects of idarubicin on idarubicin-resistant P388 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimizing cancer radiotherapy with 2-deoxy-d-glucose dose escalation studies in patients with glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BTF - 2 DG Trial [braintumorfoundation.in]
- 19. A randomized multicenteric controlled comparative trial to evaluate the efficacy and safety of 2-deoxy-D-glucose (2-DG) as a radiomodifier in the treatment of glioblastoma multiforme [inis.iaea.org]
- 20. researchgate.net [researchgate.net]
- 21. A phase I dose-escalation trial of 2-deoxy-D-glucose alone or combined with docetaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Phase I/II Trial of 2-Deoxyglucose (2DG) for the Treatment of Advanced Cancer and Hormone Refractory Prostate Cancer [ctv.veeva.com]
- 23. TargetingTumor MetabolismWith 2-Deoxyglucose in Patients With Castrate-Resistant Prostate Cancer and Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Deoxy-D-Glucose (2-DG) in Studying the Warburg Effect
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Warburg effect, a hallmark of cancer metabolism, describes the phenomenon by which cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of abundant oxygen. This metabolic shift provides a therapeutic window to target cancer cells by inhibiting glycolysis. 2-Deoxy-D-glucose (2-DG), a glucose analog, is a potent inhibitor of glycolysis and has been extensively used as a tool to study the Warburg effect and as a potential anti-cancer agent.[1][2][3][4]
2-DG is transported into the cell by glucose transporters and is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][2][5] Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized in the glycolytic pathway and its accumulation competitively inhibits hexokinase and phosphoglucose (B3042753) isomerase, leading to a blockade of glycolysis, depletion of ATP, and induction of cell death.[1][2][4][5]
These application notes provide detailed protocols for key experiments utilizing 2-DG to investigate the Warburg effect, along with tabulated quantitative data and visualizations of relevant pathways and workflows.
Mechanism of Action of 2-DG
The primary mechanism of 2-DG involves its structural similarity to glucose, allowing it to be taken up by cancer cells with high glucose avidity. Once inside, it acts as a competitive inhibitor of glycolysis.
Caption: Mechanism of 2-DG action in a cancer cell.
Signaling Pathways Implicated in the Warburg Effect and Targeted by 2-DG
Several key signaling pathways are known to promote the Warburg effect in cancer cells. These pathways upregulate glucose transporters and glycolytic enzymes. By inhibiting glycolysis, 2-DG can indirectly affect these pro-survival pathways.
Caption: Key signaling pathways in the Warburg effect.
Quantitative Data Summary
The following tables summarize the quantitative effects of 2-DG on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of 2-DG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Incubation Time (h) | Reference |
| A549 | Lung Cancer | > 50 | 48 | [2] |
| NCI-H460 | Lung Cancer | 10.2 | 48 | [2] |
| MIA PaCa-2 | Pancreatic Cancer | 1.45 | 48 | [6] |
| AsPC-1 | Pancreatic Cancer | 13.34 | 48 | [6] |
| OVCAR-3 | Ovarian Cancer | 5.89 | 48 | [6] |
| SKOV-3 | Ovarian Cancer | 94.3 (% growth inhibition at 5mM) | Not Specified | [7] |
| IGROV1 | Ovarian Cancer | 94.2 (% growth inhibition at 5mM) | Not Specified | [7] |
| P388/IDA | Leukemia | 0.392 | 48 | [8] |
| Nalm-6 | Acute Lymphoblastic Leukemia | 0.22 | 48 | [9] |
| CEM-C7-14 | Acute Lymphoblastic Leukemia | 2.70 | 48 | [9] |
| HT1080 | Fibrosarcoma | Significant growth defect at 2.5mM | 24 | [10][11] |
| HCT116 | Colon Cancer | Significant growth defect at 2.5mM | 24 | [10][11] |
Table 2: Effects of 2-DG on Cellular Metabolism
| Cell Line | 2-DG Concentration (mM) | Parameter Measured | Effect | Reference |
| HT1080 | 2.5 | Glycolytic ATP Production Rate | ~53% decrease | [10][11] |
| HeLa | 2.5 | Glycolytic ATP Production Rate | ~34% decrease | [10] |
| HCT116 | 2.5 | Glycolytic ATP Production Rate | ~40% decrease | [11] |
| HeLa | 10 | ATP Levels | ~50% decrease after 1 hour | [12] |
| Rat Astrocytes | 10 | ATP Levels | ~50% decrease after 30 mins | [13] |
| HeLa | Various | Lactate Production | Dose-dependent decrease | [14] |
| P388/IDA | Not Specified | Lactate Production | Increased compared to parent cells | [8] |
Experimental Protocols
Protocol 1: Measuring Glycolytic Function using the Seahorse XF Glycolysis Stress Test
This protocol measures the key parameters of glycolysis: glycolysis, glycolytic capacity, and glycolytic reserve.
Materials:
-
Seahorse XF Analyzer (e.g., XF96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
XF Base Medium supplemented with 2 mM L-glutamine
-
Glucose (e.g., 2.5 M stock)
-
Oligomycin (e.g., 5 mM stock)
-
2-Deoxy-D-glucose (2-DG) (e.g., 1 M stock)
-
Cells of interest
Workflow Diagram:
Caption: Seahorse XF Glycolysis Stress Test workflow.
Procedure:
-
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight in a 37°C CO2 incubator.
-
-
Day 2: Assay
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Assay Medium Preparation: Prepare the Seahorse XF assay medium by supplementing XF Base Medium with 2 mM L-glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Cell Preparation: Remove the cell culture medium, wash the cells with the prepared assay medium, and add the final volume of assay medium to each well (e.g., 180 µL for an XF96 plate).
-
Incubation: Incubate the cell plate in a non-CO2 37°C incubator for 30-60 minutes.
-
Compound Loading: Prepare stock solutions of glucose, oligomycin, and 2-DG in the assay medium. Load the injector ports of the hydrated sensor cartridge as follows (final concentrations may need optimization for your cell type):
-
Assay Execution: Calibrate the Seahorse XF Analyzer with the loaded cartridge. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure the extracellular acidification rate (ECAR) before and after each injection.
-
Data Analysis: Analyze the resulting ECAR profile to determine glycolysis, glycolytic capacity, and glycolytic reserve.
-
Protocol 2: Glucose Uptake Assay using 2-NBDG and Flow Cytometry
This protocol measures glucose uptake in live cells using the fluorescent glucose analog 2-NBDG.
Materials:
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxy-D-glucose)
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
-
Cells of interest
Workflow Diagram:
Caption: Workflow for 2-NBDG glucose uptake assay.
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest the cells (e.g., by trypsinization for adherent cells) and wash once with PBS.
-
Count the cells and resuspend to a concentration of 1 x 10^6 cells/mL in PBS.[17]
-
-
2-NBDG Incubation:
-
Washing:
-
Pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).
-
Wash the cells once with ice-cold PBS to remove unincorporated 2-NBDG.[17]
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 0.5 mL of ice-cold FACS buffer.[17]
-
Keep the cells on ice until analysis.
-
Analyze the fluorescence intensity of the cells using a flow cytometer (e.g., with a 488 nm excitation laser).[19][20]
-
Gate on the main cell population to exclude debris and dead cells.
-
Quantify the mean fluorescence intensity, which is proportional to the amount of glucose uptake.
-
Protocol 3: Radiolabeled 2-Deoxy-D-Glucose ([³H]-2-DG) Uptake Assay
This is a highly sensitive method to measure glucose uptake.
Materials:
-
[³H]-2-deoxy-D-glucose
-
Glucose-free HEPES buffer (pH 7.4)
-
Ice-cold PBS
-
Scintillation fluid
-
Scintillation counter
-
Cells of interest cultured in multi-well plates (e.g., 24-well)
Workflow Diagram:
References
- 1. tabaslab.com [tabaslab.com]
- 2. researchgate.net [researchgate.net]
- 3. unige.ch [unige.ch]
- 4. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. 2-Deoxy-D-glucose enhances the anti-cancer effects of idarubicin on idarubicin-resistant P388 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Deoxy-D-Glucose and ES-936 sensitize cancer- but not normal cells to both low- and high LET irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | 2-Deoxy-D-Glucose and ES-936 sensitize cancer- but not normal cells to both low- and high LET irradiation [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Consequences of a 2-Deoxyglucose Exposure on the ATP Content and the Cytosolic Glucose Metabolism of Cultured Primary Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. Glycolysis stress test in organoids [protocols.io]
- 17. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe [bio-protocol.org]
- 18. Detailed Insights on 2-NBDG in Glucose Uptake Assays - Genspark [genspark.ai]
- 19. abcam.com [abcam.com]
- 20. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Seahorse XF Analyzer with 2-Deoxy-D-Glucose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to measure the cellular response to 2-deoxy-D-glucose (2-DG), a potent inhibitor of glycolysis. This protocol is designed for researchers and professionals in drug development and metabolic research who are interested in investigating glycolytic function and cellular bioenergetics.
Principle of the Assay
The Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. 2-Deoxy-D-glucose (2-DG) is a glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[1][2][3] Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized in the glycolytic pathway, leading to the inhibition of glycolysis.[1][2][4] By injecting 2-DG during a Seahorse XF assay, researchers can confirm that the measured ECAR is a direct result of glycolysis and assess the cell's reliance on this pathway for energy production.[5] This is a key component of the widely used Seahorse XF Glycolysis Stress Test.[5][6][7][8][9]
Mechanism of 2-Deoxy-D-Glucose Inhibition of Glycolysis
2-DG acts as a competitive inhibitor of glycolysis.[1][3][4][10] Its mechanism involves several key steps:
-
Uptake: 2-DG is transported into the cell through glucose transporters, similar to glucose.[4]
-
Phosphorylation: Once inside the cell, hexokinase phosphorylates 2-DG to form 2-DG-6-phosphate (2-DG-6P).[1][2][3]
-
Inhibition of Glycolysis: 2-DG-6P cannot be isomerized to fructose-6-phosphate (B1210287) by phosphoglucose (B3042753) isomerase, the next enzyme in the glycolytic pathway.[1][4] This leads to the accumulation of 2-DG-6P.
-
Feedback Inhibition: The accumulation of 2-DG-6P inhibits hexokinase, further reducing the phosphorylation of glucose and shutting down the glycolytic flux.[1]
This inhibition of glycolysis is particularly effective in cells that are highly dependent on this pathway for energy, such as many cancer cells (the Warburg effect).[1][3]
Experimental Protocols
I. Seahorse XF Glycolysis Stress Test Protocol
This protocol outlines the standard procedure for performing a Glycolysis Stress Test, which includes the sequential injection of glucose, oligomycin, and 2-DG to measure key parameters of glycolytic function.
A. Materials
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-DG)[5][6][7][8][9]
-
Seahorse XF Base Medium[11]
-
L-glutamine
-
Sterile water
-
0.1 N NaOH
-
Seahorse XF Calibrant[11]
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
B. Day Before Assay: Cell Seeding and Cartridge Hydration
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density. The ideal cell density will vary depending on the cell type and should be determined empirically (typically between 50,000–200,000 cells per well).[12]
-
Ensure even cell distribution across the wells.
-
Incubate the cell plate overnight in a 37°C, CO2 incubator.
-
-
Sensor Cartridge Hydration:
C. Day of Assay: Reagent Preparation and Instrument Setup
-
Prepare Assay Medium:
-
Prepare Injection Compounds:
-
Load Sensor Cartridge:
-
Remove the hydrated sensor cartridge from the incubator.
-
Replace the sterile water in the utility plate with 200 µL of pre-warmed Seahorse XF Calibrant per well.[11]
-
Place the sensor cartridge back onto the utility plate and incubate at 37°C in a non-CO2 incubator for at least 1 hour prior to the assay.[11]
-
Load the injection ports of the sensor cartridge with the prepared compounds according to the experimental design.
-
-
Prepare Cell Plate:
-
Remove the cell culture plate from the incubator.
-
Wash the cells twice with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for at least 1 hour to allow the temperature and pH to equilibrate.[12]
-
-
Run the Seahorse XF Assay:
-
Start the Seahorse XF Analyzer and allow it to warm up.
-
Calibrate the instrument using the sensor cartridge.
-
Once calibration is complete, replace the utility plate with the cell plate and begin the assay.
-
The instrument will measure the basal OCR and ECAR before sequentially injecting the compounds and measuring the subsequent responses.
-
Data Presentation
The following tables summarize the typical concentrations and injection volumes for the Seahorse XF Glycolysis Stress Test.
Table 1: Recommended Final Concentrations of Injected Compounds
| Compound | Final Concentration in Well |
| Glucose | 10 mM |
| Oligomycin | 1.0 - 2.0 µM |
| 2-Deoxy-D-glucose (2-DG) | 50 mM |
Table 2: Example Injection Volumes for a 96-well Plate
| Port | Compound | Stock Concentration | Volume to Add | Final Volume in Port |
| A | Glucose | 100 mM | 20 µL | 20 µL |
| B | Oligomycin | 10 µM | 22 µL | 22 µL |
| C | 2-Deoxy-D-glucose (2-DG) | 500 mM | 25 µL | 25 µL |
Note: These are starting recommendations and may need to be optimized for your specific cell type and experimental conditions.
Visualization of Pathways and Workflows
Glycolysis and 2-DG Inhibition Pathway
The following diagram illustrates the central pathway of glycolysis and the mechanism of inhibition by 2-deoxy-D-glucose.
Caption: Mechanism of 2-DG inhibition of glycolysis.
Seahorse XF Glycolysis Stress Test Experimental Workflow
This diagram outlines the sequential steps of the Seahorse XF Glycolysis Stress Test, from initial measurements to the injection of inhibitors.
Caption: Experimental workflow for the Seahorse XF Glycolysis Stress Test.
References
- 1. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 2. yihuipharm.com [yihuipharm.com]
- 3. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. Agilent Technologies Seahorse XFp Glycolysis Stress Test Kit 1 Kit | Buy Online | Agilent Technologies™ | Fisher Scientific [fishersci.com]
- 7. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 8. rhinobio.co.kr [rhinobio.co.kr]
- 9. agilent.com [agilent.com]
- 10. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cpu.edu.cn [cpu.edu.cn]
- 12. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotech.cornell.edu [biotech.cornell.edu]
Application Notes and Protocols: Generation and Characterization of 2-Deoxy-D-glucose (2-DG) Resistant Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Deoxy-D-glucose (2-DG) is a glucose analog that acts as a competitive inhibitor of glycolysis.[1] By mimicking glucose, 2-DG is transported into cells and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][2][3] However, 2-DG-6-P cannot be further metabolized, leading to its accumulation, the inhibition of glycolysis, depletion of ATP, and induction of cell death, particularly in cancer cells that exhibit high glycolytic rates (the Warburg effect).[1][3][4] The development of cell lines resistant to 2-DG is a critical tool for studying the mechanisms of drug resistance, exploring metabolic reprogramming in cancer, and identifying potential therapeutic strategies to overcome such resistance.[5][6]
These application notes provide a detailed protocol for the generation of 2-DG resistant cell lines using a gradual dose-escalation method, along with protocols for their characterization.
Data Presentation
Table 1: Examples of 2-Deoxy-D-glucose Concentrations and IC50 Values in Cancer Cell Lines
| Cell Line | Drug | Initial Concentration for Resistance Induction | Final Concentration for Resistance | Parental IC50 | Resistant IC50 | Fold Resistance | Reference |
| DU145 (Prostate) | Paclitaxel (B517696) | ~0.5 nM (IC10-20) | Not Specified | 1.1 nM | 164.6 nM | 149.6 | [7] |
| MCF-7 (Breast) | Paclitaxel | 1-2 nM (IC20) | 100 nM | 4-8 nM | Not Specified | >10 | [8] |
| KB-3-1 (Carcinoma) | 2-Deoxy-D-glucose | Not Specified | Not Specified | 4.60 mM (D10 value) | Not Applicable | Not Applicable | [9] |
| KB-V1 (MDR Carcinoma) | 2-Deoxy-D-glucose | Not Specified | Not Specified | Not Applicable | 1.74 mM (D10 value) | Not Applicable | [9] |
| KB-C1 (MDR Carcinoma) | 2-Deoxy-D-glucose | Not Specified | Not Specified | Not Applicable | 1.04 mM (D10 value) | Not Applicable | [9] |
| KB-A1 (MDR Carcinoma) | 2-Deoxy-D-glucose | Not Specified | Not Specified | Not Applicable | 0.31 mM (D10 value) | Not Applicable | [9] |
| Various Malignant Cells | 2-Deoxy-D-glucose | 5 mM (continuous exposure) | 5 mM | Not Specified | Not Specified | Not Applicable | [10][11] |
Note: Data for 2-DG specific resistance induction protocols is limited in the provided search results. The paclitaxel examples are included to illustrate the general principle of dose escalation. The D10 value for KB cell lines represents the concentration required to kill 90% of the cells.
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of 2-DG
This protocol is essential for determining the initial sensitivity of the parental cell line to 2-DG.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
2-Deoxy-D-glucose (2-DG)
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1, or CCK-8)[12]
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[8][12] Incubate overnight to allow for cell attachment.[12]
-
Drug Preparation: Prepare a series of 2-DG dilutions in complete culture medium. A broad range of concentrations should be tested to determine the IC50 (e.g., 0, 0.1, 0.5, 1, 2, 4, 10, 20, 40, 80 mM).
-
Drug Treatment: Remove the old medium from the wells and replace it with 100 µL of the prepared 2-DG dilutions. Include untreated wells as a control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.[7]
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of WST-1 reagent).[7] Incubate for an additional 0.5-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[12]
-
IC50 Calculation: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the log of the 2-DG concentration and use non-linear regression analysis to determine the IC50 value.[7]
Protocol 2: Generation of 2-DG Resistant Cell Lines by Gradual Dose Escalation
This protocol describes the long-term culture of a parental cell line with increasing concentrations of 2-DG to select for a resistant population.[7][8]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
2-Deoxy-D-glucose (2-DG)
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium (e.g., complete medium with 10% DMSO)
Procedure:
-
Initial Treatment: Begin by culturing the parental cells in a medium containing 2-DG at a concentration equal to the IC10 or IC20, as determined in Protocol 1.[8]
-
Monitoring and Passaging: Monitor the cells for signs of cell death. Initially, a significant portion of the cells may die. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of 2-DG.[13]
-
Dose Escalation: Once the cells have adapted and are growing steadily at the current 2-DG concentration (typically after 2-3 passages), increase the 2-DG concentration by a factor of 1.5 to 2.0.[7][8]
-
Iterative Selection: Repeat step 2 and 3, gradually increasing the 2-DG concentration. If a majority of the cells die after a dose increase, revert to the previous concentration until the cells have recovered, and then attempt a smaller dose increase (e.g., 1.1 to 1.5-fold).[7]
-
Cryopreservation: At each successful adaptation to a higher 2-DG concentration, cryopreserve a stock of the cells. This is crucial for safeguarding against contamination or cell death at later stages.[8][13]
-
Establishment of the Resistant Line: Continue this process until the cells are able to proliferate in a significantly higher concentration of 2-DG compared to the parental IC50 (e.g., 10-fold or higher).[7][8]
-
Stabilization: Once the desired resistance level is achieved, continuously culture the resistant cell line in the presence of the high 2-DG concentration for several passages to ensure the stability of the resistant phenotype.
Protocol 3: Characterization of 2-DG Resistant Cell Lines
1. Confirmation of Resistance:
-
Determine the IC50 of the newly generated resistant cell line and the parental cell line in parallel using Protocol 1.
-
Calculate the Resistance Index (RI) using the following formula: RI = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
-
An RI greater than 1 indicates increased tolerance. A significantly high RI (e.g., >10) confirms the establishment of a resistant cell line.[8]
2. Metabolic Assays:
-
Glycolysis Rate: Measure the extracellular acidification rate (ECAR) using a Seahorse XF Analyzer to assess the rate of glycolysis in parental and resistant cells.
-
ATP Levels: Quantify intracellular ATP levels using a commercially available ATP luminescence assay to determine the impact of 2-DG on cellular energy status.
3. Western Blot Analysis:
-
Investigate the expression levels of key proteins involved in glucose metabolism and drug resistance. This may include:
-
Glucose transporters (e.g., GLUT1)[14]
-
Hexokinase (HK2)
-
Other glycolytic enzymes
-
Proteins involved in apoptosis
-
Visualizations
Caption: Experimental workflow for generating 2-DG resistant cell lines.
Caption: 2-DG mechanism of action and potential resistance pathways.
References
- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 4. 2-Deoxy-D-glucose targeting of glucose metabolism in cancer cells as a potential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular toxicity of the metabolic inhibitor 2-deoxyglucose and associated resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationship between metabolic reprogramming and drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 9. 2-Deoxy-D-glucose preferentially kills multidrug-resistant human KB carcinoma cell lines by apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of 2-deoxy-D-glucose on various malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Fluorescent Glucose Analog Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose is a fundamental source of energy for most living cells, and its uptake is a critical process in cellular metabolism. Dysregulation of glucose transport is implicated in numerous diseases, including cancer and diabetes. The study of glucose uptake dynamics provides valuable insights into cellular physiology and pathology, and serves as a key metric in drug discovery and development. Fluorescent glucose analogs, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), offer a powerful tool for monitoring glucose uptake in living cells.[1][2][3] When coupled with the high-throughput, single-cell analysis capabilities of flow cytometry, these analogs enable researchers to quantify and compare glucose uptake across different cell populations and in response to various stimuli or therapeutic agents.[4][5]
This document provides detailed application notes and protocols for the analysis of fluorescent glucose analog uptake by flow cytometry. It is intended for researchers, scientists, and drug development professionals seeking to establish and optimize this assay in their laboratories.
Principle of the Assay
The assay is based on the use of a fluorescently labeled deoxyglucose analog, most commonly 2-NBDG.[1] This molecule is transported into the cell via glucose transporters (GLUTs).[1][6] Once inside the cell, 2-NBDG is phosphorylated by hexokinase, which traps it within the cytoplasm.[7] Unlike glucose, the fluorescent analog cannot be further metabolized through glycolysis and therefore accumulates, leading to a fluorescent signal that is proportional to the rate of glucose uptake.[1][5] This fluorescence can then be measured on a per-cell basis using a flow cytometer. It is important to note that while widely used, some studies suggest that 2-NBDG uptake may also occur through transporter-independent mechanisms, a factor to consider in data interpretation.[8][9][10]
Featured Fluorescent Glucose Analog: 2-NBDG
Table 1: Properties of 2-NBDG
| Property | Value |
| Full Chemical Name | 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxy-D-glucose |
| Molecular Weight | 342.26 g/mol |
| Excitation Maximum | ~465 nm |
| Emission Maximum | ~540 nm |
| Common Flow Cytometer Channel | FITC or equivalent (e.g., FL1) |
Experimental Protocols
Protocol 1: 2-NBDG Uptake Assay in Suspension Cells (e.g., T cells, Monocytes)
This protocol is adapted for non-adherent cells and can be used for primary cells isolated from blood or cultured cell lines.
Materials and Reagents:
-
Cells of interest (e.g., peripheral blood mononuclear cells, cultured lymphocytes)
-
Complete culture medium
-
Glucose-free culture medium (e.g., glucose-free RPMI)
-
2-NBDG (stock solution, e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and wash once with PBS.
-
Resuspend cells in glucose-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Glucose Starvation (Optional but Recommended):
-
Incubate cells in glucose-free medium for 30-60 minutes at 37°C in a CO₂ incubator. This step helps to increase the sensitivity of the assay by upregulating glucose transporters.[11]
-
-
2-NBDG Labeling:
-
Prepare a working solution of 2-NBDG in glucose-free medium. The final concentration typically ranges from 50 to 300 µM.[4][12] Optimization may be required for different cell types.
-
Add the 2-NBDG working solution to the cell suspension.
-
Include a negative control sample of cells incubated without 2-NBDG to determine background fluorescence.
-
Incubate for 15-60 minutes at 37°C, protected from light.[13] The optimal incubation time should be determined empirically.
-
-
Stopping the Uptake:
-
Immediately after incubation, stop the uptake by adding 2 mL of ice-cold FACS buffer to each tube.
-
Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold FACS buffer.
-
Repeat the wash step twice to remove extracellular 2-NBDG. Incomplete washing is a common source of high background.[14]
-
-
Staining for Surface Markers and Viability (Optional):
-
If desired, perform antibody staining for cell surface markers at this stage according to the manufacturer's protocol.
-
Resuspend cells in FACS buffer containing a viability dye like PI to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
Protocol 2: 2-NBDG Uptake Assay in Adherent Cells (e.g., MEFs, Cancer Cell Lines)
This protocol is designed for cells that grow attached to a surface.
Materials and Reagents:
-
Adherent cells cultured in multi-well plates (e.g., 12-well or 24-well)
-
Complete culture medium
-
Glucose-free culture medium
-
2-NBDG (stock solution)
-
PBS
-
Trypsin-EDTA or other cell dissociation reagent
-
FACS Buffer
-
Flow cytometer tubes
Procedure:
-
Cell Culture:
-
Seed cells in a multi-well plate to achieve 80-90% confluency on the day of the experiment.
-
-
Glucose Starvation:
-
Aspirate the culture medium and wash the cells once with warm PBS.
-
Add pre-warmed glucose-free medium to each well and incubate for 30-60 minutes at 37°C.
-
-
2-NBDG Labeling:
-
Prepare a working solution of 2-NBDG in glucose-free medium (typically 50-200 µM).
-
Remove the starvation medium and add the 2-NBDG solution to the cells.
-
Include a negative control well with cells incubated in glucose-free medium without 2-NBDG.
-
Incubate for 15-60 minutes at 37°C, protected from light.[1][6]
-
-
Stopping the Uptake and Washing:
-
Aspirate the 2-NBDG solution and immediately wash the cells three times with ice-cold PBS.
-
-
Cell Detachment:
-
Add Trypsin-EDTA to each well and incubate for a few minutes at 37°C until the cells detach.
-
Neutralize the trypsin with complete culture medium or FACS buffer.
-
-
Sample Preparation for Flow Cytometry:
-
Transfer the cell suspension to flow cytometer tubes.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cells in ice-cold FACS buffer.
-
If desired, perform antibody and viability staining as described in Protocol 1.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible, keeping them on ice and protected from light.
-
Data Presentation and Analysis
Quantitative data from flow cytometry analysis of 2-NBDG uptake should be presented in a clear and structured manner. The primary metric for quantifying uptake is the Mean Fluorescence Intensity (MFI).
Table 2: Example Data Summary
| Cell Type | Treatment | 2-NBDG Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (MFI) ± SD | Fold Change vs. Control |
| Jurkat | Untreated (Control) | 100 | 30 | 1500 ± 120 | 1.0 |
| Jurkat | Stimulant X | 100 | 30 | 4500 ± 350 | 3.0 |
| Jurkat | Inhibitor Y | 100 | 30 | 800 ± 90 | 0.53 |
| MCF-7 | Untreated (Control) | 150 | 45 | 2200 ± 210 | 1.0 |
| MCF-7 | Drug Z | 150 | 45 | 1100 ± 150 | 0.5 |
Data Analysis Workflow:
-
Gating Strategy:
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.[15]
-
Use a viability dye to gate on live cells.
-
For mixed populations, use specific cell surface markers to identify and gate on subpopulations.
-
-
Quantification:
-
Generate a histogram of the fluorescence intensity (e.g., FITC channel) for the gated live cell population.
-
The MFI of this population is the key quantitative measure of 2-NBDG uptake.[4]
-
The percentage of 2-NBDG positive cells can also be determined by setting a gate based on the negative control sample.[16][17]
-
Visualizations
Signaling Pathway of Glucose Uptake
Caption: Simplified signaling pathway of glucose and 2-NBDG uptake and initial metabolism.
Experimental Workflow
Caption: General experimental workflow for the 2-NBDG uptake assay.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence in Negative Control | - Incomplete washing of extracellular 2-NBDG.- Autofluorescence of cells. | - Increase the number of wash steps with ice-cold buffer.[14]- Ensure complete removal of supernatant after each wash.- Use an unstained control to assess autofluorescence and set gates accordingly. |
| Low or No 2-NBDG Signal | - Low expression of glucose transporters.- Inactive 2-NBDG.- Insufficient incubation time or concentration.- Cell line insensitivity. | - Use a positive control cell line known to have high glucose uptake (e.g., activated T cells, certain cancer cell lines).- Check the storage and handling of the 2-NBDG stock solution.- Optimize 2-NBDG concentration and incubation time for your specific cell type. |
| High Variability Between Replicates | - Inconsistent cell numbers.- Pipetting errors.- "Edge effects" in multi-well plates. | - Ensure a homogenous single-cell suspension before plating or analysis.[11]- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of multi-well plates for experimental samples.[11] |
| Unexpected Results with Inhibitors | - Inhibitor instability or incorrect concentration.- Transporter-independent uptake of 2-NBDG. | - Prepare fresh dilutions of the inhibitor for each experiment.- Verify the expression of the target glucose transporter in your cell line.- Be aware of the literature suggesting that 2-NBDG uptake may not be solely mediated by GLUTs and consider validating findings with radiolabeled glucose analogs.[8][14][9] |
Conclusion
The flow cytometry-based fluorescent glucose analog uptake assay is a robust and valuable tool for studying cellular metabolism. By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can obtain reliable and reproducible data. This will aid in advancing our understanding of cellular glucose metabolism and accelerate the development of novel therapeutics targeting these pathways.
References
- 1. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe [en.bio-protocol.org]
- 2. 2-NBD-Glucose, Fluorescent glucose uptake probe (CAS 186689-07-6) | Abcam [abcam.com]
- 3. 2-NBDG as a fluorescent indicator for direct glucose uptake measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Glucose Uptake Assay Kit (Fluorescent), Cell-based - Creative Biolabs [adcc.creative-biolabs.com]
- 6. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters | PLOS One [journals.plos.org]
- 10. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Metabolic pathway for the universal fluorescent recognition of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Flow Cytometric Method to Measure Glucose Uptake and Glucose Transporter Expression for Monocyte Subpopulations in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2-Deoxy-D-Glucose (2-DG) Uptake Assays
Welcome to the technical support center for 2-deoxy-D-glucose (2-DG) uptake assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of glucose uptake assays?
A1: The most prevalent methods for measuring glucose uptake utilize glucose analogs. These include:
-
Radiolabeled Glucose Analog Assays: Considered the gold standard, these assays use radiolabeled analogs like [³H]-2-deoxy-D-glucose (2-DG). The amount of radioactivity incorporated into the cells is proportional to the glucose uptake.[1][2]
-
Fluorescent Assays: These methods employ fluorescent glucose analogs, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).[1] The accumulation of the fluorescent probe within cells is detected by fluorescence microscopy, flow cytometry, or a plate reader.[1]
-
Colorimetric Assays: These assays typically use 2-DG, which is phosphorylated intracellularly to 2-DG-6-phosphate (2-DG6P). Subsequent enzymatic reactions generate a colored product that can be measured by absorbance.[1][3]
-
Luminescent Assays: Similar to colorimetric assays, these methods measure the accumulation of 2-DG6P, which then participates in a series of enzymatic reactions to produce a luminescent signal.[1][4]
Q2: Why is a glucose starvation step necessary before the assay?
A2: Glucose starvation is a critical step to lower the basal glucose uptake and increase the sensitivity of the cells to stimulation, for instance, by insulin (B600854).[1] Growth factors present in serum can activate signaling pathways that promote the translocation of glucose transporters to the cell membrane, leading to high background glucose uptake. The duration of starvation can vary depending on the cell type.
Q3: What is the mechanism of 2-DG uptake and accumulation in cells?
A3: 2-deoxy-D-glucose is a glucose analog that is taken up by cells through glucose transporters (GLUTs).[3][5] Once inside the cell, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P).[3][6] Unlike glucose-6-phosphate, 2-DG6P cannot be further metabolized in the glycolytic pathway and therefore accumulates within the cell.[3][6] This accumulation is proportional to the rate of glucose uptake.[5][6]
Troubleshooting Guide
This section addresses specific issues that may arise during your 2-DG uptake experiments.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Incomplete washing of cells after incubation with 2-DG.[1][7] | Ensure thorough but gentle washing of the cells with ice-cold PBS or a specified wash buffer to remove all extracellular 2-DG.[1][7] |
| High basal glucose uptake due to serum components. | Perform a serum starvation step before the assay to reduce basal uptake. The optimal duration should be determined for each cell line.[1] | |
| Edge effects in multi-well plates.[1] | To minimize temperature and humidity gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media instead.[1] | |
| Low Signal or No Response to Stimuli | Suboptimal cell health or confluency.[7] | Ensure cells are healthy, within a low passage number, and at an appropriate confluency. Overly confluent or stressed cells may not respond well.[7] |
| Incorrect concentration of stimulator or inhibitor. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. | |
| Insufficient incubation time with 2-DG. | Optimize the 2-DG incubation time. While it should be kept short to measure the initial rate of uptake, very short times may not yield a detectable signal.[1] | |
| Low expression of the target glucose transporter in the cell line. | Confirm the expression of the relevant glucose transporters in your cell line of choice. | |
| High Variability Between Replicates | Inconsistent cell seeding density.[1] | Ensure a homogenous single-cell suspension before seeding and verify cell density and even distribution. A protein assay can be used to normalize the data.[7] |
| Pipetting errors.[7] | Use calibrated pipettes and maintain a consistent pipetting technique, particularly when adding small volumes.[7] | |
| Inconsistent incubation times for different wells.[1] | Stagger the addition of reagents to ensure that all wells have the same incubation time for critical steps.[1] | |
| Unexpected Results with Fluorescent Analogs (e.g., 2-NBDG) | Transporter-independent uptake of the fluorescent analog.[7] | Be aware that some studies suggest fluorescent glucose analogs can enter cells via mechanisms other than GLUT transporters.[7] This may not accurately reflect glucose transport. |
| Inappropriate controls.[7] | Include appropriate controls, such as known glucose uptake inhibitors (e.g., cytochalasin B or phloretin), to confirm GLUT-mediated uptake.[8][9] |
Experimental Protocols
General Protocol for a 2-DG Uptake Assay (Colorimetric/Luminescent)
This protocol provides a general framework. Specific details may vary based on the assay kit and cell type used.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2-5 x 10⁴ cells/well for adherent cells) and allow them to adhere overnight.[8]
-
Serum Starvation: The following day, replace the culture medium with a serum-free medium and incubate for a period determined by cell type (e.g., 3 hours to overnight) to reduce basal glucose uptake.[10]
-
Stimulation/Inhibition: Treat the cells with your test compound (e.g., insulin for stimulation, or a GLUT inhibitor) in a glucose-free buffer (like Krebs-Ringer-Phosphate-HEPES, KRPH) for the desired time.
-
2-DG Uptake: Add 2-DG to each well and incubate for a short period (e.g., 10-20 minutes).[3] This incubation time should be optimized.
-
Stop and Wash: To stop the uptake, quickly remove the 2-DG solution and wash the cells multiple times with ice-cold PBS to remove any extracellular 2-DG.[1]
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the assay kit.
-
Detection: Follow the kit manufacturer's instructions for the enzymatic reactions and subsequent measurement of absorbance or luminescence.
Key Reagent Concentrations and Incubation Times
| Parameter | Typical Range | Notes |
| Cell Seeding Density (96-well plate) | 1 x 10⁴ - 8 x 10⁴ cells/well | Dependent on cell size and proliferation rate.[8][11] |
| Serum Starvation | 3 hours - Overnight | Cell-type dependent; longer times may affect viability.[10][12] |
| 2-DG Concentration | 10 µM - 1 mM | Should be optimized for each cell line.[10][13] |
| 2-NBDG Concentration | 100 - 200 µg/mL | For fluorescent assays.[14] |
| 2-DG Incubation Time | 10 - 60 minutes | Shorter times measure the initial rate of uptake. |
Visualizations
Caption: A typical experimental workflow for a 2-DG uptake assay.
Caption: Mechanism of 2-DG uptake and intracellular accumulation.
References
- 1. benchchem.com [benchchem.com]
- 2. revvity.com [revvity.com]
- 3. abcam.com [abcam.com]
- 4. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Single Cell Glucose Uptake Assays: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarworks.uark.edu [scholarworks.uark.edu]
- 13. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.cn [abcam.cn]
Technical Support Center: Optimizing 2-Deoxy-D-Glucose 6-Phosphate (2-DG6P) Measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the measurement of 2-deoxy-D-glucose 6-phosphate (2-DG6P).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring 2-DG6P?
A1: The most prevalent methods for quantifying 2-DG6P include:
-
Enzymatic Assays: These methods are based on the oxidation of 2-DG6P by glucose-6-phosphate dehydrogenase (G6PDH).[1][2] The resulting NADPH can be measured spectrophotometrically or fluorometrically.[3][4]
-
Chromatography-Based Methods: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) offer high sensitivity and selectivity for 2-DG6P measurement.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR spectroscopy can be used to detect and quantify 2-DG6P accumulation in tissues.[7]
Q2: How does 2-Deoxy-D-glucose (2-DG) interfere with cellular metabolism?
A2: 2-DG is a glucose analog that is taken up by cells via glucose transporters and phosphorylated by hexokinase to form 2-DG6P.[8][9][10] Unlike glucose-6-phosphate, 2-DG6P cannot be further metabolized in the glycolytic pathway because it cannot be isomerized by phosphoglucose (B3042753) isomerase.[8][11] This leads to the intracellular accumulation of 2-DG6P, which inhibits glycolysis and can impact other metabolic pathways like protein N-glycosylation.[8][9][12]
Q3: Why is it important to measure 2-DG6P?
A3: The accumulation of 2-DG6P is proportional to the rate of glucose uptake by cells.[7][13] Therefore, measuring intracellular 2-DG6P levels is a widely used method to assess glucose uptake in various cell types and tissues, which is crucial for studying metabolism in diseases like cancer and diabetes.[10][14]
Troubleshooting Guides
Enzymatic Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High Background Signal | Incomplete washing of cells, leading to residual extracellular 2-DG. | Ensure thorough and rapid washing of cells with ice-cold PBS after 2-DG incubation.[15] |
| Endogenous NAD(P) interference. | Heat the cell lysate at 85-90°C for 40 minutes to degrade endogenous NAD(P) before adding assay reagents.[15] | |
| Contaminated reagents or buffers. | Prepare fresh reagents and buffers. Check for any background signal from the assay components themselves.[16] | |
| Low Signal or No Signal | Insufficient 2-DG uptake. | Optimize 2-DG incubation time and concentration. Ensure cells are healthy and at an appropriate confluency.[15] |
| Inactive enzymes (e.g., G6PDH). | Check the storage conditions and expiration date of the enzymes. Avoid repeated freeze-thaw cycles.[16] Run a positive control with a known amount of 2-DG6P. | |
| Incorrect instrument settings. | Verify the spectrophotometer or fluorometer is set to the correct wavelength for NADPH detection (absorbance at ~340 nm, fluorescence excitation ~340 nm / emission ~460 nm).[4] | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding to have a consistent number of cells per well.[15] |
| "Edge effects" in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize temperature and humidity gradients.[15] | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents and samples. | |
| Interference from Other Substances | Presence of drugs or compounds that interfere with the enzymatic reaction. | Test for potential interference by running the assay with and without the compound of interest in the absence of cells. Some drugs, like gliclazide (B1671584), can interfere with glucose oxidase/peroxidase-based methods.[17][18] |
LC-MS Based Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | Inappropriate column chemistry for a highly polar analyte like 2-DG6P. | Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for better retention and peak shape of polar metabolites.[19] |
| Suboptimal mobile phase composition. | Optimize the mobile phase, including the organic solvent concentration and additives, to improve peak shape. | |
| Low Sensitivity or Poor Ionization | Suboptimal mass spectrometer settings. | Optimize ESI (Electrospray Ionization) parameters in negative ion mode, which is generally preferred for phosphorylated compounds.[5][19] |
| Matrix effects from complex biological samples. | Implement a robust sample preparation protocol, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering substances.[20] | |
| Inaccurate Quantification | Lack of an appropriate internal standard. | Use a stable isotope-labeled internal standard (e.g., 13C-labeled 2-DG6P) to correct for variations in sample preparation and instrument response. |
| Degradation of 2-DG6P during sample preparation. | Keep samples on ice or at 4°C throughout the extraction process to minimize enzymatic degradation.[21] |
Experimental Protocols
Enzymatic Assay for 2-DG6P Measurement in Cultured Cells
This protocol is a generalized procedure based on commercially available kits and published methods.[3][13][15]
Materials:
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Serum-free culture medium
-
2-Deoxy-D-glucose (2-DG) solution
-
Cell lysis buffer
-
Neutralization buffer
-
Assay buffer
-
Enzyme mix (containing G6PDH)
-
Substrate solution
-
2-DG6P standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.
-
Serum Starvation: Wash cells twice with warm PBS and then incubate in serum-free medium for 2-16 hours, depending on the cell type.
-
Inhibitor/Stimulator Treatment (Optional): Treat cells with the desired compounds (e.g., insulin, inhibitors) for the optimized duration.
-
Glucose Uptake: Add 2-DG to each well to a final concentration of 1 mM and incubate for 10-20 minutes.
-
Stop and Wash: To stop the uptake, quickly remove the 2-DG solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells using an appropriate extraction buffer.
-
NAD(P) Degradation: Heat the lysate at 85-90°C for 40 minutes to degrade endogenous NAD(P).
-
Neutralization: Cool the samples on ice and add a neutralization buffer.
-
Detection: Add the enzyme mix and substrate to the samples and standards. Incubate as recommended and measure the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Subtract the background reading and calculate the 2-DG6P concentration based on the standard curve.
Sample Preparation for LC-MS Analysis of 2-DG6P
This protocol outlines a general procedure for extracting polar metabolites from cultured cells for LC-MS analysis.[19][21]
Materials:
-
6-well cell culture plates
-
Ice-cold PBS
-
Pre-chilled 80% methanol (B129727)
-
Cell scraper
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
Metabolism Quenching: Place the cell culture plates on ice and aspirate the medium.
-
Washing: Immediately wash the cells with ice-cold PBS and aspirate completely.
-
Extraction: Add 1 mL of pre-chilled 80% methanol to each well. Scrape the cells and transfer the lysate to a pre-chilled centrifuge tube.
-
Protein Precipitation: Vortex the tubes and incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Collection: Transfer the supernatant containing the polar metabolites to a new tube.
-
Drying: Dry the metabolite extracts using a vacuum concentrator.
-
Storage: Store the dried extracts at -80°C until LC-MS analysis.
-
Reconstitution: Before analysis, reconstitute the dried extracts in the initial LC mobile phase.
Visualizations
Caption: 2-DG uptake and inhibition of glycolysis.
Caption: Workflow for enzymatic 2-DG6P measurement.
References
- 1. Enzymatic assays for 2-deoxyglucose and 2-deoxyglucose 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of 2-deoxyglucose and 2-deoxyglucose 6-phosphate in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An enzymatic photometric assay for 2-deoxyglucose uptake in insulin-responsive tissues and 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An enzymatic fluorimetric assay for glucose-6-phosphate: application in an in vitro Warburg-like effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. shodexhplc.com [shodexhplc.com]
- 7. Accumulation of 2-deoxy-D-glucose-6-phosphate as a measure of glucose uptake in the isolated perfused heart: a 31P NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 9. 2-deoxyglucose transiently inhibits yeast AMPK signaling and triggers glucose transporter endocytosis, potentiating the drug toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yihuipharm.com [yihuipharm.com]
- 12. researchgate.net [researchgate.net]
- 13. abcam.com [abcam.com]
- 14. This compound sodium salt ≥98% (HPLC) | 33068-19-8 [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Interference by gliclazide in the glucose oxidase/peroxidase method for glucose assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro drug interference with home blood-glucose-measurement systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Optimizing separations in online comprehensive two‐dimensional liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
Technical Support Center: Radiolabeled Glucose Uptake Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during radiolabeled glucose uptake assays.
Troubleshooting Guide
Radiolabeled glucose uptake assays are a powerful tool for studying glucose metabolism, but like any technique, they can be prone to issues that can compromise data quality. This guide provides a systematic approach to identifying and resolving common problems.
Data Presentation: Summary of Common Issues and Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Incomplete Washing: Residual extracellular radiolabeled glucose analog is a primary source of high background.[1] 2. Cellular Stress: Stressed or dying cells may exhibit increased membrane permeability, leading to non-specific uptake. 3. High Basal Uptake: Some cell lines naturally have high basal glucose uptake, which can obscure the signal from stimulated uptake.[1] 4. Filter Binding: The radiolabeled tracer may bind non-specifically to the filter paper during the washing step. | 1. Optimize Washing: Increase the number and volume of washes with ice-cold PBS. Ensure complete aspiration of the wash buffer between steps.[1] 2. Ensure Cell Health: Use cells at a consistent and optimal confluency. Avoid over-confluency. Check cell viability before and after the assay. 3. Serum Starvation: Serum-starve cells prior to the assay to reduce basal glucose uptake. The duration of starvation (typically 2-18 hours) should be optimized for your cell line to avoid inducing stress.[1] 4. Pre-soak Filters: Pre-soak filters in a buffer containing a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable uptake.[1] 2. Edge Effects: Wells on the outer edges of a multi-well plate are prone to temperature and humidity gradients, leading to inconsistent results.[1] 3. Inconsistent Incubation Times: Variations in the timing of reagent addition and removal, especially during the short uptake step, can introduce significant variability.[1] 4. Pipetting Errors: Inaccurate or inconsistent pipetting of radiolabeled tracers, inhibitors, or other reagents. | 1. Ensure Uniform Seeding: Create a homogenous cell suspension before plating. Verify cell density and distribution after seeding. Consider normalizing data to protein concentration per well. 2. Avoid Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain a more uniform environment.[1] 3. Standardize Timing: Stagger the addition and removal of reagents to ensure consistent incubation times for all wells. Use a multichannel pipette for simultaneous additions where possible. 4. Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. Use fresh tips for each replicate. |
| Low or No Signal (Stimulation) | 1. Suboptimal Stimulant Concentration: The concentration of the stimulating agent (e.g., insulin) may be too low to elicit a response. 2. Cell Line Insensitivity: The cell line used may not express the necessary glucose transporters (e.g., GLUT4) or signaling components to respond to the stimulus.[1] 3. Short Incubation Time: The incubation time with the radiolabeled glucose analog may be too short to allow for sufficient uptake.[2] 4. Inhibitor in Basal Medium: The basal medium may contain components that inhibit glucose uptake. | 1. Perform Dose-Response: Determine the optimal concentration of your stimulating agent by performing a dose-response curve. 2. Select Appropriate Cell Line: Use a cell line known to be responsive to your stimulus. For insulin-stimulated glucose uptake, 3T3-L1 adipocytes or L6 myotubes are common positive controls. 3. Optimize Uptake Time: While keeping the uptake time short to measure the initial rate, ensure it is long enough for detectable signal. A time-course experiment may be necessary. 4. Use Appropriate Buffers: Use a glucose-free buffer (e.g., Krebs-Ringer-HEPES) for the uptake step. |
| Inhibitor Shows No Effect or Increases Uptake | 1. Incorrect Inhibitor Concentration: The inhibitor concentration may be too low to be effective or so high that it causes off-target effects.[1] 2. Inhibitor Instability: The inhibitor may have degraded due to improper storage or handling.[1] 3. Cell Line Insensitivity: The targeted glucose transporter may not be the primary transporter in the cell line, or its expression may be low.[1] 4. Off-Target Effects: At high concentrations, some inhibitors can have paradoxical effects on cell signaling pathways that may indirectly increase glucose uptake.[1] | 1. Determine IC50: Perform a dose-response curve to find the optimal inhibitory concentration (IC50) for your specific cell line and conditions.[1] 2. Proper Handling: Store and handle the inhibitor according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. 3. Verify Transporter Expression: Confirm the expression of the target glucose transporter in your cell line using methods like Western blotting or qPCR.[1] 4. Use Lowest Effective Concentration: Use the lowest concentration of the inhibitor that gives a significant effect to minimize off-target effects.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is serum starvation necessary before a glucose uptake assay?
A1: Serum contains various growth factors that can stimulate basal glucose uptake by promoting the translocation of glucose transporters to the cell membrane.[1] Serum starvation removes these factors, lowering the basal uptake and thereby increasing the signal-to-noise ratio when measuring stimulated glucose uptake (e.g., in response to insulin). The optimal starvation period varies between cell lines, but overnight starvation is common. For sensitive cell lines, shorter periods (2-4 hours) or starvation in low-serum media may be necessary to prevent cell stress.[1]
Q2: What are the most common radiolabeled glucose analogs and how do they differ?
A2: The most commonly used radiolabeled glucose analogs are 2-deoxy-D-[3H]glucose (or [14C]) and 3-O-methyl-D-[3H]glucose.
-
2-Deoxy-D-glucose (2-DG): This is the most common analog. It is transported into the cell and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate. This phosphorylated form cannot be further metabolized and is trapped inside the cell, allowing for a cumulative measurement of glucose uptake.[3][4]
-
3-O-methyl-D-glucose (3-OMG): This analog is transported into the cell but is not a substrate for hexokinase. Therefore, it is not phosphorylated and equilibrates across the cell membrane. It is used to measure the rate of glucose transport specifically, as it is not retained in the cell.[3][4]
Q3: What are appropriate positive and negative controls for a glucose uptake assay?
A3:
-
Positive Control (for stimulation): For insulin-responsive cells like adipocytes and muscle cells, insulin (B600854) is a standard positive control as it stimulates glucose uptake by promoting the translocation of GLUT4 transporters.[1]
-
Negative Control (for inhibition): Well-characterized glucose transporter inhibitors are used as negative controls. Common examples include:
-
Vehicle Control: It is crucial to include a vehicle control (e.g., DMSO) to account for any effects of the solvent used to dissolve the test compounds.[1]
Q4: How do I calculate the rate of glucose uptake?
A4: The rate of glucose uptake is typically expressed as moles of glucose per unit of protein per unit of time (e.g., pmol/mg/min). The raw data, usually in counts per minute (CPM) or disintegrations per minute (DPM), needs to be converted. First, convert DPM to Curies (1 Ci = 2.22 x 10^12 DPM).[3] Then, using the specific activity of the radiolabeled glucose (in Ci/mmol), you can calculate the moles of glucose taken up. This value is then normalized to the amount of protein in the cell lysate and the duration of the uptake period.
Q5: Can I use non-radiolabeled methods for measuring glucose uptake?
A5: Yes, several non-radioactive methods are available, including colorimetric, fluorescent, and luminescent assays.[4][5][6] These assays often use 2-deoxyglucose (2-DG) and measure the accumulation of its phosphorylated form, 2-DG-6-phosphate, through a series of enzymatic reactions that generate a detectable signal.[5][6] While radiolabeled assays are often considered the gold standard for their sensitivity, non-radioactive methods offer advantages in terms of safety and disposal.[4][6]
Experimental Protocols
Detailed Methodology: Radiolabeled Glucose Uptake Assay in Adherent Cells (e.g., 3T3-L1 Adipocytes)
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Differentiated adherent cells (e.g., 3T3-L1 adipocytes) in a multi-well plate
-
Serum-free culture medium
-
Krebs-Ringer-HEPES (KRH) buffer (or similar glucose-free buffer)
-
Stimulating agent (e.g., insulin)
-
Radiolabeled glucose analog (e.g., 2-deoxy-D-[3H]glucose)
-
Unlabeled ("cold") 2-deoxy-D-glucose
-
Inhibitor (e.g., Cytochalasin B) for negative control
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH or 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay reagents (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding and Differentiation: Seed and differentiate cells in a multi-well plate according to your standard protocol.
-
Serum Starvation: Once differentiated, wash the cells twice with serum-free medium and then incubate in serum-free medium for 2-18 hours (optimize for your cell line) at 37°C.[1]
-
Pre-incubation: Gently wash the cells twice with KRH buffer. Then, add KRH buffer to each well and incubate for 30-60 minutes at 37°C to deplete intracellular glucose.
-
Stimulation/Inhibition:
-
For stimulated uptake, add the stimulating agent (e.g., 100 nM insulin) to the appropriate wells and incubate for 20-30 minutes at 37°C.
-
For negative controls, add an inhibitor (e.g., 20 µM Cytochalasin B) 15-30 minutes prior to the addition of the radiolabeled glucose.
-
For basal uptake, add only the vehicle.
-
-
Glucose Uptake: Initiate the glucose uptake by adding the radiolabeled glucose analog solution (e.g., 0.1-1.0 µCi/mL 2-deoxy-D-[3H]glucose) containing a low concentration of unlabeled 2-deoxy-D-glucose (e.g., 10-100 µM). Incubate for a short period (typically 5-15 minutes) at 37°C. This time should be optimized to be within the linear range of uptake.
-
Termination of Uptake: To stop the uptake, quickly aspirate the radioactive solution and immediately wash the cells three times with ice-cold PBS.[1] It is critical to perform this step quickly and on ice to prevent further transport.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature with gentle agitation.
-
Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add scintillation cocktail, cap the vials, and vortex thoroughly. Measure the radioactivity in a liquid scintillation counter.
-
Protein Quantification: In a parallel set of wells treated identically but without the radiolabeled glucose, perform a protein assay (e.g., BCA) on the cell lysates to determine the protein concentration in each well.
-
Data Analysis: Normalize the CPM/DPM values to the protein concentration for each well and the incubation time to calculate the rate of glucose uptake.
Visualizations
Experimental Workflow
References
Technical Support Center: Improving the Accuracy of Fluorescent Glucose Uptake Probes
Welcome to the Technical Support Center for fluorescent glucose uptake probes. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and improve the accuracy of your glucose uptake experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common fluorescent glucose uptake probes and how do they differ?
A1: The most commonly used fluorescent glucose analog is 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[1][2][3] It is a fluorescently tagged deoxyglucose analog that is taken up by cells and phosphorylated by hexokinase, which traps it intracellularly.[4][5] This allows for the measurement of glucose uptake using fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[3][6] Another probe is 6-deoxy-N-(7-nitrobenz-2-oxa-l,3-diazol-4-yl)-aminoglucose (6-NBDG), though it is less commonly used for uptake studies as the modification at the C-6 position can inhibit phosphorylation by hexokinase.[7] Newer probes, such as those based on near-infrared (NIR) fluorescence or bioluminescence (e.g., BiGluc), have been developed to overcome some of the limitations of 2-NBDG, such as weak fluorescence intensity and high background autofluorescence in vivo.[8][9]
Q2: Is the uptake of fluorescent glucose analogs like 2-NBDG always mediated by glucose transporters (GLUTs)?
A2: While it is often assumed that 2-NBDG uptake is mediated by GLUTs, several studies suggest that this may not always be the case.[10][11][12] The bulky fluorescent group on 2-NBDG significantly alters its size and shape compared to glucose, which can lead to uptake through transporter-independent mechanisms.[10] Some studies have shown that pharmacologic inhibition or genetic knockout of GLUT1, a primary glucose transporter, does not significantly impact 2-NBDG uptake in certain cell lines, whereas it strongly inhibits the uptake of radiolabeled 2-deoxyglucose.[10][11] Therefore, it is crucial to validate the transporter-dependency of your fluorescent probe in your specific experimental system.
Q3: What is the optimal concentration of 2-NBDG to use in my experiment?
A3: The optimal concentration of 2-NBDG can vary depending on the cell type and experimental conditions. However, a concentration of 400µM has been suggested as ideal for optimizing cell viability, cost-effectiveness, and uptake in some cancer cell lines.[6][13] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.[14] Concentrations typically range from 100 to 200 µg/mL (which corresponds to approximately 292 to 584 µM).
Q4: How long should I incubate my cells with the fluorescent glucose probe?
A4: Incubation time is a critical parameter that needs to be optimized. For 2-NBDG, incubation times typically range from 15 to 60 minutes.[15][14] Shorter incubation times (e.g., 20 minutes) have been shown to be effective for quantifying uptake.[6][13] It is important to note that once taken up, 2-NBDG can be metabolized into a non-fluorescent derivative, so prolonged incubation may not necessarily lead to a stronger signal.[16]
Q5: Can serum in the culture medium affect the accuracy of my results?
A5: Yes, the presence of serum can impact 2-NBDG uptake. Studies have shown that adding 10% serum to the fasting media can increase cell viability and subsequent 2-NBDG uptake.[6][13] Therefore, it is important to be consistent with the presence or absence of serum in your experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of unincorporated probe. | Wash the cells thoroughly with ice-cold PBS or a specific wash buffer after incubation with the probe.[17] |
| Autofluorescence from cells or media components. | Measure the fluorescence of unstained cells (a negative control) and subtract this background from your measurements.[14] Consider using a probe with excitation/emission wavelengths that minimize autofluorescence (e.g., near-infrared probes).[8] | |
| The inhibitor or treatment compound is fluorescent. | Run a control with the compound and detection reagents in the absence of cells to check for interference.[14] | |
| Low Signal or No Uptake | Low expression of glucose transporters in the cell line. | Choose a cell line known to have high glucose uptake or genetically engineer your cells to overexpress the transporter of interest. |
| Incorrect probe concentration. | Perform a dose-response experiment to determine the optimal probe concentration for your cell type.[14] | |
| Suboptimal incubation time. | Optimize the incubation time; shorter times may be sufficient and can reduce potential toxicity or metabolism of the probe.[6][13] | |
| Cell stress or death due to fasting. | Optimize the cell fasting time. In some cell lines, prolonged fasting can decrease viability and uptake. The presence of serum during fasting may improve viability.[6][13] | |
| Inconsistent or Variable Results | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension and verify cell density and even distribution in multi-well plates.[14] |
| "Edge effects" in multi-well plates. | Avoid using the outer wells for experimental samples and fill them with sterile PBS or media instead to minimize temperature and humidity gradients.[14] | |
| Inconsistent incubation times between wells. | Stagger the addition of reagents to ensure uniform incubation times for all samples.[14] | |
| Results Don't Correlate with Other Glucose Uptake Assays (e.g., radiolabeled glucose) | Transporter-independent uptake of the fluorescent probe. | Validate the specificity of your probe by performing competition assays with excess D-glucose and using known glucose transporter inhibitors.[10][18] If uptake is not inhibited, consider that the probe may be entering the cell through other mechanisms. |
| Different kinetic properties of the fluorescent probe compared to glucose. | Be aware that fluorescent analogs can have a lower maximal uptake rate (Vmax) than glucose.[7][16] | |
| Photobleaching During Imaging | The fluorescent probe is not photostable. | Use a more photostable probe if available. Minimize the exposure time to the excitation light source. Some newer probes offer improved photostability compared to 2-NBDG.[7] |
Experimental Protocols
Protocol 1: Standard 2-NBDG Glucose Uptake Assay (Plate Reader)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Culture medium (with and without serum)
-
Glucose-free DMEM or Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG stock solution (e.g., 10 mM in DMSO)
-
D-glucose (for competition assay)
-
Glucose transporter inhibitor (e.g., Cytochalasin B)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Cell Fasting: The next day, gently wash the cells twice with glucose-free DMEM. Then, incubate the cells in glucose-free DMEM (with or without 10% serum, depending on your optimized protocol) for a predetermined time (e.g., 20-150 minutes) at 37°C.[6][13]
-
Inhibitor/Competitor Treatment (Optional): For validation experiments, pre-incubate the cells with a glucose transporter inhibitor or a high concentration of D-glucose (e.g., 10 mM) for a specified time before adding the probe.[18]
-
Probe Incubation: Add 2-NBDG to the wells at the final optimized concentration (e.g., 100-400 µM).[6][13][18] Incubate for the optimized time (e.g., 20-60 minutes) at 37°C.
-
Stop and Wash: To stop the uptake, quickly remove the 2-NBDG solution and wash the cells twice with ice-cold PBS.[14]
-
Cell Lysis: Add cell lysis buffer to each well and incubate as required to ensure complete lysis.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for 2-NBDG (e.g., Ex/Em = ~485/535 nm).[14]
-
Data Analysis: Subtract the background fluorescence from unstained cells. Normalize the fluorescence values to cell number or protein concentration.
Protocol 2: Live-Cell Imaging of Glucose Uptake with 2-NBDG
This protocol allows for the visualization of glucose uptake in real-time.
Materials:
-
Cells of interest
-
Glass-bottom dishes or imaging chambers
-
Live-cell imaging medium (e.g., KRH buffer)
-
2-NBDG stock solution
-
Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Cell Fasting: Before imaging, replace the culture medium with pre-warmed, glucose-free live-cell imaging medium and incubate for the optimized fasting period.
-
Microscope Setup: Place the dish on the microscope stage within the live-cell chamber. Allow the temperature and atmosphere to equilibrate.
-
Baseline Imaging: Acquire baseline fluorescence images of the cells before adding the probe.
-
Probe Addition and Imaging: Add 2-NBDG to the dish at the final desired concentration. Immediately start acquiring time-lapse images to monitor the increase in intracellular fluorescence over time.[1]
-
Data Analysis: Quantify the change in fluorescence intensity within individual cells or regions of interest over time using appropriate imaging analysis software.
Visualizations
Caption: Cellular uptake and phosphorylation of glucose and 2-NBDG.
Caption: A logical workflow for troubleshooting common issues.
Caption: A generalized experimental workflow for glucose uptake assays.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-NBDG as a fluorescent indicator for direct glucose uptake measurement. | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-NBD-Glucose, Fluorescent glucose uptake probe (CAS 186689-07-6) | Abcam [abcam.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Spatially Resolved Measurement of Dynamic Glucose Uptake in Live Ex Vivo Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. mdpi.com [mdpi.com]
- 8. Bioluminescent-based imaging and quantification of glucose uptake in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioluminescent-based imaging and quantification of glucose uptake in vivo | Springer Nature Experiments [experiments.springernature.com]
- 10. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single Cell Glucose Uptake Assays: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters | PLOS One [journals.plos.org]
- 13. "Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of" by Drew Folgmann [scholarworks.uark.edu]
- 14. benchchem.com [benchchem.com]
- 15. Detailed Insights on 2-NBDG in Glucose Uptake Assays - Genspark [genspark.ai]
- 16. 2-NBDG - Wikipedia [en.wikipedia.org]
- 17. dojindo.com [dojindo.com]
- 18. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Deoxy-D-Glucose (2-DG) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during 2-deoxy-D-glucose (2-DG) assays, with a specific focus on mitigating high background noise.
Troubleshooting Guides
High background noise can significantly impact the quality and reliability of 2-DG assay results. The following guide provides a systematic approach to identifying and resolving common causes of elevated background signals.
Table 1: Troubleshooting High Background Noise in 2-DG Assays
| Symptom | Potential Cause | Recommended Solution |
| High signal in negative control/blank wells | Incomplete washing | Increase the number and vigor of wash steps. Ensure complete aspiration of wash buffer between steps. Perform wash steps on ice to halt glucose transport.[1] |
| Contamination of reagents | Prepare fresh assay buffers and reagent solutions using high-purity water. | |
| Autofluorescence of media or compounds | Use phenol (B47542) red-free media during the assay. If using fluorescent analogs like 2-NBDG, test for autofluorescence of any compounds being screened. | |
| High signal in untreated control cells | Sub-optimal 2-DG incubation time | Optimize the 2-DG incubation period. Shorter times measure the initial uptake rate and can prevent saturation.[1] |
| High cell seeding density | Perform a cell titration experiment to determine the optimal cell number that provides a robust signal without excessive background. | |
| Endogenous NAD(P) interference (Colorimetric assays) | Ensure complete lysis and subsequent heating of the cell lysate (e.g., 85-90°C for 40 minutes) to degrade endogenous NAD(P).[1] | |
| Inconsistent results across the plate ("Edge Effect") | Evaporation and temperature gradients | Avoid using the outer wells of the plate for samples. Fill perimeter wells with sterile water or PBS to create a humidity barrier. |
| Low signal-to-noise ratio | Inefficient cell lysis | Use an appropriate lysis buffer and ensure complete cell lysis to release all intracellular 2-DG-6-phosphate (2-DG6P). |
| Sub-optimal reagent concentrations | Optimize the concentrations of enzymes and substrates in the detection reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of 2-DG or its analogs to use in my assay?
A1: The optimal concentration can vary depending on the cell type and experimental conditions. For fluorescent analogs like 2-NBDG, concentrations typically range from 100 to 200 µg/mL.[2] For colorimetric assays, a common concentration for 2-DG is 1 mM.[3] It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line that provides a good signal-to-noise ratio without causing cellular toxicity.[4]
Q2: How long should I incubate my cells with 2-DG?
A2: The incubation time is a critical parameter. For measuring the initial rate of glucose uptake, shorter incubation times of 10-30 minutes are often recommended.[3] Longer incubations can lead to saturation of the transport system.[1] Optimization of the incubation time for your specific cell model is essential.
Q3: My untreated control cells show very high glucose uptake. What could be the issue?
A3: High glucose uptake in control cells can be due to several factors, including high cell confluence, prolonged incubation with 2-DG leading to signal saturation, or incomplete washing, which leaves extracellular 2-DG.[1] Ensure that cells are seeded at an appropriate density (e.g., 80-90% confluence on the day of the assay) and that wash steps are performed thoroughly with ice-cold buffer to stop the uptake process.[1]
Q4: Can the solvent for my test compound interfere with the assay?
A4: Yes, solvents like DMSO can affect cellular processes. It is essential to include a vehicle control in your experiment, where cells are treated with the same concentration of the solvent used to dissolve your test compound.[1]
Q5: What are the key differences between colorimetric, fluorescent, and radiolabeled 2-DG assays?
A5:
-
Colorimetric assays are often based on the enzymatic measurement of accumulated 2-DG-6-phosphate, resulting in a colored product. They are generally less sensitive than fluorescent or radiolabeled methods.
-
Fluorescent assays utilize fluorescent glucose analogs like 2-NBDG. These assays allow for real-time imaging and analysis by flow cytometry or fluorescence microscopy.[2][5] However, it's important to be aware that some studies suggest 2-NBDG uptake may occur independently of glucose transporters in certain cell types.[6]
-
Radiolabeled assays use radioisotope-labeled 2-DG (e.g., [3H]-2-DG). This method is highly sensitive and considered a gold standard for measuring glucose uptake but requires specialized equipment and handling procedures for radioactivity.[1][6][7]
Experimental Protocols
Below are detailed methodologies for common 2-DG uptake assays. Optimization for specific cell lines and experimental conditions is recommended.
Protocol 1: Colorimetric Glucose Uptake Assay
This protocol is a general guideline for a 96-well plate format.
Table 2: Reagents for Colorimetric Assay
| Reagent | Preparation |
| Krebs-Ringer-Phosphate-HEPES (KRPH) Buffer | 129 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.0 mM CaCl2, 5.0 mM NaHCO3, 10 mM HEPES, pH 7.4. Add 2% BSA for starvation step. |
| 2-Deoxyglucose (2-DG) | 10 mM stock solution in sterile water. |
| Extraction Buffer | As provided in commercial kits, or a suitable lysis buffer. |
| Neutralization Buffer | As provided in commercial kits. |
| Enzyme Mix & Reaction Buffers | As per manufacturer's instructions (e.g., Abcam ab136955, Sigma-Aldrich MAK083).[8][9] |
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluence on the assay day.
-
Cell Starvation: Wash cells twice with PBS and then starve in serum-free medium overnight. On the day of the assay, wash cells with PBS and incubate with KRPH buffer containing 2% BSA for 40 minutes to starve for glucose.[9]
-
Stimulation: Treat cells with insulin (B600854) or other stimulants/inhibitors for the desired time (e.g., 20 minutes).
-
2-DG Uptake: Add 2-DG to a final concentration of 1 mM and incubate for 20 minutes.[3]
-
Stop Uptake: Stop the reaction by washing the cells three times with ice-cold PBS.[1]
-
Cell Lysis and NAD(P) Degradation: Lyse the cells using an extraction buffer. Heat the lysate at 85-90°C for 40 minutes to degrade endogenous NAD(P).[1][9]
-
Neutralization: Cool the samples on ice and add neutralization buffer.[1]
-
Detection: Add the detection reagent mix according to the kit manufacturer's protocol. This typically involves enzymatic reactions that generate NADPH, which is then measured colorimetrically at ~412 nm.[8][9]
-
Data Analysis: Subtract the background reading from blank wells. Normalize the signal of treated cells to the untreated control.
Protocol 2: Fluorescent (2-NBDG) Glucose Uptake Assay
This protocol is a general guideline for analysis by flow cytometry or fluorescence microscopy.
Table 3: Reagents for Fluorescent Assay
| Reagent | Preparation |
| Glucose-Free Medium | Use a glucose-free version of your standard cell culture medium. |
| 2-NBDG | 100-200 µg/mL working solution in glucose-free medium.[2] |
| Wash Buffer | Ice-cold PBS. |
Procedure:
-
Cell Seeding: Culture cells to the desired confluence on plates or coverslips.
-
Cell Fasting: Fast cells in glucose-free medium for a predetermined optimal time (e.g., 20-150 minutes).[5]
-
Stimulation: Treat cells with experimental compounds as required.
-
2-NBDG Incubation: Add the 2-NBDG working solution and incubate for 20-60 minutes at 37°C.[2][5]
-
Stop and Wash: Remove the 2-NBDG solution and wash the cells twice with ice-cold PBS to remove unincorporated probe.[5]
-
Analysis:
-
Data Analysis: Subtract the background fluorescence from unstained cells. Normalize the fluorescence of treated cells to the vehicle-treated control.
Signaling Pathways and Workflows
Understanding the signaling pathways that regulate glucose uptake is crucial for interpreting experimental results. Below are diagrams of key pathways and a general experimental workflow.
Caption: General experimental workflow for a 2-deoxy-D-glucose uptake assay.
Caption: Simplified insulin signaling pathway leading to glucose uptake.[3][4][12][13][14]
References
- 1. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detailed Insights on 2-NBDG in Glucose Uptake Assays - Genspark [genspark.ai]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. revvity.com [revvity.com]
- 7. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.com [abcam.com]
- 10. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe [en.bio-protocol.org]
- 11. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
Technical Support Center: NMR Measurement of 2-Deoxy-D-Glucose 6-Phosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nuclear Magnetic Resonance (NMR) measurements of 2-deoxy-D-glucose 6-phosphate (2DG6P).
Frequently Asked Questions (FAQs)
1. What are the most common sources of interference in 2DG6P NMR measurements?
Interference in 2DG6P NMR measurements can arise from several sources, which can be broadly categorized as:
-
Sample-related issues: This includes the presence of paramagnetic ions, high salt concentrations, incorrect pH, and the presence of solid particulates.
-
Spectral overlap: Signals from other metabolites in the sample can overlap with the signals of 2DG6P, complicating quantification and identification.
-
Instrumental factors: Poor shimming of the magnetic field, incorrect pulse sequences, and improper setting of acquisition parameters can all lead to distorted or low-quality spectra.
2. How does pH affect the NMR spectrum of 2DG6P?
The chemical shift of the phosphorus nucleus in 2DG6P is highly sensitive to the pH of the sample. This is because the phosphate (B84403) group can exist in different protonation states depending on the pH, and each state has a slightly different electronic environment, which in turn affects its resonance frequency in the NMR experiment. The observed ³¹P chemical shift is a weighted average of the shifts of the different protonation states. Therefore, even small variations in pH between samples can lead to significant shifts in the ³¹P peak position, potentially leading to misidentification or inaccurate quantification. It is crucial to maintain a consistent and accurately buffered pH for all samples in a study.
3. What are paramagnetic ions and how do they interfere with my measurement?
Paramagnetic substances are molecules or ions that contain one or more unpaired electrons.[1] Common examples in a biological context include metal ions like Mn²⁺, Fe³⁺, Cu²⁺, and Gd³⁺. The presence of these ions, even at trace levels, can have a dramatic effect on NMR spectra. The magnetic moment of the unpaired electron is much stronger than that of atomic nuclei, and it can cause significant broadening of nearby NMR signals.[2] This broadening can be so severe that the signals from 2DG6P become indistinguishable from the baseline noise, making detection and quantification impossible.[2] Paramagnetic ions can also cause large shifts in the resonance frequencies of nearby nuclei, known as contact and pseudocontact shifts.[2]
4. Can other metabolites in my sample interfere with the 2DG6P signal?
Yes, other phosphorylated metabolites can have NMR signals that overlap with those of 2DG6P. In ³¹P NMR, the phosphomonoester region of the spectrum, where 2DG6P resonates, also contains signals from other sugar phosphates like glucose-6-phosphate (G6P) and fructose-6-phosphate (B1210287) (F6P), as well as adenosine (B11128) monophosphate (AMP). In ¹H NMR, the signals from the sugar protons of 2DG6P can overlap with the complex spectral regions of other carbohydrates and biomolecules. Careful spectral analysis, and potentially the use of 2D NMR techniques like HSQC, may be necessary to resolve these overlapping signals.
Troubleshooting Guides
Problem 1: Broad or distorted NMR signals
| Possible Cause | Recommended Solution |
| Poor magnetic field homogeneity (shimming) | Re-shim the spectrometer. If the problem persists, the sample itself may be inhomogeneous. |
| Presence of solid particles in the sample | Centrifuge the sample at high speed (e.g., >13,000 x g) for 5-10 minutes and carefully transfer the supernatant to a new NMR tube.[3] |
| High sample concentration | High concentrations can increase the viscosity of the sample, leading to broader lines. Dilute the sample and re-acquire the spectrum. |
| Paramagnetic contamination | Prepare a fresh sample, taking care to use high-purity reagents and avoid contact with any materials that could introduce metal ions. If metal chelation is an option for your sample, consider adding a small amount of a chelating agent like EDTA. |
| High salt concentration | High salt concentrations can affect the performance of the NMR probe.[4] If possible, reduce the salt concentration in your sample buffer or use a desalting column. |
Problem 2: Inconsistent chemical shifts between samples
| Possible Cause | Recommended Solution |
| pH variation between samples | Ensure all samples are prepared in a buffer with sufficient buffering capacity at the desired pH. Measure the pH of each sample before NMR analysis and adjust if necessary using deuterated acid or base.[3] |
| Temperature variation | Ensure that the temperature of the NMR probe is stable and consistent between experiments. Allow the sample to equilibrate to the probe temperature before starting acquisition. |
| Different ionic strength | Variations in salt concentration can cause small changes in chemical shifts.[5] Strive for consistent buffer and salt concentrations across all samples. |
Problem 3: Difficulty in identifying or quantifying 2DG6P due to overlapping signals
| Possible Cause | Recommended Solution |
| Overlap with other phosphomonoesters (in ³¹P NMR) | Consider using 2D NMR techniques such as ¹H-³¹P HSQC to resolve the overlapping signals based on the proton chemical shifts of the attached protons. |
| Overlap with other molecules (in ¹H NMR) | Use 2D NMR experiments like TOCSY or HSQC to help in assigning the proton signals of 2DG6P. Comparing the spectrum to that of a pure standard of 2DG6P can also be helpful. |
| Low signal-to-noise ratio | Increase the number of scans to improve the signal-to-noise ratio. Ensure the sample concentration is optimal (not too dilute, but not so concentrated that it causes line broadening). |
Experimental Protocols
Protocol for Metabolite Extraction from Cultured Cells for 2DG6P NMR Analysis
This protocol is adapted from standard procedures for extracting polar metabolites from mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (MeOH), HPLC-grade, pre-chilled to -80°C
-
Water, HPLC-grade, ice-cold
-
Cell scraper, pre-chilled
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 15,000 x g and 4°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Quenching Metabolism: Aspirate the cell culture medium. Immediately wash the cells twice with 5 mL of ice-cold PBS to remove any remaining medium.
-
Lysis and Extraction (Methanol): Add 1 mL of pre-chilled (-80°C) methanol to the cell plate. Incubate at -80°C for 15 minutes to quench metabolism and lyse the cells.
-
Cell Harvesting: Using a pre-chilled cell scraper, scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Pelleting Debris: Centrifuge the tube at 15,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (which contains the metabolites) to a new pre-chilled microcentrifuge tube.
-
Re-extraction (Methanol/Water): To maximize metabolite recovery, add 0.5 mL of a pre-chilled 80:20 methanol:water mixture to the cell pellet. Vortex briefly and centrifuge again at 15,000 x g for 5 minutes at 4°C.
-
Combine Supernatants: Combine the supernatant from this second extraction with the supernatant from step 5.
-
Final Extraction (Water): Add 0.5 mL of ice-cold water to the pellet, vortex, and centrifuge one last time. Combine this final supernatant with the others.
-
Drying: Lyophilize (freeze-dry) the combined supernatants to a dry powder. The sample can be stored at -80°C until ready for NMR analysis.
-
NMR Sample Preparation: Reconstitute the dried extract in a known volume (typically 500-600 µL) of NMR buffer (e.g., phosphate buffer in D₂O, pH 7.4) containing a known concentration of an internal standard (e.g., DSS or TSP for ¹H referencing). Centrifuge to pellet any remaining insolubles and transfer the clear supernatant to an NMR tube.
Quantitative Data
Table 1: Approximate ¹H and ¹³C Chemical Shifts of 2DG6P and Potentially Interfering Metabolites
Chemical shifts are highly dependent on pH, temperature, and ionic strength. The values below are approximate and should be used as a guide. It is strongly recommended to use an internal reference standard and to confirm assignments with pure compounds.
| Metabolite | Nucleus | Position | Approximate Chemical Shift (ppm) |
| β-D-Glucose-6-phosphate | ¹H | H1 | 4.65 |
| H2 | 3.55 | ||
| H3 | 3.75 | ||
| H4 | 3.45 | ||
| H5 | 3.80 | ||
| H6a, H6b | 3.95, 4.05 | ||
| ¹³C | C1 | 97.0 | |
| C2 | 75.0 | ||
| C3 | 78.0 | ||
| C4 | 72.0 | ||
| C5 | 77.0 | ||
| C6 | 65.0 | ||
| 2-Deoxy-D-glucose-6-phosphate | ¹H | H1 | ~5.2 (α), ~4.6 (β) |
| H2eq, H2ax | ~1.6, ~2.2 | ||
| ¹³C | C1 | ~93 (α), ~97 (β) | |
| C2 | ~36 | ||
| ATP | ¹H | H1' | 6.16 |
| H2 | 8.27 | ||
| H8 | 8.54 |
Table 2: pH Dependence of the ³¹P Chemical Shift of Phosphate-Containing Compounds
The ³¹P chemical shift of 2DG6P is pH-dependent due to the titration of the phosphate group. Below is an illustrative table showing the principle of this pH dependence, using inorganic phosphate as an example. 2DG6P will show a similar sigmoidal titration curve, but with slightly different chemical shift values.
| pH | Approximate ³¹P Chemical Shift of Inorganic Phosphate (ppm) |
| 5.5 | ~2.0 |
| 6.0 | ~2.5 |
| 6.5 | ~3.0 |
| 7.0 | ~3.5 |
| 7.5 | ~3.8 |
| 8.0 | ~4.0 |
Visualizations
Metabolic Pathway of 2-Deoxy-D-glucose
Caption: Metabolic fate of 2-Deoxy-D-glucose (2DG).
Troubleshooting Workflow for NMR Interference
Caption: A logical workflow for troubleshooting common NMR issues.
Logical Relationships of Interference Sources
Caption: Relationships between sources of interference and spectral problems.
References
- 1. Chemical Shift Variations in Common Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 4. In vivo microdialysis of 2-deoxyglucose 6-phosphate into brain: a novel method for the measurement of interstitial pH using 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Technical Support Center: Quantifying 2-Deoxy-D-glucose 6-phosphate (2-DG6P) by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying 2-deoxy-D-glucose 6-phosphate (2-DG6P) by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying 2-DG6P by LC-MS?
A1: The primary challenges in quantifying 2-DG6P by LC-MS stem from its inherent physicochemical properties. As a highly polar and phosphorylated compound, 2-DG6P exhibits poor retention on traditional reversed-phase (RP) chromatography columns.[1][2] Furthermore, it can suffer from poor ionization efficiency in the electrospray ionization (ESI) source, particularly in positive ion mode.[1] Interference from endogenous metabolites in complex biological samples can also compromise the accuracy and sensitivity of the assay.[1]
Q2: Which ionization mode is recommended for 2-DG6P analysis?
A2: Negative ion mode is strongly recommended for the analysis of 2-DG6P.[1] The phosphate (B84403) group is readily deprotonated, forming a stable negative ion ([M-H]⁻ at m/z 243.0310), which provides good sensitivity for detection.
Q3: What are the common strategies to improve the retention of 2-DG6P on an LC column?
A3: To overcome the poor retention of the highly polar 2-DG6P on standard C18 columns, several alternative chromatographic techniques can be employed:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and are a popular choice for analyzing sugar phosphates.[2][3]
-
Ion-Pair Chromatography (IPC): This technique uses an ion-pairing agent, such as tributylamine (B1682462), in the mobile phase to form a more hydrophobic complex with the negatively charged 2-DG6P, thereby increasing its retention on a reversed-phase column.[4][5][6]
-
Derivatization: Chemical derivatization can be used to make 2-DG6P less polar, improving its retention on RP columns. A two-step derivatization involving methoxylamine and propionic acid anhydride (B1165640) has been shown to be effective.[7][8]
Q4: Can I quantify 2-DG and 2-DG6P simultaneously?
A4: While challenging, it is possible. However, 2-deoxy-D-glucose (2-DG) itself is also polar and can have poor ionization efficiency.[1] Some methods have been developed using a fluorinated analog, 2-fluoro-2-deoxyglucose (2-FDG), to quantify both the parent compound and its phosphorylated form. 2-FDG can be measured as a sodium adduct in positive mode, while 2-FDG-6-phosphate is measured in negative mode.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Chromatographic Retention of 2-DG6P | Use of a standard reversed-phase (e.g., C18) column without modifications. | - Switch to a HILIC column. - Employ ion-pair chromatography by adding an ion-pairing reagent like tributylamine to the mobile phase.[4] - Consider derivatization of 2-DG6P to increase its hydrophobicity.[7] |
| Low Sensitivity / Poor Signal Intensity | - Inefficient ionization in the selected mode. - Ion suppression from matrix components. - Suboptimal MS parameters. | - Ensure analysis is performed in negative ion mode.[1] - Improve sample cleanup to remove interfering matrix components (e.g., using solid-phase extraction or liquid-liquid extraction). - Optimize MS parameters such as spray voltage, gas temperatures, and collision energy for the specific m/z transition of 2-DG6P. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | - Interaction with active sites on the column. - Incompatibility between sample solvent and mobile phase. - Column overloading. | - Add a small amount of a weak acid (e.g., formic acid) to the mobile phase to improve peak shape, though this must be balanced with maintaining good ionization.[7] - Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. - Reduce the injection volume or dilute the sample. |
| Inconsistent Results / Poor Reproducibility | - Instability of 2-DG6P in the sample. - Inconsistent sample preparation. - Fluctuation in LC-MS system performance. | - Keep samples cold (4°C) during and after processing and analyze them promptly. - Use a validated and standardized sample preparation protocol. The use of an internal standard (e.g., a stable isotope-labeled version of 2-DG6P or a structurally similar compound like 2-deoxy-glucose 6-P for plant extracts) is highly recommended to correct for variability.[7] - Regularly perform system suitability tests and calibration checks. |
| Co-elution with Interfering Peaks | - Presence of isomeric or isobaric compounds in the biological matrix. | - Optimize the chromatographic gradient to improve separation. - If using a triple quadrupole mass spectrometer, ensure that the selected precursor-to-product ion transition (MRM) is specific to 2-DG6P. - High-resolution mass spectrometry can help distinguish 2-DG6P from interfering compounds with the same nominal mass. |
Quantitative Data Summary
The following table summarizes quantitative performance data from various LC-MS methods for the analysis of 2-DG6P and its analogs.
| Analyte | Method | Linear Range | LOD | LOQ | Reference |
| 2-DG6P | LC-MS/MS | 8 to 30 µM | - | - | [1] |
| 2-FDG-6-P | C18-based LC-Q-Exactive-Orbitrap-MS | 48.8 fmol - 50 pmol | 48.8 fmol | - | [1] |
| Derivatized Sugar Phosphates | UHPLC-ESI-MS | 50 pg/µl to 20 ng/µl | low to high femtomoles | - | [7][8] |
| Glycolytic Intermediates (including G6P) | UPLC/ESI-MS/MS | 0.1-100 µg/mL | 2-49 ng/mL | - | [9] |
LOD: Limit of Detection, LOQ: Limit of Quantification
Experimental Protocols
Method 1: HILIC-LC-MS for Underivatized 2-DG6P
This method is suitable for the direct analysis of 2-DG6P and other polar metabolites.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of sample (e.g., cell lysate, plasma), add 400 µL of ice-cold methanol (B129727) (containing an internal standard if available).
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the initial HILIC mobile phase conditions (e.g., 80% acetonitrile).
-
-
Liquid Chromatography (HILIC):
-
Column: A HILIC column (e.g., amide or zwitterionic phase).
-
Mobile Phase A: Water with a buffer (e.g., 10 mM ammonium (B1175870) acetate, pH adjusted).
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: Start with a high percentage of mobile phase B (e.g., 80-90%) and gradually increase the percentage of mobile phase A to elute the polar analytes.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: 25-40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Mode: Selected Ion Monitoring (SIM) of m/z 243.03 or Multiple Reaction Monitoring (MRM) for higher specificity.
-
MRM Transition: A common transition for 2-DG6P is from the precursor ion m/z 243.03 to product ions such as m/z 96.7 (H₂PO₄⁻) or m/z 79.0 (PO₃⁻).[10]
-
Method 2: Ion-Pair Chromatography for Underivatized 2-DG6P
This method enhances the retention of 2-DG6P on a reversed-phase column.
-
Sample Preparation: Same as for the HILIC method. Reconstitute the final sample in the initial mobile phase.
-
Liquid Chromatography (Ion-Pair Reversed-Phase):
-
Column: C18 or other suitable reversed-phase column.
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM tributylamine) and an acid (e.g., 15 mM acetic acid).
-
Mobile Phase B: Methanol or acetonitrile with the same concentration of ion-pairing agent and acid.
-
Gradient: A typical reversed-phase gradient, starting with a low percentage of mobile phase B and increasing over time.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-50°C.
-
-
Mass Spectrometry: Same as for the HILIC method.
Visualizations
Signaling Pathway: 2-DG Inhibition of Glycolysis
Caption: Mechanism of 2-DG-mediated inhibition of glycolysis.
Experimental Workflow for 2-DG6P Quantification
Caption: General workflow for LC-MS based quantification of 2-DG6P.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. shodexhplc.com [shodexhplc.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. agilent.com [agilent.com]
- 5. Analytical strategies for LC-MS-based targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (België) [shimadzu.be]
- 7. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography/tandem mass spectrometry of glycolytic intermediates: deconvolution of coeluting structural isomers based on unique product ion ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Protocol Optimization for Glycolysis Inhibition Studies
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers studying glycolysis inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for targeting glycolysis in drug development, particularly for cancer? A1: Many cancer cells exhibit a phenomenon known as the "Warburg effect," where they rely heavily on aerobic glycolysis for energy production, even when oxygen is plentiful.[1][2][3] This metabolic shift provides cancer cells with ATP and essential building blocks for rapid proliferation.[1][2] Targeting glycolysis aims to selectively starve cancer cells of energy and biosynthetic precursors, potentially reducing tumor growth and improving the efficacy of conventional chemotherapies with limited negative effects on normal cells.[1][2][4]
Q2: What are the most common molecular targets for glycolysis inhibitors? A2: Key targets for glycolysis inhibitors include glucose transporters (GLUTs), and the rate-limiting enzymes: hexokinase (HK), phosphofructokinase (PFK), and pyruvate (B1213749) kinase (PKM2).[1][5][6] Another important target is lactate (B86563) dehydrogenase (LDH), which catalyzes the final step of converting pyruvate to lactate.[1][6][7]
Q3: What is a typical experimental workflow to validate a new glycolysis inhibitor? A3: A standard workflow involves a multi-assay approach. First, determine the compound's effect on cell viability or proliferation (e.g., MTT or CCK-8 assay) to establish an IC50 value.[8] Next, confirm direct inhibition of glycolysis by measuring glucose uptake and lactate production.[8][9] For a more detailed, real-time analysis of metabolic changes, an extracellular flux analysis (e.g., Seahorse assay) is performed.[8] Finally, to understand the mechanism, Western blotting can be used to assess changes in the expression or phosphorylation status of key glycolytic enzymes.[8]
Q4: What are the potential off-target effects or limitations of using glycolysis inhibitors? A4: A significant limitation is that some inhibitors can affect both tumor and normal cells, as glycolysis is a fundamental metabolic pathway.[10] Specificity can also be a concern; for instance, some compounds may inhibit multiple enzymes in the pathway or other cellular transporters.[10] Additionally, potential off-target effects, toxicity, and a limited understanding of the complete working mechanisms of some novel approaches like lncRNA-based inhibition are still being investigated.[11] Therefore, careful validation and consideration of the experimental model are crucial.
Troubleshooting Guides
This section addresses common problems encountered during specific assays used in glycolysis inhibition studies.
I. Extracellular Flux Analysis (e.g., Seahorse XF Assay)
Q: My Extracellular Acidification Rate (ECAR) is low, or I see a poor response to the sequential injection of inhibitors in the Glycolysis Stress Test. What could be wrong? A: This is a common issue that can stem from several factors:
-
Suboptimal Cell Density: Too few cells will produce a weak signal, while too many can lead to overcrowding and an unhealthy cell monolayer. It is critical to perform a cell number optimization experiment to find a density that provides a robust ECAR signal (e.g., at least 20 mpH/min) and falls within a linear range.[12] For many cell types, a density of 5 x 10⁵ cells/well has been shown to yield optimal results.[13]
-
Incorrect Inhibitor Concentrations: The optimal concentrations of oligomycin (B223565) and 2-deoxy-D-glucose (2-DG) can be cell-type specific.[12] It is recommended to perform a titration for each inhibitor to determine the concentration that elicits the maximal response without causing toxicity.[12]
-
Assay Medium Issues: The assay must be performed in a CO₂-free incubator, as CO₂ can alter the pH of the medium and interfere with ECAR measurements.[12] Ensure the assay medium is properly buffered and warmed to 37°C before use.[14]
-
Cell Health: Ensure cells are in the exponential growth phase and have a healthy morphology before starting the assay.[8]
Q: How can I be sure the ECAR I'm measuring is from glycolysis and not other sources like CO₂ from the TCA cycle? A: This is a key consideration for accurate data interpretation. The Agilent Seahorse XF Glycolytic Rate Assay is specifically designed to address this.[15] It uses simultaneous measurements of both the oxygen consumption rate (OCR) and ECAR to calculate the "glycolytic proton efflux rate" (glycoPER).[14] This calculation accounts for and subtracts the acidification caused by CO₂ produced during mitochondrial respiration, providing a more accurate, real-time measure of the glycolytic rate.[14][16]
II. Lactate and ATP Production Assays
Q: My lactate measurements seem unexpectedly high or inconsistent. Could my inhibitor be interfering with the assay? A: Yes, chemical interference is possible. Many lactate assays use an oxidase enzyme, which can cross-react with metabolites of certain compounds.[17][18] For example, glycolate (B3277807) and glyoxylic acid, which can be metabolites of ethylene (B1197577) glycol, are known to falsely elevate lactate readings in these assays.[18] Always check the chemical structure of your inhibitor and its potential metabolites for similarity to lactate or other substrates that could interfere with your specific assay kit.
Q: I'm measuring total ATP, but how do I determine the separate contributions from glycolysis and oxidative phosphorylation (OXPHOS)? A: This can be achieved by using specific metabolic inhibitors.[19] A common strategy is to measure ATP levels under four conditions:
-
Basal: No inhibitors.
-
Glycolysis-inhibited: Add a glycolysis inhibitor like 2-DG.
-
OXPHOS-inhibited: Add an ATP synthase inhibitor like oligomycin.[19]
-
Both inhibited: Add both 2-DG and oligomycin. By comparing the ATP levels in these conditions, you can calculate the relative ATP production from each pathway.[20]
III. Cell Viability Assays (MTT, CCK-8, etc.)
Q: Can the reagents used in my cell viability assay affect the metabolic state of my cells? A: Yes, particularly with assays that measure metabolic activity. For example, the Cell Counting Kit-8 (CCK-8) and similar WST-8 based assays quantify cell viability by measuring cellular dehydrogenase activity via the reduction of a tetrazolium salt, which is dependent on NAD(P)H levels.[21] Since NAD(P)H is a central product of glucose metabolism, the assay itself can influence glycolysis and the pentose (B10789219) phosphate (B84403) pathway.[21] This could confound the results of subsequent metabolic experiments performed on the same cells. It is crucial to be aware of the assay's mechanism and consider using it as an endpoint measurement.
IV. Western Blotting
Q: I'm not getting a clear signal for my target glycolytic enzyme. What should I troubleshoot? A: Standard western blot troubleshooting steps should be followed:
-
Antibody Concentration: The primary or secondary antibody concentration may be suboptimal. Titrate both to find the ideal concentrations.[22]
-
Protein Load: If the target protein is of low abundance, you may need to load more total protein. Conversely, overloading can cause smeared bands.[23][24]
-
Blocking Buffer: Some antibodies work better with 5% BSA as a blocking agent, while others are optimized for 5% non-fat dry milk. If the signal is weak, non-fat milk may be masking the antigen; try switching to BSA.[23][25]
-
Washing Steps: Insufficient washing can lead to high background, while excessive washing can reduce the signal. Ensure washes are adequate in duration and volume.[22][23]
Q: My bands are smeared. What is the likely cause? A: Smearing can have several causes:
-
Protein Degradation: Ensure you are using fresh samples and that your lysis buffer contains a protease inhibitor cocktail to prevent degradation.[23]
-
Glycosylation: Many proteins, including some involved in metabolism, are glycosylated, which can result in a smear rather than a sharp band. Treatment of the lysate with an enzyme like PNGase F, which removes N-glycans, can help confirm if this is the cause.[23]
Quantitative Data Summary
Table 1: IC₅₀ Values of Selected Glycolysis Inhibitors in Cancer Cell Lines This table provides a comparative overview of inhibitor potency. Values can vary based on experimental conditions and cell line.
| Compound | Target | Cancer Cell Line | IC₅₀ Value | Reference |
| 3-Bromopyruvate (3-BP) | Hexokinase II (HK2) | HepG2 | ~1 µM | [1] |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase II (HK2) | HepG2 | ~1 mM | [1] |
| Dichloroacetate (DCA) | Pyruvate Dehydrogenase Kinase (PDK) | HepG2 | ~1 mM | [1] |
| STF-31 | Glucose Transporter 1 (GLUT1) | MDA-MB-468 (Breast) | ~1.1 µM | [9] |
| Oxamic Acid | Lactate Dehydrogenase A (LDHA) | SKOV3 (Ovarian) | ~29.1 mM | [9] |
| PFK15 | PFKFB3 | DLD1 (Colorectal) | ~10 µM (at 24h) | [2] |
Table 2: Recommended Starting Compound Concentrations for Seahorse XF Glycolysis Stress Test Optimal concentrations should be determined empirically for each cell type.[12]
| Compound | Stock Concentration | Final Concentration in Well | Reference |
| Glucose | 250 mM | 10 mM | [13] |
| Oligomycin | 10 µM | 1.0 - 2.5 µM | [13][20] |
| 2-Deoxy-D-glucose (2-DG) | 500 mM - 1 M | 50 - 100 mM | [13][26] |
Experimental Protocols
Protocol 1: Seahorse XF Glycolysis Stress Test
This protocol measures key parameters of cellular glycolytic function in real-time.[8]
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a pre-optimized density and allow them to adhere overnight.[13]
-
Prepare Assay Medium: The day of the assay, warm glycolysis stress test medium (e.g., XF Base Medium supplemented with L-glutamine, pH 7.4) to 37°C.[13]
-
Medium Exchange: Remove growth medium from the cells, wash once with warmed assay medium, and then add the final volume of assay medium to each well.[14] Place the plate in a 37°C non-CO₂ incubator for 45-60 minutes.[12][14]
-
Prepare Injector Cartridge: Prepare fresh 10x stock solutions of glucose, oligomycin, and 2-DG in the assay medium.[13] Load the appropriate volumes into ports A, B, and C of the sensor cartridge to achieve the desired final concentrations.
-
Run Assay: Calibrate the Seahorse XF Analyzer and then run the Glycolysis Stress Test protocol. The instrument will measure baseline rates before sequentially injecting glucose, oligomycin, and 2-DG to measure glycolysis, maximal glycolytic capacity, and non-glycolytic acidification, respectively.[8][12]
-
Data Normalization: After the assay, normalize the data to cell number or protein concentration per well.[8]
Protocol 2: Lactate Production Assay
This assay quantifies the end-product of aerobic glycolysis secreted into the culture medium.[8]
-
Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere. Treat the cells with the desired concentrations of the glycolysis inhibitor for a specified duration.[8]
-
Sample Collection: At the end of the treatment period, carefully collect the cell culture supernatant.[8]
-
Assay Procedure: Use a commercial lactate assay kit. Typically, this involves adding a reaction mixture containing lactate oxidase and a probe to the supernatant samples in a new 96-well plate.[8]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[8]
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified by the kit manufacturer.[8] The signal is proportional to the lactate concentration.
Protocol 3: Glucose Uptake Assay
This assay measures the ability of cells to import glucose from the medium.[8]
-
Cell Seeding: Plate cells in a 24-well plate and grow them to the exponential phase.[8]
-
Starvation: Replace the growth medium with glucose-free and serum-free medium and incubate for 2-4 hours to deplete intracellular glucose stores.[8]
-
Treatment: Add glucose-free medium containing the test compound at various concentrations and incubate for the desired treatment time.[8]
-
Glucose Uptake: Add a fluorescent glucose analog (e.g., 2-NBDG) to each well and incubate for a specified time (e.g., 30-60 minutes).
-
Measurement: Wash the cells with a cold stop buffer (e.g., PBS) to remove extracellular analog. Lyse the cells and measure the fluorescence of the lysate using a microplate reader. The signal intensity corresponds to the amount of glucose taken up by the cells.
Visualizations
References
- 1. Inhibition of glycolysis disrupts cellular antioxidant defense and sensitizes HepG2 cells to doxorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Glycolysis Suppresses Cell Proliferation and Tumor Progression In Vivo: Perspectives for Chronotherapy | MDPI [mdpi.com]
- 3. Inhibition of Glycolytic Enzymes Mediated by Pharmacologically Activated p53: TARGETING WARBURG EFFECT TO FIGHT CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 5. Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Natural products targeting glycolytic signaling pathways-an updated review on anti-cancer therapy [frontiersin.org]
- 7. Targeting Glucose Metabolism Enzymes in Cancer Treatment: Current and Emerging Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Anti-cancer agents counteracting tumor glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 17. Technical Note: Glycolic Acid Exacerbates the Analytical Performance of Lactate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interference of ethylene glycol with (L)-lactate measurement is assay-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Glycolysis/OXPHOS Assay Kit G270 manual | DOJINDO [dojindo.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. assaygenie.com [assaygenie.com]
- 23. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 24. Western Blot Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 25. bosterbio.com [bosterbio.com]
- 26. benchchem.com [benchchem.com]
Technical Support Center: 2-Deoxy-D-Glucose (2-DG) Treatment and Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with 2-deoxy-D-glucose (2-DG) treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 2-DG-induced cell death?
A1: 2-Deoxy-D-glucose (2-DG) is a glucose analog that competitively inhibits glycolysis.[1][2] It is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[1][3] This product cannot be further metabolized, leading to the inhibition of hexokinase and glucose-6-phosphate isomerase, thereby blocking glycolysis and depleting intracellular ATP.[1][3] However, the cytotoxicity of 2-DG is not solely due to glycolytic inhibition. It also interferes with N-linked glycosylation, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which can trigger apoptosis.[4][5][6][7] Additionally, 2-DG can induce oxidative stress by disrupting thiol metabolism.[8][9]
Q2: Why do I observe different levels of cytotoxicity with 2-DG across different cell lines?
A2: The sensitivity of cell lines to 2-DG is highly variable and depends on several factors:
-
Metabolic phenotype: Cells that are highly dependent on glycolysis for their energy production, a phenomenon known as the "Warburg effect," are generally more sensitive to 2-DG.[1]
-
Oxygenation status: Hypoxic tumor cells, which rely heavily on glycolysis, are particularly susceptible to 2-DG-induced cell death.[4][5] However, some tumor cells are sensitive to 2-DG even under normoxic conditions, often through the induction of ER stress.[5]
-
Expression of glucose transporters: Higher levels of glucose transporters, such as Glut1, can lead to increased uptake of 2-DG and subsequently, greater cytotoxicity.[10]
-
Cellular stress response pathways: The ability of a cell to cope with ER stress and oxidative stress will influence its sensitivity to 2-DG.
Q3: Can 2-DG induce different types of cell death?
A3: Yes, 2-DG has been shown to induce multiple forms of cell death, primarily apoptosis and to some extent, necrosis and autophagic cell death. Apoptosis is a common outcome, characterized by caspase activation and PARP cleavage.[10][11] In some contexts, particularly when combined with other stressors, 2-DG can lead to necrotic cell death.[6] Furthermore, 2-DG can induce autophagy; however, the role of autophagy can be context-dependent, acting as either a pro-survival or pro-death mechanism.[7][12][13]
Troubleshooting Guide
Issue 1: High variability in cell viability results between experiments.
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent 2-DG concentration | Prepare a fresh stock solution of 2-DG for each experiment and verify its concentration. 2-DG is soluble in water, ethanol, and DMSO.[14] |
| Fluctuations in cell culture conditions | Maintain consistent cell density at the time of treatment. Ensure uniform glucose concentration in the culture medium, as it competes with 2-DG for uptake. |
| Cell passage number | Use cells within a consistent and low passage number range, as cellular metabolism can change with prolonged culturing. |
| Serum variability | Use the same batch of serum for a set of experiments to minimize variability in growth factors and other components that can affect cell metabolism and viability. |
Issue 2: Lower-than-expected cytotoxicity or no effect of 2-DG treatment.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal 2-DG concentration | The effective concentration of 2-DG is cell-line dependent. Perform a dose-response experiment to determine the IC50 for your specific cell line. Concentrations typically range from 0.2 mM to 10 mM.[15][16] |
| Short treatment duration | The cytotoxic effects of 2-DG can be time-dependent. Extend the incubation time (e.g., 24, 48, 72 hours) to observe a significant effect.[15] |
| High glucose concentration in media | High levels of glucose in the culture medium will compete with 2-DG for uptake and can reduce its efficacy. Consider using a medium with a lower glucose concentration. A 1:4 ratio of 2-DG to glucose has been shown to inhibit glycolysis by approximately 50%.[10] |
| Cell line resistance | The cell line may have a low glycolytic rate or robust stress response mechanisms. Consider measuring the basal glycolytic rate of your cells. |
| 2-DG mechanism of action | In some cells, 2-DG's toxicity is more dependent on ER stress than glycolysis inhibition.[5] If glycolysis is not the primary energy source, higher concentrations or combination treatments may be necessary. |
Issue 3: Unexpected cell morphology changes or cell detachment.
| Possible Cause | Troubleshooting Suggestion |
| Induction of apoptosis or necrosis | These are expected outcomes of 2-DG treatment. Characterize the type of cell death using assays such as Annexin V/PI staining, caspase activity assays, or TUNEL assays. |
| Cytoskeletal disruption | Inhibition of glycolysis can impact cellular processes that maintain cell structure. Document morphological changes with microscopy. |
| ER Stress | 2-DG is known to induce ER stress.[6][7] Assess markers of the unfolded protein response (UPR), such as GRP78 and CHOP, by western blotting. |
Quantitative Data Summary
Table 1: Effective Concentrations of 2-DG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (48h) | Reference |
| Nalm-6 | Acute Lymphoblastic Leukemia | 0.22 mM | [15] |
| Molt-4 | Acute Lymphoblastic Leukemia | ~1 mM | [15] |
| CEM-C7-14 | Acute Lymphoblastic Leukemia | 2.70 mM | [15] |
| SkBr3 | Breast Cancer | Growth completely inhibited at 4 mM | [10] |
| MDA/MB468 | Breast Cancer | Growth completely inhibited at 8 mM | [10] |
| MiaPaCa2 | Pancreatic Cancer | 2.3 mM (normoxia) | [13] |
| Panc1 | Pancreatic Cancer | 6.9 mM (normoxia) | [13] |
| GIST882 | Gastrointestinal Stromal Tumor | 0.5 µM | [14] |
| GIST430 | Gastrointestinal Stromal Tumor | 2.5 µM | [14] |
Table 2: Experimental Conditions for 2-DG Treatment
| Parameter | Recommended Range | Notes |
| 2-DG Concentration | 0.2 mM - 20 mM | Highly cell-line dependent. A dose-response curve is essential. |
| Treatment Duration | 4 - 72 hours | Time-dependent effects are common. |
| Glucose Concentration | Standard (e.g., 25 mM) or low (e.g., 5.5 mM) | Be aware of the competitive effect of glucose. |
| Oxygen Level | Normoxia (21% O₂) or Hypoxia (<1% O₂) | Hypoxia can increase sensitivity to 2-DG. |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a range of 2-DG concentrations for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.
-
Following treatment, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
2. Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
-
Seed cells in a 6-well plate and treat with 2-DG as required.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Visualizations
Caption: Mechanisms of 2-DG-induced cytotoxicity.
Caption: General workflow for assessing 2-DG cytotoxicity.
Caption: Troubleshooting logic for low 2-DG cytotoxicity.
References
- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ‘Sugarcoating’ 2-deoxyglucose: mechanisms that suppress its toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential toxic mechanisms of 2-deoxy-D-glucose versus 2-fluorodeoxy-D-glucose in hypoxic and normoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Under normoxia, 2-deoxy-D-glucose elicits cell death in select tumor types not by inhibition of glycolysis but by interfering with N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Deoxy-D-glucose-induced cytotoxicity and radiosensitization in tumor cells is mediated via disruptions in thiol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Deoxy-D-glucose preferentially kills multidrug-resistant human KB carcinoma cell lines by apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. gtp-solution.com [gtp-solution.com]
- 15. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
correcting for non-specific binding in 2-DG uptake assays
This guide provides troubleshooting and frequently asked questions regarding the correction for non-specific binding in 2-deoxyglucose (2-DG) uptake assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of a 2-DG uptake assay?
A1: In a 2-DG uptake assay, the total measured signal consists of two components: specific uptake and non-specific binding.
-
Specific Uptake: This is the portion of 2-DG that is actively transported into the cell by glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase, trapping it inside the cell.[1][2]
-
Non-Specific Binding: This refers to the 2-DG that adheres to the outside of the cell membrane or passively diffuses into the cell without being transported by GLUTs.[3][4] It can also include residual 2-DG left after incomplete washing, which contributes to high background signal.[5]
Correcting for non-specific binding is crucial for accurately quantifying GLUT-mediated glucose transport.
Q2: Why is it essential to correct for non-specific binding?
A2: Failing to correct for non-specific binding can lead to an overestimation of glucose uptake. This can obscure the true biological effects of experimental treatments, such as the efficacy of an inhibitor or the impact of a specific signaling pathway.[6] High background signals can interfere with the accurate quantification of the target analyte and may lead to false-positive results.[7] By subtracting the non-specific binding signal from the total uptake signal, you can isolate the specific, transporter-mediated uptake, thereby increasing the accuracy and reliability of your results.[6]
Q3: How is non-specific binding measured and corrected for?
A3: Non-specific binding is measured by pre-treating a set of control cells with a high concentration of a glucose transporter inhibitor before adding 2-DG.[8][9] These inhibitors block the GLUT transporters, so any signal detected in these cells is considered non-specific. The most common inhibitors used for this purpose are Cytochalasin B and Phloretin.[10][11]
The correction is done using the following formula:
Specific Uptake = Total Uptake (no inhibitor) - Non-Specific Binding (with inhibitor)
Troubleshooting Guide
Q1: My assay has a very high background signal. What are the common causes and solutions?
A1: High background is a frequent issue and can arise from several sources. The table below outlines common causes and recommended troubleshooting steps.
| Common Cause | Troubleshooting Steps & Solutions |
| Incomplete Washing | Incomplete washing is a primary source of high background.[5] Ensure you completely remove the wash buffer (e.g., ice-cold PBS) after each wash step.[5] Perform at least three thorough washes after stopping the 2-DG uptake.[5] |
| Contamination | Reagents or samples may be contaminated.[7] Handle all reagents and samples in a sterile environment and use fresh, disposable pipette tips for each transfer.[7] |
| Incorrect Inhibitor Concentration | The concentration of the GLUT inhibitor (e.g., Cytochalasin B) may be too low to effectively block all transporters. Perform a dose-response curve to determine the optimal inhibitor concentration for your specific cell line.[5] |
| Passive Diffusion of 2-DG | The 2-DG incubation time might be too long, leading to increased passive diffusion. Keep the incubation time as short as possible to measure the initial rate of uptake.[5] For many cell lines, 10-20 minutes is sufficient.[5] |
| Cell Autofluorescence (for fluorescent assays) | Some cell types exhibit natural autofluorescence, which can interfere with fluorescent 2-DG analogs like 2-NBDG.[3][4] Always include a set of wells with cells that have not been treated with 2-NBDG to measure the baseline autofluorescence. Subtract this value from all other readings.[12] |
Q2: The signal difference between my control and inhibitor-treated cells is very small. What should I do?
A2: A small signal window can make data interpretation difficult. Consider the following points:
| Potential Issue | Recommended Action |
| Low GLUT Expression | The cell line you are using may have low expression levels of glucose transporters.[5] Confirm the expression of relevant GLUTs (e.g., GLUT1, GLUT4) in your cell line via Western Blot or qPCR. |
| Suboptimal Cell Health | Poor cell viability can lead to reduced metabolic activity and lower glucose uptake. Ensure cells are healthy and not overly confluent before starting the assay. |
| Serum Starvation Time | The duration of serum starvation prior to the assay is critical. Starvation increases the translocation of GLUTs to the cell surface.[5] Optimize the starvation period for your cell type, which can range from 2 to 16 hours.[5] |
| Assay Sensitivity | Colorimetric or fluorometric assays may lack the sensitivity needed for cells with low uptake rates.[8] Consider using a more sensitive method, such as a radioactive assay with ³H-2DG or a bioluminescent assay, which can detect as little as 0.5–30µM of 2-DG-6-Phosphate (2DG6P).[1][8] |
Experimental Protocols
Protocol: Determining Non-Specific Binding Using a GLUT Inhibitor
This protocol outlines the steps to measure both total and non-specific 2-DG uptake. This procedure should be run in parallel with your main experiment.
Materials:
-
Cells cultured in 96-well plates
-
Serum-free culture medium
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer or PBS
-
2-DG solution (e.g., 10 mM stock)
-
GLUT inhibitor stock solution (e.g., Cytochalasin B or Phloretin in DMSO)
-
Ice-cold PBS for washing
-
Cell lysis buffer
-
Detection reagents (specific to your assay kit, e.g., colorimetric, fluorescent, or luminescent)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight to allow for adherence.
-
Serum Starvation: Wash cells twice with warm PBS, then replace the medium with serum-free medium. Incubate for 2-16 hours, depending on the cell type.[5]
-
Inhibitor Pre-treatment:
-
For Non-Specific Binding wells: Remove the starvation medium and add fresh serum-free medium containing the GLUT inhibitor. Common final concentrations are 10-20 µM for Cytochalasin B or 50-100 µM for Phloretin.[9][13]
-
For Total Uptake wells: Add fresh serum-free medium containing the same concentration of vehicle (e.g., DMSO) used for the inhibitor.
-
Incubate the plate for 30-60 minutes at 37°C.[5]
-
-
Initiate Glucose Uptake: Add 2-DG to all wells to a final concentration of 0.5-1 mM.[5] Incubate for 10-20 minutes at 37°C.[5]
-
Stop Uptake and Wash: To stop the reaction, quickly remove the 2-DG solution and wash the cells three times with ice-cold PBS.[5] It is critical to aspirate the PBS completely after each wash.[5]
-
Cell Lysis: Lyse the cells using the extraction/lysis buffer provided with your assay kit.
-
Detection: Proceed with the detection steps as per your specific assay protocol (e.g., colorimetric, fluorescent, or luminescent).[5] The signal is generated from the accumulated 2-deoxyglucose-6-phosphate (2DG6P).[8][14]
-
Data Analysis:
-
Calculate the average signal for "Total Uptake" and "Non-Specific Binding" wells.
-
Subtract the average "Non-Specific Binding" signal from the "Total Uptake" signal to determine the "Specific Uptake".
-
Data Presentation
The table below provides an example of how to structure your data for clear interpretation.
| Experimental Condition | Treatment | Average Signal (e.g., OD 412nm) | Calculated Specific Uptake |
| Total Uptake | Vehicle (DMSO) + 2-DG | 0.85 | N/A |
| Non-Specific Binding | Cytochalasin B (20 µM) + 2-DG | 0.15 | N/A |
| Control | Vehicle (DMSO) + 2-DG | 0.85 | 0.70 (0.85 - 0.15) |
| Test Compound | Compound X + 2-DG | 0.45 | 0.30 (0.45 - 0.15) |
Visualizations
Workflow for Correcting Non-Specific Binding
Caption: Workflow for measuring and correcting for non-specific 2-DG uptake.
Mechanism of 2-DG Uptake and Inhibition
Caption: Inhibition of GLUT-mediated 2-DG uptake.
References
- 1. Comparison of Glucose Uptake Assay Methods [promega.com]
- 2. Assessment of Tissue-Specific Glucose Uptake: Teaching an Old 2-DOG New Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single Cell Glucose Uptake Assays: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.jp]
- 9. researchgate.net [researchgate.net]
- 10. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays [mdpi.com]
- 14. An enzymatic photometric assay for 2-deoxyglucose uptake in insulin-responsive tissues and 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Deoxy-D-Glucose (2-DG) Uptake Assays
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your 2-deoxy-D-glucose (2-DG) uptake experiments, with a specific focus on the critical parameter of incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the 2-deoxy-D-glucose (2-DG) uptake assay?
A1: The 2-DG uptake assay is a widely used method to measure the rate of glucose uptake in cells. 2-DG is a glucose analog that is recognized and transported into the cell by glucose transporters (GLUTs). Once inside the cell, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P). Unlike glucose-6-phosphate, 2-DG6P cannot be further metabolized and accumulates within the cell. The amount of accumulated 2-DG6P is, therefore, proportional to the rate of glucose uptake.[1][2][3]
Q2: Why is optimizing the 2-DG incubation time so critical?
A2: The incubation time with 2-DG is a critical parameter that directly impacts the accuracy of your results. It is essential to measure the initial rate of uptake, which is linear over a short period. If the incubation time is too long, the glucose transport machinery can become saturated, leading to an underestimation of the true uptake rate.[4][5] Conversely, an incubation time that is too short may result in a signal that is too low to be accurately detected.
Q3: What is a typical range for 2-DG incubation time?
A3: The optimal incubation time can vary significantly depending on the cell type, experimental conditions, and the specific assay format (colorimetric, fluorescent, or radioactive). Generally, incubation times can range from 10 minutes to over an hour. For many cell lines, a starting point of 10-20 minutes for colorimetric assays or 15-60 minutes for fluorescent assays is recommended.[4][5] However, it is crucial to empirically determine the optimal time for your specific experimental setup.
Q4: How does serum starvation affect 2-DG uptake and the optimization of incubation time?
A4: Serum starvation is a crucial step to lower basal glucose uptake and increase the sensitivity of cells to stimulation by factors like insulin (B600854).[4] Growth factors present in serum can activate signaling pathways that promote the translocation of glucose transporters to the cell surface, resulting in high background glucose uptake.[4] The duration of serum starvation can range from 2 to 16 hours, depending on the cell line's sensitivity.[4] By reducing the basal uptake rate, serum starvation allows for a clearer window to measure stimulated uptake and helps in defining a linear uptake range during the optimization of the 2-DG incubation time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal or No Response | Incubation time is too short: The amount of 2-DG taken up is below the detection limit of the assay. | Optimize incubation time: Perform a time-course experiment (e.g., 5, 10, 20, 30, 60 minutes) to determine the linear range of uptake for your specific cell type. |
| Cell health issues: Cells are stressed, over-confluent, or have a low passage number, leading to reduced metabolic activity. | Ensure optimal cell culture conditions: Use healthy, low-passage cells and maintain appropriate confluency. Standardize cell seeding density for all experiments.[6] | |
| Incorrect assay protocol: Steps such as glucose starvation may have been missed, or reagents may be expired. | Review the protocol carefully: Ensure all steps are performed correctly and that all reagents are within their expiration dates and stored properly.[6] | |
| High Background Signal | Incubation time is too long: The uptake has reached saturation, and non-specific binding may be contributing to the signal. | Shorten the incubation time: Refer to your time-course experiment to select a time point within the linear range of uptake.[4] |
| Incomplete washing: Residual extracellular 2-DG has not been completely removed. | Improve washing steps: Wash cells multiple times with ice-cold PBS to effectively stop the uptake process and remove all unbound 2-DG.[4][6] | |
| High basal glucose uptake: Cells were not adequately serum-starved. | Optimize serum starvation: Increase the duration of serum starvation or consider using a lower serum concentration if prolonged starvation affects cell viability.[4] | |
| High Variability Between Replicates | Inconsistent incubation times: Variation in the timing of reagent addition and removal across different wells. | Stagger reagent addition: For manual assays, add reagents to wells in a timed manner to ensure consistent incubation for all samples.[4] |
| Inconsistent cell numbers: Uneven seeding of cells across the wells. | Ensure uniform cell seeding: Use a cell counter for accurate cell numbers and visually inspect plates for even cell distribution. Consider normalizing data to protein concentration.[6] | |
| Edge effects in multi-well plates: Evaporation and temperature gradients can affect cells in the outer wells. | Minimize edge effects: Avoid using the outermost wells for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[4] |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for 2-DG Uptake
This protocol provides a framework for establishing the linear range of 2-DG uptake in your specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation: Wash the cells twice with warm PBS. Replace the culture medium with a serum-free medium and incubate for a period optimized for your cell type (typically 2-16 hours).[4]
-
Glucose Starvation: Wash the cells twice with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer). Incubate the cells in this buffer for 30-60 minutes at 37°C.[6]
-
Initiate 2-DG Uptake: Add the glucose-free buffer containing 2-DG (e.g., 1 mM final concentration) to the cells.
-
Time-Course Incubation: Incubate the plate at 37°C and stop the reaction at various time points (e.g., 0, 5, 10, 15, 20, 30, 45, and 60 minutes).
-
Stop Uptake and Wash: To stop the uptake, quickly remove the 2-DG solution and wash the cells three times with ice-cold PBS.[4]
-
Cell Lysis and Detection: Lyse the cells and proceed with the detection method as per your specific assay kit's instructions (e.g., colorimetric, fluorescent, or radioactive).
-
Data Analysis: Plot the signal (e.g., absorbance, fluorescence) against the incubation time. The optimal incubation time for your experiments will be the latest time point within the linear phase of the curve.
Data Presentation: Recommended Incubation Times
The optimal 2-DG incubation time is highly dependent on the cell type and experimental conditions. The following table provides a summary of incubation times reported in the literature as starting points for optimization.
| Assay Type | Cell Type/Model | Recommended Incubation Time | Reference |
| Colorimetric | General | 10-20 minutes | [4] |
| Fluorescent (2-NBDG) | General | 15-60 minutes | [4] |
| Radioactive ([³H]-2-DG) | L6 Myotubes | 10-15 minutes | [6] |
| Fluorescent (2-NBDG) | 4T07 Murine Breast Cancer | 20 minutes | [7] |
| Radioactive ([³H]-2-DG) | L929 Fibroblasts | 15 minutes | [8] |
| Luminescent | COS-7, SKOV3, MCF-7 | 10 minutes | [9] |
| Radioactive | Rat Skeletal Muscle | 60-120 minutes (linear range) | [5] |
Visualizations
Signaling Pathway and Experimental Workflow
To further aid in your experimental design and understanding, the following diagrams illustrate the key signaling pathway involved in insulin-stimulated glucose uptake and a general workflow for a 2-DG uptake experiment.
Caption: Insulin signaling pathway leading to GLUT4 translocation.
Caption: General experimental workflow for a 2-DG uptake assay.
References
- 1. Intracellular organization of insulin signaling and GLUT4 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suitability of 2-deoxyglucose for in vitro measurement of glucose transport activity in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Fluorescent Glucose Uptake Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of high background fluorescence in glucose uptake assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in a fluorescent glucose uptake assay?
High background fluorescence can originate from several sources, broadly categorized as issues with reagents, cells, or the experimental procedure itself. Identifying the source is the first step in resolving the problem.
-
Reagent-Related Sources:
-
Autofluorescent Media Components: Phenol (B47542) red and fetal bovine serum (FBS) are common culture medium components that contribute significantly to background fluorescence, particularly in the blue-green region of the spectrum.[1][2][3][4]
-
Unincorporated Fluorescent Analog: Incomplete washing of cells after incubation with the fluorescent glucose analog (like 2-NBDG) is a major contributor to high background.[5] The hydrophobic nature of the NBD group can cause it to adhere to cell membranes.[6][7]
-
Contaminated Reagents: Buffers or media could be contaminated with fluorescent particles or microorganisms.
-
-
Cell-Related Sources:
-
Cellular Autofluorescence: Endogenous molecules within cells, such as NADH, riboflavin, collagen, and elastin, naturally fluoresce, typically in the blue to green range (350-550 nm).[1][4]
-
Dead Cells: Dead cells are more autofluorescent than live cells and can non-specifically bind fluorescent reagents, leading to false positives.[2][3][4]
-
High Basal Glucose Uptake: If cells are not properly serum-starved, growth factors in the serum can stimulate basal glucose uptake, leading to a high background signal that can mask experimental effects.[5]
-
-
Procedural Sources:
-
Inadequate Washing: Insufficient washing steps fail to remove all the extracellular fluorescent glucose analog.[5]
-
Fixation-Induced Autofluorescence: Aldehyde-based fixatives like paraformaldehyde (PFA) and glutaraldehyde (B144438) can react with cellular components to create fluorescent products.[2][3]
-
Plate/Vessel Choice: Polystyrene plates can be a source of autofluorescence.[2]
-
Q2: My "no-cell" control wells have high fluorescence. What does this indicate?
High fluorescence in wells without cells points directly to the assay medium or buffers. The most likely culprits are autofluorescent components like phenol red and serum.[1]
Troubleshooting Steps:
-
Switch to Phenol Red-Free Medium: For the duration of the assay, replace standard medium with a phenol red-free formulation.[1][2]
-
Use Low-Fluorescence Medium: Consider specialized media like FluoroBrite™ designed for fluorescence assays.[1]
-
Reduce Serum Concentration: Minimize the serum (FBS) concentration in the final incubation and wash buffers or replace it with a low-autofluorescence protein source like Bovine Serum Albumin (BSA).[3][4] A concentration of 0.5% FBS or BSA may be sufficient.[5][8][9]
-
Measure in Buffer: If possible, perform the final fluorescence reading after replacing the medium with a clear, non-autofluorescent buffer like Phosphate-Buffered Saline (PBS).[1]
Q3: How can I optimize my cell washing protocol to reduce background?
Effective washing is critical for removing unincorporated fluorescent glucose analog.[5]
Optimization Strategies:
-
Increase Wash Steps: Increase the number of washes from two to three or four times.[5][10]
-
Use Ice-Cold Buffer: Perform all wash steps with ice-cold PBS or a specific wash buffer. The low temperature helps to quickly stop the uptake process and reduce membrane fluidity, aiding in the removal of non-specifically bound probe.[5][11]
-
Ensure Complete Aspiration: Be thorough when aspirating the buffer between washes to ensure complete removal of the fluorescent solution.
-
Use a Quenching Agent: In some applications, a brief incubation with a quenching agent like Trypan Blue can help reduce extracellular fluorescence.[12] However, this must be carefully validated as it can also quench the intracellular signal if membranes are compromised.
Q4: The fluorescence signal is high in all my wells, including the negative controls (e.g., inhibitor-treated). What should I investigate?
This pattern suggests a systemic issue affecting all wells, which could be cellular autofluorescence, high basal uptake, or problems with the fluorescent probe itself.
Troubleshooting Workflow:
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. bosterbio.com [bosterbio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. abcam.com [abcam.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.virginia.edu [med.virginia.edu]
Technical Support Center: Optimizing 2-Deoxyglucose (2-DG) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in 2-Deoxyglucose (2-DG) assays.
Troubleshooting Guides
This section addresses specific issues that can lead to a poor signal-to-noise ratio in your 2-DG assays. Each problem is followed by potential causes and recommended solutions.
Issue 1: High Background Signal
A high background signal can mask the true signal from 2-DG uptake, leading to inaccurate results.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Washing | Incomplete washing is a primary source of high background. Ensure complete removal of the 2-DG solution and wash cells thoroughly, typically three times, with ice-cold PBS.[1] |
| Non-specific Binding of 2-DG | Optimize washing steps by increasing the number or duration of washes. Using a stringent wash buffer containing a low concentration of non-ionic detergent (e.g., 0.05% Tween-20) can also help reduce non-specific binding.[2] |
| High Cell Autofluorescence (for fluorescent 2-DG analogs like 2-NBDG) | Measure the autofluorescence of unstained cells and subtract this from the total fluorescence of stained cells. Consider using a different fluorescent probe with excitation/emission spectra that minimize overlap with cellular autofluorescence. |
| Contamination | Ensure all reagents and equipment are sterile and free from contamination that could contribute to the background signal.[2] |
| Edge Effects in Multi-well Plates | Temperature and humidity gradients across a multi-well plate can cause "edge effects". To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[1] |
Issue 2: Low Signal or Weak Response
A weak signal can make it difficult to detect differences between experimental groups.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Cell Density | Cell number should be high enough for a measurable signal, but overcrowding should be avoided. Optimize cell seeding density to achieve 80-90% confluence on the day of the assay.[1][3] |
| Insufficient 2-DG Incubation Time | The 2-DG incubation time is critical and should be optimized to measure the initial rate of uptake. Short incubation times (e.g., 10-20 minutes) are often recommended to avoid saturation.[1] |
| Ineffective Serum Starvation | The serum starvation period should be optimized for each cell line. While overnight starvation is common, it can be stressful for some cells; shorter periods (2-4 hours) or a low-serum medium may be more effective.[1] |
| Low Glucose Transporter (GLUT) Expression | Verify the expression of the target glucose transporter (e.g., GLUT1) in your cell line using techniques like Western blotting or qPCR.[1] |
| Degraded Reagents | Ensure that 2-DG and other reagents are properly stored and have not expired. Prepare fresh dilutions from a stock solution for each experiment.[4] |
| Incorrect Inhibitor Concentration | If using inhibitors, perform a dose-response curve to determine the optimal concentration (IC50) for your specific cell line and experimental conditions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell confluence for a 2-DG assay?
For most cell lines, a confluence of 80-90% on the day of the assay is recommended to ensure a robust signal without the confounding effects of overconfluence.[1] It is crucial to optimize the cell seeding density for your specific cell line to achieve this.[3]
Q2: How long should I serum-starve my cells before the assay?
The optimal serum starvation time can vary significantly between cell types. A common starting point is 2-16 hours.[1] However, for some cell lines, prolonged starvation can be detrimental. It is advisable to test different starvation periods (e.g., 2, 4, 8, and 16 hours) to determine the optimal window that maximizes glucose uptake without compromising cell viability.[1]
Q3: What concentration of 2-DG should I use?
A final concentration of 1 mM 2-DG is frequently used in colorimetric assays.[1] For fluorescent analogs like 2-NBDG, concentrations can range from 100-200 µM.[1] The optimal concentration should be determined empirically for your specific cell type and assay conditions to ensure the signal is within the linear range of detection.
Q4: How can I minimize variability between replicate wells?
To minimize variability, ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well.[1] Additionally, be meticulous and consistent with all pipetting, incubation times, and washing steps. To mitigate edge effects, avoid using the outermost wells of the plate for your experimental samples.[1]
Q5: My inhibitor is not showing an effect. What could be the reason?
Several factors could contribute to an inhibitor's lack of effect. The inhibitor concentration may be incorrect; a dose-response curve is essential to determine the optimal concentration.[1] The inhibitor itself might be unstable, so ensure proper storage and handling.[1] It's also possible that the target glucose transporter is not the primary one used by your cell line, or its expression is too low.[1]
Experimental Protocols
Key Experimental Workflow for a Colorimetric 2-DG Assay
This protocol provides a general framework. Optimization of specific steps for your cell line is highly recommended.
-
Cell Seeding : Seed cells in a 96-well plate at a density that will result in 80-90% confluence on the day of the assay and culture overnight.[1]
-
Serum Starvation : Wash cells twice with warm PBS. Replace the culture medium with serum-free medium and incubate for an optimized period (e.g., 2-16 hours).[1]
-
Inhibitor Treatment (if applicable) : Remove the starvation medium and add fresh serum-free medium containing the desired concentration of your inhibitor or vehicle control. Incubate for the optimized pre-incubation time (e.g., 30-60 minutes).[1]
-
Glucose Uptake : Add 2-deoxyglucose (2-DG) to each well to a final concentration of 1 mM. Incubate for 10-20 minutes.[1] The 2-DG incubation time is critical and should be kept short to measure the initial uptake rate.[1]
-
Stop and Wash : To stop the uptake, quickly remove the 2-DG solution and wash the cells three times with ice-cold PBS.[1] Incomplete washing is a major source of high background.[1]
-
Cell Lysis : Lyse the cells using an extraction buffer.
-
Detection : Follow the manufacturer's instructions for the specific colorimetric detection kit being used. This typically involves enzymatic reactions that generate a product measurable by absorbance.[1]
-
Data Analysis : Subtract the background reading (from wells with no cells) from all measurements. Normalize the inhibitor-treated samples to the vehicle-treated control.[1]
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow of a 2-DG uptake assay.
Troubleshooting Logic Flow
Caption: Troubleshooting decision tree for 2-DG assays.
References
Technical Support Center: Minimizing Off-Target Effects of 2-Deoxy-D-Glucose (2-DG)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2-deoxy-D-glucose (2-DG), with a focus on understanding and mitigating its off-target effects.
Introduction
2-Deoxy-D-glucose (2-DG) is a glucose analog widely used in research to inhibit glycolysis. It is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[1][2] This product cannot be further metabolized, leading to the inhibition of glycolysis and subsequent depletion of cellular ATP.[1][2] However, a significant off-target effect of 2-DG arises from its structural similarity to mannose. This allows it to interfere with N-linked glycosylation, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[3][4][5][6] Understanding and controlling for this off-target effect is critical for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of 2-DG?
-
On-Target Effect: Inhibition of Glycolysis. 2-DG competitively inhibits the second step of glycolysis, leading to a reduction in ATP production.[1][2] This is its intended mechanism of action in many studies, particularly those targeting the metabolic vulnerabilities of cancer cells.
-
Off-Target Effect: Interference with N-linked Glycosylation. Due to its structural similarity to mannose, 2-DG can be erroneously incorporated into dolichol-linked oligosaccharides, disrupting the synthesis of N-linked glycoproteins.[4][5][7] This leads to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, triggering ER stress and the Unfolded Protein Response (UPR).[3][6][8]
Q2: How can I distinguish between the on-target and off-target effects of 2-DG in my experiments?
To differentiate between effects caused by glycolysis inhibition versus those caused by impaired N-linked glycosylation, the following strategies can be employed:
-
Mannose Rescue Experiments: Co-treatment with mannose can reverse the effects of 2-DG on N-linked glycosylation without restoring glycolysis.[4][6][7][9] If the observed phenotype is rescued by mannose, it is likely an off-target effect.
-
Use of Alternative Glycolysis Inhibitors: Employing other glycolysis inhibitors that do not interfere with glycosylation, such as 2-fluorodeoxyglucose (2-FDG), can help confirm that the observed effect is due to glycolysis inhibition.[4][10]
-
Assess Markers of ER Stress: Measure the expression of UPR markers such as GRP78 (glucose-regulated protein 78 kDa) and CHOP (C/EBP homologous protein) to determine if 2-DG is inducing ER stress in your experimental system.[3][8]
Q3: What is the relationship between 2-DG, ER stress, and autophagy?
2-DG-induced ER stress is a major trigger for autophagy.[3][6] Autophagy can act as a pro-survival mechanism, helping cells to cope with the stress caused by unfolded proteins.[3][6] Therefore, when studying the effects of 2-DG, it is important to consider that observed cell death or survival may be modulated by this interconnected pathway.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Normoxic Conditions
-
Possible Cause: The observed cell death may be due to the off-target effects of 2-DG on N-linked glycosylation, which can be toxic to certain cell types even under normal oxygen conditions.[4]
-
Troubleshooting Steps:
-
Perform a mannose rescue experiment: Co-incubate your cells with 2-DG and a range of mannose concentrations. If mannose rescues the cells from 2-DG-induced death, the toxicity is likely due to interference with N-linked glycosylation.
-
Analyze UPR activation: Use Western blotting to check for the upregulation of ER stress markers like GRP78 and CHOP in 2-DG treated cells.[3][8] A significant increase in these markers points towards off-target effects.
-
Compare with other glycolysis inhibitors: Test the effects of equimolar concentrations of other glycolysis inhibitors, such as 2-FDG.[4][10] If these compounds do not induce similar levels of toxicity, the effect of 2-DG is likely off-target.
-
Issue 2: Lack of Expected Glycolytic Inhibition
-
Possible Cause: The concentration of 2-DG may be insufficient to competitively inhibit glycolysis, or the cells may have mechanisms of resistance.
-
Troubleshooting Steps:
-
Confirm 2-DG uptake and phosphorylation: While direct measurement can be complex, you can infer uptake and phosphorylation by measuring downstream metabolic effects.
-
Measure ATP levels: A direct consequence of glycolysis inhibition is a drop in cellular ATP.[3][11] Use a commercially available ATP assay kit to quantify ATP levels in treated versus untreated cells.
-
Assess lactate (B86563) production: Inhibition of glycolysis will lead to a decrease in the production and secretion of lactate. Measure lactate levels in the cell culture medium.
-
Consider cellular resistance mechanisms: Some cells can develop resistance to 2-DG.[12]
-
Quantitative Data Summary
Table 1: In Vitro Concentrations of 2-DG and Observed Effects
| Cell Line | 2-DG Concentration | Oxygen Conditions | On-Target Effect (Glycolysis Inhibition) | Off-Target Effect (ER Stress/UPR) | Reference |
| Pancreatic Cancer (1420) | 5 mM | Normoxia | ATP depletion | Increased GRP78 and CHOP, Autophagy induction | [3][11] |
| Melanoma (MDA-MB-435) | 5 mM | Normoxia | ATP depletion | Increased GRP78 and CHOP, Autophagy induction | [3][11] |
| Breast Cancer (SKBR3) | 20 mM | Normoxia | ATP depletion | Increased GRP78 and CHOP, Autophagy induction | [3][11] |
| Human Oral Squamous Carcinoma (SCC15) | Not Specified | Not Specified | Reduced glucose consumption and lactate levels | Impaired N-linked glycosylation of Axl and Met | [9] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Lower than cancer cells | Not Specified | Not the primary effect | Inhibition of proliferation, induction of apoptosis via UPR | [5] |
Table 2: In Vivo and Clinical Dosing of 2-DG
| Model System | 2-DG Dosage | Administration Route | Observed Effects & Tolerability | Reference |
| Mice | 0.5 g/kg - 2 g/kg | Not Specified | Typical dose range used in studies. | [13] |
| Mice | 4 g/kg | Intraperitoneal | Caused significant increase in blood glucose and sedation. | [13][14] |
| Mice | 8 g/kg | Intraperitoneal | Lethal for 50% of mice on a standard diet. | [13][14] |
| Human Clinical Trial | 63 mg/kg/day | Oral | Clinically tolerated dose. | [15] |
| Human Clinical Trial | 250 mg/kg | Oral | Dose limited by clinical symptoms of hypoglycemia. | [13] |
Experimental Protocols
Protocol 1: Mannose Rescue Experiment
This protocol is designed to determine if an observed effect of 2-DG is due to its off-target interference with N-linked glycosylation.
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the experiment.
-
Treatment Preparation: Prepare stock solutions of 2-DG and D-mannose in a suitable solvent (e.g., sterile water or PBS).
-
Experimental Groups:
-
Vehicle control (no treatment)
-
2-DG alone (at the desired experimental concentration)
-
D-mannose alone (at a concentration equimolar to 2-DG)
-
2-DG + D-mannose (co-treatment)
-
-
Treatment: Replace the culture medium with a fresh medium containing the respective treatments.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Endpoint Analysis: Assess the phenotype of interest (e.g., cell viability, protein expression, apoptosis) using appropriate assays. A reversal of the 2-DG-induced phenotype by D-mannose co-treatment suggests an off-target effect.[4][6][7][9]
Protocol 2: Assessment of ER Stress Markers by Western Blot
This protocol allows for the detection of UPR activation as an indicator of 2-DG's off-target effects.
-
Cell Treatment: Treat cells with 2-DG at the desired concentration and for the appropriate duration. Include a vehicle-treated control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against UPR markers such as GRP78 and CHOP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the expression of GRP78 and CHOP to the loading control. An increase in the expression of these markers in 2-DG-treated cells indicates the induction of ER stress.[3][8]
Visualizations
Caption: Dual mechanisms of 2-Deoxy-D-Glucose action.
Caption: Workflow for investigating off-target effects of 2-DG.
Caption: 2-DG induced ER stress and UPR signaling cascade.
References
- 1. ‘Sugarcoating’ 2-deoxyglucose: mechanisms that suppress its toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 3. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Under normoxia, 2-deoxy-D-glucose elicits cell death in select tumor types not by inhibition of glycolysis but by interfering with N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-deoxy D-glucose prevents cell surface expression of NKG2D ligands through inhibition of N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endoplasmic reticulum stress (ER-stress) by 2-deoxy-D-glucose (2DG) reduces cyclooxygenase-2 (COX-2) expression and N-glycosylation and induces a loss of COX-2 activity via a Src kinase-dependent pathway in rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Deoxy-d-Glucose-Induced Metabolic Alteration in Human Oral Squamous SCC15 Cells: Involvement of N-Glycosylation of Axl and Met [mdpi.com]
- 10. Differential toxic mechanisms of 2-deoxy-D-glucose versus 2-fluorodeoxy-D-glucose in hypoxic and normoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] ‘Sugarcoating’ 2-deoxyglucose: mechanisms that suppress its toxic effects | Semantic Scholar [semanticscholar.org]
- 13. Rescue of 2-Deoxyglucose Side Effects by Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 2-Deoxy-D-Glucose 6-Phosphate Measurements: A Comparison of Mass Spectrometry and Enzymatic Assays
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of 2-deoxy-D-glucose 6-phosphate (2-DG6P) is critical for understanding glucose uptake and glycolytic flux. This guide provides a detailed comparison of two primary analytical techniques for 2-DG6P measurement: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Introduction to 2-Deoxy-D-Glucose and its Significance
2-deoxy-D-glucose (2-DG) is a glucose analog that is transported into cells by glucose transporters and subsequently phosphorylated by hexokinase to form 2-DG6P. Unlike glucose-6-phosphate, 2-DG6P cannot be further metabolized in the glycolytic pathway and therefore accumulates intracellularly. This accumulation makes it a valuable tracer for measuring glucose uptake. The inhibition of glycolysis by 2-DG and its downstream effects are a key area of interest in cancer research and other metabolic studies.
Below is a diagram illustrating the metabolic fate of 2-DG and its inhibitory effect on glycolysis.
Caption: Metabolic pathway of 2-deoxy-D-glucose (2-DG) and its inhibition of glycolysis.
Comparative Analysis of Analytical Methods
The choice between mass spectrometry and enzymatic assays for 2-DG6P quantification depends on several factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. While mass spectrometry offers high specificity and sensitivity, enzymatic assays provide a more accessible and often higher-throughput alternative.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of a representative LC-MS/MS method and a common enzymatic assay for the quantification of 2-DG6P or its analogs.
| Parameter | LC-MS/MS Method | Enzymatic Assay | Reference |
| Analyte | 2-fluoro-2-deoxyglucose-6-phosphate | This compound | [1][2] |
| Principle | Liquid chromatography separation followed by mass-based detection and fragmentation. | G6PDH-catalyzed oxidation of 2-DG6P, with spectrophotometric detection of NADPH. | [1][2] |
| Linear Range | 5 to 500 µg/mL (for a similar analyte) | 1.0 to 200 µM | [2][3] |
| Limit of Detection (LOD) | 48.8 fmol | 0.15 µM (15 pmol/well) | [1][2] |
| Precision (%CV) | Within-run: <8.5%, Between-run: <8.5% (for a similar analyte) | Not explicitly stated, but high correlation with other methods. | [3][4] |
| Throughput | Lower, dependent on chromatographic run time. | Higher, amenable to 96-well plate format. | |
| Specificity | High, distinguishes between structurally similar molecules. | Can be affected by interfering substances in the sample matrix. |
Experimental Protocols
Mass Spectrometry-Based Method (LC-MS/MS)
This protocol is based on established methods for the analysis of 2-DG and its phosphorylated derivatives.[1][5]
1. Sample Preparation (Protein Precipitation)
-
To 5 µL of serum or cell lysate, add 40 µL of a 50:50 (v/v) acetonitrile (B52724)/methanol solution containing an appropriate internal standard (e.g., ¹³C₆-2-DG).
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 8765 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
2. Liquid Chromatography
-
Column: A hydrophilic interaction liquid chromatography (HILIC) or an amino column (e.g., Luna 3 µm NH2, 2 x 100 mm) is typically used for the separation of polar analytes like sugar phosphates.[5][6]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) carbonate or ammonium formate) is commonly employed.[7]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[5]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[5]
3. Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for phosphorylated compounds.[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, providing high selectivity and sensitivity.
-
MRM Transitions: For 2-DG6P, the precursor ion [M-H]⁻ at m/z 243 would be selected, and characteristic product ions would be monitored. For 2-DG, the precursor ion [M-H]⁻ is at m/z 163, with a major fragment at m/z 85.[5]
The following diagram illustrates the general workflow for the LC-MS/MS-based measurement of 2-DG6P.
Caption: Experimental workflow for LC-MS/MS analysis of 2-DG6P.
Enzymatic Assay
This protocol is based on a colorimetric assay utilizing glucose-6-phosphate dehydrogenase (G6PDH).[2][8]
1. Reagent Preparation
-
Assay Buffer: Tris-HCl or a similar buffer at a pH between 7.8 and 8.5.[2]
-
G6P Standard: A stock solution of 2-DG6P or G6P for generating a standard curve.
-
Substrate Mix: Containing NADP⁺ and a colorimetric probe (e.g., WST-1).
-
Enzyme Solution: Glucose-6-phosphate dehydrogenase.
2. Sample Preparation
-
Homogenize tissue or lyse cells in a suitable buffer.
-
Centrifuge the samples to remove insoluble material.
-
The soluble fraction can be used directly in the assay.
-
To account for endogenous NADH or NADPH, a control sample without the G6PDH enzyme should be run in parallel.[8]
3. Assay Procedure (96-well plate format)
-
Add 30 µL of standards and samples to individual wells of a 96-well plate.
-
Prepare a working reagent mix containing assay buffer, substrate mix, and the G6PDH enzyme.
-
Add 70 µL of the working reagent to each well.
-
Incubate at room temperature for 30 minutes in the dark.
-
Read the absorbance at the appropriate wavelength (e.g., 440 nm for WST-1).[8]
4. Data Analysis
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 2-DG6P in the samples from the standard curve.
The following diagram outlines the workflow for the enzymatic assay.
Caption: Experimental workflow for the enzymatic assay of 2-DG6P.
Conclusion
Both LC-MS/MS and enzymatic assays are powerful tools for the quantification of 2-DG6P. LC-MS/MS provides superior specificity and sensitivity, making it the gold standard for applications requiring high accuracy and the ability to distinguish between closely related metabolites. However, the initial setup cost and complexity may be a limiting factor. Enzymatic assays, on the other hand, are more accessible, cost-effective, and offer higher throughput, making them well-suited for screening large numbers of samples. The choice of method should be guided by the specific requirements of the research question and the resources available. For validation of results obtained from a high-throughput enzymatic screen, a more specific and sensitive method like LC-MS/MS is highly recommended.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An enzymatic photometric assay for 2-deoxyglucose uptake in insulin-responsive tissues and 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Deoxyglucose and hydroxychloroquine HPLC-MS-MS analytical methods and pharmacokinetic interactions after oral co-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sciencellonline.com [sciencellonline.com]
A Comparative Guide to 2-Deoxy-D-Glucose Uptake Assays for Researchers
A detailed cross-validation of radiolabeled, fluorescent, and enzymatic assays for quantifying cellular glucose uptake, providing researchers with the data and protocols needed to select the optimal method for their experimental needs.
In the landscape of metabolic research and drug development, the accurate measurement of cellular glucose uptake is paramount. The non-metabolizable glucose analog, 2-deoxy-D-glucose (2-DG), serves as a valuable tool for these assays. Once transported into the cell, 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P). This phosphorylated form is not a substrate for further glycolysis and accumulates intracellularly, providing a direct measure of glucose transport.[1][2] This guide provides a comprehensive comparison of the most common 2-DG uptake assay methodologies: the traditional radiolabeled assay, fluorescent-based assays, and enzymatic assays with various detection methods.
Comparative Analysis of 2-DG Uptake Assay Performance
The choice of a 2-DG uptake assay depends on several factors, including the specific research question, required sensitivity, throughput needs, and available laboratory equipment. Below is a summary of the key performance characteristics of the major assay types.
| Assay Type | Principle | Detection Method | Advantages | Disadvantages | Typical Applications |
| Radiolabeled | Uptake of radiolabeled 2-DG ([³H]-2DG or [¹⁴C]-2DG) followed by scintillation counting. | Scintillation Counting | High sensitivity, considered the "gold standard". | Requires handling and disposal of radioactive materials, multiple wash steps, not amenable to high-throughput screening.[1] | Validating findings from other assays, detailed mechanistic studies. |
| Fluorescent | Uptake of a fluorescent 2-DG analog, 2-NBDG.[1] | Fluorescence Microscopy, Flow Cytometry, Plate Reader | Enables single-cell analysis and visualization of glucose uptake.[3] | Concerns that 2-NBDG may not be transported by the same mechanisms as glucose, potential for discordance with radiolabeled assays.[3] | High-content imaging, studying population heterogeneity in glucose uptake. |
| Enzymatic (Absorbance) | Enzymatic conversion of accumulated 2-DG6P to generate NADPH, which reduces a chromogenic probe.[1] | Spectrophotometry (OD 570 nm / 610 nm) | Non-radioactive, amenable to multiwell plate formats. | Lower sensitivity and smaller signal window compared to luminescent and radioactive assays.[1] | Initial screening of compounds affecting glucose uptake. |
| Enzymatic (Fluorescence) | Enzymatic conversion of accumulated 2-DG6P to generate NADPH, which is used to generate a fluorescent product.[1] | Fluorometry | Non-radioactive, amenable to multiwell plate formats. | Smaller signal window compared to luminescent assays.[1] | High-throughput screening. |
| Enzymatic (Luminescence) | Enzymatic conversion of accumulated 2-DG6P to generate NADPH, which is coupled to a luciferase-luciferin reaction to produce light.[1][4] | Luminometry | High sensitivity (comparable to radioactive assays), large signal window, no wash steps, amenable to high-throughput screening.[1][4] | May require specialized plate readers. | High-throughput screening, detailed pharmacological studies. |
Experimental Workflows and Signaling Pathways
To aid in the selection and implementation of these assays, the following diagrams illustrate the general experimental workflows and the underlying biological pathway of 2-DG uptake and initial metabolism.
References
A Comparative Guide: 2-Deoxy-D-glucose 6-phosphate vs. Glucose-6-phosphate in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, understanding the nuanced roles of glucose and its analogs is paramount. This guide provides a comprehensive comparison of 2-deoxy-D-glucose 6-phosphate (2-DG-6P) and its physiological counterpart, glucose-6-phosphate (G6P). By examining their interactions with key metabolic enzymes, their fates in cellular pathways, and their applications in experimental settings, this document aims to equip researchers with the knowledge to effectively utilize these molecules in their studies.
At a Glance: Key Differences and Applications
Glucose-6-phosphate (G6P) is the inaugural intracellular metabolite of glucose, positioning it at the heart of cellular energy homeostasis. It serves as a critical node, directing carbon flux into glycolysis for ATP production, the pentose (B10789219) phosphate (B84403) pathway (PPP) for nucleotide synthesis and redox balance, and glycogen (B147801) synthesis for energy storage[1][2]. In stark contrast, 2-deoxy-D-glucose (2-DG), a synthetic glucose analog, acts as a metabolic disruptor. Upon cellular uptake, it is phosphorylated by hexokinase to this compound (2-DG-6P)[3][4]. This phosphorylated form, however, cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its intracellular accumulation and the subsequent inhibition of glycolysis[3][4][5]. This fundamental difference in their metabolic fates underpins their distinct applications in research, with G6P being a key metabolite to measure pathway flux and 2-DG-6P serving as an indicator of glucose uptake and a tool for glycolysis inhibition.
Quantitative Comparison of Metabolic Parameters
The following table summarizes the key quantitative differences in the interaction of 2-DG-6P and G6P with crucial metabolic enzymes. This data is essential for designing and interpreting experiments involving these molecules.
| Parameter | This compound (2-DG-6P) | Glucose-6-phosphate (G6P) | Enzyme | Significance |
| Km | Not a substrate | ~0.1 mM (Hexokinase I)[1][6][7] | Hexokinase | G6P is the natural substrate for downstream pathways. |
| Ki (inhibition) | ~1.4 mM (competitive with ATP)[8] | ~9.1 mM[9] | Hexokinase | 2-DG-6P is a more potent inhibitor of hexokinase than G6P, providing a feedback mechanism to halt further glucose phosphorylation. |
| Substrate for | No | Yes | Phosphoglucose Isomerase | This is the key metabolic block; 2-DG-6P cannot enter further into glycolysis. |
| Ki (inhibition) | Competitive inhibitor (Ki not specified in retrieved results) | - | Phosphoglucose Isomerase | Accumulation of 2-DG-6P directly inhibits the second step of glycolysis. |
| Substrate for | Yes (at a much slower rate than G6P)[10] | Yes | Glucose-6-Phosphate Dehydrogenase (G6PDH) | 2-DG-6P can enter the pentose phosphate pathway, albeit inefficiently. |
| Km | Not specified in retrieved results | Varies by organism and conditions[11][12] | Glucose-6-Phosphate Dehydrogenase (G6PDH) | The affinity of G6PDH for G6P is significantly higher than for 2-DG-6P. |
| Ki (inhibition) | 0.53 mM (competitive with AMP), 1.23 mM (competitive with glucose-1-phosphate)[13] | Allosteric inhibitor | Glycogen Phosphorylase | 2-DG-6P can interfere with glycogenolysis. |
Metabolic Fates and Signaling Pathways
The distinct chemical structures of G6P and 2-DG-6P dictate their divergent paths within the cell, leading to profoundly different metabolic and signaling consequences.
The Central Role of Glucose-6-Phosphate
As the product of the first committed step of glucose metabolism, G6P stands at a critical metabolic crossroads. Its fate is tightly regulated by the energetic and biosynthetic needs of the cell.
Metabolic crossroads of Glucose-6-Phosphate (G6P).
The Inhibitory Cascade of this compound
In contrast, 2-DG-6P acts as a metabolic dead-end, triggering a cascade of inhibitory effects that extend beyond the initial glycolytic blockade.
Inhibitory cascade initiated by 2-DG-6P accumulation.
The accumulation of 2-DG-6P leads to a significant depletion of intracellular ATP as the phosphorylation of 2-DG consumes ATP without the subsequent energy generation from glycolysis[14][15][16][17][18][19][20]. This energy crisis can induce cellular stress and, in some contexts, apoptosis[3][4].
Experimental Protocols: A Comparative Approach
The distinct properties of G6P and 2-DG-6P lend themselves to different experimental applications. Below are detailed protocols for key experiments that highlight their comparative use.
Glycolysis Stress Test using a Seahorse XF Analyzer
This assay measures key parameters of glycolytic function in live cells and utilizes 2-DG to inhibit glycolysis and establish the non-glycolytic acidification rate.
Objective: To assess the glycolytic capacity and reserve of cells.
Materials:
-
Seahorse XFp Analyzer (Agilent)
-
Seahorse XFp Glycolysis Stress Test Kit (containing glucose, oligomycin (B223565), and 2-deoxy-D-glucose)[4][8][21][22][23][24][25]
-
Seahorse XF Base Medium
-
L-glutamine
-
Cultured cells of interest
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XFp cell culture miniplate at a predetermined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Prepare Assay Medium: Prepare the glycolysis stress test medium by supplementing Seahorse XF Base Medium with 2 mM L-glutamine. Adjust the pH to 7.4 at 37°C.
-
Prepare Reagents:
-
Reconstitute the glucose, oligomycin, and 2-DG from the kit in the prepared assay medium to the desired stock concentrations (e.g., 80 mM glucose, optimized concentration of oligomycin, 1 M 2-DG)[22].
-
-
Cell Plate Preparation: Replace the cell culture medium with the prepared assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Load Sensor Cartridge: Load the reconstituted glucose, oligomycin, and 2-DG into the appropriate ports of the hydrated sensor cartridge.
-
Run the Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XFp Analyzer and initiate the glycolysis stress test protocol. The instrument will sequentially inject the compounds and measure the extracellular acidification rate (ECAR).
Data Analysis: The Seahorse software will calculate key parameters, including basal glycolysis, glycolytic capacity (after oligomycin injection), and non-glycolytic acidification (after 2-DG injection).
Workflow for the Seahorse XF Glycolysis Stress Test.
Measurement of Intracellular 2-DG-6P and G6P by Mass Spectrometry
This protocol allows for the simultaneous quantification of intracellular 2-DG-6P and G6P, providing a direct measure of glucose uptake and the impact of 2-DG on G6P levels.
Objective: To quantify the intracellular concentrations of 2-DG-6P and G6P.
Materials:
-
Cultured cells
-
2-Deoxy-D-glucose
-
Ice-cold 80% methanol
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Internal standards (e.g., labeled G6P)
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with 2-DG for the specified time.
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
-
Sample Preparation:
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Separate the metabolites using an appropriate chromatography method (e.g., HILIC).
-
Detect and quantify 2-DG-6P and G6P using their specific mass-to-charge ratios.
-
-
Data Analysis: Normalize the peak areas to the internal standard and cell number/protein content to determine the intracellular concentrations.
Pentose Phosphate Pathway (PPP) Activity Assay
This assay can be adapted to compare the suitability of G6P and 2-DG-6P as substrates for the PPP by measuring the production of NADPH.
Objective: To compare the rate of NADPH production from G6P and 2-DG-6P by G6PDH.
Materials:
-
Purified Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
Glucose-6-phosphate (G6P)
-
This compound (2-DG-6P)
-
NADP+
-
Assay buffer (e.g., Tris-HCl, pH 7.8)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer and NADP+.
-
Substrate Addition: In separate reactions, add either G6P or 2-DG-6P to the reaction mixture to initiate the reaction. A no-substrate control should also be included.
-
Enzyme Addition: Add a known amount of G6PDH to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
Data Analysis: Calculate the initial reaction velocity (rate of NADPH production) for both G6P and 2-DG-6P. This will provide a direct comparison of their activities as substrates for G6PDH.
Conclusion
The choice between using 2-deoxy-D-glucose and studying glucose-6-phosphate is fundamentally dependent on the research question. G6P is the natural, central hub of glucose metabolism, and its analysis provides a snapshot of the cell's metabolic state and pathway flux. In contrast, 2-DG and its phosphorylated product, 2-DG-6P, are powerful tools for probing glucose uptake and potently inhibiting glycolysis. A thorough understanding of their distinct biochemical properties, as outlined in this guide, is crucial for the rigorous design and accurate interpretation of metabolic studies, ultimately advancing our knowledge in fields ranging from basic cell biology to drug development.
References
- 1. doctor2024.jumedicine.com [doctor2024.jumedicine.com]
- 2. Oxidative Pentose Phosphate Pathway Enzyme 6-Phosphogluconate Dehydrogenase Plays a Key Role in Breast Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of 2-deoxy-D-glucose on the target metabolome profile of a human endometrial cancer cell line [jstage.jst.go.jp]
- 4. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. preprints.org [preprints.org]
- 7. youtube.com [youtube.com]
- 8. unige.ch [unige.ch]
- 9. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of glucose 6-phosphate dehydrogenase (G6PD) kinetics for normal and G6PD-deficient persons and the effects of some drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using phosphoglucose isomerase-deficient (pgi1Δ) Saccharomyces cerevisiae to map the impact of sugar phosphate levels on d-glucose and d-xylose sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The binding of this compound to glycogen phosphorylase b: kinetic and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Consequences of a 2-Deoxyglucose Exposure on the ATP Content and the Cytosolic Glucose Metabolism of Cultured Primary Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective depletion of tumor ATP by 2-deoxyglucose and insulin, detected by 31P magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. unige.ch [unige.ch]
- 23. agilent.com [agilent.com]
- 24. Glycolysis stress test in organoids [protocols.io]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
A Researcher's Guide: Navigating Alternatives to 2-Deoxy-D-Glucose for Measuring Glycolysis Inhibition
The study of cellular metabolism, particularly the glycolytic pathway, is fundamental to understanding various physiological and pathological processes, including cancer and immune cell activation. For decades, 2-deoxy-D-glucose (2-DG), a glucose analog that inhibits glycolysis, has been a cornerstone for researchers. However, the reliance on a single method can be limiting. This guide provides a comprehensive comparison of alternative methods for measuring glycolysis inhibition, offering researchers a broader toolkit for their investigations.
This guide delves into three primary alternative approaches: Extracellular Flux Analysis, Lactate (B86563) Production Assays, and Enzymatic Assays targeting key glycolytic enzymes. We present a comparative analysis of these methods, detailed experimental protocols, and visual aids to facilitate a deeper understanding of their principles and applications.
Comparative Analysis of Glycolysis Inhibition Assays
Choosing the right assay to measure glycolysis inhibition depends on several factors, including the specific research question, the available equipment, and the desired throughput. The following table summarizes the key characteristics of the discussed methods.
| Assay Method | Principle | Advantages | Disadvantages | Typical Throughput | Endpoint |
| Extracellular Flux Analysis (e.g., Seahorse XF) | Real-time measurement of extracellular acidification rate (ECAR), an indicator of lactate production, and oxygen consumption rate (OCR).[1][2] | Provides real-time kinetic data, allows for simultaneous measurement of glycolysis and mitochondrial respiration, high sensitivity.[2][3] | Requires specialized and expensive equipment, lower throughput compared to plate-based assays.[4] | Low to medium (24-96 well plates) | Kinetic (rate) |
| Lactate Production Assay | Colorimetric or fluorometric measurement of lactate, the end product of glycolysis, in the cell culture medium.[1][2] | Simple, high-throughput, cost-effective, directly measures a key product of glycolysis.[2][5] | Endpoint measurement, does not provide kinetic information, can be affected by changes in cell number.[3] | High (96- or 384-well plates) | Endpoint (concentration) |
| Hexokinase (HK) Activity Assay | Measures the activity of hexokinase, the first rate-limiting enzyme in glycolysis, by a coupled enzymatic reaction leading to a colorimetric or fluorometric signal.[4] | Targets a specific and critical step in glycolysis, can be performed in a high-throughput format. | Measures the activity of a single enzyme, which may not always correlate with the overall glycolytic flux. | High (96- or 384-well plates) | Endpoint (enzyme activity) |
| Pyruvate (B1213749) Kinase (PK) Activity Assay | Measures the activity of pyruvate kinase, the final rate-limiting enzyme in glycolysis, through a coupled enzymatic reaction.[4][6] | Targets the final committed step of glycolysis, suitable for high-throughput screening.[6] | Similar to the HK assay, it reflects the activity of a single enzyme. | High (96- or 384-well plates) | Endpoint (enzyme activity) |
Quantitative Comparison of Glycolysis Inhibitors
The inhibitory potency of various compounds can differ depending on the assay method and the biological context (e.g., cell line). The following table provides a summary of reported IC50 values for common glycolysis inhibitors, highlighting the variability observed across different studies.
| Inhibitor | Target | Assay Method | Cell Line | IC50 Value | Citation |
| 3-Bromopyruvate (3-BP) | Hexokinase 2 (HK2), GAPDH | Not specified | Breast Cancer (MCF-7) | 111.3 µM (24h) | [1] |
| Dichloroacetate (DCA) | Pyruvate Dehydrogenase Kinase (PDK) | Not specified | Non-Small Cell Lung Cancer (A549) | ~25 mM (48h) | [1] |
| Shikonin | Pyruvate Kinase M2 (PKM2) | Not specified | Not specified | Not specified | [1] |
| PFK15 | Phosphofructokinase 1 (PFK1) | Not specified | Jurkat (Leukemia) | 2.42 µM | [7] |
| Oxamic acid | Lactate Dehydrogenase (LDH) | Proliferation Assay | Breast Cancer (MCF-7) | >100 mM | [2] |
| WZB117 | GLUT1 | Proliferation Assay | Breast Cancer (MCF-7) | 14.5 µM | [2] |
Note: IC50 values are highly dependent on experimental conditions and should be interpreted with caution. Direct comparison between studies can be challenging.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the core glycolysis pathway with points of inhibition and a general workflow for comparing glycolysis inhibitors.
Caption: The glycolytic pathway with key enzymes and points of inhibition for various compounds.
Caption: A logical workflow for the comparative evaluation of glycolysis inhibitors.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide.
Extracellular Flux Analysis (Glycolysis Stress Test)
This protocol is adapted for use with a Seahorse XF Analyzer.[1][8]
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XF24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: Bicarbonate-free base medium (e.g., XF Base Medium) supplemented with glucose, glutamine, and pyruvate.
-
Inhibitors: Glucose, Oligomycin, and 2-Deoxyglucose (2-DG) prepared in assay medium.
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and reach the desired confluency. Optimize cell density for a linear response.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a utility plate and incubate overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation:
-
One hour before the assay, replace the growth medium with pre-warmed assay medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.
-
-
Instrument Calibration: Load the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Assay Execution (Glycolysis Stress Test):
-
After calibration, replace the calibrant plate with the cell culture plate.
-
The instrument will measure the basal ECAR and OCR.
-
Sequentially inject the following compounds and measure the response after each injection:
-
Glucose: To initiate glycolysis.
-
Oligomycin: An ATP synthase inhibitor that forces cells to rely on glycolysis for ATP production, revealing the maximum glycolytic capacity.
-
2-Deoxyglucose (2-DG): A competitive inhibitor of hexokinase that shuts down glycolysis, confirming that the measured ECAR is due to glycolysis.[1]
-
-
-
Data Analysis:
-
Normalize the data to cell number or protein concentration.
-
Calculate key parameters such as basal glycolysis, glycolytic capacity, and glycolytic reserve.
-
Lactate Production Assay
This protocol describes a general method for measuring lactate in cell culture supernatant.[1][9]
Materials:
-
96-well clear or black microplate (depending on the detection method)
-
Microplate reader (absorbance or fluorescence)
-
Lactate Assay Kit (commercial kits are recommended for consistency)
-
Cell culture supernatant
-
Lactate standards
Procedure:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the desired concentrations of the glycolysis inhibitor for a specified duration.
-
Sample Collection: At the end of the treatment period, carefully collect the cell culture supernatant.
-
Deproteinization (Optional but Recommended): For samples containing serum, deproteinize the supernatant using a 10 kDa molecular weight cut-off spin filter to remove enzymes like lactate dehydrogenase that can interfere with the assay.[1]
-
Standard Curve Preparation: Prepare a series of lactate standards according to the assay kit manufacturer's instructions.
-
Reaction Setup:
-
In a new 96-well plate, add the collected supernatant (or deproteinized sample) and the lactate standards to separate wells.
-
Prepare the reaction mix, which typically contains lactate dehydrogenase and a probe, as per the kit protocol.
-
Add the reaction mix to all wells.
-
-
Incubation: Incubate the plate at room temperature for the time specified in the protocol, protected from light.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the lactate concentration in the samples by interpolating from the standard curve.
-
Normalize the results to cell number or protein concentration.
-
Hexokinase (HK) Activity Assay
This protocol outlines a general procedure for measuring hexokinase activity in cell lysates.[10][11]
Materials:
-
Microplate reader (absorbance or fluorescence)
-
Hexokinase Activity Assay Kit
-
Cell lysate
-
Assay buffer
-
Substrate (Glucose)
-
Cofactor (ATP)
-
Developer and Enzyme Mix (for signal generation)
-
HK standard
Procedure:
-
Sample Preparation (Cell Lysate):
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in ice-cold assay buffer.
-
Homogenize the cells (e.g., by pipetting or sonication).
-
Centrifuge to remove insoluble material and collect the supernatant (lysate). Keep on ice.
-
-
Standard Curve Preparation: Prepare a series of HK standards according to the kit instructions.
-
Reaction Setup:
-
Add the cell lysate and standards to separate wells of a 96-well plate.
-
Prepare a reaction mix containing the substrate, cofactor, developer, and enzyme mix.
-
Add the reaction mix to all wells to start the reaction.
-
-
Incubation: Incubate the plate at the recommended temperature and time (e.g., 60 minutes at room temperature in the dark).[10]
-
Measurement: Read the absorbance or fluorescence at the specified wavelength.
-
Data Analysis:
-
Calculate the HK activity in the samples based on the standard curve.
-
Normalize the activity to the protein concentration of the lysate.
-
Pyruvate Kinase (PK) Activity Assay
This protocol provides a general method for measuring pyruvate kinase activity.[12][13]
Materials:
-
Spectrophotometer or microplate reader
-
Pyruvate Kinase Activity Assay Kit
-
Cell or tissue homogenate
-
Assay Buffer
-
Substrates (Phosphoenolpyruvate and ADP)
-
Coupled enzymes and cofactors (e.g., Lactate Dehydrogenase and NADH)
-
PK standard or positive control
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in cold assay buffer.
-
Centrifuge to remove debris and collect the supernatant.
-
-
Reaction Setup:
-
In a cuvette or 96-well plate, prepare a reaction mixture containing assay buffer, substrates (PEP and ADP), and the coupled enzyme system (e.g., LDH and NADH).
-
Add the sample (cell/tissue homogenate) to the reaction mixture.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time in a kinetic mode.[12]
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔA340/minute) from the linear portion of the curve.
-
Use the molar extinction coefficient of NADH to convert the rate of absorbance change to PK activity (Units/mg of protein).
-
By employing these alternative methods, researchers can gain a more nuanced and comprehensive understanding of how different inhibitors affect the complex and vital pathway of glycolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. The Agilent Advantage - Sensitive Real-Time Assays for Glycolysis | アジレント [agilent.com]
- 4. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes | Semantic Scholar [semanticscholar.org]
- 9. promega.com [promega.com]
- 10. sciencellonline.com [sciencellonline.com]
- 11. abcam.com [abcam.com]
- 12. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Reproducibility in 2-Deoxy-D-Glucose Uptake Experiments
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of cellular glucose uptake is paramount. The 2-deoxy-D-glucose (2-DG) uptake assay is a cornerstone technique in metabolic research. However, variability in experimental protocols and methodologies can significantly impact the reproducibility of these experiments. This guide provides a comprehensive comparison of common 2-DG uptake assay methods, offering detailed protocols, quantitative performance data, and an exploration of the factors influencing experimental outcomes.
The principle behind 2-DG uptake assays lies in the use of a glucose analog, 2-deoxy-D-glucose. 2-DG is transported into cells by glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P). Unlike glucose-6-phosphate, 2-DG6P cannot be further metabolized and accumulates within the cell. The amount of accumulated 2-DG6P is, therefore, proportional to the rate of glucose uptake. The primary methods for quantifying this accumulation include radioactive, fluorescent, luminescent, and colorimetric (enzymatic) assays, each with its own set of advantages and disadvantages that can affect reproducibility.
Comparison of 2-Deoxy-D-Glucose Uptake Assay Methods
The choice of assay method is a critical determinant of experimental sensitivity, throughput, and reproducibility. Below is a comparative summary of the most common techniques used for measuring 2-DG uptake.
| Assay Method | Principle | Advantages | Disadvantages |
| Radioactive | Utilizes radiolabeled 2-DG (e.g., ³H-2-DG or ¹⁴C-2-DG). The accumulated radiolabeled 2-DG6P is quantified by scintillation counting. | High sensitivity, considered the "gold standard" for quantitative accuracy. | Requires handling and disposal of radioactive materials, involves multiple wash steps, and is not amenable to high-throughput screening. |
| Fluorescent | Employs a fluorescently tagged glucose analog, most commonly 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG). Cellular uptake is measured by detecting fluorescence intensity. | Enables single-cell analysis and visualization via microscopy and flow cytometry, non-radioactive. | The bulky fluorescent tag may alter transport kinetics compared to native glucose.[1] Potential for transporter-independent uptake, leading to questions about its accuracy as a direct proxy for glucose transport.[2] Susceptible to spectral overlap and quenching. |
| Luminescent | A coupled-enzyme assay where the accumulated 2-DG6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP⁺ to NADPH. The NADPH is then used in a reductase/luciferase reaction to generate a light signal.[3][4] | High sensitivity comparable to radioactive methods, wide dynamic range, non-radioactive, and amenable to high-throughput screening.[5] | Indirect measurement of 2-DG6P, potential for interference from endogenous NADPH if not properly quenched. |
| Colorimetric (Enzymatic) | Similar to the luminescent assay, it is a coupled-enzyme reaction. The NADPH produced from the oxidation of 2-DG6P reduces a chromogenic substrate, resulting in a color change that is measured by absorbance.[6] | Non-radioactive, relatively inexpensive, and suitable for plate-based assays. | Generally lower sensitivity and a smaller signal window compared to radioactive and luminescent assays, which can make it difficult to detect small changes in glucose uptake.[5] |
Quantitative Performance Comparison
The following table summarizes key performance metrics for the different 2-DG uptake assay methodologies, based on available data. This information can guide researchers in selecting the most appropriate assay for their specific experimental needs.
| Performance Metric | Radioactive Assay | Fluorescent Assay (2-NBDG) | Luminescent Assay | Colorimetric Assay |
| Sensitivity | High (can detect pmol levels) | Moderate to High (dependent on instrumentation) | High (can detect as low as 10 pmol of 2-DG uptake per well) | Low to Moderate (typically detects in the pmol to nmol range)[7] |
| Signal-to-Background Ratio | High | Variable (can be affected by autofluorescence) | High (often greater than 3-fold)[5] | Low to Moderate[5] |
| Dynamic Range | Wide | Moderate | Wide | Narrow |
| Reproducibility (CV%) | Generally low, but can be affected by manual washing steps. A dual-tracer method can reduce the coefficient of variation by an average of 30%.[8] | Can be variable; influenced by factors like cell density and staining heterogeneity.[1] | Generally good due to homogenous assay format. | Moderate; can be influenced by the kinetics of the enzymatic reaction. |
Factors Influencing Reproducibility
Several experimental parameters can significantly impact the reproducibility of 2-DG uptake assays, regardless of the chosen method. Careful optimization and standardization of these factors are crucial for obtaining reliable and comparable results.
Caption: Key factors influencing the reproducibility of 2-DG uptake experiments.
-
Cell Type and Density: Different cell lines exhibit varying rates of glucose uptake.[9] Cell density can also affect results, with higher densities potentially leading to lower uptake per cell.[10]
-
Incubation Time: The uptake of 2-DG increases over time. It is crucial to establish a linear uptake range for the specific cell type and experimental conditions.[10]
-
Glucose Concentration in Media: The absence of glucose in the incubation medium can increase 2-DG uptake.[10] Standardizing the glucose concentration is therefore essential.
-
Presence of Serum: Serum contains growth factors and other components that can stimulate glucose uptake. The presence or absence of serum during the assay can significantly alter results.[2]
-
Concentration of 2-DG/2-NBDG: The concentration of the glucose analog should be optimized to ensure it is not limiting and that the uptake is within the linear range of the assay.
-
Washing Steps: Inadequate washing can lead to high background signals from extracellular 2-DG, particularly in radioactive assays.
-
Cell Lysis and Signal Detection: Incomplete cell lysis can result in an underestimation of intracellular 2-DG6P. The choice of detection method also introduces its own set of variables.
Experimental Protocols
Detailed and consistent experimental protocols are the foundation of reproducible research. Below are generalized, step-by-step protocols for the four major 2-DG uptake assay methods. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Radioactive 2-Deoxy-D-Glucose Uptake Assay Protocol
Caption: Workflow for a radioactive 2-DG uptake assay.
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Serum Starvation: The following day, wash the cells with phosphate-buffered saline (PBS) and incubate in serum-free, low-glucose or glucose-free medium for a defined period (e.g., 1-3 hours) to lower basal glucose uptake.
-
Stimulation/Inhibition: Treat the cells with the desired compounds (e.g., insulin, growth factors, or inhibitors) for the appropriate duration.
-
2-DG Uptake: Add radiolabeled 2-DG (e.g., ³H-2-DG) to the medium and incubate for a time determined to be within the linear range of uptake for the specific cell line (typically 5-60 minutes).
-
Termination of Uptake: Aspirate the 2-DG-containing medium and rapidly wash the cells multiple times with ice-cold PBS to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: Determine the protein concentration of parallel wells to normalize the radioactivity counts.
Fluorescent 2-NBDG Uptake Assay Protocol
Caption: Workflow for a fluorescent 2-NBDG uptake assay.
-
Cell Seeding: Plate cells in a black, clear-bottom multi-well plate suitable for fluorescence measurements and culture overnight.
-
Starvation: Wash cells with PBS and incubate in glucose-free medium for a predetermined time.[2]
-
Treatment: Add experimental compounds to the wells and incubate as required.
-
2-NBDG Incubation: Add 2-NBDG to the medium at an optimized concentration (e.g., 100-200 µg/mL) and incubate for a defined period (e.g., 20-60 minutes).[11]
-
Washing: Remove the 2-NBDG-containing medium and wash the cells with ice-cold PBS to reduce background fluorescence.
-
Measurement: Add fresh medium or PBS to the wells and measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
Luminescent 2-Deoxy-D-Glucose Uptake Assay Protocol
Caption: Workflow for a luminescent 2-DG uptake assay.
-
Cell Seeding: Plate cells in a white, opaque multi-well plate suitable for luminescence measurements and culture overnight.
-
Starvation and Treatment: Prepare and treat cells with experimental compounds as described for the radioactive assay.
-
2-DG Uptake: Add non-radiolabeled 2-DG to the wells and incubate for a short, optimized period (e.g., 10 minutes).
-
Lysis and Termination: Add a "Stop Buffer" (often an acidic solution) to lyse the cells, terminate the glucose uptake, and destroy any endogenous NADPH.[3]
-
Neutralization: Add a "Neutralization Buffer" to raise the pH and allow for the subsequent enzymatic reactions.[3]
-
Signal Generation: Add a "Detection Reagent" containing G6PDH, NADP⁺, reductase, and a pro-luciferin substrate. The G6PDH will oxidize the intracellular 2-DG6P, leading to the production of NADPH, which in turn drives the conversion of the pro-luciferin to luciferin, generating a luminescent signal.[3]
-
Measurement: After a brief incubation at room temperature to stabilize the signal, measure the luminescence using a plate-reading luminometer.
Colorimetric (Enzymatic) 2-Deoxy-D-Glucose Uptake Assay Protocol
Caption: Workflow for a colorimetric 2-DG uptake assay.
-
Cell Preparation and 2-DG Uptake: Follow the same initial steps as for the luminescent assay (cell seeding, starvation, treatment, and 2-DG uptake).
-
Cell Lysis: Lyse the cells to release the intracellular 2-DG6P. Some kits may include a step to degrade endogenous NAD(P).[12]
-
Enzymatic Reaction: Add a reaction mixture containing G6PDH, NADP⁺, and a chromogenic substrate (e.g., a tetrazolium salt like WST-8 or MTT, or a substrate for a coupled glutathione (B108866) reductase reaction). The NADPH produced from 2-DG6P oxidation reduces the substrate, leading to a color change.[6]
-
Incubation: Incubate the plate for a specified time to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
Conclusion
The reproducibility of 2-deoxy-D-glucose uptake experiments is fundamental to the integrity of metabolic research. While the radioactive assay remains a benchmark for sensitivity, non-radioactive methods, particularly luminescent assays, offer a compelling combination of high sensitivity, amenability to high-throughput screening, and improved safety. Fluorescent 2-NBDG assays provide unique advantages for single-cell imaging but require careful validation due to potential off-target effects. Colorimetric assays are a cost-effective option for some applications but may lack the sensitivity required for detecting subtle changes in glucose uptake.
Ultimately, the choice of assay should be guided by the specific research question, available instrumentation, and the need for throughput. Regardless of the method chosen, meticulous attention to protocol standardization, including cell handling, incubation times, and reagent concentrations, is paramount for generating robust and reproducible data. By understanding the principles, advantages, and limitations of each method and by carefully controlling for experimental variables, researchers can enhance the reliability of their 2-DG uptake experiments and contribute to the advancement of metabolic science.
References
- 1. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. Glucose Uptake-Glo Assay Technical Manual [worldwide.promega.com]
- 4. promega.com [promega.com]
- 5. Comparison of Glucose Uptake Assay Methods [promega.in]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2-Deoxyglucose Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 8. Dual Tracer Test to Measure Tissue-Specific Insulin Action in Individual Mice Identifies In Vivo Insulin Resistance Without Fasting Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Detailed Insights on 2-NBDG in Glucose Uptake Assays - Genspark [genspark.ai]
- 12. abcam.com [abcam.com]
A Head-to-Head Comparison: 2-NBDG vs. 2-Deoxy-D-Glucose for Glucose Uptake Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the appropriate tool for measuring cellular glucose uptake.
In the landscape of metabolic research, the analysis of cellular glucose uptake is a cornerstone for understanding physiological and pathological processes, from diabetes to cancer. Two of the most prominent probes utilized for this purpose are 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) and 2-deoxy-D-glucose (2-DG). This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in making an informed decision for their specific experimental needs.
Executive Summary
2-Deoxy-D-glucose, particularly in its radiolabeled form, is widely regarded as the gold standard for quantitative glucose uptake analysis due to its structural similarity to glucose and well-characterized metabolic fate.[1] It is transported into the cell by glucose transporters and subsequently phosphorylated, effectively trapping it intracellularly and providing a direct measure of glucose transport.[2][3][4] In contrast, 2-NBDG is a fluorescent glucose analog that offers the significant advantage of enabling visualization of glucose uptake in living cells via fluorescence microscopy and flow cytometry without the need for radioactivity.[5][6][7] However, its bulky fluorescent tag raises concerns about its transport fidelity, with evidence suggesting it may not be an accurate proxy for glucose transporter activity and can enter cells through transporter-independent mechanisms.[1][8][9]
Performance Comparison at a Glance
| Feature | 2-NBDG (Fluorescent Analog) | 2-Deoxy-D-Glucose (Primarily Radiolabeled) |
| Detection Method | Fluorescence (Microscopy, Flow Cytometry, Plate Reader)[5][6][7] | Radioactivity (Scintillation Counting)[2], Enzymatic Assay[10] |
| Primary Advantage | Real-time imaging in live cells, non-radioactive.[5][6][7] | "Gold standard" for quantitative accuracy, high sensitivity.[1] |
| Primary Disadvantage | Potential for transporter-independent uptake, bulky tag may alter transport kinetics.[1][8][9] | Requires handling of radioactive materials, endpoint assays.[2][10] |
| Mechanism | Transported by glucose transporters (e.g., GLUT1, GLUT2) and phosphorylated, but also enters cells independently of these transporters.[1][5][7] | Transported by glucose transporters and phosphorylated by hexokinase, trapping it intracellularly as 2-DG-6-phosphate.[2][3][11] |
| Metabolic Fate | Phosphorylated, but further metabolism is limited and can be metabolized into a non-fluorescent derivative.[5][7] | Phosphorylated to 2-DG-6-phosphate, which inhibits glycolysis.[3][11] |
| Common Applications | Qualitative and semi-quantitative analysis, high-throughput screening, visualization of glucose uptake heterogeneity.[5][12] | Quantitative measurement of glucose transport rates, metabolic flux analysis.[2][13] |
| Toxicity | Generally considered to have low toxicity at typical working concentrations. | Can interfere with N-linked glycosylation and induce cell death, particularly in certain tumor cells under normoxic conditions.[14][15] |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Cellular uptake and metabolic fate of glucose, 2-DG, and 2-NBDG.
Caption: A generalized workflow for conducting glucose uptake assays.
Detailed Experimental Protocols
2-NBDG Glucose Uptake Assay (Flow Cytometry)
This protocol is adapted from established methods for measuring glucose uptake using 2-NBDG in cultured cells.[12][16][17]
Materials:
-
Cultured cells (adherent or suspension)
-
Complete culture medium
-
Glucose-free culture medium
-
2-NBDG stock solution (e.g., 10 mM in DMSO)
-
Phloretin (optional, as an inhibitor control)
-
Phosphate-buffered saline (PBS), ice-cold
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of the assay. For adherent cells, allow them to attach overnight.
-
Glucose Starvation (Optional but Recommended): To enhance the signal, aspirate the complete culture medium and wash the cells once with warm PBS. Then, incubate the cells in glucose-free culture medium for 1-2 hours at 37°C.
-
Treatment: If applicable, treat the cells with your test compounds (e.g., insulin, inhibitors) in fresh glucose-free medium for the desired duration. Include a vehicle control. For an inhibitor control, pre-treat cells with phloretin.
-
2-NBDG Incubation: Add 2-NBDG to the culture medium to a final concentration of 50-200 µM. Incubate for 15-60 minutes at 37°C. The optimal concentration and incubation time should be determined empirically for each cell type.
-
Washing: Terminate the uptake by aspirating the 2-NBDG-containing medium and washing the cells twice with ice-cold PBS to remove extracellular fluorescence.
-
Cell Harvesting: For adherent cells, detach them using trypsin or a cell scraper. Resuspend all cells (adherent and suspension) in ice-cold FACS buffer.
-
Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer, exciting at 488 nm and collecting emission in the green channel (typically ~520-540 nm).[16] The mean fluorescence intensity (MFI) is proportional to the amount of 2-NBDG uptake.
³H-2-Deoxy-D-Glucose Uptake Assay (Scintillation Counting)
This protocol outlines a standard method for quantifying glucose uptake using radiolabeled 2-DG.[1][2][18]
Materials:
-
Cultured cells
-
Complete culture medium
-
Krebs-Ringer-HEPES (KRH) buffer or similar glucose-free buffer
-
³H-2-deoxy-D-glucose
-
Unlabeled 2-deoxy-D-glucose
-
Cytochalasin B (as an inhibitor control)
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Preparation: Plate cells in a multi-well plate and grow to near confluency.
-
Glucose Starvation: Wash the cells twice with warm KRH buffer. Incubate the cells in KRH buffer for 1-2 hours at 37°C.
-
Treatment: Treat cells with experimental compounds in KRH buffer as required. Include a set of wells treated with cytochalasin B to determine non-specific uptake.
-
Uptake Reaction: Initiate glucose uptake by adding KRH buffer containing ³H-2-deoxy-D-glucose (typically 0.5-1.0 µCi/mL) and a low concentration of unlabeled 2-DG (to achieve the desired final glucose concentration). Incubate for a short period (e.g., 5-15 minutes) during which uptake is linear.
-
Termination and Washing: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use a portion of the cell lysate to determine the total protein content (e.g., using a BCA assay) for normalization of the radioactivity counts.
-
Calculation: Calculate the specific glucose uptake by subtracting the non-specific uptake (from cytochalasin B-treated wells) from the total uptake and normalizing to the protein concentration and incubation time.
Concluding Remarks
The choice between 2-NBDG and 2-deoxy-D-glucose for glucose uptake analysis is contingent on the specific research question and the available instrumentation. For researchers aiming to visualize glucose uptake in real-time or perform high-throughput screens where absolute quantification is not the primary goal, 2-NBDG is a valuable and convenient tool. However, for studies demanding high accuracy and quantitative rigor in determining glucose transport rates, radiolabeled 2-deoxy-D-glucose remains the superior choice, despite the logistical considerations of working with radioisotopes. It is crucial to be aware of the limitations of each probe, particularly the potential for transporter-independent uptake of 2-NBDG, which could lead to misinterpretation of results if not carefully controlled.
References
- 1. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 4. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 5. Detailed Insights on 2-NBDG in Glucose Uptake Assays - Genspark [genspark.ai]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2-NBDG - Wikipedia [en.wikipedia.org]
- 8. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Glucose Uptake Assay Methods [promega.com]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential toxic mechanisms of 2-deoxy-D-glucose versus 2-fluorodeoxy-D-glucose in hypoxic and normoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Under normoxia, 2-deoxy-D-glucose elicits cell death in select tumor types not by inhibition of glycolysis but by interfering with N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
The Double-Edged Sword: A Comparative Guide to 2-Deoxy-D-Glucose and its Alternatives in Glycolysis Inhibition
For researchers, scientists, and drug development professionals, the targeting of cellular metabolism, particularly glycolysis, represents a promising frontier in therapeutic intervention. At the forefront of this approach is 2-deoxy-D-glucose (2-DG), a glucose analog that competitively inhibits glycolysis. However, its utility is hampered by a series of limitations, including significant off-target effects and the emergence of resistance. This guide provides an objective comparison of 2-DG with notable alternatives, 3-bromopyruvate (B3434600) (3-BrPA) and lonidamine (B1675067), supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most appropriate tool for glycolysis inhibition research.
At a Glance: Comparing Glycolysis Inhibitors
The decision to use a specific glycolysis inhibitor hinges on a careful consideration of its potency, specificity, and potential for off-target effects. The following table summarizes key quantitative data for 2-DG, 3-BrPA, and lonidamine to facilitate a direct comparison of their performance.
| Feature | 2-Deoxy-D-Glucose (2-DG) | 3-Bromopyruvate (3-BrPA) | Lonidamine |
| Primary Target(s) | Hexokinase, Phosphoglucose (B3042753) Isomerase | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), Hexokinase II | Hexokinase II, Mitochondrial Pyruvate Carrier (MPC), Complex II of ETC |
| Potency (Typical Effective Concentration) | Millimolar (mM) range[1][2] | Micromolar (µM) range[1] | Micromolar (µM) range |
| Effect on Cellular ATP Levels | Moderate depletion (~45% decrease at 20-40 mM)[1] | Rapid and potent depletion (65-90% decrease at 50-100 µM)[1] | Decreases intracellular ATP by inhibiting both glycolysis and mitochondrial respiration[3][4] |
| Impact on Glucose Consumption | Significant reduction[1] | Less impact on glucose consumption at equitoxic doses compared to 2-DG[1] | Inhibits lactate (B86563) transport, leading to intracellular lactate accumulation[5] |
| Known Off-Target Effects | Inhibition of N-linked glycosylation, induction of Endoplasmic Reticulum (ER) stress, interference with thiol metabolism[6][7][8] | Alkylation of various proteins containing cysteine residues[9] | Inhibition of the pentose (B10789219) phosphate (B84403) pathway, reduction of cellular glutathione (B108866) and NADPH[10] |
| Reported Clinical Side Effects | Hyperglycemia, fatigue, sweating, dizziness, nausea, QTc prolongation, gastrointestinal bleeding[2][6][11][12][13] | Limited clinical data, potential for non-specific toxicity | Low toxicity to normal cells, but can enhance the toxicity of other chemotherapeutic agents[3][4] |
Delving Deeper: Mechanisms and Limitations
2-Deoxy-D-Glucose (2-DG): The Competitive Inhibitor with Caveats
2-DG acts as a molecular mimic of glucose, gaining entry into cells via glucose transporters. Once inside, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). This product cannot be further metabolized in the glycolytic pathway, leading to its accumulation and the competitive inhibition of both hexokinase and phosphoglucose isomerase.[14] This blockade of glycolysis results in the depletion of cellular ATP.
However, the limitations of 2-DG are significant. Its structural similarity to mannose leads to the disruption of N-linked glycosylation, a critical process for protein folding and function. This interference triggers the unfolded protein response (UPR) and induces significant endoplasmic reticulum (ER) stress, which can be a primary mechanism of cell death independent of glycolysis inhibition.[6][7] Furthermore, resistance to 2-DG can arise through various mechanisms, including the upregulation of alternative metabolic pathways.
References
- 1. 3‐Bromopyruvate as inhibitor of tumour cell energy metabolism and chemopotentiator of platinum drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of action of the anti-neoplastic drug lonidamine on drug-sensitive and drug-resistant human breast cancer cells: 31P and 13C nuclear magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and Side Effects 2DG [2dg.org]
- 12. medrxiv.org [medrxiv.org]
- 13. A phase I dose-escalation trial of 2-deoxy-D-glucose alone or combined with docetaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hexokinase Inhibition: A Comparative Guide to 2-Deoxy-D-Glucose 6-Phosphate and Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of 2-deoxy-D-glucose 6-phosphate (2-DG6P) on hexokinase, benchmarked against other known inhibitors. We present supporting experimental data, detailed protocols for validation, and visual representations of the underlying biochemical pathways and experimental workflows.
Mechanism of Hexokinase Inhibition by this compound
2-Deoxy-D-glucose (2-DG), a glucose analog, is readily taken up by cells and phosphorylated by hexokinase to form this compound (2-DG6P). Unlike glucose-6-phosphate (G6P), 2-DG6P cannot be further metabolized in the glycolytic pathway, leading to its intracellular accumulation.[1][2] This accumulation results in the feedback inhibition of hexokinase, representing the primary mechanism of its action.[1] While some studies suggest that 2-DG6P acts as a competitive inhibitor with respect to ATP, others indicate it may be a weak or even ineffective inhibitor for certain hexokinase isoforms.
Comparative Inhibitor Performance
The following table summarizes the available quantitative data on the inhibition of hexokinase by 2-DG6P and other notable inhibitors. It is important to note the variability in experimental conditions (e.g., enzyme source, substrate concentrations) across different studies, which can influence the determined inhibitory constants.
| Inhibitor | Target Enzyme/Cell Line | Inhibition Metric | Value | Citation(s) |
| This compound (2-DG6P) | Bovine Heart Hexokinase | Ki | 1.4 mM | |
| Rat Brain Hexokinase | Apparent Km (in reverse reaction) | 2 mM | [3] | |
| Glucose-6-Phosphate (G6P) | Rat Brain Hexokinase | Ki | ~0.2 mM | [3] |
| 3-Bromopyruvate (B3434600) (3-BP) | Human Colorectal Cancer Cells (HCT116) | IC50 | 22.5 ± 0.7 μM | [4] |
| Human Colorectal Cancer Cells (CaCo2) | IC50 | 36.6 ± 2.1 μM | [4] | |
| Human Colorectal Cancer Cells (SW480) | IC50 | 16.9 ± 1.0 μM | [4] | |
| Human Colorectal Cancer Cells (DLD-1) | IC50 | 16.9 ± 1.3 μM | [4] | |
| Triple-Negative Breast Cancer Cells (HCC1143) | IC50 (24h) | 44.87 µM | [5] | |
| Breast Cancer Cells (MCF-7) | IC50 (24h) | 111.3 µM | [5] | |
| Lonidamine (B1675067) | Mitochondrial Pyruvate Carrier | Ki | 2.5 µM | [6] |
| Respiratory Complex I (in H2030BrM3 cells) | IC50 | 444 µM | [1] | |
| Respiratory Complex II (in H2030BrM3 cells) | IC50 | 390 µM | [1] | |
| Clotrimazole | Breast Cancer Cells (MCF-7) | Ki (for glucose uptake) | 77.1 ± 7.8 µM | [7] |
| Breast Cancer Cells (MDA-MB-231) | Ki (for glucose uptake) | 37.8 ± 4.2 µM | [7] |
Note: The scarcity of direct comparative data for 2-DG6P against specific human hexokinase isoforms (HKI and HKII) is a current limitation in the field.
Experimental Protocols
Two common methods for validating hexokinase inhibition are detailed below.
Spectrophotometric Coupled Enzyme Assay
This assay measures hexokinase activity by coupling the production of glucose-6-phosphate to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The resulting increase in NADPH is monitored spectrophotometrically at 340 nm.
Materials:
-
Tris-HCl buffer (pH 7.5-8.0)
-
MgCl₂
-
ATP
-
Glucose
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Hexokinase enzyme
-
Inhibitor stock solution (e.g., 2-DG6P)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, glucose, and NADP+ in a cuvette.
-
Add G6PDH to the reaction mixture.
-
To determine the inhibitory effect, add varying concentrations of the inhibitor to the reaction mixture and incubate for a specified time. A control reaction without the inhibitor should be run in parallel.
-
Initiate the reaction by adding a known amount of hexokinase.
-
Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADPH production is proportional to the hexokinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of hexokinase activity. Ki values can be determined by performing the assay at varying substrate and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models.
Radiometric Assay
This method directly measures the phosphorylation of a radiolabeled glucose analog, such as [³H]2-deoxyglucose.
Materials:
-
HEPES buffer (pH 7.4)
-
MgCl₂
-
ATP
-
Dithiothreitol (DTT)
-
[³H]2-deoxyglucose
-
Hexokinase enzyme
-
Inhibitor stock solution (e.g., 2-DG6P)
-
Ion-exchange columns or filter paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl₂, ATP, and DTT.
-
Add varying concentrations of the inhibitor to the reaction mixture. A control reaction without the inhibitor should be included.
-
Initiate the reaction by adding a mixture of [³H]2-deoxyglucose and hexokinase.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding a strong acid or boiling).
-
Separate the phosphorylated, radiolabeled product ([³H]2-DG6P) from the unreacted substrate. This can be achieved using anion-exchange chromatography or by spotting the reaction mixture onto DEAE-cellulose filter paper and washing away the unreacted substrate.
-
Quantify the amount of radioactivity in the product fraction using a scintillation counter.
-
Calculate the hexokinase activity based on the amount of product formed.
-
Determine the percent inhibition and IC50/Ki values as described in the spectrophotometric assay.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Glycolysis pathway and mechanisms of hexokinase inhibition.
References
- 1. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel mutation in hexokinase 2 confers resistance to 2-deoxyglucose by altering protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of brain hexokinase by glucose 6-phosphate in the reverse reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of 3-bromopyruvate on human colorectal cancer cells is dependent on glucose concentration but not hexokinase II expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Radioactive vs. Non-Radioactive Glucose Uptake Assays
For researchers in cellular metabolism, oncology, and diabetes, quantifying glucose uptake is a cornerstone of experimental work. The choice of assay can significantly impact experimental workflow, sensitivity, and safety. This guide provides a comprehensive comparison of the traditional radioactive method and the more modern non-radioactive alternatives for measuring glucose uptake in cultured cells, supported by experimental data and detailed protocols.
At a Glance: Comparing Key Assay Parameters
Quantitative data from various sources has been summarized below to facilitate a direct comparison of radioactive and non-radioactive glucose uptake assays.
| Parameter | Radioactive Assays (e.g., ³H-2-Deoxyglucose) | Non-Radioactive Assays |
| Detection Method | Scintillation Counting | Colorimetric, Fluorometric, Luminescent |
| Primary Analyte | Radiolabeled 2-deoxyglucose-6-phosphate (²DG6P) | Enzymatically generated NADPH or fluorescent glucose analogs (e.g., 2-NBDG) |
| Sensitivity | High (can detect low pmol amounts)[1] | Variable: Luminescent (high, ~0.5-30 µM 2DG6P)[2], Fluorometric (high, as low as 50 pmol/well)[1], Colorimetric (lower, ~10 pmol/well) |
| Throughput | Lower, requires multiple wash steps[3][4] | Higher, amenable to multiwell plate formats and automation[3][5][6] |
| Safety | Requires handling and disposal of radioactive materials[3][4][7] | No radioactive materials, enhanced safety[5][6][8] |
| Cost | Generally higher due to radioactive waste disposal and licensing | Generally lower, no specialized disposal required[9][10][11] |
| Workflow | More complex, involves multiple wash and cell lysis steps[3][4] | Simpler, often homogeneous "add-and-read" protocols available[2] |
| Compatibility | Not suitable for cell imaging | Fluorescent assays are well-suited for imaging and flow cytometry[3][7][12] |
Delving Deeper: A Look at the Methodologies
The fundamental principle behind most glucose uptake assays involves the use of a glucose analog, 2-deoxyglucose (2-DG).[13] 2-DG is transported into the cell by glucose transporters (GLUTs) and phosphorylated by hexokinase to form 2-deoxyglucose-6-phosphate (2-DG6P).[8] Because 2-DG6P cannot be further metabolized in the glycolytic pathway, it accumulates inside the cell, providing a proxy for glucose uptake.[13]
The Gold Standard: Radioactive Glucose Uptake Assay
For many years, the use of radiolabeled 2-DG (typically with tritium, ³H) has been the benchmark for measuring glucose uptake due to its high sensitivity.[3][4]
Experimental Protocol: ³H-2-Deoxyglucose Uptake Assay
-
Cell Culture: Plate cells in a multi-well plate and culture overnight.
-
Starvation: To minimize basal glucose levels, incubate cells in glucose-free media for a specified period (e.g., 60 minutes to overnight).[12]
-
Stimulation: Treat cells with stimulants (e.g., insulin) or inhibitors to modulate glucose uptake.
-
Radioactive Labeling: Add ³H-2-deoxyglucose to the cells and incubate for a defined period (e.g., 10-30 minutes).[12][14]
-
Termination and Washing: Stop the uptake by rapidly washing the cells with ice-cold PBS to remove extracellular radiolabel. This step is critical and often needs to be repeated.[3][4]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., NaOH).[15]
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[15]
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample.[15]
The Rise of Non-Radioactive Alternatives
Concerns over the safety, cost, and cumbersome workflow of radioactive assays have driven the development of various non-radioactive methods. These assays offer a safer, and often more high-throughput, approach to measuring glucose uptake.
1. Fluorescent Glucose Uptake Assays:
These assays typically utilize a fluorescently-labeled glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[12][16] The amount of fluorescence is directly proportional to the glucose uptake and can be measured using a fluorescence microscope, flow cytometer, or plate reader.[12][16]
Experimental Protocol: 2-NBDG Glucose Uptake Assay (Flow Cytometry)
-
Cell Culture and Treatment: Culture and treat cells with desired compounds as described for the radioactive assay.
-
Glucose Starvation: Incubate cells in glucose-free medium for 60 minutes.[12]
-
2-NBDG Incubation: Add 2-NBDG to the cells at a final concentration of 100-200 µg/ml and incubate for 10-30 minutes.[12][17]
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular 2-NBDG.[12]
-
Cell Harvesting and Staining: Harvest the cells and resuspend in FACS buffer. A viability dye like Propidium Iodide can be added to exclude dead cells.[18]
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC/FL-1 for 2-NBDG).[12]
-
Data Analysis: Analyze the mean fluorescence intensity (MFI) to quantify glucose uptake.[12]
2. Colorimetric and Luminescent Glucose Uptake Assays:
These plate-based assays use non-labeled 2-DG. The accumulated 2-DG6P is then enzymatically oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH.[2][8] The amount of NADPH produced is then detected colorimetrically or luminescently.[2][8] Luminescent assays, in particular, offer high sensitivity and a large signal window.[3][19]
Visualizing the Process: Workflows and Pathways
To better understand the experimental procedures and the underlying biology, the following diagrams illustrate the workflows of both assay types and the key signaling pathway involved in glucose uptake.
References
- 1. Glucose Uptake Assay Kit (Fluorometric) (ab136956) | Abcam [abcam.com]
- 2. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [worldwide.promega.com]
- 3. Comparison of Glucose Uptake Assay Methods [worldwide.promega.com]
- 4. Comparison of Glucose Uptake Assay Methods [worldwide.promega.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Glucose uptake capacity assay Glucose Uptake Assay Kit-Green Dojindo [dojindo.com]
- 8. Screen Quest™ Colorimetric Glucose Uptake Assay Kit | AAT Bioquest [aatbio.com]
- 9. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Non-Radioactive Photometric Assay for Glucose Uptake in Insulin-Responsive 3T3-L1 Adipocytes | AAT Bioquest [aatbio.com]
- 11. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays [mdpi.com]
- 12. biocompare.com [biocompare.com]
- 13. biocompare.com [biocompare.com]
- 14. Glucose Uptake Assay (Theory) : Cell biology Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 15. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 19. A bioluminescent assay for measuring glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sweet Trap: Unraveling the Correlation Between 2-DG-6-P Levels and Glycolysis Inhibition
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The inhibition of glycolysis, a central metabolic pathway fueling cellular growth and proliferation, represents a promising therapeutic strategy, particularly in oncology. The glucose analog 2-deoxy-D-glucose (B1664073) (2-DG) has long been a cornerstone in this area of research. Upon cellular uptake, 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). This metabolite cannot be further processed in the glycolytic pathway, leading to its intracellular accumulation and subsequent feedback inhibition of key glycolytic enzymes. This guide provides a comprehensive comparison of 2-DG and other glycolytic inhibitors, focusing on the direct relationship between the accumulation of their active forms and the extent of glycolysis inhibition, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Competitive Inhibition
2-DG enters cells using the same glucose transporters (GLUTs) as its natural counterpart, glucose. Once inside, hexokinase, the first enzyme in the glycolytic pathway, phosphorylates 2-DG to 2-DG-6-P.[1][2] Unlike glucose-6-phosphate, 2-DG-6-P is not a substrate for the subsequent enzyme, phosphoglucose (B3042753) isomerase.[1] This leads to the intracellular trapping and accumulation of 2-DG-6-P, which in turn competitively inhibits hexokinase, creating a bottleneck at the very beginning of glycolysis.[1] The extent of glycolysis inhibition is therefore directly correlated with the intracellular concentration of 2-DG-6-P.
dot
Caption: Mechanism of 2-DG-mediated glycolysis inhibition.
Comparative Performance of Glycolytic Inhibitors
While 2-DG is a widely studied glycolytic inhibitor, other compounds such as 3-bromopyruvate (B3434600) (3-BP) and lonidamine (B1675067) also target this pathway, albeit through different mechanisms. 3-BP is a potent alkylating agent that inhibits hexokinase II, while lonidamine primarily affects mitochondrial hexokinase activity.[3][4] The following tables summarize available data comparing the efficacy of these inhibitors.
| Inhibitor | Target(s) | Mechanism of Action |
| 2-Deoxyglucose (2-DG) | Hexokinase, Phosphoglucose Isomerase | Competitive inhibition by its metabolite, 2-DG-6-P.[1][2] |
| 3-Bromopyruvate (3-BP) | Hexokinase II | Alkylation and irreversible inhibition.[3][5] |
| Lonidamine | Mitochondrial Hexokinase, Complex II | Inhibition of enzyme activity and mitochondrial respiration.[6][7] |
Table 1: Mechanisms of Action of Key Glycolytic Inhibitors.
| Cell Line | Inhibitor | IC50 (mM) | Duration (hours) |
| HEY (Ovarian Cancer) | 2-DG | 10.17 | 48 |
| OVCAR-3 (Ovarian Cancer) | 2-DG | 3.39 | 48 |
| MIA PaCa-2 (Pancreatic Cancer) | 2-DG | 1.45 - 53.25 | 48 |
| Panc-2 (Pancreatic Cancer) | 3-BP | ~0.015 | Not Specified |
Table 2: Comparative IC50 Values of Glycolytic Inhibitors in Various Cancer Cell Lines. Note: Direct comparison is challenging due to variations in experimental conditions across studies.
| Cell Line | Inhibitor | Concentration | Effect on Glycolysis |
| PC3 (Prostate Cancer) | Lonidamine | 150 µM | 33.2% reduction in glucose consumption and 19.6% reduction in lactate (B86563) production after 48 hours.[6] |
| Activated T Cells | 2-DG | 0.6 mM | ~40% reduction in extracellular acidification rate (ECAR).[8] |
Table 3: Quantitative Effects of Glycolytic Inhibitors on Metabolic Parameters.
Experimental Protocols
Accurate assessment of the correlation between inhibitor-induced metabolite accumulation and glycolysis inhibition requires robust experimental methodologies. Below are detailed protocols for key assays.
Protocol 1: Quantification of Intracellular 2-DG-6-P by LC-MS/MS
This protocol provides a method for the sensitive and specific measurement of intracellular 2-DG-6-P levels.
A. Cell Lysis and Metabolite Extraction:
-
Culture cells to the desired density and treat with the glycolytic inhibitor for the specified time.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well/dish.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube and dry using a vacuum concentrator.
B. LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable volume of the initial mobile phase (e.g., 50 µL of 5% acetonitrile (B52724) in water with 0.1% formic acid).
-
Inject a defined volume (e.g., 10 µL) onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Perform mass spectrometry in negative ion mode and monitor the specific parent and daughter ion transitions for 2-DG-6-P.
-
Quantify the 2-DG-6-P concentration by comparing the peak area to a standard curve prepared with known concentrations of a 2-DG-6-P standard.
dot
Caption: Experimental workflow for LC-MS/MS-based 2-DG-6-P quantification.
Protocol 2: Measurement of Glycolytic Flux via Lactate Production Assay
This colorimetric assay quantifies the amount of lactate secreted into the culture medium, a key indicator of the rate of glycolysis.[9][10]
A. Sample Collection:
-
Plate cells and treat with glycolytic inhibitors as required.
-
At the end of the treatment period, collect the cell culture medium.
-
Centrifuge the medium at 300 x g for 5 minutes to remove any detached cells.
-
Use the supernatant for the lactate assay.
B. Lactate Assay (using a commercial kit):
-
Prepare a lactate standard curve according to the kit manufacturer's instructions.
-
Add a specific volume of the collected culture medium and the standards to a 96-well plate.
-
Prepare the reaction mixture containing lactate dehydrogenase and NAD⁺ as per the kit protocol.
-
Add the reaction mixture to each well.
-
Incubate the plate at 37°C for 30 minutes.[11]
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm or 565 nm, depending on the kit).[10][11]
-
Calculate the lactate concentration in the samples by interpolating from the standard curve. Normalize the lactate levels to the cell number or total protein content.
Protocol 3: Glucose Uptake Assay using a Fluorescent Glucose Analog (e.g., 2-NBDG)
This assay measures the rate of glucose uptake into cells, which is the initial step of glycolysis.
A. Cell Preparation and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Wash the cells with glucose-free Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells in KRH buffer for 1-2 hours to starve them of glucose.[12]
-
Treat the cells with the desired concentrations of glycolytic inhibitors for the appropriate duration.
B. 2-NBDG Uptake and Measurement:
-
Add the fluorescent glucose analog 2-NBDG to each well at a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.[12]
-
Remove the 2-NBDG containing buffer and wash the cells three times with ice-cold PBS.[12]
-
Add PBS or a suitable lysis buffer to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for 2-NBDG).[12]
-
The percentage of glucose uptake inhibition can be calculated by comparing the fluorescence of inhibitor-treated cells to that of untreated control cells.
Conclusion
The intracellular accumulation of 2-DG-6-P serves as a direct and quantifiable indicator of 2-DG's inhibitory effect on glycolysis. While other inhibitors like 3-bromopyruvate and lonidamine also effectively target this pathway, their mechanisms and points of intervention differ. The provided protocols offer robust methods for quantifying the intracellular levels of inhibitor-induced metabolites and assessing the corresponding impact on glycolytic flux. A thorough understanding of these correlations and the application of standardized experimental procedures are crucial for the continued development of novel and effective anti-glycolytic therapies.
References
- 1. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycolytic inhibition by 2-deoxy-d-glucose abolishes both neuronal and network bursts in an in vitro seizure model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The combination of the novel glycolysis inhibitor 3-BrOP and rapamycin is effective against neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The energy blockers bromopyruvate and lonidamine lead GL15 glioblastoma cells to death by different p53-dependent routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Bromopyruvate inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiologically Achievable Concentration of 2-Deoxy-D-Glucose Stimulates IFN-γ Secretion in Activated T Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Fluorescent Glucose Analogs for Cellular Research
For researchers, scientists, and drug development professionals, fluorescent glucose analogs are invaluable tools for visualizing and quantifying glucose uptake in living cells. This guide provides an objective comparison of commonly used fluorescent glucose analogs, supported by experimental data, to aid in the selection of the most appropriate probe for your research needs.
The study of cellular metabolism, particularly glucose uptake, is fundamental to understanding a wide range of physiological and pathological processes, from diabetes to cancer. While radioisotope-labeled glucose analogs have been the gold standard, fluorescent glucose analogs offer a safer and more versatile alternative, enabling real-time imaging in single cells with high spatial and temporal resolution.[1][2][3] This guide focuses on a head-to-head comparison of the most widely used fluorescent glucose analogs, highlighting their performance characteristics, experimental considerations, and potential limitations.
Performance Comparison of Fluorescent Glucose Analogs
The ideal fluorescent glucose analog should mimic the behavior of native glucose, being transported into the cell by the same glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase to be retained intracellularly. However, the addition of a bulky fluorophore can significantly alter the molecule's size, shape, and transport kinetics.[4][5] The following table summarizes the key characteristics of prominent fluorescent glucose analogs based on published literature.
| Feature | 2-NBDG | 6-NBDG | Other Analogs (e.g., Cy5.5-2-DG, IRDye800CW 2-DG) |
| Full Name | 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose | 6-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-6-deoxy-D-glucose | Varies |
| Fluorophore Position | C-2 of glucose | C-6 of glucose | Varies (often C-2) |
| Excitation/Emission (nm) | ~465 / ~540 | ~468 / ~538 | Varies (often near-infrared)[6] |
| Uptake Mechanism | Primarily thought to be via GLUTs, but transporter-independent mechanisms have been reported.[4][5][7][8] | Also thought to be GLUT-mediated, but evidence for transporter-independent uptake exists.[4][5][7] 6-NBDG has a reported high binding affinity for GLUT1, approximately 300 times higher than glucose.[5] | Can be GLUT-dependent or independent. For example, Cy5.5-2-DG uptake was not inhibited by high extracellular glucose, suggesting a non-GLUT mediated pathway.[9] |
| Intracellular Fate | Phosphorylated by hexokinase and trapped intracellularly.[10] | Designed to prevent phosphorylation by hexokinase, potentially allowing for the study of glucose transport in isolation.[5] | Varies by analog. |
| Key Advantages | Most widely used and characterized fluorescent glucose analog.[4] Suitable for a variety of applications including fluorescence microscopy and flow cytometry. | High affinity for GLUT1.[5] Potential to study transport separately from metabolism. | Near-infrared probes offer deeper tissue penetration for in vivo imaging.[6] |
| Key Limitations | Bulky fluorophore may affect transport kinetics.[4][5] Evidence suggests uptake can be independent of glucose transporters, which could lead to misinterpretation of results.[4][5][7][8] Permeates the cell 50-100 times slower than glucose.[2] | Also has a bulky fluorophore.[4][5] Uptake may also occur via transporter-independent mechanisms.[5] | Often less characterized than NBDG-based analogs. Uptake mechanisms can be complex and may not accurately reflect glucose transport.[9] |
Experimental Protocols
Accurate and reproducible data from experiments using fluorescent glucose analogs rely on carefully optimized protocols. Below are generalized methodologies for cell preparation and uptake assays.
Cell Preparation and Culture
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish) at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Culture Conditions: Culture cells overnight in a standard incubator (37°C, 5% CO2).
-
Glucose Starvation (Fasting): To enhance the uptake of the fluorescent glucose analog, cells are typically starved of glucose prior to the assay.
-
Wash the cells twice with glucose-free medium (e.g., glucose-free DMEM).[11]
-
Incubate the cells in glucose-free medium for a predetermined period (e.g., 15 minutes to 2 hours). The optimal fasting time should be determined empirically for each cell type to maximize uptake without compromising cell viability.[12]
-
Fluorescent Glucose Analog Uptake Assay
-
Probe Preparation: Prepare a working solution of the fluorescent glucose analog in glucose-free medium at the desired final concentration (e.g., 50-400 µM). The optimal concentration should be determined to maximize signal while minimizing potential toxicity or off-target effects.[12]
-
Incubation: Remove the glucose-free medium from the cells and add the probe solution.
-
Incubation Time: Incubate the cells with the fluorescent glucose analog for a specific duration (e.g., 15-30 minutes) at 37°C.[4][11]
-
Washing: After incubation, it is crucial to remove the extracellular fluorescent analog.
-
Imaging and Analysis:
-
Fluorescence Microscopy: Observe the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity using a flow cytometer.[4]
-
Plate Reader: Measure the fluorescence intensity using a microplate reader for high-throughput screening.[11]
-
Visualizing the Process
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate a key signaling pathway involved in glucose uptake and a typical experimental workflow.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. mdpi.com [mdpi.com]
- 3. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [worldwide.promega.com]
- 4. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e-century.us [e-century.us]
- 7. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters | PLOS One [journals.plos.org]
- 9. The sweet spot: FDG and other 2-carbon glucose analogs for multi-modal metabolic imaging of tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of fluorescent reporters indicates heterogeneity in glucose uptake and utilization in clonal bacterial populations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose uptake capacity assay Glucose Uptake Assay Kit-Green Dojindo [dojindo.com]
- 12. scholarworks.uark.edu [scholarworks.uark.edu]
Assessing the Specificity of 2-Deoxy-D-Glucose as a GLUT Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-deoxy-D-glucose (B1664073) (2-DG) with other glucose transporter (GLUT) inhibitors, focusing on specificity and supported by experimental data. As a glucose analog, 2-DG is widely used to study glucose metabolism and as a potential therapeutic agent. However, its specificity as a direct GLUT inhibitor is a critical consideration for researchers. This document aims to provide an objective assessment to aid in the selection of appropriate research tools.
Executive Summary
2-Deoxy-D-glucose is a glucose mimic that is transported into cells by glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][2] This phosphorylated form cannot be further metabolized in the glycolytic pathway, leading to its accumulation and the inhibition of glycolysis.[3] While it competes with glucose for transport, its primary intracellular effects are the inhibition of hexokinase and phosphoglucose (B3042753) isomerase.[2] A crucial aspect of 2-DG's lack of specificity is its interference with N-linked glycosylation, which can induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[4] This guide compares 2-DG with more specific GLUT inhibitors, presenting available quantitative data and detailed experimental protocols for assessing inhibitor specificity.
Data Presentation: Comparative Inhibitory Activity
A direct comparison of the inhibitory potency of 2-DG on specific GLUT isoforms using IC50 values for glucose transport is challenging due to a lack of available data. 2-DG is primarily characterized by its Michaelis-Menten constant (Km) for transport, which reflects its affinity as a substrate for GLUTs, rather than its ability to block glucose transport. In contrast, specific GLUT inhibitors are typically evaluated by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki).
Table 1: Affinity of 2-Deoxy-D-Glucose for Various GLUT Isoforms
| GLUT Isoform | Km for 2-Deoxy-D-glucose (mM) | Reference(s) |
| GLUT1 | 5 - 9.8 | [5][6] |
| GLUT3 | 1.4 | [5][6] |
| GLUT10 | ~0.3 | [3] |
Note: A lower Km value indicates a higher affinity of the transporter for 2-DG as a substrate.
Table 2: Inhibitory Potency of Alternative GLUT Inhibitors
| Inhibitor | Target GLUT Isoform(s) | IC50 | Reference(s) |
| BAY-876 | GLUT1 | 2 nM | [7] |
| GLUT2, GLUT3, GLUT4 | >100-fold selectivity over GLUT1 | [7] | |
| WZB117 | GLUT1 | 0.5 µM (in A549 cells) | [8] |
| STF-31 | GLUT1 | - | [9] |
| Glutor | GLUT1, GLUT2, GLUT3 | 11 nM | [1][10] |
| GLUT4 | Not inhibitory | [10] | |
| Cytochalasin B | GLUT1, GLUT2, GLUT3, GLUT4 | <4 µM | |
| Phloretin | GLUT1, GLUT2 | - | [7] |
Signaling Pathways and Off-Target Effects of 2-DG
The primary mechanism of 2-DG involves its entry into the cell via GLUTs, followed by phosphorylation, which inhibits glycolysis. However, its effects extend beyond this, impacting other critical cellular pathways.
Glycolysis Inhibition
Once inside the cell, 2-DG is phosphorylated by hexokinase to 2-DG-6-P. This molecule cannot be isomerized by phosphoglucose isomerase, leading to its accumulation and the inhibition of both hexokinase and phosphoglucose isomerase, effectively halting glycolysis.[2]
References
- 1. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformational Studies of Glucose Transporter 1 (GLUT1) as an Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gtp-solution.com [gtp-solution.com]
- 7. researchgate.net [researchgate.net]
- 8. Small‐Molecule Inhibition of Glucose Transporters GLUT‐1–4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia increases expression of selective facilitative glucose transporters (GLUT) and 2-deoxy-d-glucose uptake in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Deoxy-D-glucose 6-phosphate: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the disposal of 2-deoxy-D-glucose 6-phosphate. It is imperative that all researchers, scientists, and drug development professionals consult and adhere to their institution's specific Environmental Health and Safety (EHS) protocols and local regulations. The information provided here is not a substitute for institutional guidelines.
Immediate Safety and Logistical Information
The primary step in determining the correct disposal procedure is to consult your institution's EHS office. They will provide specific instructions based on your location's regulations and the nature of the waste (e.g., solid, aqueous solution, contaminated materials).
Quantitative Data Presentation
For reference, the following table summarizes key chemical properties of this compound.
| Property | Value |
| Chemical Formula | C₆H₁₃O₈P |
| Molar Mass | 244.14 g/mol |
| Appearance | Solid |
| Solubility | Soluble in water |
| Hazard Classification | Not explicitly classified. Handle with caution as with its parent compound, 2-deoxy-D-glucose, which is a skin and eye irritant.[3][4] |
Experimental Protocols: General Disposal Procedure for Non-Hazardous Chemical Waste
The following is a general, step-by-step protocol that may be applicable for the disposal of this compound after it has been deemed non-hazardous by your institution's EHS office.
1. Waste Identification and Segregation:
- Confirm that the waste stream containing this compound is not mixed with any hazardous materials (e.g., solvents, heavy metals, radioactive isotopes).
- If the compound is in a solution, identify all other components of the mixture.
2. Consultation with Institutional EHS:
- Contact your institution's EHS office.
- Provide them with the name of the chemical, the quantity to be disposed of, and its form (solid or solution).
- Follow their guidance precisely. They will determine if the waste can be treated as non-hazardous.
3. Disposal of Solid, Non-Hazardous this compound:
- If approved by EHS, small quantities of the solid may be suitable for disposal in the regular laboratory trash.[5]
- Ensure the container is sealed and clearly labeled as "Non-Hazardous Waste" with the chemical name.[6]
4. Disposal of Aqueous, Non-Hazardous this compound Solutions:
- If permitted by EHS for sanitary sewer disposal, ensure the solution is neutralized (pH between 6 and 9, unless otherwise specified).
- Slowly pour the solution down the drain with copious amounts of running water (at least a 100-fold excess of water) to ensure adequate dilution.[5]
- Avoid disposing of large quantities at once.
5. Disposal of Contaminated Materials:
- Any materials (e.g., gloves, weigh boats, paper towels) that have come into contact with this compound should be placed in a sealed bag and disposed of according to institutional guidelines for solid waste.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Essential Safety and Operational Guide for 2-Deoxy-D-Glucose 6-Phosphate
This guide provides immediate safety, handling, and disposal protocols for 2-deoxy-D-glucose 6-phosphate, tailored for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to ensure safety when handling this compound. Although some safety data sheets (SDS) indicate that the substance is not classified as hazardous, it should be handled with care, following standard laboratory safety procedures.[1]
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from accidental splashes or dust particles.[2] |
| Hand Protection | Protective gloves (material to be selected based on workplace hazard assessment) | Prevents direct skin contact with the chemical.[3] |
| Body Protection | Laboratory coat | Provides a barrier against spills and contamination of personal clothing.[3] |
| Footwear | Close-toed footwear | Protects feet from spills and falling objects in the laboratory.[3] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust is generated, a NIOSH- or CEN-certified respirator may be appropriate.[1][3] | Minimizes inhalation of the powder, especially in poorly ventilated areas or when handling large quantities. |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound, which is typically supplied as a crystalline solid.[4]
-
Preparation :
-
Handling the Solid :
-
Preparing Solutions :
-
Post-Handling :
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures:
-
Spills :
-
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[3]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[2][3]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[3]
-
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations.[3] It should be treated as chemical waste and disposed of at an approved waste disposal plant.[3] Do not allow the product to enter drains or waterways.[1]
Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
